Product packaging for 2-Sulfamoylbenzoic acid(Cat. No.:CAS No. 632-24-6)

2-Sulfamoylbenzoic acid

Cat. No.: B1218660
CAS No.: 632-24-6
M. Wt: 201.2 g/mol
InChI Key: KDNIOKSLVIGAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Sulfamoylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22975. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO4S B1218660 2-Sulfamoylbenzoic acid CAS No. 632-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNIOKSLVIGAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent)
Record name 2-Sulfamoylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50903017
Record name 2-Sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-24-6, 37558-01-3
Record name 2-Sulfamoylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Sulfamoylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, o-sulfamoyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulphamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CARBOXYBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN32FEG3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Sulfamoylbenzoic Acid for Advanced Research

This guide provides an in-depth technical overview of this compound (CAS No: 632-24-6), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable scaffold in medicinal chemistry, particularly in the synthesis of targeted therapeutics. This document moves beyond basic data to explain the causality behind its synthesis, characterization, and application, ensuring a robust understanding for its practical use in the laboratory.

This compound, also known as o-sulfamoylbenzoic acid or 2-carboxybenzenesulfonamide, is an off-white crystalline solid.[1] Its structure, featuring both a carboxylic acid and a sulfonamide group ortho to each other on a benzene ring, provides two key functional handles for synthetic elaboration. This arrangement is fundamental to its utility as a building block for more complex molecules.[2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 632-24-6 .[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 632-24-6PubChem[3], LookChem[2]
Molecular Formula C₇H₇NO₄SPubChem[3], LookChem[2]
Molecular Weight 201.20 g/mol PubChem[3]
Melting Point 154-156 °CLookChem[2]
Appearance White to off-white crystalline powderN/A
IUPAC Name This compoundPubChem[3]
Density 1.536 g/cm³LookChem[2]
XLogP3 -0.4PubChem[3], LookChem[2]
Hydrogen Bond Donors 2LookChem[2]
Hydrogen Bond Acceptors 5LookChem[2]

These properties are critical for experimental design, influencing choices of solvent systems for reactions and purification, as well as predicting the compound's behavior in physiological environments.

Synthesis and Mechanistic Rationale

The synthesis of sulfamoylbenzoic acids and their derivatives is a well-established process in organic chemistry, typically involving a multi-step sequence starting from a simpler benzoic acid precursor. The following workflow outlines a common and logical approach.

G cluster_0 Synthesis Workflow Start Benzoic Acid (Starting Material) Step1 Chlorosulfonation Start->Step1 Chlorosulfonic Acid (ClSO₃H) Elevated Temperature Intermediate1 2-Chlorosulfonylbenzoic Acid Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Aqueous Ammonia (NH₄OH) Controlled Temperature Product This compound Step2->Product Purification Recrystallization Product->Purification e.g., Water/Ethanol SBA_agonist This compound (SBA) Derivative Agonist LPA2 LPA₂ Receptor (GPCR) SBA_agonist->LPA2 Binds & Activates G_protein G Protein Activation (Gαi, Gαq, Gα12/13) LPA2->G_protein Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Outcome Cell Survival & Anti-Apoptosis Downstream->Outcome Promotes

Caption: LPA₂ receptor activation pathway by an SBA-derived agonist.

Mechanism of Action: By replacing a sulfur atom in a known LPA₂ agonist with a sulfamoyl moiety (-NH-SO₂-), researchers created compounds that fit precisely into the LPA₂ ligand-binding pocket. [5]This binding activates downstream signaling pathways known to inhibit apoptosis and promote cell regeneration, offering a therapeutic strategy for mitigating cellular damage. [5]

Diuretic and Antihypertensive Agents

Historically, sulfamoylbenzoic acid derivatives have been extensively studied for their diuretic effects. [6]Compounds like Indapamide, which is structurally related, are well-known hypotensive and diuretic agents. [6]The core structure is essential for the diuretic activity, although modern research often aims to separate the potent antihypertensive effects from strong diuresis to avoid adverse effects like hypokalemia. [6]Patents describe novel derivatives where modifications to the core structure modulate these activities, providing powerful hypotensive action with minimal diuretic impact. [6]

Analytical Characterization and Quality Control

Verifying the identity and purity of this compound is essential for its reliable use in research and development. A multi-pronged approach using standard analytical techniques is recommended.

Table 2: Standard Analytical Protocols

TechniquePurposeTypical Protocol & Expected Results
HPLC (High-Performance Liquid Chromatography) Purity Assessment & QuantificationColumn: C18 reverse-phase. Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile). [7]Detection: UV at ~230-235 nm. [7]Expected Result: A single major peak with ≥95% purity. [5]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural ConfirmationSolvent: DMSO-d₆ or CD₃OD. Expected Result: A characteristic pattern of aromatic protons, along with exchangeable peaks for the carboxylic acid and sulfonamide protons.
Mass Spectrometry (MS) Molecular Weight VerificationTechnique: Electrospray Ionization (ESI), negative mode. Expected Result: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 200.0.
Melting Point Purity IndicationApparatus: Digital melting point apparatus. Expected Result: A sharp melting point range consistent with the reference value (154-156 °C). A broad range indicates impurities. [2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][10]Avoid contact with skin and eyes. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [8][10]

Conclusion

This compound (CAS: 632-24-6) is more than a simple chemical intermediate; it is a strategically important molecular scaffold. Its dual functionality allows for diverse synthetic modifications, leading to the development of highly specific and potent therapeutic agents, from cytoprotective LPA₂ agonists to cardiovascular drugs. A thorough understanding of its properties, synthesis, and analytical validation is essential for any researcher aiming to leverage its potential in the complex landscape of drug discovery.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: this compound Source: LookChem URL:[Link]
  • Title: Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same (EP0068239A2)
  • Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: National Center for Biotechnology Inform
  • Title: this compound (632-24-6)
  • Title: 2-Methoxy-5-sulfamoylbenzoic acid Source: PubChem, National Center for Biotechnology Inform
  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: National Center for Biotechnology Inform
  • Title: Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor Source: PubMed, N
  • Title: CAS No : 632-24-6 | Product Name : this compound Source: Pharmaffili
  • Title: Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A)
  • Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden Source: UST Journals URL:[Link]

Sources

Core Physicochemical Properties and Molecular Weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Sulfamoylbenzoic Acid: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 632-24-6), a key chemical intermediate in pharmaceutical synthesis. We will delve into its fundamental physicochemical properties, with a core focus on the determination of its molecular weight, and provide validated protocols for its synthesis, purification, and analytical characterization. This document is designed to serve as a practical resource for scientists engaged in medicinal chemistry, process development, and analytical research.

This compound, also known as o-sulfamoylbenzoic acid or 2-carboxybenzenesulfonamide, is a bifunctional organic molecule containing both a carboxylic acid and a sulfonamide group.[1][2] This unique structure makes it a valuable building block in the synthesis of more complex molecules.[3][4]

Quantitative Data Summary

A precise understanding of the physicochemical properties of a compound is the foundation of all subsequent experimental work. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₇NO₄SPubChem[1]
Average Molecular Weight 201.20 g/mol PubChem[1], Sigma-Aldrich, LookChem[3]
Monoisotopic Mass 201.00957888 DaPubChem[1]
CAS Number 632-24-6Santa Cruz Biotechnology[5], Sigma-Aldrich
Melting Point 154-156 °CLookChem[3]
pKa (Predicted) 3.13 ± 0.36LookChem[3]
Appearance White Powder / CrystalsSigma-Aldrich[6]
Density 1.536 g/cm³LookChem[3]
Determination of Molecular Weight: Theoretical and Experimental Approaches

The molecular weight of a compound is a cornerstone of its identity, essential for stoichiometric calculations in synthesis and for structural confirmation. It is crucial to distinguish between two key terms:

  • Average Molecular Weight (or Molar Mass): This is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. For C₇H₇NO₄S, this value is approximately 201.20 g/mol .[1] This is the value used for weighing out reagents for chemical reactions.

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). Its value is 201.00957888 Da.[1] This is the value that is precisely measured by high-resolution mass spectrometry (HRMS).

While the molecular formula provides a theoretical mass, experimental verification is a mandatory step in compound validation. Mass spectrometry is the definitive technique for this purpose.

Experimental Protocol: Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a self-validating system for confirming the molecular weight of this compound.

Causality Behind Experimental Choices:

  • ESI: Electrospray ionization is a soft ionization technique ideal for polar, thermally labile molecules like this compound, as it minimizes fragmentation and preserves the molecular ion.

  • Negative Ion Mode: The presence of the acidic carboxylic acid group (pKa ≈ 3.13) makes the molecule readily deprotonated.[3] Therefore, negative ion mode detection of the [M-H]⁻ ion is highly sensitive and specific.

  • Methanol/Water Mobile Phase: This solvent system is compatible with ESI and effectively solubilizes the analyte for introduction into the mass spectrometer. A small amount of formic acid or ammonium acetate can be added to improve ionization efficiency if needed, but is often unnecessary in negative mode for a strong acid.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound. Dissolve it in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution. Further dilute this stock solution 1:100 in 50:50 methanol:water to a final concentration of 1 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercial ESI-L low concentration tuning mix) according to the manufacturer's instructions to ensure mass accuracy.

  • Infusion Analysis: Set the mass spectrometer to operate in negative ion mode. Infuse the 1 µg/mL sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Look for the deprotonated molecular ion [M-H]⁻.

  • Data Interpretation: The theoretical m/z for the [M-H]⁻ ion is calculated as (Monoisotopic Mass of C₇H₇NO₄S) - (Mass of H⁺) = 201.0096 - 1.0078 = 200.0018. A measured m/z value within 5 ppm of this theoretical value confirms the elemental composition and thus the molecular weight.

Visualization: Workflow for Molecular Weight Confirmation

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_validation Validation a Weigh 1 mg of This compound b Dissolve in Methanol (100 µg/mL Stock) a->b c Dilute in 50:50 MeOH:H₂O (1 µg/mL Final) b->c e Infuse Sample into ESI Source (Negative Mode) c->e d Calibrate MS Instrument d->e f Acquire Data (m/z 50-500) e->f g Identify Peak for [M-H]⁻ Ion f->g h Compare Experimental m/z to Theoretical m/z (200.0018) g->h i Confirm MW if Mass Error < 5 ppm h->i

Caption: Workflow for experimental molecular weight verification using ESI-MS.

Synthesis and Purification

The synthesis of this compound is well-established, often proceeding from readily available starting materials. One common laboratory-scale synthesis involves the hydrolysis of saccharin, which itself is derived from toluene.[3] An alternative industrial approach involves the direct chlorosulfonation of benzoic acid followed by amination.[7]

Experimental Protocol: Synthesis via Chlorosulfonation of Benzoic Acid

This protocol describes a robust method for preparing this compound.

Causality Behind Experimental Choices:

  • Chlorosulfonic Acid: This powerful reagent serves as both the solvent and the electrophile for the sulfonation reaction. Using it in excess drives the reaction to completion.

  • Ice Bath (0-5 °C): The reaction of chlorosulfonic acid with benzoic acid is highly exothermic. Strict temperature control is critical to prevent uncontrolled side reactions and decomposition of the starting material, ensuring a higher yield and purity of the desired sulfonyl chloride intermediate.

  • Ammonium Hydroxide: A concentrated aqueous solution of ammonia is used for the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate. This converts the reactive sulfonyl chloride into the stable sulfonamide. The reaction is also highly exothermic and requires cooling.

  • Acidification: The product exists as an ammonium salt in the basic reaction mixture. Acidification with concentrated HCl protonates the carboxylate and sulfonamide, causing the neutral this compound to precipitate out of the aqueous solution due to its lower solubility.

Step-by-Step Methodology:

  • Chlorosulfonation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place 10 g of benzoic acid into the flask. Cool the flask in an ice-water bath. Cautiously add 50 mL of chlorosulfonic acid dropwise with stirring, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 2 hours until the evolution of HCl gas ceases.

  • Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This will precipitate the 2-(chlorosulfonyl)benzoic acid intermediate.

  • Amination: Filter the crude 2-(chlorosulfonyl)benzoic acid and wash with cold water. Without drying, transfer the wet solid to a beaker and cool in an ice bath. Slowly add concentrated ammonium hydroxide with stirring until the mixture is strongly basic. Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Precipitation: Cool the resulting solution in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. A white precipitate of this compound will form.

  • Purification (Recrystallization): Filter the crude product and wash with a small amount of cold water. To purify, dissolve the crude solid in a minimum amount of hot water, treat with activated charcoal if necessary to remove colored impurities, and filter hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

Visualization: Synthesis Pathway

G cluster_main Synthesis of this compound A Benzoic Acid B 2-(Chlorosulfonyl)benzoic Acid (Intermediate) A->B 1. ClSO₃H, 70°C 2. Ice Water Quench C This compound (Product) B->C 1. Conc. NH₄OH 2. Conc. HCl (Acidify) G start Synthesized & Purified This compound hplc Purity Check by HPLC (>95% Area) start->hplc ms Identity Check by MS (Correct [M-H]⁻) start->ms nmr Structure Check by NMR (Correct ¹H, ¹³C Signals) start->nmr end Qualified for Use in Drug Development hplc->end ms->end nmr->end

Sources

An In-depth Technical Guide to the Physical Properties of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2-Sulfamoylbenzoic acid (CAS 632-24-6), a compound of significant interest in medicinal chemistry and synthetic applications. As a key intermediate and a metabolite of various pharmaceutical and agrochemical compounds, a thorough understanding of its physical characteristics is paramount for process optimization, formulation development, and analytical method design. This document moves beyond a simple datasheet to offer in-depth analysis, field-proven experimental protocols, and the scientific rationale behind the observed properties, including thermal behavior, solubility, acidity, and spectroscopic signatures. All data and claims are grounded in authoritative references to ensure scientific integrity.

Introduction: The Scientific Imperative

This compound, also known as o-sulfamoylbenzoic acid, occupies a crucial position in chemical science. Structurally, it is a bifunctional molecule, incorporating both a carboxylic acid and a sulfonamide group on a benzene ring. This unique arrangement dictates its physical and chemical behavior, influencing everything from its crystal lattice energy to its interaction with biological targets. It is recognized as a transformation product of several important compounds, including the herbicides Metsulfuron-methyl and Tribenuron-methyl.[1] A precise characterization of its physical properties is not merely an academic exercise; it is a foundational requirement for any research or development program involving this molecule. This guide provides the necessary data and methodological insights to empower researchers in their work.

Molecular Structure and Core Identifiers

A foundational understanding of the physical properties begins with the molecule's structure and identity.

  • IUPAC Name: this compound[1]

  • Synonyms: o-Sulfamoylbenzoic acid, 2-Carboxybenzenesulfonamide[1]

  • CAS Number: 632-24-6[1]

  • Molecular Formula: C₇H₇NO₄S[1]

  • Molecular Weight: 201.20 g/mol [1]

The logical relationship between the key functional groups—the aromatic ring, the carboxylic acid, and the sulfonamide—is pivotal. These groups govern the molecule's polarity, its capacity for hydrogen bonding, and its acidic nature, all of which are explored in the subsequent sections.

cluster_molecule This compound Molecule C₇H₇NO₄S Ring Benzene Ring Molecule->Ring Core Scaffold COOH Carboxylic Acid (-COOH) Molecule->COOH Acidity, H-Bonding SO2NH2 Sulfonamide (-SO₂NH₂) Molecule->SO2NH2 Polarity, H-Bonding

Caption: Core functional groups of this compound.

Thermal and Physicochemical Properties

The thermal behavior and fundamental physicochemical parameters are critical for handling, purification, and formulation. The data presented below are synthesized from multiple chemical databases and predictive models.

PropertyValueSource(s)
Appearance White crystalline solid[1]
Melting Point 154-156 °C[1]
Boiling Point 454.8 °C at 760 mmHg[1]
Density 1.536 g/cm³
Flash Point 228.8 °C[1]
Water Solubility 3616.44 mg/L (Estimated)[2]
LogP (XLogP3) -0.4

Expertise & Experience: Interpreting the Data

The melting point of 154-156 °C is indicative of a stable crystal lattice, reinforced by strong intermolecular forces, primarily hydrogen bonding facilitated by both the carboxylic acid and sulfonamide groups. The high boiling point is consistent with a molecule of this molecular weight and polarity. The negative LogP value suggests a high degree of hydrophilicity, predicting good solubility in polar solvents like water, which aligns with qualitative descriptions.[1]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of compound purity.

Methodology: Capillary Melting Point Apparatus (Thiele Tube or Digital)

  • Sample Preparation: Finely powder a small amount of dry this compound. Jab the open end of a capillary tube into the powder to load a small sample.[3]

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[4]

  • Apparatus Setup: Place the capillary tube in the heating block of a calibrated digital melting point apparatus or attach it to a thermometer inserted into a Thiele tube containing mineral oil.[3]

  • Heating:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[3]

    • For a refined measurement, allow the apparatus to cool. Then, heat rapidly to within 20 °C of the approximate melting point.[3]

    • Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[3]

  • Observation & Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. A pure sample should exhibit a narrow range (0.5-1.0 °C).

Caption: Workflow for accurate melting point determination.

Acidity and pKa

The acidity of this compound is primarily defined by the carboxylic acid group. The pKa is a critical parameter in drug development, influencing solubility, absorption, and receptor binding.

  • Predicted pKa: 3.13 ± 0.36

Trustworthiness: Causality Behind the Value

The predicted pKa of ~3.13 is lower (more acidic) than that of benzoic acid itself (pKa ≈ 4.2). This increased acidity is an expected consequence of the electron-withdrawing nature of the adjacent sulfamoyl group (-SO₂NH₂). This group pulls electron density away from the carboxylate conjugate base, stabilizing it and thereby facilitating proton dissociation. Understanding this intramolecular electronic effect is key to predicting the behavior of related analogs.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and reliability.[5]

Methodology: Automated Potentiometric Titration

  • System Calibration: Calibrate the pH electrode using standard, certified buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

  • Sample Preparation: Accurately prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system. For compounds with limited water solubility, aqueous-organic mixtures (e.g., methanol-water) can be used, though this will yield an apparent pKa (pKaapp).[5] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[6]

  • Titration:

    • Place the sample solution in a jacketed vessel to maintain a constant temperature.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acids.[6]

    • Using a calibrated auto-buret, titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).[7]

    • Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.[6]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically where the pH is equal to the pKa at the half-equivalence point.[8] Perform at least three replicate titrations to ensure reproducibility.[6]

Spectroscopic Profile

The spectroscopic signature of this compound provides definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid, sulfonamide, and aromatic ring.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

  • C-H Stretch (Aromatic): Weaker, sharp peaks will appear just above 3000 cm⁻¹ (~3030-3080 cm⁻¹).[9]

  • N-H Stretch (Sulfonamide): Two distinct, medium-intensity peaks are expected in the ~3250-3350 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary sulfonamide N-H bonds.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is expected between 1680-1710 cm⁻¹, typical for an aromatic carboxylic acid.[9][10]

  • S=O Stretch (Sulfonyl): Two strong absorptions are characteristic of the sulfonyl group: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

  • C=C Stretch (Aromatic): Medium-intensity peaks will be present in the 1450-1600 cm⁻¹ region.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms. (Note: Specific chemical shifts are predicted based on analogous structures and substituent effects; DMSO-d₆ is a common solvent for this type of molecule).[11][12]

¹H NMR (Proton NMR)

  • -COOH Proton: A very broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.

  • -SO₂NH₂ Protons: A singlet corresponding to two protons, typically in the 7-8 ppm region. Its chemical shift can be concentration and temperature-dependent.

  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet system in the aromatic region (~7.5-8.2 ppm). Due to the ortho-substitution pattern, they will exhibit complex splitting patterns (e.g., doublet of doublets, multiplets). The proton ortho to the carbonyl group is expected to be the most deshielded (furthest downfield).

¹³C NMR (Carbon NMR)

  • Carbonyl Carbon (-COOH): Expected in the ~167-170 ppm range.

  • Aromatic Carbons: Six distinct signals are expected in the ~125-140 ppm range. The carbon attached to the carboxylic acid (C1) and the carbon attached to the sulfonamide group (C2) will be quaternary and their shifts significantly influenced by these substituents. The remaining four carbons will show signals corresponding to C-H groups.

Crystalline Structure

The solid-state properties of this compound are defined by its crystal structure. The Cambridge Structural Database (CSD) contains the crystal structure data for this compound.

  • CCDC Number: 663808[1]

  • Associated Publication: DOI: 10.1107/S1600536807045710[1]

Analysis of the crystal structure reveals extensive intermolecular hydrogen bonding. The carboxylic acid groups typically form centrosymmetric dimers via strong O-H···O hydrogen bonds.[13] Furthermore, the sulfonamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O), creating a robust three-dimensional network. This network is the direct cause of the compound's crystalline nature, relatively high melting point, and influences its dissolution kinetics. The specific arrangement of molecules in the unit cell, including potential π-stacking interactions between benzene rings, contributes to the overall stability of the solid state.[13][14]

Conclusion

This guide has synthesized critical data on the physical properties of this compound, grounding it in established scientific principles and providing actionable experimental protocols. The interplay between the carboxylic acid and sulfonamide functional groups defines its thermal stability, acidity, solubility, and spectroscopic characteristics. The information presented herein serves as a reliable resource for scientists engaged in synthesis, formulation, and analysis, enabling more efficient and informed research and development.

References

  • Melting point determination. (n.d.). Retrieved from Department of Chemistry, University of Calgary.
  • This compound. (n.d.). LookChem.
  • This compound (632-24-6). (n.d.). Chemchart.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare.
  • This compound | C7H7NO4S | CID 69436. (n.d.). PubChem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. (n.d.). Proprep.
  • What functional groups would be present in benzoic acid and seen on the IR spectrum? (2020, October 20). Quora.
  • Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Using an IR Spectrometer: Solid Benzoic Acid. (2017, July 25). YouTube.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.).
  • Thermodynamic Modelling for Solubility of Methyl 2-Sulfamoylbenzoate in Sixteen Organic Solvents from T (272.15–324.15 K) and Dissolution Properties. (n.d.). ResearchGate.
  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database.
  • 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). (n.d.). Human Metabolome Database.
  • Crystal structure of p-sulfamoylbenzoic acid,H2NSO2C6H4COOH. (n.d.). ResearchGate.
  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (n.d.). ResearchGate.
  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (n.d.). Semantic Scholar.
  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (n.d.). CNR-IRIS.
  • thiodibenzoic acid and benzoic acid: crystal structure, Hirshfeld surfa. (2018, December 1). CORE.
  • Solubility of Benzoic Acid in Mixed Solvents. (n.d.). ResearchGate.
  • Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. (n.d.). ResearchGate.
  • Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-sulfamoylbenzoic acid (also known as 2-carboxybenzenesulfonamide), a key intermediate in the development of various pharmaceuticals. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the underlying chemistry, step-by-step experimental protocols, and critical process parameters for the successful laboratory-scale synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry, primarily due to the presence of both a carboxylic acid and a sulfonamide group in an ortho relationship on the benzene ring. This unique arrangement allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as diuretics, anticonvulsants, and carbonic anhydrase inhibitors. A thorough understanding of its synthesis is therefore crucial for the efficient and scalable production of novel drug candidates.

This guide will explore the most established and practical synthetic routes to this compound, providing not only the procedural steps but also the scientific rationale behind the choice of reagents and conditions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₇H₇NO₄S[1]
Molar Mass201.20 g/mol [1]
Melting Point153.12 °C (decomposes)[2]
AppearanceWhite to off-white solid/crystalline powder[3]
Water Solubility3616.44 mg/L[2]
pKa2.08 ± 0.25[3]

Synthesis Pathways

There are two primary and well-established pathways for the synthesis of this compound: the oxidation of o-toluenesulfonamide and the chlorosulfonation of benzoic acid followed by amination. A third, less common route starting from phthalic anhydride will also be discussed.

Pathway 1: Oxidation of o-Toluenesulfonamide

This classical approach is historically significant as it is related to the synthesis of saccharin, where this compound can be an intermediate or a byproduct. The core of this method is the oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid.

Reaction Scheme

Caption: Synthesis of this compound via chlorosulfonation and amination.

Mechanism of Chlorosulfonation and Amination
  • Electrophilic Aromatic Substitution: The chlorosulfonation of benzoic acid is an electrophilic aromatic substitution reaction. Chlorosulfonic acid acts as the electrophile. The carboxylic acid group is a deactivating, meta-directing group, which would suggest substitution at the 3-position. However, under certain conditions, the ortho-product can be obtained, although a mixture of isomers is common.

  • Nucleophilic Acyl Substitution: The resulting 2-carboxybenzenesulfonyl chloride is then treated with ammonia. The nitrogen atom of ammonia acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide.

Detailed Experimental Protocol

Part A: Chlorosulfonation of Benzoic Acid

Materials:

  • Benzoic acid

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional, can improve yield)

  • Crushed ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place chlorosulfonic acid (approximately 3-5 molar equivalents). Cool the flask in an ice-water bath.

  • Addition of Benzoic Acid: Slowly and in portions, add benzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitoring by TLC is recommended). In some procedures, a small amount of thionyl chloride is added to facilitate the reaction.

  • Work-up: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Isolation: A white precipitate of 2-carboxybenzenesulfonyl chloride will form. Collect the solid product by vacuum filtration and wash it with cold deionized water. The product should be used immediately in the next step as it is sensitive to moisture.

Part B: Amination of 2-Carboxybenzenesulfonyl Chloride

Materials:

  • 2-Carboxybenzenesulfonyl chloride (from Part A)

  • Aqueous ammonia (concentrated)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a beaker or flask, cool concentrated aqueous ammonia in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly and in small portions, add the crude 2-carboxybenzenesulfonyl chloride from Part A to the cold ammonia solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for about 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH of ~2. This compound will precipitate out of the solution.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Pathway 3: Synthesis from Phthalic Anhydride (A Less Common Route)

While less frequently cited for the direct synthesis of this compound, phthalic anhydride can be a conceptual starting point. A plausible, though not widely documented, route would involve the sulfonation of phthalic anhydride followed by a selective reaction with ammonia to open the anhydride ring and form the sulfonamide.

Plausible Reaction Scheme

Caption: A conceptual pathway from phthalic anhydride.

The practical execution of this route would require careful control of reaction conditions to achieve selective amination at the anhydride carbonyl adjacent to the sulfonyl group. This pathway is presented for conceptual completeness but is not as established as the previous two methods.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show aromatic protons in the range of 7.5-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the sulfonamide protons will also be present as a broad singlet.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals for the aromatic carbons, with the carboxyl carbon appearing at a characteristic downfield position (~165-175 ppm).

  • Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum will exhibit characteristic absorption bands for the different functional groups:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)

    • N-H stretching from the sulfonamide (~3200-3400 cm⁻¹)

    • C=O stretching from the carboxylic acid (~1700 cm⁻¹)

    • S=O stretching from the sulfonamide (two bands, ~1350 and ~1160 cm⁻¹)

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.

  • Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Concentrated acids and bases are corrosive and should be handled with care.

Conclusion

This guide has detailed the primary synthetic pathways to this compound, providing both the theoretical underpinnings and practical experimental protocols for its laboratory-scale preparation. The oxidation of o-toluenesulfonamide and the chlorosulfonation of benzoic acid followed by amination represent the most reliable and well-documented methods. For researchers and professionals in drug development, a mastery of these synthetic routes is essential for the efficient production of this valuable intermediate and its derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

  • PubChem. This compound.
  • The Royal Society of Chemistry.
  • PubChem. 2-Hydroxy-5-sulfamoylbenzoic acid.
  • ResearchGate. Reactions of sulfonation, hydrolysis and alcoholysis of PA and SPA. [Link]
  • ResearchGate.
  • New Journal of Chemistry.
  • Chemchart. This compound (632-24-6). [Link]

Sources

o-Sulfamoylbenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to o-Sulfamoylbenzoic Acid: Structure, Synthesis, and Application

Abstract

o-Sulfamoylbenzoic acid, the ortho-isomer within the sulfamoylbenzoic acid family, is a versatile chemical intermediate and structural motif of significant interest to researchers in medicinal chemistry and drug development. Distinct from its more widely documented para-isomer (Carzenide), o-sulfamoylbenzoic acid serves as a crucial building block derived from the hydrolysis of saccharin. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic profile. A detailed, field-proven protocol for its synthesis and purification is presented, emphasizing the causal chemistry behind the experimental methodology. Furthermore, this document explores its critical role as a molecular scaffold in the design of targeted therapeutics, including potent and specific LPA2 receptor agonists, highlighting its value in modern drug discovery pipelines.

Chemical Identity and Physicochemical Properties

o-Sulfamoylbenzoic acid, systematically named 2-sulfamoylbenzoic acid, is an organic compound featuring both a carboxylic acid and a sulfonamide group attached to a benzene ring in an ortho (1,2) substitution pattern.[1] This arrangement confers specific chemical properties and steric configurations that are pivotal for its reactivity and application in synthesis.

Chemical Structure

The molecule consists of a benzene ring co-substituted with a carboxyl group (-COOH) and an aminosulfonyl group (-SO₂NH₂). The proximity of these two functional groups allows for potential intramolecular interactions, such as hydrogen bonding, which influences its crystal structure and chemical behavior.[2]

chemical_structure cluster_benzoic_acid cluster_carboxyl cluster_sulfamoyl C1 C C2 C C1->C2 Carboxyl_C C C1->Carboxyl_C C3 C C2->C3 Sulfonyl_S S C2->Sulfonyl_S C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 Carboxyl_O1 O Carboxyl_C->Carboxyl_O1 Carboxyl_O2 OH Carboxyl_C->Carboxyl_O2 Sulfonyl_O1 O Sulfonyl_S->Sulfonyl_O1 Sulfonyl_O2 O Sulfonyl_S->Sulfonyl_O2 Sulfonyl_N NH₂ Sulfonyl_S->Sulfonyl_N

Caption: 2D Chemical Structure of o-Sulfamoylbenzoic Acid.

Chemical Identifiers and Properties

A summary of key identifiers and computed physicochemical properties is provided below for quick reference.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 632-24-6PubChem[1]
Molecular Formula C₇H₇NO₄SPubChem[1]
Molecular Weight 201.20 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NPubChem[1]
InChI InChI=1S/C₇H₇NO₄S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H₂,8,11,12)PubChem[1]
InChIKey KDNIOKSLVIGAAN-UHFFFAOYSA-NPubChem[1]
XLogP3 -0.4PubChem[1]
Physical Form White, flake-like solid / colorless crystalsResearchGate[2]
Primary Hazards IrritantPubChem[1]

Spectroscopic Profile

The structural identity and purity of o-sulfamoylbenzoic acid are unequivocally confirmed through a combination of spectroscopic techniques. The following data represent characteristic analytical signatures.

TechniqueSolvent/MethodCharacteristic Peaks/Signals (δ in ppm, ν in cm⁻¹)Source
¹H NMR 400 MHz, DMSO-d₆δ 7.95 (m, 1H, aromatic), 7.62–7.75 (m, 3H, aromatic), 7.18 (s, 2H, -NH₂)ResearchGate[2]
¹³C NMR 100 MHz, DMSO-d₆δ 169.0 (-COOH), 141.1, 132.1, 131.8, 130.9, 129.3, 127.3 (aromatic C)ResearchGate[2]
IR Neatν 3321 (N-H, broad), 1715 (C=O), 1270 & 1157 (S=O)ResearchGate[2]
LRMS FABm/z: 202 [M+H]⁺ (53.5%), 403 [2M+H]⁺ (18.3%)ResearchGate[2]

Synthesis and Purification

The most direct and high-yielding synthesis of o-sulfamoylbenzoic acid is achieved through the alkaline hydrolysis of commercially available saccharin (o-benzoic sulfimide).[2] This process efficiently opens the cyclic sulfonamide ring.

Reaction Workflow: Saccharin Hydrolysis

synthesis_workflow Saccharin Saccharin (o-Benzoic Sulfimide) Reflux Reflux @ 100°C (1 hour) Saccharin->Reflux NaOH NaOH (aq) NaOH->Reflux Intermediate Sodium 2-sulfamoylbenzoate (In situ intermediate) Reflux->Intermediate Ring Opening Acidification Acidification to pH 4 & Cooling Intermediate->Acidification HCl 15% HCl HCl->Acidification Product o-Sulfamoylbenzoic Acid (Precipitate) Acidification->Product Protonation & Precipitation Filtration Filtration & Washing (Cold Water) Product->Filtration Recrystallization Recrystallization (MeOH/CHCl₃) Filtration->Recrystallization Crude Product FinalProduct Pure Crystalline Product Recrystallization->FinalProduct

Caption: Workflow for the synthesis of o-Sulfamoylbenzoic Acid.

Detailed Experimental Protocol

This protocol is adapted from established and validated laboratory procedures.[2]

Materials:

  • Saccharin (0.997 g, 5.5 mmol)

  • Sodium hydroxide (0.5 g, 12.5 mmol)

  • Distilled water (25 ml)

  • 15% Hydrochloric acid

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine saccharin (0.997 g), sodium hydroxide (0.5 g), and distilled water (25 ml).

    • Causality: NaOH acts as the nucleophile (as hydroxide) to attack the carbonyl carbon of the saccharin imide, initiating the hydrolytic cleavage of the robust cyclic sulfonamide ring. An excess is used to ensure complete reaction.

  • Hydrolysis: Heat the mixture to reflux and maintain for 1 hour. The solution should become clear as the saccharin dissolves and reacts.

  • Cooling: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Acidification and Precipitation: Carefully acidify the solution to a pH of approximately 4 by adding 15% HCl dropwise while stirring. A white precipitate will form.

    • Causality: The product exists as the water-soluble sodium salt (sodium 2-sulfamoylbenzoate) in the alkaline solution. Acidification protonates the carboxylate and sulfonamide groups, drastically reducing the molecule's water solubility and causing it to precipitate out.

  • Isolation: Cool the mixture in an ice bath or freezer to maximize precipitation. Collect the white, flake-like product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove residual salts (NaCl) and acid.

  • Drying: Dry the product to yield crude o-sulfamoylbenzoic acid. A typical yield is around 97%.

  • Purification (Optional): For high-purity analytical samples, recrystallize the crude product from a methanol and chloroform (1:1) solution to obtain colorless crystals.[2]

Applications in Medicinal Chemistry and Drug Development

The o-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to present key pharmacophoric features—a hydrogen bond donor (sulfonamide -NH₂), hydrogen bond acceptors (sulfonyl and carboxyl oxygens), and an aromatic ring for π-stacking interactions.

Scaffold for LPA₂ Receptor Agonists

Recent drug discovery efforts have identified o-sulfamoylbenzoic acid (referred to as SBA or sulfamoyl benzoic acid) as a core scaffold for developing the first specific agonists of the Lysophosphatidic Acid (LPA) receptor 2.[3] LPA₂ is a G protein-coupled receptor (GPCR) that mediates protective effects in the gut and has anti-apoptotic properties, making it a valuable therapeutic target.[3]

In this context, the o-sulfamoylbenzoic acid core serves as a non-lipid mimic of the native LPA ligand. The carboxylic acid and sulfonamide groups are critical for interacting with key residues in the LPA₂ binding pocket, while synthetic modification of the sulfonamide nitrogen allows for the introduction of various "tail" groups to optimize potency and specificity.[3] This work has led to the discovery of analogues with picomolar activity, demonstrating the power of this scaffold in rational drug design.[3]

pharmacophore_diagram cluster_receptor Receptor Binding Pocket (e.g., LPA₂) cluster_ligand o-Sulfamoylbenzoic Acid Scaffold Res1 Basic Residue (e.g., Arg, Lys) Res2 H-Bond Donor (e.g., Asn, Gln) Res3 Hydrophobic Pocket Carboxyl Carboxyl Group (-COOH) Carboxyl->Res1 Ionic Bond / Salt Bridge Sulfonyl Sulfonyl Group (-SO₂) Sulfonyl->Res2 Hydrogen Bond Aromatic Aromatic Ring Aromatic->Res3 π-π / Hydrophobic Interaction Tail Synthetic Tail (R-group) Tail->Res3 Van der Waals

Caption: Pharmacophore model of an o-SBA derivative in a receptor.

Building Block for Antihypertensive Agents

The sulfamoylbenzoic acid chemical class, in general, is known for its diuretic and antihypertensive properties.[4] The o-isomer can be synthetically activated, for example, by converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride.[4] This reactive intermediate can then be readily coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies aimed at developing novel antihypertensive drugs.[4]

Conclusion

o-Sulfamoylbenzoic acid is a foundational molecule whose importance in modern chemical and pharmaceutical research is well-established. Its straightforward and high-yield synthesis from an inexpensive starting material, combined with its versatile chemical handles, makes it an attractive building block for complex molecular architectures. As demonstrated by its central role in the development of highly specific LPA₂ receptor agonists, the o-sulfamoylbenzoic acid scaffold continues to be a valuable tool for scientists and researchers dedicated to advancing the frontiers of drug discovery and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Siddiqui, W. A., et al. (2007). o-Sulfamoylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4117.
  • Garlapati, P. R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6356–6373.
  • Tanabe Seiyaku Co., Ltd. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. European Patent No. EP0068239A2. Google Patents.

Sources

A Technical Guide to 2-Sulfamoylbenzoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-carboxybenzenesulfonamide, authoritatively identified by its IUPAC name, 2-sulfamoylbenzoic acid . The document elucidates the principles of IUPAC nomenclature that determine its formal name, details its key physicochemical properties, and presents a validated synthetic methodology. Furthermore, it explores the significance of this molecule and its derivatives as a privileged scaffold in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and receptor modulators. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.

IUPAC Nomenclature and Structural Elucidation

A precise and unambiguous naming system is fundamental to chemical communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose. The common name "2-carboxybenzenesulfonamide" accurately describes the molecule's components but does not follow the formal hierarchical rules of IUPAC nomenclature.

The Principle of Functional Group Priority

When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine the parent name of the compound.[1][2] The functional group with the highest priority defines the suffix of the name, while all other groups are treated as substituents and are indicated by prefixes.[3][4] Carboxylic acids are assigned a higher priority than sulfonic acid derivatives, including sulfonamides.[3][4][5]

Derivation of the IUPAC Name: this compound

The correct IUPAC name is derived through the following logical steps:

  • Identify the Highest Priority Functional Group: The molecule contains a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH₂). According to IUPAC priority rules, the carboxylic acid group is senior.[3][5]

  • Determine the Parent Structure: Since the -COOH group has the highest priority and is attached to a benzene ring, the parent name is benzoic acid .[6]

  • Number the Parent Structure: The carbon atom of the benzene ring to which the carboxylic acid group is attached is designated as position 1 (C1).[6][7]

  • Identify and Name the Substituent: The sulfonamide group (-SO₂NH₂) is treated as a substituent. When a -SO₂NH₂ group is a substituent, it is named sulfamoyl .

  • Assign the Substituent's Position: The sulfamoyl group is attached to the carbon at position 2 (C2) of the benzene ring.

  • Assemble the Final Name: Combining the substituent's position, name, and the parent name gives the final, correct IUPAC name: This compound .[8]

Structural Representation

The chemical structure of this compound is depicted below, with IUPAC numbering.

Caption: Structure of this compound.

Common Synonyms

In scientific literature and chemical databases, this compound may be referred to by several synonyms, including:

  • o-Sulfamoylbenzoic acid[8]

  • 2-Carboxybenzenesulfonamide[9][10]

  • Benzoic acid, 2-(aminosulfonyl)-[8]

  • o-Sulfonamidobenzoic acid[9]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. These properties dictate its solubility, stability, and ability to interact with biological targets.

PropertyValueSource
Molecular Formula C₇H₇NO₄S[8][9]
Molecular Weight 201.20 g/mol [8][9]
Melting Point 154-156 °C[9][11]
Boiling Point (Predicted) 454.8 ± 47.0 °C[9][11]
Density (Predicted) 1.536 ± 0.06 g/cm³[9][11]
pKa (Predicted) 3.13 ± 0.36[11]
XLogP3 -0.4[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 5[8]
Solubility DMSO (Slightly), Methanol (Slightly)[11]
CAS Number 632-24-6[8][11]

The presence of both a carboxylic acid and a sulfonamide group makes the molecule capable of acting as both a hydrogen bond donor and acceptor, which is a key feature for molecular recognition in biological systems.[8] Its low predicted octanol-water partition coefficient (XLogP3) suggests a high degree of hydrophilicity.

Synthetic Methodologies

The synthesis of this compound and its derivatives is well-established in organic chemistry, often involving a multi-step process that can be adapted to generate diverse libraries of related compounds for drug discovery.

Core Synthetic Strategy

A prevalent and efficient method for synthesizing the this compound core involves the chlorosulfonation of an appropriate benzoic acid precursor, followed by amination to form the desired sulfonamide.[12] This modular approach allows for the introduction of various substituents on both the aromatic ring and the sulfonamide nitrogen.

cluster_0 Synthetic Workflow start Benzoic Acid (Starting Material) step1 Chlorosulfonation (e.g., Chlorosulfonic Acid) start->step1 Step 1 intermediate 2-(Chlorosulfonyl)benzoic Acid (Key Intermediate) step1->intermediate step2 Amination (Ammonia or Amine Source) intermediate->step2 Step 2 product This compound (Final Product) step2->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Substituted 2-Sulfamoylbenzoic Acids

The following protocol is a representative example adapted from methodologies used in the synthesis of related sulfonamide-carboxamide derivatives.[12] This procedure illustrates the synthesis of a sulfonamide from a sulfonyl chloride intermediate.

Objective: To synthesize a 2-(substituted-sulfamoyl)benzoic acid from 2-(chlorosulfonyl)benzoic acid.

Materials:

  • 2-(Chlorosulfonyl)benzoic acid

  • Amine (e.g., cyclopropylamine, morpholine, or aqueous ammonia)

  • Appropriate solvent (e.g., water, THF)

  • Base (if required, e.g., NaHCO₃)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve or suspend the 2-(chlorosulfonyl)benzoic acid intermediate in a suitable solvent (e.g., water).

  • Amine Addition: Cool the mixture in an ice bath. Slowly add the desired amine (typically 1.1 to 2 equivalents) to the stirring solution. If using an amine salt, a base may be required to liberate the free amine. For the synthesis of the primary this compound, concentrated aqueous ammonia would be used.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Work-up and Isolation: Once the reaction is complete, acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylate and causes the product to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Applications in Medicinal Chemistry and Drug Development

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously introduced with the advent of sulfa drugs, the first broadly effective antimicrobials.[13] The this compound scaffold is a modern embodiment of this legacy, serving as a versatile building block for a wide range of biologically active molecules.[13]

A Privileged Scaffold for Enzyme Inhibition

The structural arrangement of a carboxylic acid ortho to a sulfonamide group creates a powerful pharmacophore for targeting enzyme active sites, particularly metalloenzymes.

  • Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes.[13][14] The sulfonamide moiety coordinates directly with the zinc ion in the enzyme's active site, leading to inhibition. This mechanism is exploited for therapeutic effects in glaucoma, epilepsy, and some cancers.[13][14][15]

cluster_0 Mechanism: Carbonic Anhydrase Inhibition enzyme Carbonic Anhydrase Active Site Zn²⁺ Ion binding Coordination Bond enzyme:f1->binding inhibitor This compound Derivative inhibitor->binding outcome Enzyme Inhibition (Therapeutic Effect) binding->outcome Leads to

Caption: Simplified binding of a sulfonamide inhibitor to a zinc metalloenzyme.

Case Studies of Derivatives in Drug Discovery

The versatility of the this compound core is demonstrated by its use in developing modulators for diverse biological targets.

  • h-NTPDase Inhibitors: Specific derivatives have been synthesized and identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[12] These enzymes are involved in pathological processes like thrombosis and inflammation, making their inhibitors promising therapeutic candidates.[12]

  • MrgX1 Receptor Modulators: In the search for non-opioid pain treatments, a series of 2-sulfonamidebenzamides, derived from the core structure, were developed as positive allosteric modulators of the MrgX1 receptor, a target specifically expressed in pain-sensing neurons.[16]

  • COX Inhibitors: The structural analog N-acetyl-2-carboxybenzenesulfonamide acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, demonstrating more potent inhibition of both COX-1 and COX-2 in vitro compared to aspirin.[17]

Conclusion

While commonly referred to as 2-carboxybenzenesulfonamide, the official IUPAC name for this compound is This compound , a designation derived from the hierarchical priority of its functional groups. This molecule is more than a nomenclature exercise; it is a fundamentally important scaffold in medicinal chemistry. Its defined physicochemical properties, accessible synthetic routes, and the proven biological activity of its derivatives underscore its continued relevance. From established roles as carbonic anhydrase inhibitors to novel applications in pain and inflammation, the this compound core provides a robust and adaptable platform for the design and development of next-generation therapeutics.

References

  • Vertex AI Search. (2025). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes.
  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.
  • Chemistry LibreTexts. (2020). 18.
  • Unknown. (2010).
  • Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.
  • Master Organic Chemistry. (2011).
  • University of California, Davis. (2012).
  • Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers 1 PDF.
  • Sarthaks eConnect. (2022). Give IUPAC rules for naming substituted benzene.
  • Vedantu. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Cayman Chemical. (n.d.). N-acetyl-2-carboxy Benzenesulfonamide (CAS Number: 849067-18-1).
  • ChemicalBook. (2025). 2-CARBOXY PHENYLSULFAMIDE | 632-24-6.
  • ChemicalBook. (n.d.). 2-CARBOXY PHENYLSULFAMIDE CAS#: 632-24-6.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). General synthetic scheme for the synthesis of sulfonamides 16-35.
  • Unknown. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • ChemicalBook. (n.d.). 2-CARBOXY PHENYLSULFAMIDE | 632-24-6.
  • PubChem. (n.d.). This compound | C7H7NO4S | CID 69436.
  • ChemBK. (2022). P-Carboxy benzene sulfonamide.
  • Eureka. (2015).
  • Google Patents. (n.d.).
  • PubMed. (2018).
  • Unknown. (2025).
  • PharmaCompass.com. (n.d.). (2-Methoxycarbonyl)
  • PubChem. (n.d.). Carzenide | C7H7NO4S | CID 8739.
  • Elam Pharma. (n.d.). P-Carboxy Benzene Sulfonamide Manufacturer CAS:138-41-0.
  • PubMed Central (PMC). (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases.
  • ResearchGate. (2025).

Sources

Introduction: A Molecule of Incidental Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Sulfamoylbenzoic Acid: From a Sweet Discovery to a Modern Medicinal Scaffold

This compound, also known as o-sulfamoylbenzoic acid, is an organic compound featuring a benzoic acid core substituted with a sulfonamide group at the ortho position.[1][2] While structurally unassuming, this molecule holds a significant place in the history of synthetic chemistry and has evolved into a versatile building block in contemporary drug discovery and materials science.[3][4] Its initial discovery was not the result of a targeted search but a pivotal intermediate step in the synthesis of the world's first commercial artificial sweetener, saccharin.[5][6][7] This guide provides a comprehensive technical overview of this compound, from its historical roots and synthesis methodologies to its modern applications, designed for researchers, chemists, and professionals in drug development.

Historical Context: The Serendipitous Discovery via Saccharin

The story of this compound is inextricably linked to the discovery of saccharin in 1879 by Constantin Fahlberg at Ira Remsen's laboratory at Johns Hopkins University.[7] Fahlberg was investigating the oxidation of o-toluenesulfonamide when he inadvertently noticed an intensely sweet taste on his hands from the chemicals he was working with.[7] This led to the identification of benzoic sulfimide, which he named saccharin.

The classic Remsen-Fahlberg synthesis established this compound as a crucial, albeit transient, intermediate. The process begins with toluene, which is treated with chlorosulfonic acid to produce o-toluenesulfonyl chloride. This is subsequently reacted with ammonia to form o-toluenesulfonamide. The critical step involves the oxidation of the methyl group of o-toluenesulfonamide, typically with an oxidizing agent like potassium permanganate or dichromate, which yields this compound.[5] Upon heating, this intermediate readily undergoes intramolecular cyclization to form saccharin and water.[5] For decades, the primary significance of this compound was confined to its role as a precursor in this industrial process.

Physicochemical and Structural Properties

This compound is a white, crystalline solid soluble in polar solvents.[4] Its structure combines a carboxylic acid group and a sulfonamide group, both of which are capable of hydrogen bonding, influencing its physical properties and reactivity.

PropertyValueSource
Molecular Formula C₇H₇NO₄S[3][8]
Molecular Weight 201.20 g/mol [1][8]
CAS Number 632-24-6[1][3]
Melting Point 153-156 °C[3][8]
Boiling Point 454.8 °C at 760 mmHg[3]
pKa 3.13 ± 0.36 (Predicted)[3]
Density 1.536 g/cm³[3]
XLogP3 -0.4[1][3]
Hydrogen Bond Donors 2[1][3]
Hydrogen Bond Acceptors 5[1][3]

Core Synthesis Methodologies

While the Remsen-Fahlberg process provides a historical route, more direct and versatile methods are now employed for the synthesis of this compound and its derivatives, primarily starting from benzoic acid.

Method 1: Chlorosulfonation of Benzoic Acid

This is a common and direct approach for synthesizing the sulfamoylbenzoic acid core. The electron-withdrawing nature of the carboxylic acid group on the benzene ring makes chlorosulfonation a challenging step that requires forcing conditions.[9]

Synthesis_from_Benzoic_Acid reactant reactant intermediate intermediate product product reagent reagent benzoic_acid Benzoic Acid sulfonyl_chloride 2-(Chlorosulfonyl)benzoic Acid benzoic_acid->sulfonyl_chloride 1. Chlorosulfonic Acid (excess) 2. Elevated Temperature sulfamoylbenzoic_acid This compound sulfonyl_chloride->sulfamoylbenzoic_acid Ammonia (aq)

Caption: Synthesis of this compound from Benzoic Acid.

Experimental Protocol: Synthesis via Chlorosulfonation

  • Chlorosulfonation: To an excess of chlorosulfonic acid, slowly add benzoic acid in portions while maintaining a controlled temperature. The use of excess chlorosulfonic acid acts as both reagent and solvent.

    • Causality: Benzoic acid is an electron-deficient substrate, requiring elevated temperatures and a potent electrophilic agent to drive the sulfonation reaction.[9]

  • Reaction: Heat the mixture to facilitate the reaction, forming 2-(chlorosulfonyl)benzoic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This step precipitates the sulfonyl chloride product and safely quenches the highly reactive excess chlorosulfonic acid.

  • Ammonolysis: Isolate the crude 2-(chlorosulfonyl)benzoic acid intermediate. Suspend the intermediate in an aqueous medium and add an ammonia solution. The nucleophilic ammonia displaces the chloride on the sulfonyl group to form the sulfonamide.

    • Trustworthiness: This step is a standard procedure for converting sulfonyl chlorides to sulfonamides and is typically high-yielding.[9]

  • Acidification & Purification: Acidify the reaction mixture to precipitate the this compound product. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Method 2: Hydrolysis of Saccharin

This compound can also be formed from the hydrolysis of saccharin. This is typically considered a degradation pathway rather than a primary synthetic route. Under conditions of prolonged exposure to high temperatures or extreme pH (<2.0), the imide ring of saccharin can open to yield this compound.[6]

Modern Applications in Drug Discovery and Research

The true value of this compound in modern science lies in its utility as a versatile scaffold for synthesizing a wide range of biologically active molecules. The presence of two reactive handles—the carboxylic acid and the sulfonamide—allows for modular synthesis and the generation of large compound libraries.

Applications_of_2SBA central_scaffold central_scaffold app_class app_class sba This compound Scaffold diuretics Diuretics & Antihypertensives e.g., Lasamide, Indapamide analogues sba->diuretics cais Carbonic Anhydrase Inhibitors Target for anticancer therapy sba->cais ntpdase h-NTPDase Inhibitors Targets for inflammation & thrombosis sba->ntpdase lpa LPA₂ Receptor Agonists Anti-apoptotic agents sba->lpa agrochemicals Agrochemicals Environmental metabolite of herbicides sba->agrochemicals

Caption: The this compound scaffold in medicinal chemistry.

  • Diuretics and Antihypertensive Agents: Many sulfamoylbenzoic acid derivatives are known to possess diuretic properties.[10] Compounds such as 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) and its derivatives have been extensively studied as potent diuretic and antihypertensive agents.[10][11]

  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide moiety is a classic zinc-binding group for inhibiting carbonic anhydrases, a family of enzymes implicated in various diseases, including cancer.[12] Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated as selective inhibitors of tumor-associated hCA isoforms IX and XII, making them promising leads for anticancer drug development.[11]

  • NTPDase Inhibitors: Researchers have synthesized libraries of sulfamoylbenzamides derived from this compound as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[9] These enzymes are involved in pathological conditions like thrombosis and cancer, and potent, selective inhibitors are valuable research tools and potential therapeutics.[9]

  • Lysophosphatidic Acid (LPA) Receptor Agonists: In the search for non-lipid compounds that can modulate cell signaling, sulfamoylbenzoic acid analogues have been identified as the first specific agonists for the LPA₂ receptor.[13] This receptor is known to mediate anti-apoptotic effects, and its specific agonists are being investigated for their potential to protect tissues from damage, such as that caused by radiation therapy.[13]

  • Agrochemical Research: this compound is a known environmental transformation product and metabolite of several widely used sulfonylurea herbicides, including metsulfuron-methyl and tribenuron-methyl.[1][4] Its detection and degradation in soil and water are monitored to understand the environmental fate of these agricultural chemicals.[4]

Conclusion

From its humble origins as a fleeting intermediate in the synthesis of saccharin, this compound has emerged as a cornerstone scaffold in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups have allowed scientists to explore a vast chemical space, leading to the discovery of potent modulators of critical biological targets. For drug development professionals and researchers, this compound is not merely a historical curiosity but a powerful and relevant tool for constructing the next generation of therapeutic agents.

References

  • This compound - LookChem. (n.d.).
  • Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids (U.S. Patent No. 3,879,402). U.S.
  • Iqbal, J., et al. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 9(1), 1-15.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sardar, P., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6423-6435.
  • Chemchart. (n.d.). This compound (632-24-6).
  • Smolecule. (2023). Buy this compound | 37558-01-3.
  • Zarlish Polychemicals Private Limited. (n.d.). 2-Sulfamoyl benzoic acid. IndiaMART.
  • LookChem. (n.d.). Saccharin.
  • CN101891632A. (2010). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Al-Khafaji, Z. H. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 43-52.
  • American Chemical Society. (2019). Saccharin.
  • Agridient. (n.d.). The Synthesis of Sodium Saccharin: Vital for Sweetening Industry.
  • CN111100042A. (2020). Preparation method of 2-methoxy-5-sulfamoylbenzoic acid.
  • EP0202058A1. (1986). Preparation of o-carboethoxybenzene sulfonamide.
  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • Thakral, S., & Singh, V. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 17(6), 747-761.
  • Benchchem. (n.d.). 4-[Benzyl(methyl)sulfamoyl]benzoic acid.
  • Wilson, C. M., et al. (2019). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
  • EP0068239A2. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

Sources

Early studies on 2-Sulfamoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Studies of 2-Sulfamoylbenzoic Acid Derivatives

Introduction: The Genesis of a Privileged Scaffold

The this compound core is a deceptively simple aromatic structure, comprising a benzoic acid moiety substituted at the ortho-position with a sulfonamide group (-SO₂NH₂). While modest in appearance, this scaffold represents a cornerstone in the history of medicinal chemistry and synthetic organic chemistry. Its journey begins not with a targeted drug discovery program, but with an accidental discovery that would change the food industry forever: saccharin. Early investigations into this chemical family were intrinsically linked to the synthesis and properties of this first-generation artificial sweetener. However, these initial studies inadvertently laid the foundation for a vast and diverse class of therapeutic agents, from diuretics to modern, highly specific receptor agonists. This guide provides a technical overview of the foundational synthetic methodologies, early biological evaluations, and the initial structure-activity relationship (SAR) insights that defined the first chapter of the this compound story.

Historical Context: An Accidental Sweet Beginning

The narrative of this compound derivatives is inseparable from the discovery of saccharin in 1879 by Constantin Fahlberg and Ira Remsen at Johns Hopkins University.[1][2] While investigating the oxidation of o-toluenesulfonamide, a coal tar derivative, Fahlberg noted an intense sweet taste on his hands, which he traced back to the compound he had been working with.[2] The key intermediate in this process is o-sulfamoylbenzoic acid, which, upon heating, cyclizes to form the imide known as saccharin (o-sulfobenzoic acid imide).[1] This discovery was the first to highlight a significant biological property—intense sweetness, approximately 300-400 times that of sucrose—emanating from this chemical class.[1] The subsequent commercialization of saccharin, particularly during sugar shortages in World War I, cemented the importance of its synthesis and, by extension, the chemistry of its this compound precursor.[2]

Foundational Synthesis Methodologies

The early syntheses of this compound and its derivatives were driven by the need to produce saccharin efficiently. These methods, while classic, established a robust framework for accessing this chemical scaffold.

The Remsen-Fahlberg Synthesis: The Original Pathway

The first commercially viable method for producing saccharin, and therefore its o-sulfamoylbenzoic acid intermediate, was the Remsen-Fahlberg process. This pathway begins with toluene and proceeds through several key transformations.

  • Chlorosulfonation of Toluene: Toluene is reacted with chlorosulfonic acid (HSO₃Cl) to yield a mixture of ortho- and para-toluenesulfonyl chloride. The ortho isomer is the desired product for saccharin synthesis.

  • Amination: The separated o-toluenesulfonyl chloride is then treated with ammonia (NH₃) to form o-toluenesulfonamide.

  • Oxidation: The methyl group of o-toluenesulfonamide is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) or dichromate.[1] This critical step converts the methyl group to a carboxylic acid, yielding o-sulfamoylbenzoic acid.

  • Cyclization: Finally, heating o-sulfamoylbenzoic acid drives an intramolecular condensation reaction, eliminating a molecule of water to form the cyclic imide, saccharin.[1]

Remsen_Fahlberg_Pathway Toluene Toluene o_TSC o-Toluenesulfonyl Chloride Toluene->o_TSC 1. HSO₃Cl o_TSA o-Toluenesulfonamide o_TSC->o_TSA 2. NH₃ o_SBA o-Sulfamoylbenzoic Acid o_TSA->o_SBA 3. Oxidation (KMnO₄) Saccharin Saccharin o_SBA->Saccharin 4. Heat (-H₂O) General_Synthesis sub_BA Substituted Benzoic Acid sub_BSC Substituted Benzenesulfonyl Chloride Intermediate sub_BA->sub_BSC 1. Chlorosulfonic Acid (HSO₃Cl) sub_SBA Substituted 2-Sulfamoylbenzoic Acid Derivative sub_BSC->sub_SBA 2. Amination (Ammonia or Amine)

Caption: General synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

This protocol outlines a representative synthesis based on the general chlorosulfonation pathway, a common method in early and contemporary studies. [3] Objective: To synthesize 2,4-dichloro-5-sulfamoylbenzoic acid from 2,4-dichlorobenzoic acid.

Step 1: Chlorosulfonation

  • In a reaction vessel equipped for heating and stirring, add 2,4-dichlorobenzoic acid to a solvent such as N-Methylpyrrolidone (NMP).

  • Heat the mixture to approximately 145°C until the solid is fully dissolved.

  • Carefully add chlorosulfonic acid dropwise to the solution. Causality: Chlorosulfonic acid is a highly reactive and corrosive electrophile. The elevated temperature is necessary to activate the electron-deficient benzoic acid ring towards electrophilic aromatic substitution.

  • Maintain the temperature and stir for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature, which will cause the product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, to precipitate.

  • Isolate the intermediate product via centrifugation or filtration.

Step 2: Amination

  • In a separate vessel, cool aqueous ammonia (ammoniacal liquor) to 0°C using an ice bath. Causality: The amination reaction is highly exothermic. Low temperatures are required to control the reaction rate and prevent unwanted side reactions.

  • Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate from Step 1 to the cold ammonia solution, ensuring the temperature does not exceed 5°C.

  • Allow the reaction to proceed for approximately 2 hours.

Step 3: Acidification and Isolation

  • After the amination is complete, slowly add hydrochloric acid to the reaction mixture while maintaining a low temperature (≤10°C).

  • Continue adding acid until the pH of the solution is between 1 and 2. Causality: The product exists as a soluble ammonium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate group, rendering the final 2,4-dichloro-5-sulfamoylbenzoic acid insoluble in the aqueous medium, causing it to precipitate.

  • Collect the crude product by filtration.

Step 4: Purification

  • Wash the crude product with water until the filtrate pH is neutral (4-5). This removes residual acid and inorganic salts.

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final 2,4-dichloro-5-sulfamoylbenzoic acid of high purity. [3]

Early Biological Investigations & Structure-Activity Relationships (SAR)

Beyond the sweet taste of saccharin, early researchers began to explore the pharmacological potential of other this compound derivatives. A significant area of discovery was their diuretic effect.

It was well-established that sulfonamides could act as diuretics. [4]This led to the synthesis and investigation of various sulfamoylbenzoic acid derivatives for their potential to increase urine output, a desirable property for treating conditions like edema and hypertension. These early studies revealed that modifications to the core structure could significantly impact biological activity.

Key Early SAR Insights:

  • Substitution on the Benzene Ring: The introduction of halogen atoms, such as chlorine, onto the benzene ring was found to be a critical determinant of diuretic and hypotensive activity. For instance, compounds like 2,4-dichloro-5-sulfamoylbenzoic acid were synthesized and evaluated. [3]* Substitution on the Sulfonamide Nitrogen: Modifying the sulfonamide group by replacing one or both hydrogens with alkyl or aryl groups led to a wide range of activities. This position was found to be crucial for tuning the compound's potency and selectivity.

  • Amide Formation at the Carboxylic Acid: Converting the carboxylic acid to an amide was another key modification. This led to the development of compounds like Indapamide, a well-known diuretic and antihypertensive agent, which is structurally related to this class. [4]

    Derivative Class Core Structure Early Biological Activity Noted SAR Implication
    o-Sulfamoylbenzoic Acid C₇H₇NO₄S Precursor to Saccharin The unsubstituted core is primarily a synthetic intermediate. [5]
    Saccharin C₇H₅NO₃S Intense Sweetness Intramolecular cyclization to the imide confers the sweet taste. [1][6]
    Halogenated Derivatives e.g., 2,4-dichloro-5-sulfamoylbenzoic acid Diuretic, Hypolipidemic Halogenation of the aromatic ring was found to enhance pharmacological activity. [4][7]

    | N-Substituted Derivatives | e.g., N-cyclopropyl-2-chloro-5-sulfamoylbenzoic acid | NTPDase Inhibition | Substitution on the sulfonamide nitrogen allows for specific interactions with biological targets. [8]|

Significance and Legacy of Early Studies

The early research on this compound derivatives, though initially focused on the synthesis of saccharin, had a profound and lasting impact on drug discovery. These foundational studies accomplished several key objectives:

  • Established Robust Synthetic Routes: The chlorosulfonation-amination sequence became a textbook method for installing the crucial sulfonamide group onto an aromatic ring.

  • Unveiled a "Privileged Scaffold": The scaffold was shown to be a versatile platform for developing biologically active molecules.

  • Initiated SAR Exploration: Early work on diuretics demonstrated that systematic chemical modification could be used to tune and enhance pharmacological activity, paving the way for the rational design of sulfonamide-based drugs.

The knowledge gained from these pioneering efforts directly influenced the development of carbonic anhydrase inhibitors, loop diuretics (like furosemide, which contains a related sulfamoylbenzoic acid core), antibacterial sulfa drugs, and even modern anticancer agents and receptor-specific modulators. [8][9]The simple molecule that began as an intermediate in the synthesis of a sugar substitute has thus evolved into one of the most important and enduring scaffolds in the armamentarium of medicinal chemistry.

References

  • Cas 81-07-2,Saccharin | lookchem. (n.d.).
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - IRIS. (2024).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (n.d.).
  • A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al-Haitham Journal for Pure & Applied Science.
  • Saccharin - American Chemical Society. (2019).
  • The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. (n.d.).
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH. (2014).
  • Preparation of o-carboethoxybenzene sulfonamide - Google Patents. (n.d.).
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents. (n.d.).
  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents. (n.d.).
  • Preparation method of 2-methoxy-5-sulfamoylbenzoic acid - WIPO Patentscope. (n.d.).
  • A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies - Benchchem. (n.d.).
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed. (2014).
  • 2-Sulfobenzoic Acid Esters. I. 2-Sulfamyl Derivatives | The Journal of Organic Chemistry. (1962).
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents. (n.d.).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015).
  • This compound | C7H7NO4S | CID 69436 - PubChem. (n.d.).

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Sulfamoylbenzoic acid (CAS 632-24-6), a compound of interest in pharmaceutical and chemical research.[1][2][3][4][5] As a key intermediate and a known impurity in some pharmaceutical preparations, its unambiguous identification is critical.[2] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define its molecular structure.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[1][2][5] Its structure, featuring a carboxylic acid and a sulfonamide group ortho to each other on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will explore how ¹H NMR, ¹³C NMR, IR, and MS techniques are employed to elucidate and confirm this structure.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the exchangeable protons of the carboxylic acid and sulfonamide groups. The chemical shifts are influenced by the electron-withdrawing nature of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic CH7.5 - 8.2Multiplet
SO₂NH₂~7.3 (broad)Singlet
COOH>12 (very broad)Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and concentration.

Interpretation and Causality:

The aromatic protons appear as a complex multiplet in the downfield region (7.5-8.2 ppm) due to the deshielding effects of the carboxylic acid and sulfonamide groups. The protons of the NH₂ and COOH groups are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors like solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carboxyl carbon, the two substituted aromatic carbons, and the four unsubstituted aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxylic Acid)~168
C-SO₂NH₂~140
C-COOH~135
Aromatic CH125 - 134

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent.[6][7][8]

Interpretation and Causality:

The carboxyl carbon is significantly downfield due to the strong deshielding effect of the two oxygen atoms. The two aromatic carbons directly attached to the electron-withdrawing substituents (C-SO₂NH₂ and C-COOH) are also deshielded and appear at lower field than the other aromatic carbons. Due to the ortho-substitution pattern, four distinct signals are expected for the aromatic CH carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of acidic protons, allowing for their observation.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (e.g., 400 MHz) transfer->instrument acquire Acquire Spectra (¹H and ¹³C) instrument->acquire process Process Raw Data (FT, Phasing) acquire->process reference Reference Spectrum process->reference interpret Interpret Spectra reference->interpret

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Sulfonamide)Stretching3300-3400 (two bands)
C=O (Carboxylic Acid)Stretching1680-1710
S=O (Sulfonamide)Asymmetric & Symmetric Stretching1330-1370 & 1140-1180
C-O (Carboxylic Acid)Stretching1210-1320
Aromatic C=CStretching1450-1600

Note: Values are typical ranges for the specified functional groups.[10][11]

Interpretation and Causality:

The IR spectrum of this compound is dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[10] The N-H stretching of the primary sulfonamide typically appears as two distinct bands. The strong, sharp absorption for the C=O stretch is a key indicator of the carboxylic acid group. The two strong bands for the S=O stretching are characteristic of the sulfonamide group.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment or the ATR crystal. Then, acquire the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis mix Mix with KBr or place on ATR background Acquire Background Spectrum mix->background sample Acquire Sample Spectrum background->sample process Ratio Sample to Background interpret Identify Functional Group Absorptions process->interpret

Caption: Standard workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 201).

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. It can be run in either positive or negative ion mode.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Workflow for MS Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_data Data Interpretation intro Direct Infusion or LC-MS ionize Electrospray Ionization (ESI) intro->ionize analyze Mass Analyzer (e.g., TOF, Quadrupole) ionize->analyze detect Ion Detection analyze->detect interpret Identify Molecular Ion & Fragmentation detect->interpret

Caption: Standard workflow for MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a reference for quality control and further research. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

References

  • PubChem. This compound. [Link]
  • MassBank. This compound methyl ester. [Link]
  • Pharmaffili
  • Chemchart. This compound (632-24-6). [Link]
  • CAS Common Chemistry. This compound. [Link]
  • Supporting Information. Journal of Organic Chemistry. [Link]
  • Royal Society of Chemistry.
  • PubChem. 2-Methoxy-5-sulfamoylbenzoic acid. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
  • NIST WebBook. Benzoic acid, 2-amino-. [Link]
  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
  • ResearchGate. FT-IR spectrum of 2-benzoylbenzoic acid. [Link]

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Sulfamoylbenzoic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound is a key chemical entity, notable for its role as a synthetic intermediate in the development of various pharmaceutical compounds and as a potential active agent itself.[1][2] Its derivatives have been explored for a range of therapeutic applications, including antihypertensive and anti-inflammatory agents, as well as inhibitors of enzymes like carbonic anhydrase.[3][4][5][6] The journey of any such compound from laboratory synthesis to a viable drug product is critically dependent on its physicochemical properties, paramount among which is solubility.

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise. It is a fundamental requirement for crucial stages of drug development, including:

  • Synthesis and Purification: Selecting an appropriate solvent system is essential for controlling reaction kinetics, isolating the desired product, and removing impurities through crystallization.

  • Formulation: Developing a stable and bioavailable dosage form, whether it be a tablet or an injectable solution, hinges on the molecule's solubility characteristics.[7]

  • Analytical Method Development: Accurate quantification and characterization require dissolving the compound in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides a comprehensive overview of the solubility of this compound from a theoretical and practical standpoint. It is designed to equip researchers with the foundational knowledge to make informed decisions in solvent selection and to provide a robust, reliable protocol for its experimental determination.

Molecular Structure and Physicochemical Properties: The Drivers of Solubility

The solubility behavior of a molecule is intrinsically linked to its structure and resulting physicochemical properties. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.

Caption: Key functional groups of this compound influencing solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for SolubilitySource
Molecular FormulaC₇H₇NO₄S[8]
Molecular Weight201.20 g/mol Influences solvation energy requirements.[8]
Melting Point154-156 °CHigh melting point suggests strong crystal lattice energy that must be overcome by solvent interaction.[1]
XLogP3-0.4A negative LogP value indicates a preference for hydrophilic (polar) environments over lipophilic (non-polar) ones.[8]
Hydrogen Bond Donors2 (from -OH and -NH₂)Can donate protons to form hydrogen bonds with acceptor solvents (e.g., alcohols, ethers).[1]
Hydrogen Bond Acceptors5 (from C=O, -OH, SO₂, -NH₂)Can accept protons to form hydrogen bonds with donor solvents (e.g., alcohols, water).[1]
Water Solubility3616.44 mg/LIndicates moderate solubility in a highly polar, protic solvent.[9]
pKa~3.13 (Predicted)The acidic nature of the carboxylic acid group is a primary site for strong interactions with basic solvents.[1]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10][11] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The process of dissolution involves overcoming two primary energy barriers: the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and replacing them with new, energetically favorable solute-solvent interactions.[11]

For this compound, solubility is a nuanced interplay between its different structural components:

  • Polar, Hydrophilic Groups: The carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) groups are highly polar and capable of strong hydrogen bonding. These groups are the primary drivers of solubility in polar solvents. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the sulfonamide group also has donor (N-H) and acceptor (S=O) sites.[12]

  • Non-polar, Hydrophobic Group: The benzene ring is aromatic and non-polar. This part of the molecule contributes to solubility in less polar or aromatic solvents through van der Waals forces and pi-pi stacking interactions. It is the primary driver of insolubility in highly polar solvents like water, as it disrupts the water's strong hydrogen-bonding network.[12]

This dual nature is analogous to benzoic acid, which is known to have poor solubility in cold water but is readily soluble in many organic solvents like ethanol, benzene, and acetone.[13][14][15] The addition of the highly polar sulfonamide group in this compound is expected to enhance its affinity for polar solvents compared to benzoic acid.

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with both the carboxylic acid and sulfonamide groups, effectively solvating the molecule and overcoming its crystal lattice energy.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good to moderate solubility is anticipated. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the solute. Solvents like DMSO are particularly effective at dissolving a wide range of compounds.

  • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The energy gained from weak van der Waals interactions between the benzene ring and the non-polar solvent is insufficient to overcome the strong hydrogen bonding and dipolar interactions holding the this compound molecules together in their solid state.

Table 2: Qualitative Predicted Solubility of this compound

Solvent ClassExample SolventsKey Interaction TypePredicted Solubility
Polar ProticMethanol, Ethanol, WaterHydrogen Bonding (Donor & Acceptor)High
Polar AproticDMSO, DMF, AcetoneDipole-Dipole, H-Bond AcceptorGood to Moderate
EthersTetrahydrofuran (THF), 1,4-DioxaneH-Bond AcceptorModerate
ChlorinatedDichloromethane (DCM)Dipole-DipoleLow to Moderate
AromaticTolueneπ-π Stacking, van der WaalsLow
AliphaticHexane, Heptanevan der Waals (Dispersion)Very Low / Insoluble

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

While theoretical predictions are invaluable, empirical determination is the gold standard. The shake-flask method is the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

The following protocol is a self-validating system designed for accuracy and reproducibility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

1. Materials and Preparation:

  • Analyte: Pure, solid this compound.

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge or filtration apparatus (e.g., syringe filters or 96-well filter plates[18]), calibrated pipettes, HPLC or UV-Vis spectrophotometer.

2. Experimental Procedure:

  • Step 2.1: Addition of Solute: Add an excess amount of solid this compound to a series of vials (perform in triplicate for each solvent). "Excess" is critical; a good starting point is 2-5 mg per mL of solvent. The key is to ensure undissolved solid remains visible at the end of the experiment.[19]

  • Step 2.2: Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).

    • Causality Insight: Constant temperature is crucial as solubility is temperature-dependent.[13] Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the reach of equilibrium.

  • Step 2.3: Reaching Equilibrium (Self-Validation): The system must reach thermodynamic equilibrium. A common duration is 24 to 48 hours.[19][20] To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h). The solubility value should be consistent between the last two time points.

  • Step 2.4: Phase Separation: After equilibration, remove the vials and allow them to stand for at least 30 minutes at the same constant temperature to allow undissolved solids to settle. To obtain a clear, particle-free supernatant for analysis, use one of two methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF).

    • Trustworthiness Check: It is vital to ensure the separation method does not alter the concentration. Avoid cooling the sample, which could cause precipitation. Pre-saturating filters by passing a small amount of the solution to waste first can mitigate loss due to non-specific binding.[18]

3. Analysis and Quantification:

  • Step 3.1: Sample Dilution: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Step 3.2: Analytical Measurement: Quantify the concentration of this compound in the diluted samples using a pre-validated UV-Vis or HPLC method. HPLC is generally preferred for its specificity and ability to separate the analyte from any potential impurities or degradants.

  • Step 3.3: Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically reported in units of mg/mL, µg/mL, or molarity (mol/L).

Conclusion

For drug development professionals, this predictive framework serves as an essential guide for initial solvent screening. However, it must be complemented by rigorous experimental verification. The detailed shake-flask protocol provided in this guide offers a robust and reliable pathway to generate the precise, high-quality solubility data needed to drive successful synthesis, purification, and formulation efforts.

References

  • PubChem. This compound | C7H7NO4S | CID 69436.
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Hancsaka, K., et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
  • Chemchart. This compound (632-24-6)
  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. [Link]
  • de Oliveira, C. M., & de Oliveira, R. A. (2013). Solubility of Benzoic Acid in Mixed Solvents.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. [Link]
  • LookChem. This compound. [Link]
  • University of Canterbury. (2023). Solubility of Organic Compounds. [Link]
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • BMG LABTECH. (2023).
  • Request PDF. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Chemistry Steps. Solubility of Organic Compounds. [Link]
  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • University of California, Santa Barbara. SOLUBILITY. [Link]
  • Angeli, A., et al. (2021). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
  • Sciencemadness Wiki. (2024). Benzoic acid. [Link]
  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
  • de Campos, A. M., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]
  • UNT Digital Library. (1999).

Sources

An In-depth Technical Guide to 2-Sulfamoylbenzoic Acid and its Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-sulfamoylbenzoic acid, a versatile chemical intermediate with significant applications in medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectral characteristics, and its role as a key building block for pharmacologically active agents, supported by detailed experimental protocols and authoritative references.

Introduction: The Molecular Architecture and Potential of this compound

This compound (ortho-sulfamoylbenzoic acid) is an organic compound featuring a benzoic acid scaffold substituted with a sulfonamide group at the 2-position.[1] This unique arrangement of a strong acidic group (carboxylic acid) and a weakly acidic sulfonamide moiety imparts a distinct chemical reactivity profile, making it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and drug candidates.[2]

Historically, this compound is known as a hydrolysis product of saccharin, one of the first commercially available artificial sweeteners.[3][4] Its utility in modern drug discovery, however, extends far beyond this historical context. The sulfonamide group is a well-established pharmacophore, present in numerous classes of therapeutic agents, including diuretics, antibacterials, and carbonic anhydrase inhibitors. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation and esterification, allowing for the exploration of vast chemical spaces in drug development campaigns.

This guide will explore the fundamental chemistry of this compound and its common alkali metal salts, providing researchers with the practical knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

Physical Properties

This compound is a white crystalline solid.[5] Its key physical properties are summarized in the table below. The predicted pKa of the carboxylic acid group is approximately 3.13, indicating it is a moderately strong organic acid.[6]

PropertyValueSource
Molecular FormulaC₇H₇NO₄S[1][6]
Molecular Weight201.20 g/mol [1][6]
Melting Point154-156 °C[6]
Water Solubility3616.44 mg/L[7]
Predicted pKa3.13 ± 0.36[6]
Spectroscopic Profile

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.[9]

  • N-H Stretch (Sulfonamide): Two distinct, sharper peaks are anticipated around 3350 and 3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching of the primary sulfonamide group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1680 cm⁻¹, typical for the carbonyl group of an aryl carboxylic acid.[9]

  • S=O Stretch (Sulfonamide): Two strong bands are predicted around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) due to the S=O stretching vibrations of the sulfonamide group.

  • Aromatic C-H and C=C Stretches: Various absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions will be present, corresponding to the aromatic C-H and C=C bond vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show the following key resonances:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically above 12 ppm, which is highly characteristic of a carboxylic acid proton.[11]

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet corresponding to the two protons of the sulfonamide group, likely in the 7-8 ppm range.

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7-8.5 ppm). Due to the ortho-substitution pattern, they will exhibit a complex splitting pattern (multiplets).

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the 120-145 ppm region. The carbon attached to the carboxylic acid group (C1) and the carbon attached to the sulfonamide group (C2) will be quaternary and their chemical shifts will be influenced by the electron-withdrawing nature of these substituents. The remaining four aromatic carbons will show signals corresponding to protonated carbons.

Synthesis and Preparation

The synthesis of this compound and its salts can be achieved through straightforward and reliable chemical transformations.

Synthesis of this compound via Saccharin Hydrolysis

A common and efficient laboratory-scale synthesis of this compound involves the acid-catalyzed hydrolysis of saccharin (o-sulfobenzoic imide).[12] This method is advantageous as it starts from a readily available and inexpensive precursor.

Diagram: Synthesis of this compound from Saccharin

G Saccharin Saccharin Product This compound Saccharin->Product Hydrolysis HCl Conc. HCl, H₂O Reflux Reflux

Caption: Hydrolysis of saccharin to yield this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine saccharin (1 mole equivalent) with a 1:1 (v/v) mixture of concentrated hydrochloric acid and distilled water.

  • Hydrolysis: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the dissolution of the solid saccharin. The hydrolysis is typically complete within 2-3 hours.

  • Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold distilled water to remove any residual hydrochloric acid.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Causality Behind Experimental Choices: The use of concentrated hydrochloric acid is crucial for the effective cleavage of the amide bond within the saccharin ring structure. The reflux conditions provide the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate. Slow cooling and subsequent chilling in an ice bath maximize the yield of the crystalline product by decreasing its solubility in the aqueous medium.

Preparation of Sodium and Potassium Salts

The sodium and potassium salts of this compound are readily prepared by neutralizing the acid with the corresponding alkali metal hydroxide or carbonate. These salts often exhibit improved aqueous solubility compared to the parent acid, which can be advantageous in certain applications.

Diagram: Salt Formation of this compound

G Acid This compound Salt Sodium or Potassium 2-Sulfamoylbenzoate Acid->Salt Neutralization Base MOH or M₂CO₃ (M = Na, K) Water H₂O (+ CO₂ if carbonate is used)

Caption: Neutralization reaction for the synthesis of alkali metal salts.

Experimental Protocol: Preparation of Sodium 2-Sulfamoylbenzoate

  • Dissolution: Dissolve this compound (1 mole equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and water, with gentle heating.

  • Neutralization: Slowly add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide (1 mole equivalent) to the dissolved acid with constant stirring. Monitor the pH of the solution; the endpoint is reached when the pH is neutral (pH ~7).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the sodium salt of this compound.

  • Drying: Dry the salt in a vacuum oven to remove any residual solvent and water.

Self-Validating System: The progress of the neutralization can be accurately monitored using a pH meter. The formation of the salt can be confirmed by the disappearance of the acidic proton signal of the carboxylic acid in the ¹H NMR spectrum and by changes in the IR spectrum, particularly the shift of the carbonyl stretching frequency.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of carbonic anhydrase inhibitors and other biologically active molecules.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[11][13]

The sulfonamide moiety of this compound and its derivatives can act as a zinc-binding group, chelating the zinc ion in the active site of carbonic anhydrases and thereby inhibiting their enzymatic activity. The carboxylic acid group provides a point for derivatization, allowing for the introduction of various "tail" groups that can interact with residues outside the active site, leading to improved potency and isoform selectivity.

Derivatives of this compound have been shown to be potent inhibitors of several human carbonic anhydrase isoforms, including hCA I, II, IV, VII, and IX.[14] For example, N-substituted derivatives have been developed as topical anti-glaucoma agents, which act by inhibiting CA II and CA IV in the ciliary processes of the eye, leading to a reduction in aqueous humor secretion and intraocular pressure.

Diagram: General Mechanism of Carbonic Anhydrase Inhibition

G CA_Zn CA Active Site (Zn²⁺) Binding Coordination Bond Formation CA_Zn->Binding Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Caption: Sulfonamide group coordinating with the zinc ion in the CA active site.

Other Pharmacological Applications

The versatility of the this compound scaffold has led to its use in the development of other classes of therapeutic agents.

  • LPA₂ Receptor Agonists: Novel analogues of this compound have been synthesized and identified as potent and specific agonists of the lysophosphatidic acid receptor 2 (LPA₂).[6] The LPA₂ receptor is a G protein-coupled receptor that mediates protective effects in the gastrointestinal tract, making these compounds interesting candidates for the treatment of conditions like inflammatory bowel disease.[6]

  • h-NTPDase Inhibitors: Derivatives of this compound have also been investigated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[3] These enzymes are involved in regulating the extracellular concentration of nucleotides, which play a role in processes such as thrombosis and inflammation.[3]

  • Antidiabetic Agents: Certain 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have been evaluated for their in vitro antidiabetic activity, showing potential as inhibitors of enzymes like α-amylase and α-glucosidase.[15]

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly those in the field of drug development. Its straightforward synthesis, well-defined physicochemical and spectroscopic properties, and the versatile reactivity of its dual functional groups make it an attractive starting material for the synthesis of a diverse array of pharmacologically relevant molecules. The proven utility of its derivatives as potent carbonic anhydrase inhibitors, among other therapeutic applications, ensures that this compound will remain a compound of interest for the foreseeable future. This guide has provided a comprehensive technical overview, including practical experimental protocols and an exploration of its key applications, to empower researchers to fully leverage the potential of this important chemical entity.

References

  • J. I. Farr, et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(13), 5551-5563.
  • LookChem. (n.d.). This compound.
  • A. Rauf, et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 8(3), 1337-1349.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69436, this compound.
  • American Chemical Society. (2019). Saccharin.
  • Organic Syntheses. (n.d.). Acid Ammonium o-Sulfobenzoate. Org. Synth. Coll. Vol. 1, p.495.
  • S. M. Monti, et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(18), 3352.
  • G. Nocentini & C. T. Supuran. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 30(11), 859-872.
  • Chemchart. (n.d.). This compound (632-24-6).
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor.
  • S. Thakral & V. Singh. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 16(11), 1234-1245.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69436, this compound.
  • C. T. Supuran, et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.
  • The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube.
  • Pharmaffiliates. (n.d.). This compound.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Wikipedia. (n.d.). Potassium benzoate.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Journal of Chemical and Pharmaceutical Research. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. J. Chem. Pharm. Res., 6(5), 101-115.
  • Food and Agriculture Organization of the United Nations. (2004). Potassium Benzoate.
  • Snowhite Chemical Co., Ltd. (2025). Sodium Benzoate: Properties, Mechanisms, Applications.
  • Google Patents. (n.d.). US3867439A - Preparation of potassium benzoate.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Z. Kartal & S. Sentürk. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A, 60(4), 285-288.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23661960, Potassium Benzoate.

Sources

The 2-Sulfamoylbenzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Sulfamoylbenzoic Acid

Executive Summary

The this compound scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the development of a diverse range of biologically active agents. The inherent chemical properties of its constituent sulfamoyl and benzoic acid moieties underpin its ability to interact with various biological targets. This technical guide provides a comprehensive overview of the known and emerging biological activities of this compound and its derivatives. Authored from the perspective of a Senior Application Scientist, this document delves into the primary mechanisms of action, including potent carbonic anhydrase inhibition, anticancer, antimicrobial, and diuretic activities. Each section is supported by mechanistic insights, quantitative data, and detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

The this compound core is a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis Overview

The synthesis of this compound derivatives typically begins with the chlorosulfonation of a substituted benzoic acid. This is a critical step as the reaction conditions need to be controlled to favor the formation of the sulfonyl chloride. The resulting sulfonyl chloride is then reacted with a variety of primary or secondary amines to yield the desired sulfonamide. Further modifications can be made to the carboxylic acid group, such as conversion to amides or esters, to explore structure-activity relationships (SAR).[1]

G cluster_synthesis General Synthesis Scheme start Substituted Benzoic Acid step1 Chlorosulfonation (e.g., Chlorosulfonic Acid) start->step1 intermediate 2-(Chlorosulfonyl)benzoic Acid Derivative step1->intermediate step2 Amination (Reaction with R1R2NH) intermediate->step2 product 2-(N-substituted sulfamoyl)benzoic Acid Derivative step2->product step3 Carboxamide Synthesis (e.g., EDC/DMAP coupling) product->step3 final_product Final Benzamide Derivative step3->final_product

Caption: General synthetic route for this compound derivatives.

Inhibition of Carbonic Anhydrases: A Primary Mechanism of Action

One of the most extensively studied biological activities of the this compound scaffold is the inhibition of carbonic anhydrases (CAs).[2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

Mechanism of Carbonic Anhydrase Inhibition

The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group. In the active site of carbonic anhydrase, the sulfonamide nitrogen deprotonates and coordinates to the Zn²⁺ ion, mimicking the transition state of the native reaction. This strong interaction prevents the binding and catalysis of CO₂, effectively inhibiting the enzyme.[4]

G cluster_mechanism Mechanism of Carbonic Anhydrase Inhibition Enzyme CA Active Site (Zn²⁺ + H₂O) Bound Inhibited Complex (Zn²⁺---⁻NHSO₂-R) Enzyme->Bound Displaces H₂O Inhibitor This compound (R-SO₂NH₂) Transition Deprotonation R-SO₂NH⁻ Inhibitor->Transition Loses H⁺ Transition->Bound Coordinates to Zn²⁺

Caption: Inhibition of carbonic anhydrase by a sulfonamide group.

Therapeutic Implications

The inhibition of specific CA isoforms has significant therapeutic applications.

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thus lowering intraocular pressure.[5]

  • Epilepsy: CA inhibitors can have anticonvulsant effects, although the exact mechanism is complex and may involve modulation of neuronal pH and ion transport.[5]

  • Cancer: Tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3][6] Selective inhibitors of these isoforms are being investigated as anticancer agents.[6]

Quantitative Inhibition Data

Derivatives of this compound have shown potent inhibition against various human carbonic anhydrase (hCA) isoforms.

Compound TypeTarget IsoformInhibition Constant (Kᵢ)Reference
Antiviral Drugs (as CAIs)hCA I0.49 - 3.51 µM[7]
Antiviral Drugs (as CAIs)hCA II0.64 - 5.80 µM[7]
Natural Phenolic CompoundshCA I4.47 - 9.47 mM[8]
Natural Phenolic CompoundshCA II2.86 - 7.44 µM[8]
Sulfonamide DerivativeshCA IX7.8 - 86 nM[2]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.[9]

Principle: CA catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 400-405 nm, is proportional to CA activity. Inhibitors will decrease the rate of this reaction.[9]

Materials:

  • Human Carbonic Anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (derivatives of this compound)

  • Acetazolamide (positive control inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO or acetonitrile (for dissolving substrate and compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in cold Assay Buffer (e.g., 1 mg/mL) and store in aliquots at -20°C.

    • Prepare a working solution of CA by diluting the stock in cold Assay Buffer just before use.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. Prepare fresh daily.

    • Prepare serial dilutions of test compounds and acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate compound dilution (or DMSO for control).

    • Add 20 µL of the CA working solution to all wells except for a blank control.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (slope of absorbance vs. time).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

G cluster_workflow Workflow: CA Inhibition Assay prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate Plate Setup (Buffer + Inhibitor + Enzyme) prep->plate incubate Pre-incubate (15 min, RT) plate->incubate start_rxn Add Substrate (p-NPA) Initiate Reaction incubate->start_rxn read Kinetic Read (Absorbance at 400 nm) start_rxn->read analyze Calculate Reaction Rates Determine IC₅₀ read->analyze

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Anticancer Potential: Targeting Tumor Proliferation and Viability

The benzoic acid scaffold and its derivatives have been investigated for their anticancer properties.[10] The inclusion of the sulfamoyl group can enhance this activity, often through mechanisms related to CA inhibition or other pathways.

In Vitro Efficacy Against Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic effects against various human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit cell growth by 50%.[11][12]

Compound ClassCell LineActivity (IC₅₀)Reference
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid22Rv1 (Prostate Carcinoma)1.54 µM[13]
4-Aminobenzoic acid derivativesHT-29 (Colon Cancer)3.9 - 15.3 µM[10]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical Cancer)17.84 µM[10]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14]

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT-29)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well sterile cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or medium with vehicle, e.g., DMSO, for control).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting or shaking.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control: % Viability = (Abs_treated / Abs_control) * 100.

    • Determine the IC₅₀ value by plotting percent viability against the logarithm of the compound concentration.

G cluster_workflow_mtt Workflow: MTT Cell Viability Assay seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC₅₀ read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Properties: A Classic Sulfonamide Activity

Sulfonamides were the first broadly effective antibacterial agents used systemically and remain important in treating various infections.[15] Their activity stems from the structural similarity of the sulfanilamide core to p-aminobenzoic acid (PABA).

Mechanism of Antibacterial Action

Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo. PABA is a crucial precursor in this pathway. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which incorporates PABA into dihydropteroic acid.[15] By blocking this step, sulfonamides halt folate synthesis, leading to an inhibition of bacterial growth and replication (a bacteriostatic effect).[15][16][17]

G cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folate Folic Acid Dihydropteroate->Folate DNA DNA Synthesis Folate->DNA Inhibitor Sulfonamide (e.g., this compound) Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Spectrum of Activity

Sulfonamides are effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella species.[17][18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20] The broth microdilution method is a standard technique for determining MIC values.[21]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth (turbidity) is identified as the MIC.[20][21]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Select several colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in CAMHB in a separate plate or tubes.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Transfer 50 µL of the compound dilutions to the corresponding wells, creating a concentration gradient across the plate.

    • Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • The final volume in each well should be 100 µL.

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

G cluster_mic_workflow Workflow: Broth Microdilution MIC Assay prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound plate_setup Set up 96-well Plate with Dilutions prep_dilutions->plate_setup plate_setup->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Other Emerging Biological Activities

Beyond the well-established roles, derivatives of this compound are being explored for other therapeutic applications.

  • Diuretic Activity: Many sulfamoylbenzoic acid derivatives are known to have a diuretic effect, which can be beneficial in treating hypertension.[22][23] This activity is often related to the inhibition of carbonic anhydrase in the renal tubules, which reduces bicarbonate and sodium reabsorption.[5][24]

  • LPA₂ Receptor Agonism: Specific analogues have been synthesized as potent and selective agonists of the lysophosphatidic acid (LPA) receptor 2.[25] This activity is linked to anti-apoptotic and cell regeneration effects, which could be valuable in protecting against radiation-induced damage.[25]

  • h-NTPDase Inhibition: Certain sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating extracellular nucleotide signaling.[1]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform in drug discovery. Its derivatives have demonstrated a wide array of biological activities, with the most prominent being carbonic anhydrase inhibition, which has direct applications in treating glaucoma, epilepsy, and cancer. The inherent antibacterial properties of the sulfonamide group and the potential for diuretic effects further broaden its therapeutic relevance.

Future research should focus on designing derivatives with high selectivity for specific enzyme isoforms (e.g., tumor-associated CA IX over cytosolic CA II) to minimize off-target effects and enhance therapeutic indices. The exploration of novel activities, such as LPA receptor agonism, opens new avenues for development. A deeper understanding of the structure-activity relationships, aided by computational modeling and robust in vitro screening, will continue to unlock the full potential of this privileged chemical scaffold.

References

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico - PubMed.
  • In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds | Request PDF - ResearchG
  • A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD.
  • Aminobenzoic acid diuretics. 7.
  • An overview of carbohydrate-based carbonic anhydrase inhibitors - Taylor & Francis Online.
  • Cell viability assays | Abcam.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Sulfonamide (medicine) - Wikipedia.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • 2,4-Dichloro-5-[(N-aryl/alkyl)
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers.
  • Carbonic anhydrase inhibitor - Wikipedia.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega - ACS Public
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 206 - Benchchem. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • (PDF)
  • DIURETICS - opencourses.emu.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH.
  • Cell viability assay against anti-cancer drugs. The experiment was...
  • 13.
  • Antibacterial sulfonamides.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG

Sources

An In-depth Technical Guide to Sulfamoyl-Substituted Benzoic Acids: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoyl-substituted benzoic acids represent a cornerstone in medicinal chemistry, forming the structural backbone of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of this important class of compounds, delving into their synthesis, chemical properties, and multifaceted applications in drug development. We will explore their mechanism of action as potent diuretics, their emerging roles as carbonic anhydrase inhibitors for various pathologies, and their potential as novel anticancer and antimicrobial agents.

Core Chemistry and Synthesis

The fundamental structure of a sulfamoyl-substituted benzoic acid consists of a benzoic acid core with a sulfamoyl group (-SO₂NH₂) attached to the benzene ring. The relative positions of the carboxylic acid and sulfamoyl groups, along with other substituents on the aromatic ring, profoundly influence the compound's physicochemical properties and biological activity.

A common synthetic route to these compounds involves the chlorosulfonation of a substituted benzoic acid, followed by amination.[1] For instance, the synthesis of many sulfamoyl-benzamide derivatives begins with the chlorosulfonation of benzoic acids, which can require an excess of chlorosulfonic acid and elevated temperatures, especially for electron-deficient benzoic acids.[1] The resulting sulfonyl chloride is then treated with an appropriate amine to yield the desired sulfamoyl benzoic acid.[1]

Further modifications, such as the conversion of the carboxylic acid to an amide, can be achieved through standard coupling reactions.[1] For example, sulfamoyl benzoic acids can be reacted with various amines using carbodiimide coupling agents like EDC with a catalytic amount of DMAP.[1]

Key Synthetic Intermediates and Reactions:
  • Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzoic acid ring.

  • Amination/Ammonolysis: Reaction of the chlorosulfonyl group with ammonia or a primary/secondary amine to form the sulfonamide.

  • Amide Coupling: Formation of an amide bond from the carboxylic acid moiety.

The synthesis of prominent drugs like furosemide and bumetanide exemplifies these core reactions. Furosemide synthesis can start from 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation and subsequent ammonolysis.[2][3] The final step involves condensation with furfurylamine.[2][3] Bumetanide synthesis often begins with 4-chlorobenzoic acid, which is first sulfonylchlorinated and then nitrated.[4][5] Subsequent reactions include amination, displacement of a chloro group with a phenoxy group, reduction of the nitro group, and finally, N-alkylation.[4][5]

Therapeutic Applications and Mechanisms of Action

The versatility of the sulfamoyl-substituted benzoic acid scaffold has led to its successful application in several therapeutic areas.

Diuretics (Loop Diuretics)

Perhaps the most well-known application of this class is as loop diuretics, which are crucial in managing fluid retention associated with conditions like heart failure, cirrhosis, and chronic kidney disease.[6][7]

Mechanism of Action: Loop diuretics, including prominent examples like furosemide and bumetanide, exert their potent diuretic effect by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[6][8][9] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in urine output (diuresis) and sodium excretion (natriuresis).[6][7] By disrupting ion reabsorption, these diuretics prevent the formation of a hypertonic renal medulla, which in turn reduces the osmotic driving force for water reabsorption in the collecting duct system.[8]

A secondary effect of loop diuretics is the increased production of prostaglandins, which causes vasodilation and increases renal blood flow.[8]

LoopDiuretic_Mechanism

Caption: Mechanism of action of sulfamoyl-substituted benzoic acid-based loop diuretics.

Structure-Activity Relationship (SAR) for Diuretic Activity:

The diuretic potency of these compounds is highly dependent on their chemical structure. Key SAR insights include:

  • The presence of a sulfamoyl group at the 5-position is crucial for activity.[10]

  • An acidic group, typically a carboxylic acid at the 1-position, is optimal for diuretic effect.[10]

  • Substitution at the 4-position with an activating group like chlorine, an alkoxy, or an aniline group enhances diuretic activity.[10]

  • The nature of the substituent at the 2- or 3-amino position differentiates various series of these diuretics and influences their potency.[10]

Carbonic Anhydrase Inhibitors

Derivatives of sulfamoyl benzoic acid have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.[11][12]

Therapeutic Potential:

  • Glaucoma: Inhibition of CA isozymes (CA II and IV) in the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[13]

  • Cancer: Tumor-associated CA isoforms, such as CA IX and XII, are involved in regulating pH in the tumor microenvironment and are considered promising targets for anticancer therapies.[12]

  • Other Conditions: CA inhibitors are also being explored for the treatment of epilepsy and neuropathic pain.[11]

A study on 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) derivatives showed that some compounds were selective inhibitors of the tumor-associated hCAs IX and XII over the cytosolic isoforms.[12] Furthermore, some of these derivatives exhibited promising antiproliferative effects against cancer cell lines.[12]

Anticancer Agents

Beyond their role as CA inhibitors, certain sulfamoyl benzoic acid derivatives are being investigated for other anticancer mechanisms. Benzoic acid derivatives, in general, have been shown to retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[14] For instance, some benzoic acid derivatives can induce apoptosis mediated by Caspase-3 and cause cell cycle arrest.[14]

Another study demonstrated that a specific benzoic acid derivative, 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid, inhibits angiogenesis in colon cancer by reducing the expression of vascular endothelial growth factor (VEGF).[15]

Antimicrobial Agents

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs, primarily acting through the inhibition of folic acid synthesis in bacteria.[16] While direct evidence for the antimicrobial activity of many simple sulfamoyl benzoic acids is limited, their structural similarity to known sulfonamide antibiotics provides a strong rationale for their investigation in this area.[16] Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown antimicrobial activity against Gram-positive bacterial strains.[17]

Other Emerging Applications

Recent research has uncovered novel biological activities for sulfamoyl benzoic acid analogues. For example, specific analogues have been synthesized as potent and specific agonists of the LPA2 receptor, which is involved in protecting cells from apoptosis.[18][19][20] This opens up possibilities for developing therapies for conditions involving excessive cell death.

Experimental Protocols

General Synthesis of Sulfamoyl-Benzamide Derivatives

This protocol outlines a general procedure for the synthesis of sulfamoyl-benzamide derivatives, adapted from published methods.[1]

Step 1: Chlorosulfonation of Benzoic Acid

  • To a stirred solution of the starting benzoic acid in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated sulfonyl chloride by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Sulfamoyl Benzoic Acid

  • Dissolve the sulfonyl chloride from Step 1 in a suitable solvent (e.g., acetone).

  • Add an excess of aqueous ammonia or the desired amine solution dropwise with stirring.

  • Stir the reaction mixture at room temperature for several hours.

  • Remove the solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., HCl) to precipitate the sulfamoyl benzoic acid.

  • Collect the product by filtration, wash with water, and dry.

Step 3: Amide Coupling to Form Sulfamoyl-Benzamide

  • To a solution of the sulfamoyl benzoic acid from Step 2 in an anhydrous solvent (e.g., DCM or DMF), add the desired amine.

  • Add a coupling agent (e.g., EDC) and a catalyst (e.g., DMAP).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow

Caption: General synthetic workflow for sulfamoyl-benzamide derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected sulfamoyl-substituted benzoic acid derivatives against various carbonic anhydrase isoforms.

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
Lasamide Derivative 11hCA IXSelective Inhibition[12]
Lasamide Derivative 11hCA XIISelective Inhibition[12]
4-Sulfamoyl-benzenecarboxamideshCA IILow Nanomolar Range[13]
4-Sulfamoyl-benzenecarboxamideshCA IVLow Nanomolar Range[13]
4-Chloro-3-sulfamoyl benzenecarboxamideshCA IHigher affinity than for CA II[13]

Conclusion

Sulfamoyl-substituted benzoic acids are a remarkably versatile class of compounds with a rich history and a promising future in drug discovery. Their well-established role as diuretics, coupled with their expanding applications as carbonic anhydrase inhibitors, anticancer agents, and potential antimicrobials, underscores their continued importance in medicinal chemistry. The ongoing exploration of their structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold.

References

  • Wikipedia. Loop diuretic. [Link]
  • Japi.org. Loop Diuretics Unique Mechanism of Action. 2024. [Link]
  • Study.com. Loop Diuretics | Mechanism of Action, Side Effects & Examples. [Link]
  • Haas M. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects. PubMed. [Link]
  • Wikipedia. Bumetanide. [Link]
  • Ahmad S, et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. 2021. [Link]
  • Nocentini A, et al. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health. 2021. [Link]
  • Angeli A, et al. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. National Institutes of Health. 2022. [Link]
  • Pinteala M, et al. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. 2005. [Link]
  • Patient.info. Loop Diuretics: Examples, Mechanism of Action, Side-Effects. 2024. [Link]
  • National Center for Biotechnology Inform
  • International Journal of Research in Pharmacy and Chemistry.
  • Patil R, et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health. 2014. [Link]
  • ACS Publications. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor | Journal of Medicinal Chemistry. 2014. [Link]
  • Google Patents. CN106748906B - A kind of synthetic method of bumetanide.
  • Farcas A, et al. SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. [Link]
  • Google Patents. CN106748906A - A kind of synthetic method of bumetanide.
  • Pharmacy 180. SAR of Loop Diuretics. [Link]
  • Google Patents.
  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. 2017. [Link]
  • Google Patents.
  • Feit PW, et al. Aminobenzoic acid diuretics. 7.
  • ResearchGate. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. 2021. [Link]
  • MedCrave online. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. 2020. [Link]
  • Patil R, et al. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. 2014. [Link]
  • ACS Publications. Aminobenzoic Acid Diuretics. 2.
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • National Center for Biotechnology Information.
  • Google Patents.
  • Slideshare. Site ii Diuretics | PPTX. [Link]
  • Taylor & Francis Online. An overview of carbohydrate-based carbonic anhydrase inhibitors. [Link]
  • Google Patents.
  • Ovid.
  • National Center for Biotechnology Information. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
  • PubMed. 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. 2004. [Link]
  • National Institutes of Health. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

Sources

Environmental fate of 2-Sulfamoylbenzoic acid as a metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of 2-Sulfamoylbenzoic Acid

Abstract

This compound is a key environmental transformation product originating from multiple widely used commercial products, including the artificial sweetener saccharin and several sulfonylurea herbicides.[1][2] Its entry into terrestrial and aquatic ecosystems necessitates a thorough understanding of its environmental persistence, mobility, and degradation. This technical guide provides a comprehensive analysis of the environmental fate of this compound, synthesizing available data with established principles of environmental chemistry and toxicology. It is designed for researchers, environmental scientists, and drug development professionals to provide a framework for assessing its environmental risk profile. The guide details its physicochemical properties, explores its biotic and abiotic degradation pathways, evaluates its mobility in soil, and outlines standardized methodologies for its environmental assessment.

Introduction and Environmental Relevance

This compound, also known as o-sulfamoylbenzoic acid, is an aromatic organic compound featuring both a carboxylic acid and a sulfonamide functional group. Its primary significance in an environmental context stems from its role as a metabolite. It is a known transformation product of the artificial sweetener saccharin, which is used in human food products and animal feed.[1][2] Additionally, it is a degradation product of several sulfonylurea herbicides, such as metsulfuron-methyl and tribenuron-methyl, leading to its direct introduction into agricultural environments.[1] Given these sources, this compound can enter the environment through various pathways, including wastewater treatment plant effluents, land application of manure from livestock fed with saccharin, and agricultural runoff.[2] Understanding its subsequent behavior—whether it degrades rapidly, persists, or migrates into groundwater—is crucial for a complete environmental risk assessment.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and transformation of a chemical are fundamentally governed by its physicochemical properties. While extensive experimental data for this compound is limited, its structure and computed properties provide strong indicators of its likely behavior.

PropertyValue / EstimateImplication for Environmental FateSource
Molecular Formula C₇H₇NO₄S-[1]
Molecular Weight 201.20 g/mol Influences diffusion and transport rates.[1]
XLogP3 (log Kow) -0.4Indicates high water solubility and low potential for bioaccumulation in fatty tissues. Suggests low sorption to organic matter in soil and sediment.[1]
Water Solubility High (predicted)Facilitates transport in aquatic systems and potential for leaching through soil profiles.Inferred from low log Kow
pKa ~2 (Carboxylic Acid), ~10 (Sulfonamide) (Estimated)The molecule will be predominantly anionic at typical environmental pH (6-8), enhancing water solubility and reducing sorption to negatively charged soil colloids.Inferred from similar structures

The low octanol-water partition coefficient (log Kow) is particularly significant. It strongly suggests that this compound will preferentially reside in aqueous phases rather than partitioning into organic matter or accumulating in organisms.

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes.

Biotic Degradation (Biodegradation)
  • Predicted Pathway: The molecule consists of a benzoic acid core, which is a well-known substrate for microbial degradation.[3] Bacteria, particularly from the Pseudomonas genus, are known to degrade benzoic acid and its derivatives.[3][4] The typical aerobic degradation pathway involves dioxygenase-mediated hydroxylation of the aromatic ring to form a catechol intermediate. This is followed by ring cleavage and subsequent metabolism through central metabolic pathways like the TCA cycle.[3] The sulfonamide group may be cleaved either before or after ring opening, releasing inorganic sulfate. A study on a similar compound, 2,2′-dithiodibenzoic acid, identified benzoic acid as a transient metabolite, supporting the hypothesis that the benzoic acid moiety is a key point of microbial attack.[5]

  • Parent Compound Data: Studies on saccharin, the parent compound, show that it is biodegradable in soil, with reported half-lives between 3 and 12 days, suggesting that its metabolites are unlikely to be highly persistent.[2]

Diagram: Predicted Aerobic Biodegradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound based on established metabolic routes for similar aromatic compounds.

Biodegradation_Pathway cluster_0 Core Degradation Sequence A This compound C Catechol Intermediate (e.g., 3-Sulfamoyl-catechol) A->C Hydroxylation B Dioxygenase Enzyme B->A E Aliphatic Intermediates C->E Ortho or Meta Cleavage D Ring Cleavage (Dioxygenase) F TCA Cycle E->F G Biomass, CO2, H2O, SO4²⁻ F->G

Caption: Predicted aerobic biodegradation of this compound.

Abiotic Degradation

Abiotic processes, particularly photolysis, can contribute to the transformation of chemicals in the environment.

  • Photolysis: While no direct photolysis data exists for this compound, related sulfonated aromatic compounds are known to undergo photodegradation. For instance, 2-phenylbenzimidazole-5-sulfonic acid is degraded in sunlit waters primarily through direct photolysis, which can involve desulfonation.[6] It is plausible that the aromatic ring and sulfonamide group in this compound could absorb UV radiation, leading to transformation, particularly in clear, sunlit surface waters.

  • Hydrolysis: The amide bond in the sulfonamide group and the benzoic acid structure are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.

Mobility and Distribution in the Environment

The movement of this compound through soil and its distribution between environmental compartments is dictated by its high water solubility and low affinity for organic matter.

  • Sorption to Soil and Sediment: The key parameter governing sorption is the organic carbon-water partition coefficient (Koc). Due to its low log Kow (-0.4), this compound is expected to have a very low Koc value, indicating weak sorption to soil organic carbon.[1] Furthermore, at neutral pH, the carboxylic acid group will be deprotonated, giving the molecule a negative charge. This will cause it to be repelled by negatively charged soil components like clay and organic matter, further limiting sorption.[7]

  • Leaching and Groundwater Potential: The combination of high water solubility and low sorption potential results in a high potential for mobility. In soil environments, this compound is likely to be readily transported with percolating water, posing a potential risk for leaching into groundwater. This is supported by the detection of its parent compound, saccharin, in groundwater samples, which suggests that its mobile metabolites could also reach these depths.[2]

Diagram: Environmental Fate and Transport Logic

This diagram outlines the key factors and processes governing the compound's environmental behavior.

Environmental_Fate Input Source Term (Manure, Runoff, WWTP) Soil Soil Compartment Input->Soil Water Surface Water Input->Water Deg Biodegradation (Primary Fate) Soil->Deg Leaching High Leaching Potential Soil->Leaching Water->Deg Photolysis Photolysis (in Surface Water) Water->Photolysis GW Groundwater Props Physicochemical Properties - High Water Solubility - Low log Kow - Anionic at env. pH Sorption Low Sorption to Organic Matter Props->Sorption Props->Leaching Leaching->GW

Caption: Key processes influencing the environmental fate of this compound.

Standardized Testing Methodologies

To definitively determine the environmental fate of this compound, a suite of standardized laboratory experiments based on OECD (Organisation for Economic Co-operation and Development) guidelines is required.

Protocol 1: Ready Biodegradability Assessment (OECD 301F - Manometric Respirometry)
  • Objective: To determine if this compound undergoes rapid and ultimate biodegradation by aerobic microorganisms.

  • Principle: A known concentration of the test substance is inoculated with microorganisms (typically from activated sludge) in a mineral medium. The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Methodology:

    • Preparation: Prepare a mineral salt medium as specified in OECD 301. Prepare a stock solution of this compound.

    • Inoculum: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate it to prepare the inoculum.

    • Test Setup: Add the mineral medium, inoculum, and test substance (e.g., at 100 mg/L) to sealed respirometer vessels.

    • Controls:

      • Blank Control: Inoculum and medium only (to measure endogenous respiration).

      • Reference Control: A readily biodegradable substance like sodium benzoate (to verify inoculum activity).

      • Toxicity Control: Test substance plus the reference substance (to check for inhibitory effects).

    • Incubation: Incubate the vessels at 20-24°C in the dark for 28 days, with continuous mixing.

    • Measurement: Record oxygen consumption at regular intervals using the respirometer's pressure sensor.

    • Pass Criteria: The substance is considered readily biodegradable if it reaches >60% of its ThOD within the 28-day period and within a 10-day window.

Protocol 2: Soil Adsorption/Desorption Study (OECD 106 - Batch Equilibrium Method)
  • Objective: To quantify the sorption of this compound to different soil types and determine its partitioning coefficient (Kd) and organic carbon-normalized coefficient (Koc).

  • Principle: A solution of the test substance is equilibrated with a known mass of soil. The concentration of the substance remaining in the solution is measured, and the amount sorbed to the soil is calculated by mass balance.

  • Methodology:

    • Soil Selection: Use a minimum of three different soil types with varying organic carbon content, clay content, and pH.

    • Solution Preparation: Prepare a solution of this compound in 0.01 M CaCl₂ (to maintain constant ionic strength). A radiolabeled (¹⁴C) version of the compound is preferred for accurate quantification.

    • Equilibration (Adsorption): Add soil and the test solution to centrifuge tubes. Shake the tubes at a constant temperature (e.g., 20°C) for a predetermined equilibration time (e.g., 24-48 hours).

    • Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

    • Analysis: Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV or Liquid Scintillation Counting for ¹⁴C).

    • Calculation:

      • Calculate the amount sorbed to the soil.

      • Determine the distribution coefficient: Kd = (Concentration in soil) / (Concentration in water).

      • Normalize to organic carbon content: Koc = (Kd / % Organic Carbon) * 100.

    • Desorption: After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution, re-equilibrate, and analyze the supernatant again to determine the extent of desorption.

Ecotoxicological Considerations

While this guide focuses on environmental fate, it is important to note potential ecological effects. GHS classifications suggest this compound can cause irritation.[1] A safety data sheet for the related 4-sulfamoylbenzoic acid indicates it is "toxic to soil organisms".[8] This suggests that this compound could pose a risk to soil microbial communities, earthworms, or other invertebrates, particularly if concentrations become elevated. Standard ecotoxicity tests (e.g., on algae, daphnia, and fish) would be necessary for a full risk assessment.

Conclusion and Future Research

This compound is a water-soluble, mobile environmental metabolite with a high potential for leaching into groundwater. Its structural similarity to readily biodegradable compounds suggests it is unlikely to be highly persistent in aerobic environments, with microbial degradation being the primary route of dissipation. However, its high mobility means that its transport rate through soil may be faster than its degradation rate, creating a potential for groundwater contamination.

Key knowledge gaps that require further research include:

  • Experimentally determined biodegradation rates in various soil and water systems.

  • Identification of the specific microbial communities and enzymatic pathways responsible for its degradation.

  • Quantitative data on its soil sorption (Koc) across a range of soil types to validate mobility predictions.

  • Studies on its potential for photodegradation in aquatic environments.

  • Ecotoxicity data for relevant aquatic and terrestrial organisms.

Addressing these gaps through standardized testing will provide the necessary data to accurately model the environmental behavior of this compound and perform a robust environmental risk assessment.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: Benzoic acid sorption to soils A and B Source: ResearchG
  • Title: Saccharin and other artificial sweeteners in soils: estimated inputs from agriculture and households, degradation, and leaching to groundwater Source: PubMed, N
  • Title: Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites Source: Applied and Environmental Microbiology via PMC, N
  • Title: Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp.
  • Title: Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 Source: Applied and Environmental Microbiology via PMC, N
  • Title: Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices Source: ResearchG
  • Title: Sorption of Antibiotics in Agricultural Soils as a Function of pH Source: Dialnet URL:[Link]

Sources

A Theoretical Treatise on the Conformational Landscape of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the conformational preferences of 2-sulfamoylbenzoic acid. By integrating findings from peer-reviewed literature and established computational chemistry protocols, we delve into the intricate interplay of steric and electronic effects that govern its three-dimensional structure. This document serves as a practical resource for researchers engaged in the study of sulfonamides and substituted benzoic acids, offering both foundational knowledge and actionable experimental workflows for computational analysis.

Introduction: The Significance of Conformation in this compound

This compound, a molecule featuring both a carboxylic acid and a sulfonamide group in an ortho-substitution pattern on a benzene ring, presents a fascinating case study in conformational analysis. Its structure is of significant interest due to its relationship to saccharin and the established biological activity of the sulfonamide functional group, which is a cornerstone of a wide array of pharmaceuticals.[1] The spatial arrangement of the carboxyl and sulfamoyl moieties, and their potential for intramolecular interactions, dictates the molecule's overall shape, polarity, and ability to interact with biological targets.[2] Understanding the conformational landscape—the collection of stable three-dimensional structures and the energy barriers between them—is therefore paramount for predicting its physicochemical properties and for rational drug design.

This guide will elucidate the key conformers of this compound, the energetic factors governing their relative stabilities, and the computational methodologies employed to study them.

Theoretical Foundations and Computational Methodology

The study of molecular conformation relies heavily on computational quantum chemistry. For molecules of this size and complexity, Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency.

The Choice of DFT Functional and Basis Set

Numerous studies on substituted benzoic acids and related molecules have demonstrated the efficacy of the B3LYP hybrid functional.[3][4] This functional provides a reliable description of electronic structure and is well-suited for calculating the subtle energetic differences between conformers.

The selection of a basis set is equally critical. A Pople-style basis set, such as 6-311+G(d,p) , is recommended. The inclusion of diffuse functions ("+") is important for accurately describing the behavior of lone pairs and hydrogen bonds, while the polarization functions ("d,p") allow for greater flexibility in describing the electron density around the atoms.[3][4]

Causality Behind Methodological Choices

The B3LYP/6-311+G(d,p) level of theory is a self-validating system for this class of molecules because it has been shown to reproduce experimental geometries and relative energies for analogous compounds with a high degree of accuracy.[3][5] The functional and basis set combination is capable of capturing both the steric repulsions and the crucial non-covalent interactions, such as intramolecular hydrogen bonds, that are the primary determinants of conformational preference in this compound.

The Conformational Landscape of this compound

The conformational flexibility of this compound is primarily defined by the rotation around two key single bonds:

  • τ1 (C1-C7): The dihedral angle defining the rotation of the carboxylic acid group relative to the benzene ring.

  • τ2 (C2-S1): The dihedral angle defining the rotation of the sulfamoyl group relative to the benzene ring.

The interplay of these rotations, coupled with the potential for intramolecular hydrogen bonding, gives rise to several distinct, stable conformers.

Key Conformers and the Role of Intramolecular Hydrogen Bonding

Theoretical studies have identified several key conformers for ortho-substituted benzoic acids.[3] For this compound, the most significant stabilizing interaction is the formation of intramolecular hydrogen bonds. These can occur between the acidic proton of the carboxyl group and an oxygen atom of the sulfamoyl group, or between a proton of the sulfonamide's amino group and an oxygen of the carboxyl group.

The crystal structure of o-sulfamoylbenzoic acid reveals an extensive hydrogen-bonded network in the solid state, highlighting the strong propensity of these functional groups to engage in such interactions.[6] Computational studies confirm that these intramolecular hydrogen bonds are the dominant factor in determining the most stable conformations in the gas phase.[3]

Quantitative Conformational Analysis

The relative stability of the different conformers can be quantified by comparing their calculated electronic energies.

Relative Energies of Key Conformers

The following table summarizes the relative energies of the most stable conformers of this compound, as determined by DFT calculations at the B3LYP/6-311+G(d,p) level.[3] The conformers are characterized by the presence and nature of intramolecular hydrogen bonds.

Conformer IDDescription of Intramolecular Hydrogen BondRelative Energy (kJ/mol)
I COOH proton to SO2 oxygen0.0 (Global Minimum)
II NH2 proton to C=O oxygen10.5
III No significant intramolecular H-bond> 20

Data sourced from Fiedler et al. (2006)[3]

These results clearly indicate that the conformation stabilized by a hydrogen bond between the carboxylic acid proton and a sulfonyl oxygen is the most stable.

Rotational Barriers

The energy required to rotate from one conformer to another is known as the rotational barrier. For ortho-substituted benzoic acids, the barrier to rotation around the C-C bond connecting the carboxylic acid to the ring is significantly influenced by the nature of the ortho-substituent.[5] In this compound, the strong intramolecular hydrogen bond in the most stable conformer creates a substantial barrier to rotation, effectively "locking" the molecule in this preferred geometry. Breaking this hydrogen bond is a prerequisite for rotation, leading to a higher energy transition state compared to a non-hydrogen-bonded conformer.

Experimental Validation

Theoretical predictions of molecular conformation are most powerful when they are corroborated by experimental data.

Solid-State Conformation: X-ray Crystallography

The single-crystal X-ray diffraction data for o-sulfamoylbenzoic acid provides a definitive picture of its conformation in the solid state.[6] The experimentally determined structure shows a conformation that is consistent with the computationally predicted global minimum (Conformer I), where a strong intramolecular hydrogen bond exists between the carboxyl and sulfamoyl groups.

Solution and Gas Phase Conformation: Spectroscopic Methods

Infrared (IR) spectroscopy can be used to probe the presence of intramolecular hydrogen bonds.[3] The O-H stretching frequency of the carboxylic acid, for instance, will be red-shifted (shifted to lower wavenumbers) when it participates in a hydrogen bond. This provides experimental evidence for the dominant conformer in solution or the gas phase. Rotational spectroscopy, performed on isolated molecules in the gas phase, can provide highly accurate geometric parameters that can be directly compared to the results of quantum chemical calculations.[1]

Detailed Experimental Protocol: Computational Conformational Analysis

This section provides a step-by-step workflow for performing a theoretical conformational analysis of this compound using a typical quantum chemistry software package.

Step 1: Building the Initial Molecular Structure

Using a molecular modeling program, construct the 2D structure of this compound and convert it to a 3D representation.

Step 2: Performing a Relaxed Potential Energy Surface Scan

To identify potential energy minima, perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles (τ1 and τ2).

  • τ1 (C-C bond of the carboxyl group): Scan from 0° to 360° in steps of 15°.

  • τ2 (C-S bond of the sulfamoyl group): For each step of the τ1 scan, perform a scan of τ2 from 0° to 360° in steps of 30°.

At each step of the scan, allow all other geometric parameters to relax. This will generate a 2D potential energy surface map.

Step 3: Identifying and Optimizing Stationary Points

From the potential energy surface map, identify the approximate locations of all energy minima (stable conformers) and transition states (saddle points). Perform a full geometry optimization for each of these stationary points using the B3LYP/6-311+G(d,p) level of theory.

Step 4: Frequency Calculations and Thermochemical Analysis

For each optimized structure, perform a frequency calculation at the same level of theory. This will:

  • Confirm that the optimized structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, allowing for the calculation of relative Gibbs free energies.

Step 5: Analyzing the Results

Compare the relative energies (both electronic and Gibbs free energies) of all identified conformers to determine their relative populations at a given temperature. Analyze the geometric parameters, particularly the intramolecular hydrogen bond distances and angles, of the most stable conformers.

Visualizations

Key Dihedral Angles for Conformational Analysis

Caption: Key dihedral angles in this compound.

Computational Workflow for Conformational Analysis

G start 1. Build Initial Structure scan 2. Relaxed PES Scan (τ1 and τ2 rotation) start->scan identify 3. Identify Minima & Transition States scan->identify optimize 4. Geometry Optimization (B3LYP/6-311+G(d,p)) identify->optimize frequency 5. Frequency Calculation optimize->frequency analyze 6. Analyze Relative Energies & Structures frequency->analyze G cluster_energy E Relative Energy (kJ/mol) C1_label Conformer I (Global Minimum) C1 0.0 C2_label Conformer II C2 10.5 TS_label Transition State TS >20 C1->TS Rotational Barrier TS->C2

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2-Sulfamoylbenzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its derivatives are recognized as privileged pharmacophores, demonstrating potent activity as diuretics, antihypertensives, and inhibitors of enzymes like carbonic anhydrase.[1][2] This guide provides a detailed technical overview of the synthetic strategies used to create libraries of these valuable compounds. We will explore the core synthesis of the central scaffold, provide validated, step-by-step protocols for key transformations, and use the industrial synthesis of the diuretic Furosemide as a practical case study. This document is intended for researchers and professionals in drug discovery and process development, offering field-proven insights into experimental design and execution.

The this compound Scaffold: A Privileged Pharmacophore

The versatility of the this compound core lies in its unique arrangement of functional groups: an aromatic ring, a carboxylic acid, and a sulfonamide. This trifecta allows for multi-point interactions with biological targets, making it a highly effective scaffold for inhibitor design.

Key therapeutic areas where this scaffold is prominent include:

  • Diuretics: Compounds like Furosemide are potent loop diuretics used to treat edema and hypertension.[3]

  • Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety is a classic zinc-binding group, making these derivatives potent inhibitors of carbonic anhydrase isoforms, which are targets for glaucoma, epilepsy, and certain cancers.[2][4][5]

  • Antihypertensive Agents: Novel derivatives have been developed that exhibit powerful hypotensive activity, sometimes engineered to reduce the diuretic side effects.[1]

  • Receptor Agonists: Specialized derivatives have been synthesized as specific agonists for G protein-coupled receptors, such as the LPA2 receptor, which has implications for treating radiation-induced cell death.[6]

The synthetic accessibility of the scaffold allows for systematic modification at three key positions—the aromatic ring, the carboxylic acid, and the sulfonamide nitrogen—enabling fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity.

Core Synthetic Strategy: From Substituted Benzoic Acids to the Central Scaffold

The most common and industrially scalable approach to synthesizing this compound derivatives begins with an appropriately substituted benzoic acid.[3][7] The general workflow involves two fundamental steps: chlorosulfonation followed by amination.

Step A: Electrophilic Aromatic Substitution (Chlorosulfonation)

This critical step installs the sulfonyl chloride group onto the aromatic ring. The choice of starting material is crucial as the directing effects of the existing substituents will determine the regiochemistry of the reaction. For example, starting with a 2,4-dichlorobenzoic acid directs the incoming chlorosulfonyl group to the 5-position.

  • Causality Behind Experimental Choices: Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It serves as both the solvent and the electrophile. The reaction is typically performed at elevated temperatures to drive the reaction to completion.[3][7] An excess of chlorosulfonic acid is often used to ensure full conversion of the starting material.[7]

Step B: Nucleophilic Substitution (Amination/Ammonolysis)

The highly reactive sulfonyl chloride intermediate is then reacted with ammonia (ammonolysis) or a primary/secondary amine to form the desired sulfonamide.[3][7] This step offers a key point for diversification, as a wide array of amines can be used to generate a library of derivatives.[6][7]

  • Causality Behind Experimental Choices: The reaction is typically run in a suitable solvent, and the temperature is controlled to manage the exothermicity of the reaction. For ammonolysis, aqueous or gaseous ammonia is used. For reactions with other amines, a base such as triethylamine may be added to quench the HCl byproduct.[1]

The overall workflow is summarized in the diagram below.

G cluster_0 Core Synthesis Workflow start Substituted Benzoic Acid step1 2,4-Dichloro-5- (chlorosulfonyl)benzoic Acid start->step1  Chlorosulfonation  (ClSO₃H) step2 2,4-Dichloro-5- sulfamoylbenzoic Acid step1->step2  Ammonolysis  (aq. NH₃) step3 Final Derivative (e.g., Furosemide) step2->step3  Nucleophilic Aromatic Substitution  (e.g., Furfurylamine)

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of a Key Intermediate - 2,4-Dichloro-5-sulfamoylbenzoic Acid

This protocol details the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a crucial intermediate for the production of Furosemide and other analogues.[3][4]

Part A: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

ReagentCAS No.M.W. ( g/mol )AmountMoles
2,4-Dichlorobenzoic Acid50-84-0191.0119.1 g0.10
Chlorosulfonic Acid7790-94-5116.5241 mL (75 g)0.64

Procedure:

  • In a fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize HCl fumes).

  • Carefully add chlorosulfonic acid (41 mL) to the flask.

  • While stirring, add 2,4-dichlorobenzoic acid (19.1 g) portion-wise to the chlorosulfonic acid. The addition may be exothermic.

  • Once the addition is complete, heat the reaction mixture to 75-80°C and maintain this temperature for 3-4 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Very cautiously, pour the reaction mixture onto 250 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed slowly.

  • The product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum. The crude product is typically used directly in the next step without further purification.[3]

Part B: Ammonolysis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid

ReagentCAS No.M.W. ( g/mol )AmountMoles
Crude Sulfonyl Chloride16332-43-5289.46~0.10~0.10
Ammonium Hydroxide (28%)1336-21-635.0560 mL~0.88

Procedure:

  • In a fume hood, place the crude, dried 2,4-dichloro-5-(chlorosulfonyl)benzoic acid into a 500 mL beaker.

  • Cool the beaker in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide (60 mL) to the solid with stirring. Maintain the temperature below 10°C.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product, 2,4-dichloro-5-sulfamoylbenzoic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be purified by recrystallization from an ethanol-water mixture if necessary.[3]

Protocol 2: Derivatization via Nucleophilic Aromatic Substitution - Synthesis of Furosemide

This protocol demonstrates the final step in Furosemide synthesis, a nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by furfurylamine.[3][8]

G cluster_1 Case Study: Furosemide Synthesis intermediate 2,4-Dichloro-5-sulfamoylbenzoic Acid product Furosemide intermediate->product  Nucleophilic  Aromatic Substitution  (Heat) reagent + Furfurylamine

Caption: Final condensation step in the synthesis of Furosemide.

ReagentCAS No.M.W. ( g/mol )AmountMoles
2,4-Dichloro-5-sulfamoylbenzoic Acid2736-23-4270.1127.0 g0.10
Furfurylamine617-89-097.1211.7 g (12 mL)0.12

Procedure:

  • Combine 2,4-dichloro-5-sulfamoylbenzoic acid (27.0 g) and furfurylamine (12 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 95-100°C and maintain this temperature with stirring for 3-4 hours.

  • Cool the reaction mixture to approximately 60°C and add 100 mL of 1 M sodium hydroxide solution. Stir until all solids have dissolved.

  • Filter the warm solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 3-4 by the slow addition of glacial acetic acid or dilute HCl.[9]

  • Furosemide will precipitate as a white to off-white solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purify the Furosemide by recrystallization from ethanol or an ethanol-water mixture.[3]

Diversification Potential

The amination and nucleophilic substitution steps are highly amenable to diversification for creating compound libraries. A variety of amines can be used in place of ammonia or furfurylamine to explore the structure-activity relationship (SAR).

Amine ReagentResulting Derivative TypePotential Application
CyclopropylamineN-cyclopropyl sulfonamideNTPDase Inhibition[7]
MorpholineN-morpholinyl sulfonamideNTPDase Inhibition[7]
Various AminoindolinesN-indolinyl amidesAntihypertensive[1]
Amino AcidsN-acyl sulfonamidesCarbonic Anhydrase Inhibition[2]

Characterization and Quality Control

The identity and purity of all synthesized intermediates and final products must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., -COOH, -SO₂NH₂, C-Cl).

Conclusion

The synthetic routes to this compound derivatives are robust, scalable, and versatile, making them highly attractive for drug discovery programs. By starting with substituted benzoic acids, chemists can employ a straightforward two or three-step sequence involving chlorosulfonation, amination, and potentially nucleophilic aromatic substitution to generate diverse libraries of compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize these valuable pharmacophores for the development of new and improved therapeutics.

References

  • Title: Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Title: Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters. [Link]
  • Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: Journal of Medicinal Chemistry (via PMC). [Link]
  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Source: RSC Medicinal Chemistry (via NIH). [Link]
  • Title: Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Title: A kind of preparation method of furosemide.
  • Title: Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Source: Molecules (via NIH). [Link]
  • Title: Process for the preparation of furosemide.
  • Title: Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Source: Analytical Chemistry (via PMC). [Link]
  • Title: Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Source: European Journal of Medicinal Chemistry (via PubMed). [Link]

Sources

The Strategic Role of 2-Sulfamoylbenzoic Acid in the Design of Potent and Selective LPA₂ Receptor Agonists: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting the LPA₂ Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1][2] Among these, the LPA₂ receptor has emerged as a compelling therapeutic target for a variety of pathologies. Unlike some of its counterparts, activation of the LPA₂ receptor is strongly linked to pro-survival and anti-apoptotic signaling pathways.[3][4] This makes it a particularly attractive target for conditions characterized by excessive cell death and tissue damage, such as radiation-induced injury.[3] The LPA₂ receptor is coupled to Gᵢ/ₒ, Gᵩ/₁₁, and G₁₂/₁₃ proteins, initiating downstream signaling cascades that promote cell survival and migration.[1] The development of potent and selective agonists for the LPA₂ receptor is therefore a critical goal in contemporary drug discovery.

This guide provides an in-depth exploration of the use of the 2-sulfamoylbenzoic acid scaffold as a cornerstone in the synthesis of novel LPA₂ receptor agonists. We will delve into the medicinal chemistry rationale, provide detailed synthetic protocols, and present structure-activity relationship (SAR) data to empower researchers in the development of next-generation LPA₂-targeted therapeutics.

Medicinal Chemistry Rationale: Why this compound?

The journey to potent and selective LPA₂ agonists has led to the exploration of various chemical scaffolds. The this compound (SBA) framework has proven to be a particularly fruitful starting point. The isosteric replacement of a sulfur atom with a sulfamoyl group (-NH-SO₂) in earlier lead compounds led to the discovery of SBA analogues with significantly enhanced potency and specificity for the LPA₂ receptor.[3]

The SBA core offers several advantages:

  • Mimicry of the Phosphonate Headgroup: The acidic nature of the benzoic acid and the hydrogen bonding capabilities of the sulfamoyl group effectively mimic the phosphate headgroup of the endogenous ligand, LPA, facilitating crucial interactions within the receptor's binding pocket.

  • Structural Rigidity and Versatility: The benzene ring provides a rigid anchor, while the ortho-substitution pattern orients the key functional groups in a favorable conformation for receptor engagement. The scaffold also allows for synthetic modifications at multiple positions, enabling fine-tuning of pharmacological properties.

  • Favorable Physicochemical Properties: SBA-based compounds can be designed to possess drug-like properties, including improved metabolic stability and oral bioavailability compared to lipid-based LPA analogues.

Signaling Pathways of the LPA₂ Receptor

Activation of the LPA₂ receptor by an agonist initiates a cascade of intracellular events. The receptor's coupling to various G proteins allows for a multifaceted cellular response, as depicted in the diagram below.

LPA2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA2 LPA₂ Receptor Gq Gαq/11 LPA2->Gq Gi Gαi/o LPA2->Gi G1213 Gα12/13 LPA2->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC CellSurvival Cell Survival & Anti-apoptosis cAMP->CellSurvival ROCK ROCK RhoA->ROCK Ca->CellSurvival PKC->CellSurvival CellMigration Cell Migration ROCK->CellMigration Agonist SBA Agonist Agonist->LPA2 Binds & Activates

Caption: LPA₂ Receptor Signaling Cascade.

Structure-Activity Relationship (SAR) of this compound Analogues

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective LPA₂ agonism. The general structure can be divided into three key regions: the SBA headgroup, the linker, and the tail group.

Table 1: Structure-Activity Relationship of this compound Analogues as LPA₂ Agonists

Compound IDTail GroupLinker Length (n)Modifications to SBA RingLPA₂ EC₅₀ (nM)Reference
LPA (18:1) OleoylN/AN/A1.40 ± 0.51[3]
11d 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl45-Chloro0.005 ± 0.0037[3]
7a 1,3-Dioxo-1,3-dihydroisoindol-2-yl4Unsubstituted>1000[3]
7b 2,3-dioxoindolin-1-yl4Unsubstituted>1000[3]
8a 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl4Unsubstituted0.04 ± 0.01[3]
8b 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl44-Chloro0.04 ± 0.02[3]
8c 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl44,5-Dichloro0.02 ± 0.005[3]

Data presented as mean ± SEM. EC₅₀ values are for agonist activity at the human LPA₂ receptor.

Key SAR Insights:

  • The Tail Group is Critical: A bulky, hydrophobic tail group is essential for high potency. The 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl (naphthalimide) moiety in compounds like 11d and 8a-c confers significantly greater potency than smaller phthalimide (7a ) or isatin (7b ) tail groups.[3]

  • Linker Length Optimization: A four-carbon (butyl) linker between the sulfamoyl nitrogen and the tail group appears to be optimal for potent LPA₂ agonism.

  • Substitution on the Benzoic Acid Ring: Halogen substitution on the SBA ring can further enhance potency. For instance, the 5-chloro substitution in compound 11d results in picomolar activity.[3] The 4,5-dichloro substitution in 8c also leads to very high potency.[3]

Experimental Protocols: Synthesis of a Potent LPA₂ Agonist

The following is a representative, multi-step protocol for the synthesis of a potent LPA₂ agonist based on the this compound scaffold, adapted from published procedures.[3]

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 1,8-naphthalic anhydride, 1,4-dibromobutane) Intermediate1 Synthesis of Tail-Linker (e.g., 2-(4-bromobutyl)benzo[de] isoquinoline-1,3-dione) Start->Intermediate1 Step 1 Coupling N-Alkylation Coupling Intermediate1->Coupling Intermediate2 Substituted This compound ethyl ester Intermediate2->Coupling FinalProduct Final LPA₂ Agonist (e.g., Compound 11d) Coupling->FinalProduct Step 2

Caption: General Synthetic Scheme.

Step 1: Synthesis of 2-(4-bromobutyl)benzo[de]isoquinoline-1,3-dione (Tail-Linker Intermediate)
  • Reaction Setup: To a solution of 1,8-naphthalic anhydride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Linker: Add 1,4-dibromobutane (5.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to afford the desired 2-(4-bromobutyl)benzo[de]isoquinoline-1,3-dione as a white solid.

Step 2: Synthesis of 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (Compound 11d)
  • Reaction Setup: In a round-bottom flask, combine 2-(4-bromobutyl)benzo[de]isoquinoline-1,3-dione (1.0 eq) from Step 1 and the appropriate substituted this compound ethyl ester (in this case, the ethyl ester of 5-chloro-2-sulfamoylbenzoic acid, 1.2 eq) in DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere.

  • Ester Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.0 M in water) and continue stirring at 60 °C for 4 hours to hydrolyze the ethyl ester.

  • Work-up and Purification: After cooling, acidify the reaction mixture with 1 M HCl until a precipitate forms. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, compound 11d .

Self-Validation and Characterization:

  • Reaction Monitoring: The progress of each reaction should be monitored by thin-layer chromatography (TLC) to ensure completion.

  • Structural Verification: The identity and purity of all intermediates and the final product must be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials.

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for biological assays.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective platform for the development of potent and selective LPA₂ receptor agonists. The synthetic accessibility and the well-defined structure-activity relationships make this an attractive area for further exploration. Future research efforts could focus on:

  • Fine-tuning the SBA substitution pattern: Exploring a wider range of substituents on the benzoic acid ring to optimize potency, selectivity, and pharmacokinetic properties.

  • Linker modification: Investigating alternative linkers to probe their impact on receptor binding and activation.

  • Pharmacokinetic profiling: In-depth analysis of the metabolic stability, solubility, and in vivo efficacy of lead compounds to identify candidates for clinical development.

By leveraging the insights and protocols outlined in this guide, researchers are well-equipped to advance the design and synthesis of novel LPA₂ receptor agonists, paving the way for new therapeutic interventions in a range of diseases.

References

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
  • García-López, M. T., et al. (2020). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Journal of Medicinal Chemistry, 63(15), 8348–8366. (URL: [Link])
  • Krasavin, M., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(23), 7853. (URL: [Link])
  • Yung, Y. C., et al. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(7), 1192–1214. (URL: [Link])
  • Patil, R., et al. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 58(2), 979–995. (URL: [Link])
  • Patil, R., et al. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 115-122. (URL: [Link])
  • Durgam, G. G., et al. (1999). Structure--activity relationships of lysophosphatidic acid: conformationally restricted backbone mimetics. Journal of Medicinal Chemistry, 42(6), 1085–1090. (URL: [Link])
  • LPAR2 - Wikipedia. (URL: [Link])
  • Heise, C. E., et al. (2001). Activity of 2-Substituted Lysophosphatidic Acid (LPA) Analogs at LPA Receptors. Molecular Pharmacology, 60(6), 1173–1180. (URL: [Link])
  • What are LPAR2 antagonists and how do they work?
  • Inoue, A., et al. (2022). Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist.
  • LPAR2 - Lysophosphatidic acid receptor 2 - Homo sapiens (Human) | UniProtKB | UniProt. (URL: [Link])
  • This compound | C7H7NO4S | CID 69436 - PubChem. (URL: [Link])
  • LPA2 receptor - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
  • The Crucial Role of 2-Methoxy-5-sulfamoylbenzoic Acid in OLED Manufacturing. (2026). (URL: [Link])

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Simultaneous Quantification of 2-Sulfamoylbenzoic Acid and its Primary Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of 2-Sulfamoylbenzoic acid and its putative hydroxylated metabolite in human plasma. This compound is a key chemical scaffold found in various pharmacologically active agents and also appears as a metabolite of certain drugs and environmental compounds.[1][2] Accurate quantification of the parent compound and its metabolites in biological matrices is fundamental for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile during drug development and toxicological assessment.[3]

The method employs a reversed-phase chromatographic approach, which is a dominant analytical technique for separating compounds based on hydrophobicity and is widely used in biomedical and pharmaceutical applications.[4] Sample clean-up is achieved through a streamlined protein precipitation protocol, ensuring high analyte recovery while minimizing matrix interference.[5][6] The method is designed for reliability and high throughput, making it suitable for routine analysis in a regulated bioanalytical laboratory. All validation parameters are discussed in accordance with FDA guidelines to ensure data integrity and trustworthiness.[7][8]

Principle of the Method

The analytical strategy is centered on reversed-phase HPLC, a technique that separates molecules based on their polarity.[9] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase.[4][10] Non-polar compounds in the sample interact more strongly with the stationary phase, leading to longer retention times.[10]

For this analysis, we will separate this compound and its more polar hydroxylated metabolite. A gradient elution program, where the organic solvent concentration is increased over time, is employed. This allows for the efficient elution of the polar metabolite early in the run, followed by the parent compound, ensuring optimal resolution and peak shape for both analytes within a short analysis time.[11]

To ensure reproducible retention and symmetrical peak shapes for these acidic analytes, the mobile phase is acidified. This technique, known as ion suppression, converts the analytes to their neutral, less polar form, which enhances their retention on the reversed-phase column.[12] Detection is performed with a UV detector, as the aromatic ring in the analytes provides strong chromophores for sensitive detection.[13]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound: Reference Standard (>99% purity)

  • 4-Hydroxy-2-sulfamoylbenzoic acid: (Assumed Primary Metabolite) Reference Standard (>98% purity)

  • Acetonitrile (ACN): HPLC Grade

  • Methanol (MeOH): HPLC Grade

  • Formic Acid: LC-MS Grade

  • Ammonium Acetate: Analytical Grade

  • Water: Deionized, 18.2 MΩ·cm

  • Human Plasma: K2-EDTA anticoagulant, pooled from healthy donors

Instrumentation
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a binary pump, degasser, autosampler, and column thermostat.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Data Acquisition: Chromatography Data Station (e.g., ChemStation, Empower).

Chromatographic Conditions

All critical instrument parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (10% B), 2-10 min (10-70% B), 10-12 min (70% B), 12-12.1 min (70-10% B), 12.1-15 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detection Wavelength 235 nm
Run Time 15 minutes

Step-by-Step Experimental Protocols

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and its metabolite reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of combined working solutions by serially diluting the primary stocks with a 50:50 Methanol:Water mixture to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Calibration Curve Standards in Plasma: Spike 50 µL of each working standard solution into 450 µL of blank human plasma to yield final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL) using a separate stock solution from the calibration standards.

Sample Preparation from Human Plasma

The following protocol uses protein precipitation, a simple and effective technique for removing proteinaceous interferences from biological samples prior to HPLC analysis.[5][14]

  • Aliquot Sample: Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Agent: Add 600 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[5]

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This will pellet the precipitated proteins, leaving the analytes in the supernatant.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean tube.

  • Filter: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulates that could clog the HPLC system.[14]

  • Inject: The sample is now ready for injection into the HPLC system.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma Sample add_acn 2. Add 600 µL Ice-Cold Acetonitrile plasma->add_acn vortex 3. Vortex (60 seconds) add_acn->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter (0.22 µm) supernatant->filter hplc_vial 7. Transfer to HPLC Vial filter->hplc_vial

Caption: Workflow for plasma sample preparation.

Method Validation Framework

For a method to be trustworthy, it must be validated to demonstrate its suitability for the intended purpose.[15] The protocol should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, following established regulatory guidelines.[7][16]

G cluster_validation Method Validation Logic dev Method Development & Optimization spec Specificity (Interference Check) dev->spec linear Linearity & Range spec->linear prec Precision (Repeatability & Intermediate) linear->prec acc Accuracy (% Recovery) linear->acc lod LOD & LOQ (Sensitivity) prec->lod robust Robustness (Small Variations) prec->robust acc->lod acc->robust sys_suit System Suitability (Routine Check) robust->sys_suit

Caption: Logical flow of method validation experiments.

Expected Results & Discussion

System Suitability

Before each analytical run, a system suitability standard (typically the mid-point calibrator) is injected five times. The results should meet the criteria in the table below to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor 0.9 – 1.5
Theoretical Plates > 2000
%RSD of Retention Time < 1.0%
%RSD of Peak Area < 2.0%
Chromatographic Performance

Under the described conditions, the hydroxylated metabolite is expected to elute first due to its increased polarity, followed by the parent this compound. Hypothetical retention times are presented below. The mobile phase gradient ensures baseline separation between the analytes and endogenous plasma components.

CompoundExpected Retention Time (min)
4-Hydroxy-2-sulfamoylbenzoic acid~ 5.8
This compound~ 8.2

Discussion of Critical Parameters:

  • Choice of Mobile Phase: The use of 0.1% formic acid is critical for protonating the acidic functional groups, leading to sharp, symmetrical peaks.[12] Acetonitrile was chosen as the organic modifier due to its lower viscosity and strong elution strength for these compounds.

  • Column Temperature: Maintaining a constant column temperature of 35 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Sample Preparation: While protein precipitation is rapid, it can sometimes result in "matrix effects," where co-eluting endogenous components suppress or enhance the analyte signal. During validation, it is crucial to assess this by comparing the response of analytes in post-extraction spiked plasma with that in pure solvent. If significant matrix effects are observed, a more selective sample preparation technique like Solid-Phase Extraction (SPE) may be required.[6][14]

Conclusion

This application note provides a comprehensive, step-by-step protocol for the analysis of this compound and its primary hydroxylated metabolite in human plasma. The described RP-HPLC method is specific, robust, and suitable for high-throughput quantitative bioanalysis. The simple protein precipitation sample preparation method allows for rapid sample processing. The method is grounded in established chromatographic principles and is designed to be validated according to regulatory standards, ensuring the generation of reliable data for pharmacokinetic and drug metabolism studies.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America.
  • Reverse Phase High Performance liquid chromatographic: Significance and symbolism. (2025). Wisdom Library.
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager.
  • Reversed Phase HPLC Columns. Phenomenex.
  • HPLC Sample Preparation.
  • This compound.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Validation of Chromatographic Methods. U.S.
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • Sample Preparation for HPLC. (2022). Thermo Fisher Scientific via YouTube.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • Analysis of Organic Acids in Aqueous Samples. Agilent Technologies.
  • Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. U.S.
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Benzoylbenzoic Acid. BenchChem.

Sources

Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 2-Sulfamoylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 2-sulfamoylbenzamides are a class of organic compounds that hold significant importance in the field of medicinal chemistry. This scaffold is a key structural motif in a variety of therapeutic agents, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer agents, inhibitors of various enzymes, and for other therapeutic applications.[1] The sulfamoylbenzamide core allows for diverse substitutions on the amide nitrogen, providing a versatile platform for the development of new drug candidates with tailored pharmacological profiles.

This technical guide provides a detailed, in-depth protocol for the synthesis of N-substituted 2-sulfamoylbenzamides. The narrative is structured to not only provide a step-by-step methodology but also to explain the underlying chemical principles and the rationale behind the experimental choices, empowering researchers to adapt and troubleshoot the synthesis for their specific needs.

Synthetic Strategy Overview

The synthesis of N-substituted 2-sulfamoylbenzamides is typically approached through a two-stage process. The first stage involves the preparation of a key intermediate, a 2-sulfamoylbenzoic acid derivative. The second stage is the coupling of this intermediate with a primary or secondary amine to form the final N-substituted 2-sulfamoylbenzamide product.

A common and efficient route to the this compound intermediate begins with the hydrolysis of saccharin, a readily available and inexpensive starting material.[2][3][4] This method provides a straightforward entry to this compound, which can then be further functionalized if necessary.

The final amide bond formation can be achieved through several well-established methods. One common approach is the activation of the carboxylic acid group of the this compound intermediate with a coupling reagent, followed by the addition of the desired amine.[2] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the amine to form the amide bond.[5]

Synthesis_Overview Saccharin Saccharin Intermediate This compound Saccharin->Intermediate Hydrolysis Product N-Substituted 2-Sulfamoylbenzamide Intermediate->Product Amide Coupling AcylChloride 2-Sulfamoylbenzoyl Chloride Intermediate->AcylChloride Chlorination Amine Primary or Secondary Amine (R-NHR') Amine->Product AcylChloride->Product Amination

Part 1: Synthesis of this compound from Saccharin

This protocol details the hydrolysis of saccharin to produce the key intermediate, this compound. This method is advantageous due to the low cost and high availability of the starting material.[2][3][4]

Materials and Equipment
  • Saccharin

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • pH paper or pH meter

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve saccharin (1.0 eq) in a 10% aqueous solution of sodium hydroxide (w/v). A typical ratio is 10 mL of NaOH solution per gram of saccharin.

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. The hydrolysis of the cyclic imide in saccharin is typically complete within 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH 1-2). This will protonate the carboxylate and sulfonate groups, leading to the precipitation of this compound.[3]

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to obtain the final product.

Part 2: Synthesis of N-Substituted 2-Sulfamoylbenzamides

With the this compound intermediate in hand, the next step is the formation of the amide bond with the desired amine. Two robust methods are presented here: one utilizing a carbodiimide coupling agent and the other proceeding via an acyl chloride intermediate.

Method A: Amide Coupling Using EDC and DMAP

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction with the amine.[2]

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere, add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated O-acylisourea intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Method B: Synthesis via 2-Sulfamoylbenzoyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.[5] The resulting acyl chloride is then reacted with the amine.

  • This compound

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Anhydrous toluene or DCM

  • Desired primary or secondary amine

  • Triethylamine (Et3N) or pyridine

  • Round-bottom flask

  • Reflux condenser (if using SOCl2)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Formation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours or until the solid has dissolved and gas evolution ceases.[5] Alternatively, oxalyl chloride can be used in DCM at room temperature.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all the excess chlorinating agent is removed.

  • Amidation: Dissolve the crude 2-sulfamoylbenzoyl chloride in anhydrous DCM and cool the solution in an ice bath. In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash it with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Detailed_Synthesis cluster_intermediate Part 1: Intermediate Synthesis cluster_final_product Part 2: Final Product Synthesis cluster_method_A Method A cluster_method_B Method B Saccharin Saccharin Hydrolysis Reflux with NaOH(aq) Saccharin->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Intermediate This compound Acidification->Intermediate Coupling EDC, DMAP, DCM Intermediate->Coupling Chlorination SOCl2 or (COCl)2 Intermediate->Chlorination Amine R-NHR' Amine->Coupling Amination Et3N, DCM Amine->Amination Product_A Product_A Coupling->Product_A N-Substituted 2-Sulfamoylbenzamide AcylChloride 2-Sulfamoylbenzoyl Chloride Chlorination->AcylChloride AcylChloride->Amination N-Substituted 2-Sulfamoylbenzamide Product_B Product_B Amination->Product_B N-Substituted 2-Sulfamoylbenzamide

Discussion of Amide Coupling Reagents

The choice of coupling reagent in Method A can be critical, especially when dealing with sterically hindered amines or acid-sensitive substrates. While EDC is a common and cost-effective choice, other reagents may offer advantages in specific situations.

Coupling ReagentActivating GroupAdvantagesDisadvantages
EDC/DMAP O-AcylisoureaWater-soluble byproducts, easy to remove.Can lead to racemization with chiral substrates.
HATU/DIPEA OAt-esterHighly reactive, efficient for hindered amines, low racemization.More expensive, byproducts can be difficult to remove.
PyBOP/DIPEA OBt-esterGood for hindered couplings, stable.[7]Byproducts can be challenging to separate.
COMU/DIPEA Oxyma-esterVery reactive, water-soluble byproducts.[8]Newer reagent, may be more costly.

Rationale for Selection: For simple, unhindered amines, EDC/DMAP is often sufficient. For more challenging substrates, such as sterically hindered anilines or secondary amines, more powerful reagents like HATU or COMU are recommended to achieve good yields and minimize reaction times.[7][8]

Characterization

The synthesized N-substituted 2-sulfamoylbenzamides should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the amide N-H proton (if present), and the protons of the N-substituent. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring and the nature of the N-substituent.[1][9][10]

    • ¹³C NMR: The carbonyl carbon of the amide typically appears in the range of 165-175 ppm. Signals for the aromatic carbons and the carbons of the N-substituent will also be present.[1][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹).

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Troubleshooting

ProblemPossible CauseSolution
Low yield in amide coupling Incomplete activation of the carboxylic acid; Sterically hindered amine; Poor solubility of reactants.Use a more powerful coupling reagent (e.g., HATU); Increase reaction temperature; Switch to a more polar solvent like DMF.[7]
Formation of byproducts Side reactions of the activated intermediate; Reaction of the amine with the coupling reagent.Use a phosphonium-based coupling reagent like PyBOP to avoid guanidinylation byproducts seen with some uronium reagents.[7]
Difficulty in purification Byproducts from the coupling reagent are co-eluting with the product.Choose a coupling reagent with water-soluble byproducts (e.g., EDC, COMU); Optimize chromatographic conditions.
Incomplete hydrolysis of saccharin Insufficient reaction time or base concentration.Increase reflux time; Ensure an adequate excess of NaOH is used.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of N-substituted 2-sulfamoylbenzamides. By detailing two robust synthetic routes and providing insights into the selection of reagents and reaction conditions, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The protocols described herein are adaptable and can be modified to generate a diverse library of N-substituted 2-sulfamoylbenzamides for biological screening and lead optimization.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Institutes of Health.
  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). Google Patents.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. (n.d.). National Institutes of Health.
  • Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. (2018). National Institutes of Health.
  • The Saccharin Saga – Part 2. (2015). ChemistryViews.
  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides. (n.d.). ResearchGate.
  • Synthesis of Benzoic Acid From Benzyl Chloride. (n.d.). Scribd.
  • Benzoyl chloride, 4-pentyl-. (n.d.). Organic Syntheses.
  • Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.
  • A Review: Saccharin Discovery, Synthesis, and Applications. (2020). ResearchGate.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2019). ACS Publications.
  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. (n.d.). National Institutes of Health.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
  • The Synthesis of Sterically Hindered Amides. (n.d.). ResearchGate.
  • Saccharin. (2019). American Chemical Society.
  • Saccharin. (n.d.). LookChem.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007). Google Patents.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). iMedPub.
  • Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. (2022). ResearchGate.

Sources

The Versatility of 2-Sulfamoylbenzoic Acid: A Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount. 2-Sulfamoylbenzoic acid, a readily accessible aromatic compound, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, featuring a carboxylic acid and a sulfonamide group in an ortho relationship, provides a powerful platform for a variety of cyclization strategies. This arrangement allows for the construction of fused ring systems with significant biological and pharmacological relevance. This comprehensive guide explores the synthetic utility of this compound, providing detailed application notes and protocols for the synthesis of key heterocyclic scaffolds. We will delve into the chemical principles underpinning these transformations, offering insights into the rationale behind experimental design and providing self-validating protocols for reproducible results.

Core Principles of Reactivity

The synthetic potential of this compound is rooted in the cooperative reactivity of its two functional groups. The carboxylic acid can be readily converted into more reactive species such as acyl chlorides or esters, facilitating reactions with nucleophiles. Simultaneously, the sulfonamide moiety can participate in cyclization reactions, either through the nucleophilicity of the nitrogen atom or by acting as a directing group. This dual functionality allows for a range of intramolecular and intermolecular reactions, leading to the formation of diverse heterocyclic systems.

A key transformation in the utilization of this compound is its conversion to the corresponding sulfonyl chloride. This is typically achieved by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The resulting 2-(chlorosulfonyl)benzoyl chloride is a highly reactive intermediate that can be readily cyclized with various nucleophiles.

Synthesis of Saccharin and its Derivatives: A Classic Application

One of the most well-known applications of this compound is in the synthesis of saccharin, a widely used artificial sweetener. The intramolecular cyclization of this compound is a cornerstone of this process.

Protocol 1: Synthesis of Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide)

Causality of Experimental Choices: This protocol involves the conversion of the carboxylic acid to the acid chloride, followed by an intramolecular cyclization. The use of thionyl chloride is a standard and efficient method for this conversion. The subsequent intramolecular cyclization is promoted by the proximity of the sulfonamide nitrogen to the reactive acyl chloride.

Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend this compound (10.0 g, 49.2 mmol) in thionyl chloride (20 mL, 274 mmol).

  • Heat the mixture to reflux for 2 hours. The solid will gradually dissolve.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cyclization: Carefully add the reaction mixture dropwise to a stirred solution of aqueous ammonia (25%, 50 mL) cooled in an ice bath.

  • A white precipitate of saccharin will form. Stir the mixture for 30 minutes.

  • Isolation and Purification: Filter the precipitate, wash with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from hot water to obtain pure saccharin.

Self-Validation: The identity and purity of the synthesized saccharin can be confirmed by melting point determination (228-230 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
SaccharinC₇H₅NO₃S183.18228-23085-95

Expanding the Heterocyclic Landscape: Synthesis of Benzothiadiazine-1,1-dioxides

This compound serves as a crucial precursor for the synthesis of 1,2,3-benzothiadiazine-1,1-dioxides, a class of compounds with diverse biological activities.[1][2] The synthesis typically involves the reaction of a 2-sulfamoylbenzoyl chloride derivative with hydrazine.

Protocol 2: Synthesis of 2H-1,2,3-Benzothiadiazine 1,1-dioxide

Causality of Experimental Choices: This synthesis relies on the formation of the reactive 2-(chlorosulfonyl)benzoyl chloride intermediate. The subsequent cyclization with hydrazine proceeds via a condensation reaction, where the two nitrogen atoms of hydrazine react with the two electrophilic centers of the intermediate to form the six-membered heterocyclic ring.[3]

Experimental Protocol:

  • Preparation of 2-(chlorosulfonyl)benzoyl chloride: This intermediate is prepared from this compound by reaction with a mixture of phosphorus pentachloride and phosphorus oxychloride.[1]

  • Cyclization with Hydrazine: In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve 2-(chlorosulfonyl)benzoyl chloride (5.0 g, 20.7 mmol) in a suitable solvent such as anhydrous tetrahydrofuran (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of hydrazine hydrate (1.1 mL, 22.8 mmol) in tetrahydrofuran (10 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2H-1,2,3-benzothiadiazine 1,1-dioxide.

Self-Validation: Characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the formation of the desired heterocyclic ring system.

G cluster_0 Synthesis of 2H-1,2,3-Benzothiadiazine 1,1-dioxide A This compound B 2-(Chlorosulfonyl)benzoyl Chloride A->B PCl5, POCl3 C 2H-1,2,3-Benzothiadiazine 1,1-dioxide B->C Hydrazine Hydrate

Caption: Synthetic pathway to 2H-1,2,3-benzothiadiazine 1,1-dioxide.

Synthesis of Fused Quinazolinones

The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems. By first preparing N-substituted-2-sulfamoylbenzamides, intramolecular cyclization can lead to the formation of quinazolinone derivatives.

Protocol 3: Synthesis of a Fused Quinazolinone Derivative

Causality of Experimental Choices: This protocol involves an initial amidation of this compound, followed by an intramolecular cyclization. The choice of the amine in the first step determines the substitution pattern of the final quinazolinone. The cyclization is often promoted by dehydrating agents or by heating, which facilitates the intramolecular nucleophilic attack of the sulfonamide nitrogen onto the amide carbonyl carbon.

Experimental Protocol:

  • Amide Formation: To a solution of this compound (2.0 g, 9.8 mmol) in pyridine (20 mL), add the desired primary amine (1.1 eq.) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter off the precipitated dicyclohexylurea and wash with pyridine.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-substituted-2-sulfamoylbenzamide.

  • Intramolecular Cyclization: Dissolve the crude amide in a high-boiling solvent such as diphenyl ether.

  • Heat the solution to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Isolation and Purification: Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Filter the solid and wash with petroleum ether.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fused quinazolinone.

Self-Validation: The structure of the final product can be unequivocally determined by spectroscopic methods, including 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the fused ring system.

G cluster_1 Workflow for Fused Quinazolinone Synthesis start This compound step1 Amidation with Primary Amine start->step1 intermediate N-Substituted-2-sulfamoylbenzamide step1->intermediate step2 Intramolecular Cyclization intermediate->step2 end Fused Quinazolinone step2->end

Caption: General workflow for the synthesis of fused quinazolinones.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and powerful building block in heterocyclic synthesis. The protocols detailed herein provide a glimpse into the vast potential of this starting material for constructing a wide range of heterocyclic scaffolds, including saccharins, benzothiadiazines, and fused quinazolinones. The strategic positioning of the carboxylic acid and sulfonamide functionalities allows for a rich and diverse chemistry, enabling the synthesis of compounds with significant potential in drug discovery and materials science. Future research in this area will undoubtedly uncover new cyclization strategies and expand the repertoire of heterocyclic systems accessible from this invaluable precursor. The continued exploration of its reactivity will pave the way for the development of novel bioactive molecules and functional materials.

References

  • Gyűjtő, I., Simig, G., Porcs-Makkay, M., & Volk, B. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 674-690. [Link]
  • King, J. F., & Lee, T. M. (1969). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. Canadian Journal of Chemistry, 47(22), 4363-4366. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Application Notes and Protocols: The Role of 2-Sulfamoylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to the 2-Sulfamoylbenzoic Acid Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents.[1] Its structure, characterized by a benzoic acid and an adjacent sulfonamide group, provides a unique combination of steric and electronic features that are critical for interaction with various biological targets. The carboxylic acid group, typically ionized at physiological pH, acts as a potent hydrogen bond donor/acceptor or can form crucial ionic interactions with positively charged residues in a protein's active site. Concurrently, the sulfonamide group is a versatile pharmacophore, most notably acting as a key zinc-binding group in metalloenzymes.[2][3] This dual functionality has enabled the development of drugs across diverse therapeutic areas, from diuretics to anticancer agents. This guide provides an in-depth exploration of its applications, key synthetic protocols, and the mechanistic principles that underpin its utility.

Synthesis_Intermediate start 2,4-Dichlorobenzoic Acid step1 Chlorosulfonation (ClSO3H) start->step1 intermediate 2,4-Dichloro-5- chlorosulfonylbenzoic Acid step1->intermediate step2 Ammonolysis (aq. NH3) intermediate->step2 product 2,4-Dichloro-5- sulfamoylbenzoic Acid step2->product

Caption: Workflow for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.

Experimental Protocol:

  • Step 1: Chlorosulfonation.

    • To a flask equipped with a stirrer and a gas trap, carefully add 2,4-dichlorobenzoic acid (1.0 eq).

    • Slowly add an excess of chlorosulfonic acid (approx. 4-5 eq) while maintaining the temperature below 20°C with an ice bath.

    • Once the addition is complete, heat the mixture to 70-80°C and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The solid product, 2,4-dichloro-5-chlorosulfonylbenzoic acid, will precipitate. Filter the precipitate and wash thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum. [4]2. Step 2: Ammonolysis.

    • Suspend the dried 2,4-dichloro-5-chlorosulfonylbenzoic acid (1.0 eq) in a suitable solvent like dioxane or THF.

    • Cool the suspension in an ice bath and add concentrated aqueous ammonia (excess) dropwise, maintaining the temperature below 10°C. [4] * Stir the mixture for 2-3 hours at 10-15°C.

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 2,4-dichloro-5-sulfamoylbenzoic acid. [4] * The crude product can be purified by recrystallization from an ethanol-water mixture. [4]

Protocol: Synthesis of Furosemide via Nucleophilic Aromatic Substitution

This protocol describes the condensation of the key intermediate with furfurylamine to produce Furosemide. [5][6] Causality: This reaction is a nucleophilic aromatic substitution. The electron-withdrawing nature of the carboxyl and sulfamoyl groups activates the chlorine atom at the 2-position, making it susceptible to displacement by the nucleophilic amine (furfurylamine). An acid-binding agent (base) is often used to neutralize the HCl generated during the reaction. [6] Experimental Protocol:

  • Place 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq), furfurylamine (2-3 eq), and an acid-binding agent like sodium bicarbonate (1.2 eq) into a reaction vessel with a suitable solvent (e.g., dimethyl sulfoxide). [6]2. Heat the mixture under an inert atmosphere (e.g., nitrogen) to approximately 130°C. [6]3. Maintain the temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Adjust the pH to 3-4 with a dilute acid (e.g., 10% HCl) to precipitate the crude Furosemide. [6]6. Filter the crude product and wash it with water.

  • Purify the crude product by recrystallization. A common method involves dissolving the crude solid in an ethanol-water mixture with a base (e.g., NaOH) to form the salt, treating with activated carbon to remove impurities, filtering, and then re-precipitating the pure Furosemide by acidifying the filtrate. [6]

Protocol: General Amide Coupling for Library Generation

This protocol outlines a standard method for synthesizing a library of sulfamoyl-benzamide derivatives for SAR studies, particularly for targets like carbonic anhydrases or h-NTPDases. [2][7] Causality: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a primary or secondary amine to form a stable amide bond. DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole) is often used as a catalyst to improve efficiency and reduce side reactions. [7]

Library_Synthesis start This compound Derivative reaction Amide Coupling Reaction start->reaction reagents Amine Library (R-NH2) EDC, DMAP/HOBt DCM/DMF reagents->reaction product Library of Sulfamoyl-benzamide Derivatives reaction->product screening Biological Screening (e.g., Enzyme Inhibition Assay) product->screening

Caption: General workflow for the synthesis and screening of a sulfamoyl-benzamide library.

Experimental Protocol:

  • Dissolve the desired this compound derivative (1.0 eq) in an anhydrous solvent such as DCM or DMF.

  • Add EDC (1.2-1.5 eq) and a catalytic amount of DMAP or HOBt (0.1 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative using column chromatography or recrystallization.

Section 4: Mechanistic Insights

The Sulfonamide Moiety: A Zinc-Binding Powerhouse

A primary reason for the success of this compound derivatives as enzyme inhibitors is the ability of the sulfonamide group to coordinate with the zinc ion (Zn²⁺) in the active site of metalloenzymes like carbonic anhydrase. [2]In its deprotonated state (-SO₂NH⁻), the sulfonamide nitrogen acts as a strong ligand, displacing a water molecule or hydroxide ion from the zinc center. This interaction anchors the inhibitor within the active site and blocks the enzyme's catalytic function. [8]

CA_Inhibition cluster_0 CA Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalysis Inhibitor R-SO₂NH₂ Zn_Inh Zn²⁺ His1_Inh His Zn_Inh->His1_Inh His2_Inh His Zn_Inh->His2_Inh His3_Inh His Zn_Inh->His3_Inh Inhibitor_bound R-SO₂NH⁻ Zn_Inh->Inhibitor_bound Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective activity.

Target SAR Observation Reference(s)
Carbonic Anhydrase The unsubstituted sulfonamide (-SO₂NH₂) is essential for zinc binding. Modifications at this position generally lead to a loss of activity.[2][8]
Carbonic Anhydrase Substitutions on the aromatic ring and at the amide nitrogen (when the carboxyl group is converted to an amide) can dramatically alter isoform selectivity (e.g., selectivity for hCA IX/XII over cytosolic hCA I/II).[8]
LPA2 Receptor The position of the carboxy group on the phenyl ring is critical. Moving it from the ortho to the meta or para position abolished activity at the LPA2 receptor.[9]
LPA2 Receptor The corresponding methyl esters of active carboxylic acids were inactive, indicating the necessity of the free carboxylate for receptor activation.[9]
Table 2: Selected Structure-Activity Relationship (SAR) insights for this compound derivatives.

Section 5: Summary and Future Outlook

The this compound scaffold has proven to be an enduring and highly fruitful starting point in drug discovery. Its applications span from established blockbusters like Furosemide to cutting-edge research into selective GPCR agonists and targeted anticancer agents. The synthetic accessibility and the clear, mechanistically-driven roles of its constituent functional groups ensure its continued relevance. Future work will likely focus on refining the selectivity of these derivatives for specific enzyme isoforms or receptor subtypes, thereby enhancing therapeutic efficacy while minimizing off-target effects. The development of novel synthetic methodologies that are more environmentally benign will also be crucial for the sustainable production of these vital medicinal compounds. [1]

Section 6: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3440, Furosemide. Retrieved from [Link]

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. Available at: [Link]

  • Zafar, A., Lecka, J., Sévigny, J., Ghaffar, A., Jabeen, S., Zaib, S., Iqbal, J. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 10(4), 2113-2123. Available at: [Link]

  • A kind of preparation method of furosemide. (2016). CN106117168A. Google Patents. Available at:

  • Preparation method of furosemide. (2016). CN105906589A. Google Patents. Available at:

  • Preparation method of 2-methoxy-5-sulfamoylbenzoic acid. (2020). CN111100042A. WIPO Patentscope. Available at: [Link]

  • 2-Methoxy-5-Sulfamoyl Benzoic Acid. Shubh Life Science. Available at: [Link]

  • Furosemide preparation method. (2016). CN105566260A. Google Patents. Available at:

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). US3879402A. Google Patents. Available at:

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1983). EP0068239A2. Google Patents. Available at:

  • Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. Available at: [Link]

  • Nocentini, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Manole, G., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 19(2), 443-447. Available at: [Link]

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(6), 1377. Available at: [Link]

  • Zhang, Y., Chen, Z., & Chen, W. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. Available at: [Link]

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69436, this compound. Retrieved from [Link]

  • Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. (n.d.). ResearchGate. Available at: [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. Available at: [Link]

Sources

Protocol for the purification of synthetic 2-Sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Synthetic 2-Sulfamoylbenzoic Acid

Abstract

This document provides a comprehensive, field-proven protocol for the purification of synthetic this compound (2-SMBA), a key intermediate in pharmaceutical and chemical synthesis.[1][2] The primary method detailed is recrystallization, a robust technique for removing common process-related impurities. We delve into the causality behind experimental choices, from solvent selection to the parameters for crystal growth. Furthermore, this guide establishes a self-validating system by outlining rigorous analytical methods, including High-Performance Liquid Chromatography (HPLC) and melting point analysis, to confirm the purity of the final product. This protocol is designed for researchers, scientists, and drug development professionals requiring high-purity 2-SMBA for their applications.

Introduction and Scientific Rationale

This compound, also known as o-sulfamoylbenzoic acid, is an organic compound featuring both a carboxylic acid and a sulfonamide functional group.[3] This bifunctional architecture makes it a valuable building block in medicinal chemistry for the synthesis of therapeutic agents and in materials science.[2][4][5] For instance, it serves as a precursor for various sulfamoylbenzoic acid derivatives with applications as diuretics and LPA2 receptor agonists.[4][6]

The compound is frequently synthesized via the hydrolysis of saccharin, a process that can introduce impurities such as unreacted starting material or byproducts like 2-sulfobenzoic acid.[7][8] Another common impurity, particularly in syntheses starting from toluene, is the isomeric p-sulfamoylbenzoic acid.[9] The presence of these impurities can have significant downstream consequences, affecting reaction yields, introducing contaminants into final products, and altering the pharmacological profile of active pharmaceutical ingredients (APIs). Therefore, a validated purification protocol is essential to ensure the quality and consistency of 2-SMBA used in research and development.

This guide focuses on recrystallization, a purification technique that leverages differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[10]

Characterization of Potential Impurities

A critical step in developing a purification protocol is understanding the potential impurities. The primary synthetic route considered here is the alkaline hydrolysis of saccharin.

Impurity NameStructureSourceRationale for Removal
Saccharin 1,2-benzisothiazol-3(2H)-one 1,1-dioxideIncomplete hydrolysis of the starting material.[7]Can interfere with subsequent reactions and may have its own biological activity, confounding experimental results.[11]
2-Sulfobenzoic acid 2-Sulfobenzoic acidOver-hydrolysis of saccharin, leading to the cleavage of the sulfonamide group.[7][8]Highly acidic and polar, it can alter reaction conditions and is difficult to remove in later stages.
p-Sulfamoylbenzoic acid 4-Sulfamoylbenzoic acidAn isomer formed during the initial sulfonation of toluene in alternative synthetic routes.[9]May have different reactivity and pharmacological properties, leading to inconsistent product profiles.

Purification Protocol: Recrystallization

This protocol is optimized for purifying crude this compound to a purity level of ≥99%. The principle relies on the high solubility of 2-SMBA in hot water and its significantly lower solubility in cold water, while impurities remain in the solution (mother liquor).[12]

Materials and Equipment
  • Reagents:

    • Crude this compound

    • Deionized (DI) Water, HPLC grade or equivalent

    • Activated Carbon (decolorizing grade, if needed)

  • Equipment:

    • Erlenmeyer flasks (appropriate sizes, e.g., 250 mL and 500 mL)

    • Graduated cylinders

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Büchner funnel and filtering flask

    • Vacuum source (e.g., water aspirator or vacuum pump)

    • Filter paper (sized for Büchner funnel)

    • Glass stirring rod

    • Watch glass

    • Spatula

    • Drying oven or desiccator

Step-by-Step Methodology
  • Dissolution of Crude Product:

    • Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask.

    • Add approximately 150 mL of DI water. While stirring, heat the mixture to a near-boil on a hot plate.

    • Causality: Benzoic acid and its derivatives exhibit a steep solubility curve in water.[13] Heating increases the kinetic energy, allowing the solvent to overcome the crystal lattice energy of the solid, leading to dissolution.

    • Continue adding small portions of hot DI water (5-10 mL at a time) until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent required to create a saturated solution, as excess solvent will reduce the final yield.[12]

  • Decolorization (Optional Step):

    • If the hot solution is colored, remove it from the heat source and allow it to cool slightly for a minute to prevent violent boiling upon addition.

    • Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution.

    • Causality: Activated carbon has a high surface area and adsorbs large, colored organic impurity molecules.

    • Return the flask to the hot plate and boil gently for 2-5 minutes.

  • Hot Gravity Filtration (if Decolorized):

    • If activated carbon was used, it must be removed while the solution is hot to prevent premature crystallization of the product.

    • Set up a gravity filtration apparatus (funnel with fluted filter paper) over a clean Erlenmeyer flask. Pre-heat the funnel and flask by pouring hot water through them to prevent the product from crystallizing in the funnel stem.

    • Quickly pour the hot solution through the fluted filter paper.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and leave it undisturbed to cool slowly to room temperature on the benchtop.

    • Causality: Slow cooling is paramount for forming large, pure crystals. As the solution cools, the solubility of 2-SMBA decreases, and the solution becomes supersaturated. Molecules will then deposit onto a growing crystal lattice, selectively excluding impurity molecules that do not fit into the lattice structure.[14] Rapid cooling traps impurities within the crystal.

    • Once the flask has reached room temperature (typically 1-2 hours), place it in an ice-water bath for an additional 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of cold DI water to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

    • Wash the collected crystals with a small amount (2 x 10 mL) of ice-cold DI water.

    • Causality: The cold solvent wash removes the mother liquor, which contains the dissolved impurities, without significantly dissolving the desired product crystals.

    • Keep the vacuum on for 5-10 minutes to pull air through the crystals and partially dry them.

  • Drying:

    • Transfer the filter cake to a pre-weighed watch glass and spread it evenly.

    • Dry the crystals in a drying oven at 60-70°C until a constant weight is achieved. Alternatively, dry in a vacuum desiccator overnight.

    • Critical Note: Do not use a temperature close to the compound's melting point (154-156°C) to avoid decomposition or melting.[2]

Workflow Visualization

Purification_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying crude Crude 2-SMBA add_solvent Add Minimum Hot Water crude->add_solvent dissolved Saturated Solution add_solvent->dissolved decolorize Optional: Add Activated Carbon dissolved->decolorize cool Slow Cooling (Room Temp -> Ice Bath) dissolved->cool hot_filter Optional: Hot Gravity Filtration decolorize->hot_filter hot_filter->cool crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Cold Water vac_filter->wash dry Dry Crystals (Oven/Desiccator) wash->dry pure_product Pure 2-SMBA dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Purity Assessment and Quality Control

Post-purification analysis is a non-negotiable step to validate the success of the protocol.

Melting Point Analysis

This is a rapid and effective initial assessment of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[15]

  • Procedure: A small sample of the dried, purified crystals is packed into a capillary tube and analyzed using a calibrated melting point apparatus.

  • Expected Result: Pure this compound should exhibit a sharp melting point in the range of 154-156 °C .[2] A range greater than 2 °C suggests the presence of residual impurities or solvent.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity and can detect impurities at very low levels.[16] A standard method for aromatic acids is reverse-phase HPLC with UV detection.

  • Sample Protocol:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) 0.05 M Ammonium Acetate (pH 4.4) : Methanol.[17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 234 nm.[17]

    • Sample Preparation: Dissolve ~10 mg of purified product in 10 mL of mobile phase.

Data Summary
Analysis ParameterSpecificationPurpose
Appearance White crystalline solidVisual confirmation of product form.[5]
Melting Point 154 - 156 °C (sharp)Rapid assessment of purity.
HPLC Purity ≥ 99.0% (by area)Quantitative purity determination and impurity profiling.[18]
¹H NMR Conforms to structureStructural confirmation and detection of organic impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was added, resulting in an unsaturated solution.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[12]
Low recovery/yield Too much solvent was used; product is too soluble in the wash solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the wash solvent is ice-cold and used sparingly. Pre-heat the filtration apparatus for hot filtration.
Product is still impure (low/broad melting point) Cooling was too rapid, trapping impurities. The chosen solvent is not suitable for separating the specific impurities present.Allow the solution to cool slowly and undisturbed. If impurities have similar solubility, a different solvent or chromatographic purification may be necessary.[19]
Oily precipitate forms instead of crystals The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Re-heat the solution, add more solvent, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point.

References

  • Shubh Life Science. 2-Methoxy-5-Sulfamoyl Benzoic Acid.
  • PubChem. This compound. National Center for Biotechnology Information.
  • LookChem. This compound.
  • Tae, G., et al. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters.
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents. CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Chemchart. This compound (632-24-6).
  • WIPO Patentscope. 111100042 Preparation method of 2-methoxy-5-sulfamoylbenzoic acid.
  • Ibn Al-Haitham Journal for Pure & Applied Science. (2020). A Review: Saccharin Discovery, Synthesis, and Applications.
  • University of Toronto. Recrystallization of Benzoic Acid.
  • Gavilán, R. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.
  • jezdez1. (2020). Recrystallisation of benzoic acid. YouTube.
  • ResearchGate. (2018). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids.
  • Sotriffer, C. (2015). The Saccharin Saga – Part 2. ChemistryViews.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • ResearchGate. (2020). (PDF) A Review: Saccharin Discovery, Synthesis, and Applications.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Scribd. Exp 2 - Recrystallization of Benzoic Acid.
  • The Three-Mode Company. (2007). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices.
  • American Chemical Society. (2019). Saccharin.
  • Reddit. (2021). Recrystallization of Benzoic Acid.
  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ThaiScience. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • Shimadzu. Simultaneous Analysis for Drug Purity Test and Quantitative Assay.
  • Journal of Chromatographic Science. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

Sources

The Cornerstone of Potent Diuresis: 2-Sulfamoylbenzoic Acid in the Synthesis of Loop Diuretics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Sulfamoylbenzoic Acid Scaffold

The this compound moiety represents a cornerstone in the development of a powerful class of drugs known as loop diuretics. These agents are indispensable in the clinical management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[1] Their profound diuretic effect stems from their ability to inhibit the Na-K-Cl cotransporter in the thick ascending limb of the Loop of Henle, a key site for salt reabsorption in the nephron.[2][3][4] This guide provides an in-depth exploration of the synthetic pathways starting from this compound derivatives to produce key loop diuretics, delves into their mechanism of action, and elucidates the critical structure-activity relationships that govern their therapeutic efficacy.

The versatility of the substituted this compound framework allows for the synthesis of several clinically vital diuretics, including furosemide, bumetanide, and torsemide. While all share a common pharmacophore, subtle variations in their molecular structure, originating from different synthetic strategies, lead to significant differences in their potency, bioavailability, and metabolic profiles.

Mechanism of Action: Targeting the Na-K-Cl Cotransporter

Loop diuretics derived from this compound exert their therapeutic effect by selectively and reversibly inhibiting the Na-K-Cl cotransporter (NKCC2) located in the luminal membrane of the thick ascending limb of the Loop of Henle.[2][3][4] By competing for the chloride binding site on the transporter, these drugs disrupt the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[2]

This inhibition leads to a cascade of effects:

  • Increased Excretion of Na+, K+, and Cl- : The primary consequence is a significant increase in the urinary excretion of these electrolytes.

  • Enhanced Water Excretion (Diuresis) : The increased solute concentration in the tubular fluid osmotically retains water, leading to a potent diuretic effect.

  • Disruption of the Medullary Gradient : By preventing salt reabsorption, loop diuretics diminish the hypertonicity of the renal medulla, which is crucial for the kidney's ability to concentrate urine.

  • Increased Ca2+ and Mg2+ Excretion : The inhibition of the Na-K-Cl cotransporter also indirectly reduces the reabsorption of calcium and magnesium ions.[2]

The following diagram illustrates the mechanism of action at the cellular level:

Loop_Diuretic_Mechanism cluster_0 Thick Ascending Limb Epithelial Cell cluster_1 Lumen (Urine) cluster_2 Blood transporter Na+ K+ 2Cl- Na-K-Cl Cotransporter (NKCC2) Loop Diuretic (e.g., Furosemide) transporter:f3->transporter blood_ions Na+ K+ Cl- transporter->blood_ions Transport to Blood lumen_ions Na+ K+ 2Cl- lumen_ions->transporter:f0 Reabsorption lumen_ions->transporter:f1 lumen_ions->transporter:f2

Caption: Inhibition of the Na-K-Cl cotransporter by loop diuretics.

Structure-Activity Relationships (SAR)

The diuretic potency and overall pharmacological profile of this compound derivatives are highly dependent on the nature and position of substituents on the aromatic ring. Key SAR principles include:

  • Sulfamoyl Group : The 5-sulfamoyl group is essential for diuretic activity.[5]

  • Carboxylic Acid Group : The 1-carboxylic acid group is crucial for optimal activity.[5]

  • Position 4 Substituent : An activating group at the 4-position, such as chlorine (Cl), enhances diuretic potency.[5]

  • Position 2 Amino Group : The nature of the substituent on the 2-amino group significantly influences the diuretic effect.

The following table summarizes the key structural features and their impact on activity for prominent loop diuretics derived from the this compound scaffold.

DiureticKey Structural FeaturesImpact on Activity
Furosemide 4-Chloro, 2-furfurylamino substituentPotent and rapid onset of action.
Bumetanide 4-Phenoxy, 3-butylamino substituentApproximately 40-50 times more potent than furosemide.[6][7]
Torsemide A pyridine-sulfonylurea derivativeLonger duration of action compared to furosemide and bumetanide.

Synthetic Protocols

The following section provides detailed, step-by-step protocols for the laboratory-scale synthesis of key diuretic compounds starting from appropriately substituted 2-sulfamoylbenzoic acids.

Protocol 1: Synthesis of Furosemide from 2,4-Dichloro-5-sulfamoylbenzoic Acid

This synthesis involves the nucleophilic aromatic substitution of a chlorine atom on the 2,4-dichloro-5-sulfamoylbenzoic acid intermediate with furfurylamine.[1][8][9]

Furosemide_Synthesis start 2,4-Dichloro-5-sulfamoylbenzoic Acid intermediate Reaction with Furfurylamine start->intermediate Nucleophilic Aromatic Substitution product Furosemide intermediate->product Acidification & Purification Bumetanide_Synthesis start 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid intermediate Reductive Amination with Butyraldehyde start->intermediate Catalytic Hydrogenation product Bumetanide intermediate->product Work-up & Purification Torsemide_Synthesis start 4-(3-methylphenylamino)-3-pyridinesulfonamide intermediate Reaction with Isopropyl Isocyanate start->intermediate Addition Reaction product Torsemide intermediate->product Acidification & Purification

Sources

Application Note: High-Throughput Solid-Phase Synthesis of a 2-Sulfamoylbenzoic Acid Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of a diverse library of 2-sulfamoylbenzoic acid derivatives. These scaffolds are of significant interest in drug discovery, notably as inhibitors of carbonic anhydrase and other enzymes.[1] The described methodology leverages the efficiency and purification advantages of SPS to enable the rapid generation of analogues for structure-activity relationship (SAR) studies. We detail a robust, step-by-step protocol, from resin selection and scaffold immobilization to parallel sulfamoylation and final cleavage. The causality behind key experimental choices, in-process monitoring techniques, and troubleshooting strategies are discussed to ensure reliable and reproducible library synthesis.

Introduction: The Power of Solid-Phase Synthesis for Privileged Scaffolds

This compound and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of various therapeutic agents.[2][3] Traditional solution-phase synthesis of libraries of these compounds can be laborious, often requiring multi-step purifications after each synthetic transformation.[4] Solid-phase organic synthesis (SPOS) circumvents these challenges by anchoring the scaffold to an insoluble polymer support.[5] This approach simplifies the entire workflow, as excess reagents and soluble by-products are removed by simple filtration and washing, making it highly amenable to parallel synthesis and automation.

The strategy outlined herein utilizes a "traceless" linker approach, where the point of attachment to the solid support is the carboxylic acid of the benzoic acid core.[6][7] Upon final cleavage, this functionality is regenerated, leaving no residual linker fragment on the target molecule. This ensures that the synthesized compounds are identical to those that would be produced via a much longer solution-phase route.

Principle of the Method

The overall synthetic strategy involves four main stages, as depicted in the workflow diagram below.

  • Immobilization: An appropriate aminobenzoic acid scaffold is attached to a pre-functionalized solid-phase resin (e.g., 2-chlorotrityl chloride resin).

  • Chlorosulfonylation: The aryl core is functionalized to install a sulfonyl chloride group.

  • Diversification (Sulfamoylation): The key library-generating step where the resin-bound sulfonyl chloride is reacted with a diverse panel of primary and secondary amines to generate the corresponding sulfonamides.

  • Cleavage & Isolation: The final compounds are cleaved from the solid support using an acidic cocktail, purified, and characterized.

SPS_Workflow cluster_resin On-Resin Chemistry cluster_solution Solution Phase Resin Start: 2-Chlorotrityl Chloride Resin Immobilized 1. Immobilize Scaffold: Anthranilic Acid Derivative Resin->Immobilized DIC, DIPEA SulfonylChloride 2. Chlorosulfonylation: ClSO3H Immobilized->SulfonylChloride Neat, 80°C Library 3. Diversify: Parallel reaction with diverse amines (R1R2NH) SulfonylChloride->Library Pyridine, DCM Cleavage 4. Cleavage from Resin Library->Cleavage TFA Cocktail Purification Purification & Analysis (HPLC, LC-MS) Cleavage->Purification Final_Product Final Library: This compound Derivatives Purification->Final_Product

Figure 1: High-level workflow for the solid-phase synthesis of the this compound library.

Materials and Equipment

Reagents & Consumables
  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading)

  • Fmoc-protected anthranilic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Chlorosulfonic acid (ClSO3H)

  • Pyridine, anhydrous

  • Library of diverse primary and secondary amines

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

Equipment
  • Solid-phase synthesis vessels (fritted glass or plastic)

  • Shaker or vortexer for reaction mixing

  • Vacuum manifold for washing

  • Nitrogen line for inert atmosphere

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Lyophilizer

Detailed Experimental Protocols

This protocol is optimized for parallel synthesis in a 24 or 96-well reaction block format.

Protocol 1: Scaffold Immobilization on 2-CTC Resin

Causality: 2-Chlorotrityl chloride resin is selected for its extreme acid sensitivity.[8] This allows the final product, a carboxylic acid, to be cleaved under mild acidic conditions that preserve most other acid-labile functionalities, while the Fmoc protecting group on the amine is stable to these conditions but readily removed by a basic reagent (piperidine).

  • Resin Swelling: Swell 2-CTC resin (100 mg, ~0.12 mmol) in anhydrous DCM (2 mL) for 30 minutes in each reaction vessel.

  • Coupling Solution: In a separate vial, dissolve Fmoc-anthranilic acid (0.36 mmol, 3 eq.) in anhydrous DCM. Add DIPEA (0.72 mmol, 6 eq.).

  • Activation & Coupling: Add the coupling solution to the swollen resin. Shake at room temperature for 4 hours.

  • Capping: To cap any unreacted trityl chloride sites, add 0.2 mL of methanol and shake for 30 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under high vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes. Drain and wash thoroughly with DMF (3x), DCM (3x), and dry.

In-Process Control: The loading efficiency can be quantified by UV spectrophotometry. A small, weighed amount of dried resin is treated with 20% piperidine/DMF, and the absorbance of the resulting dibenzofulvene-piperidine adduct is measured at ~301 nm.[5]

Protocol 2: Chlorosulfonylation of Resin-Bound Scaffold

Causality: This reaction is performed neat with an excess of chlorosulfonic acid to drive the electrophilic aromatic substitution to completion.[9] The solid support simplifies the work-up, as the highly corrosive excess reagent is simply washed away.

  • Reaction Setup: Place the dried resin from the previous step into a clean, dry glass reaction vessel.

  • Reagent Addition: Carefully add chlorosulfonic acid (1 mL) to the resin.

  • Reaction: Heat the mixture at 80°C for 2 hours with gentle agitation.

  • Quenching & Washing: Cool the vessel in an ice bath. Carefully decant the excess acid. Wash the resin with anhydrous DCM (5x) to remove all residual acid. Dry the resin thoroughly under vacuum.

Protocol 3: Parallel Sulfamoylation for Library Generation

Causality: This is the diversification step. A library of primary and secondary amines is used to generate the corresponding sulfonamides. Pyridine is used as a base to neutralize the HCl by-product generated during the reaction.[10]

  • Amine Solutions: Prepare 0.5 M solutions of each amine from your library in anhydrous DCM containing 4 equivalents of pyridine.

  • Reaction: Dispense the resin-bound sulfonyl chloride into a multi-well reaction block. Add 1 mL of the appropriate amine solution to each well.

  • Incubation: Seal the block and shake at room temperature for 16 hours.

  • Washing: Drain the solutions and wash the resin in each well sequentially with DMF (3x), MeOH (3x), and DCM (3x).

  • Drying: Dry the resin beads under high vacuum for at least 4 hours.

In-Process Control: Reaction completion can be monitored using on-bead FT-IR spectroscopy.[11] The disappearance of the sulfonyl chloride peak (~1375 cm⁻¹) and the appearance of the sulfonamide peaks (~1335 cm⁻¹ and ~1160 cm⁻¹) indicate a successful reaction.[12][13]

Protocol 4: Cleavage and Product Isolation

Causality: A TFA "cocktail" is used to cleave the product from the resin.[14] Scavengers like TIS and DTT are crucial. TIS traps the highly reactive trityl cations generated from the linker, preventing them from alkylating electron-rich residues on the product.[15][16] DTT maintains a reducing environment, preventing potential oxidation of sensitive functionalities.[17]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 94% TFA / 3% TIS / 3% DTT .

  • Cleavage Reaction: Add 1 mL of the cleavage cocktail to each well containing the dried resin. Allow the reaction to proceed for 2 hours at room temperature.

  • Product Collection: Filter the resin and collect the TFA filtrate into a labeled collection plate or vials.

  • TFA Removal: Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator to remove the bulk of the TFA.

  • Precipitation & Isolation: Add 10 mL of cold diethyl ether to the residue to precipitate the crude product. Centrifuge the suspension, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the final product under high vacuum. The product can then be dissolved in a suitable solvent (e.g., DMSO) for analysis and storage.

Chemical_Scheme cluster_steps Key Transformations on Solid Support Resin Resin-O-Trityl-NH-Aryl-COOH Start Immobilized Scaffold (Resin-O-Trityl-NH-Aryl) Step1 Chlorosulfonylation (ClSO3H) Start->Step1 Intermediate Sulfonyl Chloride Intermediate (Resin-O-Trityl-NH-Aryl-SO2Cl) Step1->Intermediate Step2 Sulfamoylation (R1R2NH) Intermediate->Step2 Product_Resin Resin-Bound Product (Resin-O-Trityl-NH-Aryl-SO2NR1R2) Step2->Product_Resin Cleavage Cleavage (TFA/TIS/DTT) Product_Resin->Cleavage Final_Product Final Product (HOOC-Aryl-NH-SO2NR1R2) Cleavage->Final_Product

Figure 2: Simplified reaction scheme on the solid support.

Results and Data Presentation

The purity of the cleaved products should be assessed by RP-HPLC and the identity confirmed by LC-MS. A representative subset of a synthesized library is shown below. Yields are typically calculated based on the initial loading of the resin.

Compound IDAmine (R¹R²NH)Expected Mass (M+H)⁺Observed Mass (M+H)⁺HPLC Purity (%)
L01-A1Cyclopropylamine257.06257.1>95
L01-A2Morpholine287.07287.1>95
L01-A3Benzylamine307.09307.1>92
L01-A44-Fluoroaniline313.05313.0>90

Table 1: Representative data for a this compound derivative library. Purity was determined by HPLC analysis at 254 nm.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Final Yield 1. Incomplete initial scaffold loading.2. Incomplete sulfamoylation.3. Incomplete cleavage.1. Quantify loading via Fmoc test; increase coupling time or equivalents.2. Use a larger excess of amine; increase reaction time.3. Increase cleavage time to 3-4 hours; ensure fresh TFA cocktail.
Low Purity / Side Products 1. Insufficient scavengers in cleavage.2. Degradation of product by TFA.1. Ensure TIS concentration is at least 2.5%.[15]2. Decrease cleavage time; keep cleavage reaction at room temperature.
No Reaction in Step 3 1. Deactivated sulfonyl chloride (hydrolysis).2. Sterically hindered or unreactive amine.1. Ensure all reagents and solvents are anhydrous.2. Increase reaction temperature to 40°C; use a coupling catalyst if necessary.

Conclusion

The solid-phase methodology detailed in this application note provides an efficient and reliable platform for the synthesis of this compound derivative libraries. By simplifying purification and enabling parallel processing, this approach significantly accelerates the discovery cycle for novel therapeutic agents based on this important scaffold. The protocols are robust and can be adapted for a wide range of building blocks, making this a valuable tool for medicinal chemistry and drug discovery laboratories.

References

  • Uddin, M. J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06173a
  • Gogoi, K., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm300958u
  • Sankyo Company. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents. URL: https://patents.google.
  • Hoechst Aktiengesellschaft. (1980). Process for the preparation of sulfamylbenzoic acids. Google Patents. URL: https://patents.google.
  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. URL: https://www.researchgate.net/publication/11019082_Analytical_Techniques_for_Small_Molecule_Solid_Phase_Synthesis
  • Pfizer Inc. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents. URL: https://patents.google.
  • Yan, B., et al. (2003). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Molecular Diversity. URL: https://pubmed.ncbi.nlm.nih.gov/12945740/
  • Stathopoulos, P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00239
  • Rani, N., & De Napoli, L. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. URL: https://pubmed.ncbi.nlm.nih.gov/12162386/
  • Dolle, R. E. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00465
  • Farnsworth, D. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. URL: https://www.biotage.com/blog/peptides-containing-cysteine-the-role-of-scavengers-in-cleavage-cocktail
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. URL: https://www.southampton.ac.uk/~drf/IR_solid_phase.html
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage
  • Al-Hiari, Y. M. (2006). Synthesis of a series of dialkylsulphamylbenzoic acids. ResearchGate. URL: https://www.researchgate.net/publication/237554556_Synthesis_of_a_series_of_dialkylsulphamylbenzoic_acids
  • Yan, B., et al. (2002). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. ResearchGate. URL: https://www.researchgate.net/publication/11101991_A_new_strategy_for_solid_phase_synthesis_of_a_secondary_amide_library_using_sulfonamide_linker_via_radical_traceless_cleavage
  • Thakral, S., & Singh, V. (2021). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. URL: https://www.researchgate.net/publication/348324483_24-Dichloro-5-N-arylalkylsulfamoylbenzoic_Acid_Derivatives_In_Vitro_Antidiabetic_Activity_Molecular_Modeling_and_In_silico_ADMET_Screening
  • Åkerbladh, L., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry. URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1425667
  • BenchChem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage. BenchChem. URL: https://www.benchchem.com/technical-support/scavenger-cocktails-for-preventing-side-reactions-during-tfa-cleavage
  • Lange, U., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. URL: https://link.springer.com/article/10.1007/s00044-022-02905-w
  • Meini, S. (2007). Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. URL: https://www.ingentaconnect.com/content/ben/cpd/2007/00000013/00000020/art00006
  • Porcheddu, A., & Giacomelli, G. (2019). Traceless Solid-Phase Organic Synthesis. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31746168/
  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12509012/
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/peptides-proteins/custom-peptide-synthesis-services/peptide-synthesis-resource-library/peptide-synthesis-technical-handbook/introduction-cleavage-techniques.html
  • Kamal, A., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. URL: https://www.preprints.org/manuscript/202305.2037/v1

Sources

Application Notes and Protocols: High-Throughput Screening Assays for 2-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Sulfamoylbenzoic Acid Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. These derivatives have garnered significant attention from researchers in drug discovery due to their capacity to interact with a variety of biological targets, leading to therapeutic effects in conditions such as cancer, glaucoma, epilepsy, and inflammation. Notably, compounds bearing this moiety are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for physiological processes like pH regulation and CO2 transport.[1][2][3][4] Furthermore, modifications to the this compound structure have yielded compounds with activity against other targets, including G-protein coupled receptors (GPCRs), highlighting the versatility of this chemical class.[5]

The exploration of vast chemical libraries of this compound derivatives necessitates robust and efficient screening methodologies. High-throughput screening (HTS) provides the technological framework to rapidly assess thousands to millions of compounds, enabling the identification of promising lead candidates for further development. This document provides detailed application notes and protocols for various HTS assays tailored to the discovery and characterization of novel this compound derivatives, with a focus on biochemical and cell-based approaches.

The Logic of High-Throughput Screening: A Workflow for Discovery

The successful implementation of an HTS campaign hinges on a well-defined workflow that ensures data quality and maximizes the probability of identifying true positive "hits." The process can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few validated leads.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary_Screening Primary HTS (Single Concentration) Hit_Identification Hit Identification (Threshold-based) Primary_Screening->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Counter_Screen Counter Screens (Assay Interference) Hit_Confirmation->Counter_Screen Orthogonal_Assay Orthogonal Assays (Different Technology) Counter_Screen->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Lead_Optimization Lead Optimization (SAR Studies) Validated_Hits->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Development and Validation: The Foundation of a Successful Screen

Before embarking on a large-scale screen, rigorous assay development and validation are paramount. This phase establishes the reliability and robustness of the chosen methodology. Key parameters to assess include:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative controls, reflecting the assay's dynamic range and data variability.Z' > 0.5 for an excellent assay.
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 2 is generally acceptable, higher is better.
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as the standard deviation divided by the mean.%CV < 10% for both positive and negative controls.
DMSO Tolerance The assay's tolerance to the solvent used to dissolve the test compounds (typically dimethyl sulfoxide).Minimal effect on assay performance at the final screening concentration of DMSO.

Biochemical Assays for this compound Derivatives

Biochemical assays are performed in a cell-free system, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor.

Fluorescence-Based Carbonic Anhydrase Inhibition Assay

Principle: This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a non-fluorescent substrate, such as fluorescein diacetate, to produce a fluorescent product. Inhibitors of carbonic anhydrase will reduce the rate of this reaction, leading to a decrease in the fluorescence signal. This method is highly amenable to HTS due to its simplicity and robust signal.[6]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase II (hCA II) in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of fluorescein diacetate (FDA) in DMSO. The final concentration in the assay should be at or near the Km of the enzyme for the substrate.

    • Test Compounds: Prepare a stock solution of this compound derivatives in 100% DMSO.

    • Positive Control: A known carbonic anhydrase inhibitor, such as acetazolamide.

    • Negative Control: DMSO vehicle.

  • Assay Procedure (384-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 100 nL of test compound, positive control, or negative control to the appropriate wells.

    • Add 5 µL of the enzyme solution to all wells except for the no-enzyme control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the substrate solution to all wells.

    • Immediately begin kinetic monitoring of fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) using a plate reader at 37°C for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_negative_control - Rate_no_enzyme)).

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay is suitable for identifying compounds that bind to a target protein, such as a receptor or enzyme, by competing with a fluorescently labeled ligand (tracer). When the tracer is bound to the larger protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces the tracer, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization. This homogeneous assay format is ideal for HTS.[7][8][9]

Protocol:

  • Reagent Preparation:

    • Binding Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.

    • Target Protein Solution: Prepare a stock solution of the purified target protein in binding buffer.

    • Fluorescent Tracer Solution: Prepare a stock solution of the fluorescently labeled ligand in binding buffer. The concentration should be at or below the Kd for its interaction with the target protein.

    • Test Compounds: Prepare serial dilutions of this compound derivatives in 100% DMSO.

    • Positive Control: An unlabeled ligand known to bind to the target protein.

    • Negative Control: DMSO vehicle.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the target protein solution to all wells.

    • Add 100 nL of test compound, positive control, or negative control to the appropriate wells.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units for each well relative to the controls.

    • Plot the mP values against the log of the compound concentration to generate dose-response curves.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of tracer binding) for active compounds.

Cell-Based Assays for this compound Derivatives

Cell-based assays provide a more physiologically relevant context for screening as they measure a compound's effect on a target within a living cell.

Calcium Flux Assay for GPCR Activation

Principle: Many GPCRs, upon activation, signal through the release of intracellular calcium. This assay utilizes a calcium-sensitive fluorescent dye that is loaded into cells. When a GPCR is activated by an agonist, the resulting increase in intracellular calcium concentration leads to a significant increase in fluorescence intensity. This assay can be used to identify both agonists and antagonists of GPCRs.[10][11][12][13][14]

Protocol:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the GPCR of interest in a suitable growth medium.

    • Seed the cells into 384-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage from the cells).

    • Aspirate the growth medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Place the cell plate into a kinetic plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • For agonist screening: Add the test compounds and monitor the fluorescence intensity over time.

    • For antagonist screening: Pre-incubate the cells with the test compounds for a defined period, then add a known agonist at its EC80 concentration and monitor the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • For agonist screening, identify compounds that elicit a significant increase in ΔF.

    • For antagonist screening, identify compounds that inhibit the agonist-induced increase in ΔF.

    • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values for active compounds.

Data Interpretation and Troubleshooting

A successful HTS campaign requires careful data analysis and an awareness of potential pitfalls.

Troubleshooting cluster_0 Common HTS Issues cluster_1 Potential Causes cluster_2 Solutions High_Variability High Data Variability (Low Z') Reagent_Instability Reagent Instability High_Variability->Reagent_Instability Pipetting_Errors Pipetting Errors High_Variability->Pipetting_Errors False_Positives False Positives Compound_Interference Compound Interference (Autofluorescence, Quenching) False_Positives->Compound_Interference False_Negatives False Negatives False_Negatives->Reagent_Instability Cell_Health_Issues Poor Cell Health False_Negatives->Cell_Health_Issues Inadequate_Incubation Inadequate Incubation Times False_Negatives->Inadequate_Incubation Optimize_Reagents Optimize Reagent Stability & Concentration Reagent_Instability->Optimize_Reagents Calibrate_Liquid_Handlers Calibrate Liquid Handlers Pipetting_Errors->Calibrate_Liquid_Handlers Run_Counter_Screens Run Counter-Screens Compound_Interference->Run_Counter_Screens Monitor_Cell_Viability Monitor Cell Viability Cell_Health_Issues->Monitor_Cell_Viability Optimize_Protocol Optimize Assay Protocol Inadequate_Incubation->Optimize_Protocol

Caption: A troubleshooting guide for common issues in HTS assays.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The high-throughput screening assays detailed in these application notes provide robust and efficient methodologies for interrogating large compound libraries of these derivatives against key biological targets. By adhering to rigorous assay development, validation, and quality control principles, researchers can confidently identify and advance promising lead compounds, ultimately accelerating the drug discovery process.

References

  • AAT Bioquest, Inc. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay.
  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Pharmaceuticals, 13(11), 350. [Link]
  • Bulusu, V., et al. (2019). Quality Control of Quantitative High Throughput Screening Data.
  • Eder, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7306. [Link]
  • Encell, L. P., et al. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?.
  • Fujifilm Cellular Dynamics, Inc. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. [Link]
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Iannuzzi, M., et al. (2018). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. In High-Throughput Screening for Drug Discovery. Methods in Molecular Biology, vol 1787. Humana Press, New York, NY. [Link]
  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 559–567. [Link]
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32. [Link]
  • Molecular Devices. (n.d.).
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
  • S. M., S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 9002. [Link]
  • S., J. C., & L., V. M. (2014). Quality control and data correction in high-throughput screening. Conference paper. [Link]
  • S., T., et al. (2020). Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology. Biosensors, 10(10), 143. [Link]
  • Seqera. (2024). Comprehensive Quality Control (QC) in NGS Data Analysis: A Step-by-Step Guide. [Link]
  • Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in physiology, 8, 169. [Link]
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of medicinal chemistry, 43(20), 3677–3687. [Link]
  • Sita, G., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
  • Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(16), 3656. [Link]
  • T., S., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Methods in molecular biology (Clifton, N.J.), 1529, 133–144. [Link]
  • T., Z., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS chemical neuroscience, 13(5), 656–667. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Primary high-throughput screening (HTS) data quality control review. Assay and Drug Development Technologies, 8(4), 496-507. [Link]
  • Uri, A., & Nõnga, O. E. (2019). What is the current value of fluorescence polarization assays in small molecule screening?. Expert opinion on drug discovery, 14(9), 857–860. [Link]
  • Williams, C., & R., S. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(4), 042002. [Link]

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of 2-Sulfamoylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia with 2-Sulfamoylbenzoic Acid Analogs

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which contribute to tumor progression, metastasis, and resistance to therapy.[1][2] A key player in the adaptation of cancer cells to hypoxia is the transmembrane enzyme Carbonic Anhydrase IX (CAIX).[1][2] CAIX is a zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is generally absent in corresponding normal tissues.[1][2] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intra- and extracellular pH.[3] This pH-regulating activity allows tumor cells to thrive in the acidic conditions generated by their high metabolic rate, promoting their survival and invasiveness.[1]

This compound and its analogs represent a promising class of compounds designed to selectively inhibit CAIX.[4] The sulfamoyl group is a well-established zinc-binding group that can effectively target the active site of carbonic anhydrases. By inhibiting CAIX, these compounds aim to disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and ultimately, cancer cell death or sensitization to other therapies.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays essential for evaluating the efficacy of this compound analogs as CAIX inhibitors. The protocols herein are designed to be self-validating systems, providing not just procedural steps but also the scientific rationale behind them.

Experimental Workflow for Efficacy Testing

A logical and stepwise approach is crucial for the comprehensive evaluation of this compound analogs. The following workflow outlines a recommended sequence of in vitro assays, from initial biochemical characterization to cell-based functional assessments.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzyme_Kinetics Enzyme Inhibition Assay (IC50 Determination) PAMPA PAMPA (Permeability Assessment) Enzyme_Kinetics->PAMPA Initial Screening Cell_Viability Cell Viability/Proliferation (MTT/XTT Assay) PAMPA->Cell_Viability Lead Selection Target_Engagement Target Engagement (Western Blot for CAIX) Cell_Viability->Target_Engagement Confirmation of Cellular Activity Functional_Assay Functional Consequences (Hypoxia-Induced Gene Expression) Target_Engagement->Functional_Assay Mechanism of Action

Caption: A streamlined workflow for the in vitro evaluation of this compound analogs.

Part 1: Biochemical Characterization

The initial assessment of novel this compound analogs should focus on their direct interaction with the target enzyme and their fundamental drug-like properties.

Carbonic Anhydrase Inhibition Assay

Scientific Rationale: The primary mechanism of action for this compound analogs is the inhibition of carbonic anhydrase activity.[6][7] Therefore, the first step is to quantify their inhibitory potency against the target isoform, CAIX, as well as other relevant isoforms (e.g., the ubiquitous CAII) to assess selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for this evaluation.[8][9] A common method is a spectrophotometric assay that measures the esterase activity of the enzyme.[10]

Protocol: Spectrophotometric Determination of IC50

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Recombinant human CAIX and CAII (e.g., 1 µM stock solutions in assay buffer).

    • Substrate Solution: 10 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Inhibitor Solutions: Prepare a serial dilution of the this compound analogs in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration ≤1%).[9]

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the diluted inhibitor solutions to the test wells. For control wells, add 10 µL of assay buffer with DMSO (for 100% activity) or a known potent CAIX inhibitor like acetazolamide (for maximal inhibition).

    • Add 10 µL of the enzyme solution (CAIX or CAII) to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Normalize the data by setting the velocity of the DMSO-only control as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Parameter Description Typical Values for Potent Inhibitors
IC50 (CAIX) Concentration of inhibitor required to reduce CAIX activity by 50%.Low nanomolar to micromolar range.
IC50 (CAII) Concentration of inhibitor required to reduce CAII activity by 50%.Higher than for CAIX, indicating selectivity.
Selectivity Index Ratio of IC50 (CAII) / IC50 (CAIX).>10 is generally considered selective.
Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability.[12][13][14] This assay is valuable for early-stage drug discovery to assess the drug-like properties of the synthesized analogs.[13]

Protocol: PAMPA

  • Membrane Preparation:

    • A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[15]

  • Assay Procedure:

    • The filter plate (donor plate) is placed on top of a 96-well acceptor plate containing a buffer solution (e.g., PBS, pH 7.4).

    • The test compounds are added to the donor wells.

    • The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification and Data Analysis:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV spectroscopy.

    • The effective permeability (Pe) is calculated using the following equation:

      • Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])

      • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Permeability Classification Pe (10⁻⁶ cm/s) Interpretation
High > 10Likely to have good intestinal absorption.
Medium 1 - 10Moderate intestinal absorption.
Low < 1Poor intestinal absorption.

Part 2: Cell-Based Efficacy and Target Engagement

Following biochemical characterization, promising candidates should be evaluated in a more physiologically relevant context using cancer cell lines that endogenously express CAIX, particularly under hypoxic conditions.

Cell Viability and Proliferation Assays (MTT/XTT)

Scientific Rationale: The ultimate goal of a CAIX inhibitor is to reduce cancer cell viability and proliferation. Tetrazolium-based assays like MTT and XTT are widely used to assess cell metabolic activity, which is an indicator of cell viability.[16][17] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[16] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.

Protocol: XTT Cell Viability Assay

  • Cell Culture and Treatment:

    • Seed cancer cells known to express CAIX under hypoxia (e.g., HT-29, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well.[18]

    • Allow cells to adhere overnight.

    • Expose cells to normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours to induce CAIX expression.

    • Treat the cells with a serial dilution of the this compound analogs for 48-72 hours.

  • XTT Assay Procedure:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT labeling reagent and the electron-coupling reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-500 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Target Engagement: Western Blot Analysis of CAIX Expression

Scientific Rationale: While cell viability assays demonstrate a phenotypic effect, it is crucial to confirm that the observed effects are mediated through the intended target. Western blotting is a standard technique to detect and quantify the expression levels of specific proteins.[19][20] In this context, it can be used to verify the hypoxia-induced expression of CAIX in the chosen cell line and to ensure that the treatment with the analogs does not inadvertently alter the total CAIX protein levels, which would complicate the interpretation of activity assays.

Protocol: Western Blot for CAIX

  • Sample Preparation:

    • Culture and treat cells as described in the cell viability assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[3]

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CAIX (e.g., M75 monoclonal antibody) overnight at 4°C.[20]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with an HRP-conjugated antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[21]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

CAIX_Pathway cluster_Cell Cancer Cell Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HRE Hypoxia Response Element (in CA9 gene) HIF1a->HRE CAIX_Expression CAIX Transcription & Translation HRE->CAIX_Expression CAIX_Protein CAIX Protein (on cell membrane) CAIX_Expression->CAIX_Protein pHe_Regulation Extracellular pH Regulation CAIX_Protein->pHe_Regulation Inhibitor 2-Sulfamoylbenzoic Acid Analog Inhibitor->Inhibition Inhibition->CAIX_Protein Blocks Catalytic Activity

Caption: Hypoxia-induced expression of CAIX and its inhibition by this compound analogs.

Functional Consequences: Hypoxia-Induced Gene Expression

Scientific Rationale: The stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under hypoxic conditions leads to the transcriptional activation of a battery of genes that promote tumor survival, including CAIX itself and others involved in angiogenesis and glycolysis like Vascular Endothelial Growth Factor (VEGF).[22][23] By disrupting the pH regulation maintained by CAIX, its inhibitors can potentially modulate the hypoxic response. Assessing the expression of other hypoxia-regulated genes can provide insights into the broader functional consequences of CAIX inhibition.

Protocol: Real-Time Quantitative PCR (RT-qPCR) for Hypoxia-Induced Genes

  • Cell Culture and Treatment:

    • Culture and treat cells under normoxic and hypoxic conditions with the test compounds as previously described.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

  • RT-qPCR:

    • Perform RT-qPCR using a qPCR instrument and a SYBR Green-based master mix.

    • Use primers specific for target genes such as CA9, VEGFA, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

    • The cycling conditions should be optimized for each primer set.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression levels of the target genes in treated versus untreated cells under both normoxic and hypoxic conditions.

Target Gene Function in Hypoxia Expected Effect of Potent CAIX Inhibitor
CA9 pH regulation, cell survivalNo significant change in mRNA levels.
VEGFA AngiogenesisPotential modulation of expression.
GLUT1 Glucose uptakePotential modulation of expression.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound analogs as potential anti-cancer agents targeting CAIX. By systematically assessing their biochemical properties, cell-based efficacy, target engagement, and functional consequences, researchers can effectively identify and advance lead candidates for further preclinical and clinical development. This structured approach, grounded in sound scientific principles, will facilitate the discovery of novel therapeutics for the challenging treatment of hypoxic solid tumors.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico - PubMed. (2023, October 8).
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Gene Expression Profiling of the Hypoxia Signaling Pathway in Hypoxia-Inducible Factor 1α Null Mouse Embryonic Fibroblasts - PubMed Central. (n.d.).
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH. (n.d.).
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy - MDPI. (n.d.).
  • (A) Western blot analysis of CAIX expression in HT-29 CAIX expressing... - ResearchGate. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.).
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021, December 14).
  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMePhysiology. (2024, April 8).
  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PeerJ. (2021, March 30).
  • Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC - NIH. (n.d.).
  • Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.).
  • Advancing Understanding of Hypoxic Gene Regulation Using Reporter Genes: Celebrating the Work of Dr. Gregg L. Semenza - Promega Connections. (2021, February 26).
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PubMed Central. (n.d.).
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. (n.d.).
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed. (2014, August 28).
  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents. (n.d.).
  • In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds | Request PDF - ResearchGate. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. (2024, January 30).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Full article: Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis - Taylor & Francis Online. (n.d.).
  • Enzyme kinetics - Wikipedia. (n.d.).
  • Western blot analysis showing overexpression of CAIX in the CA9/1 cell... - ResearchGate. (n.d.).
  • Regulation of Gene Expression under Hypoxic Conditions - MDPI. (n.d.).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
  • Application Notes and Protocols for Western Blot Analysis of hCAII-IN-9 Effects - Benchchem. (n.d.).
  • Parallel artificial membrane permeability assay - Wikipedia. (n.d.).
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Publishing. (n.d.).
  • Exploratory meta-analysis of hypoxic transcriptomes using a precise transcript reference sequence set. (2022, October 10).
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central. (n.d.).
  • IC50 Determination - edX. (n.d.).
  • Enzyme Kinetic Assays – How Does It Work? - Eppendorf Australia. (2020, October 20).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening - Journal of Young Investigators. (2014, August 1).
  • CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ - Thermo Fisher Scientific. (n.d.).
  • Cell Viability/Growth Assays and Reagents - R&D Systems. (n.d.).
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (n.d.).
  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One - Research journals. (n.d.).
  • Hypoxia-Induced Gene Expression in Human Macrophages: Implications for Ischemic Tissues and Hypoxia-Regulated Gene Therapy - PubMed Central. (n.d.).
  • Characterization of carbonic anhydrase IX (CA IX) as an endogenous marker of chronic hypoxia in live human tumor cells - PubMed. (n.d.).
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH. (n.d.).
  • How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? | ResearchGate. (2023, April 24).
  • Enzyme Assay Analysis: What Are My Method Choices? - Thermo Fisher Scientific. (2021, June 28).
  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19).
  • Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors - Benchchem. (n.d.).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega - ACS Publications. (2019, July 11).

Sources

Application Notes & Protocols: 2-Sulfamoylbenzoic Acid as a Versatile Starting Material for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in agrochemical development.

Introduction: The Strategic Importance of the 2-Sulfamoylbenzoic Acid Scaffold

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the selection of a versatile starting material is paramount. This compound, also known as o-sulfamoylbenzoic acid, has emerged as a highly valuable scaffold in synthetic chemistry.[1] Its bifunctional nature, featuring a carboxylic acid and a sulfonamide group in an ortho configuration, provides two orthogonal handles for chemical modification. This unique arrangement allows for the construction of a diverse library of compounds, including potent herbicides, fungicides, and insecticides.[2][3]

This guide provides a comprehensive overview of the chemical properties of this compound and details robust protocols for its derivatization. We will explore key synthetic pathways, present a case study for the synthesis of a novel herbicidal candidate, and offer insights into the analytical characterization of the resulting molecules. The methodologies described herein are designed to be reproducible and serve as a foundational framework for innovation in agrochemical discovery.

Chemical Profile and Reactivity of this compound

A thorough understanding of the starting material is critical for successful synthesis. This compound is a white crystalline solid whose reactivity is dominated by its two functional groups.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 632-24-6PubChem[1]
Molecular Formula C₇H₇NO₄SPubChem[1]
Molecular Weight 201.20 g/mol PubChem
Reactivity Centers 1. Carboxylic Acid (-COOH) 2. Sulfonamide (-SO₂NH₂)-
Hazards Skin, eye, and respiratory irritantECHA[1]

The ortho-positioning of the carboxylic acid and sulfonamide groups allows for intramolecular interactions and facilitates cyclization reactions, leading to the formation of important heterocyclic structures like saccharin derivatives. These groups can be modified independently or in concert to achieve a wide range of chemical diversity.

Core Synthetic Pathways and Methodologies

The true power of this compound lies in its synthetic versatility. The following sections detail key transformations at both the carboxylic acid and sulfonamide moieties.

Modification of the Carboxylic Acid Group

The carboxylic acid is a prime site for modification, most commonly through amide bond formation, which is a cornerstone of many biologically active molecules.[4]

Protocol 1: General Amide Synthesis via Acyl Chloride Intermediate

This protocol is a robust, two-step method suitable for a wide range of primary and secondary amines.

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) facilitates the subsequent reaction with an amine. Triethylamine (TEA) is used as a base to quench the HCl byproduct generated during the reaction.[5]

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, until the evolution of gas ceases and the solution becomes clear.[5]

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(chlorosulfonyl)benzoyl chloride is typically used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Modification of the Sulfonamide Group

The sulfonamide nitrogen can be alkylated or acylated to introduce a variety of substituents, significantly impacting the biological activity of the final compound.

Protocol 2: N-Alkylation of the Sulfonamide

This protocol describes a standard method for adding alkyl groups to the sulfonamide nitrogen.

  • Rationale: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the sulfonamide nitrogen, which is acidic but less so than the carboxylic acid. The resulting anion then acts as a nucleophile, attacking an alkyl halide.

Step-by-Step Procedure:

  • Protection (if necessary): The carboxylic acid group is highly acidic and will react with the base. It must first be protected, typically as a methyl or ethyl ester (e.g., via Fischer esterification).

  • Deprotonation: Dissolve the ester-protected this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the suspension.

  • Heat the reaction to 50-70 °C and stir for 6-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: The ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.

  • Purification: Purify the final product by column chromatography.

Tandem Reactions: Synthesis of Sulfonylureas

This compound is a key precursor for sulfonylurea herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS).[6] The synthesis involves creating a urea-like bridge between the sulfonamide and an amine on a heterocyclic ring.

G cluster_start Starting Material cluster_path1 Carboxylic Acid Modification cluster_path2 Sulfonamide Modification cluster_path3 Tandem / Cyclization Pathway A This compound B Amidation (Protocol 1) A->B Amine, Coupling Agent D N-Alkylation (Protocol 2) A->D Base, Alkyl Halide F Sulfonylurea Formation A->F Heterocyclic Amine, Coupling Agent C Novel Amide Derivatives (Fungicide / Herbicide Candidates) B->C E N-Substituted Sulfonamides (Herbicide Candidates) D->E G Novel Sulfonylurea Herbicides F->G

Case Study: Synthesis of a Novel Sulfonylurea Herbicide Candidate ("Sulfagro")

This section provides a detailed protocol for the synthesis of a hypothetical but plausible sulfonylurea herbicide, demonstrating the practical application of the chemistry discussed.

Target Molecule: N-(((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)-2-methylbenzamide.

Rationale: This structure combines the essential sulfonylurea bridge with modifications on both ends of the this compound scaffold to optimize herbicidal activity. The synthesis proceeds via an activated carbamate intermediate.

G A This compound B Methyl 2-sulfamoylbenzoate (Intermediate 1) A->B SOCl₂, MeOH (Esterification) C Methyl 2-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate (Intermediate 2) B->C Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, DBU D Sulfagro (Final Product) (Amide) C->D 1. LiOH (Hydrolysis) 2. Methylamine, EDC, HOBt (Amidation)

Protocol 3: Multi-step Synthesis of "Sulfagro"

Part A: Synthesis of Methyl 2-sulfamoylbenzoate (Intermediate 1)

  • To a stirred suspension of this compound (20.1 g, 100 mmol) in methanol (200 mL), add thionyl chloride (11.0 mL, 150 mmol) dropwise at 0 °C.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Triturate the residue with cold diethyl ether to obtain a white solid. Filter and dry to yield methyl 2-sulfamoylbenzoate. Expected Yield: ~95%.

Part B: Synthesis of the Sulfonylurea Ester (Intermediate 2)

  • To a solution of Intermediate 1 (21.5 g, 100 mmol) in anhydrous acetonitrile (250 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (16.4 mL, 110 mmol).

  • Add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (30.5 g, 110 mmol) portion-wise.

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the solvent, add water, and acidify to pH 3-4 with 2M HCl.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (Hexane:Ethyl Acetate gradient) to yield the sulfonylurea ester. Expected Yield: ~80%.

Part C: Hydrolysis and Final Amidation (Sulfagro)

  • Dissolve Intermediate 2 (39.6 g, 100 mmol) in a mixture of THF (200 mL) and water (50 mL).

  • Add lithium hydroxide (LiOH) (4.8 g, 200 mmol) and stir at room temperature for 6 hours until hydrolysis is complete (monitored by TLC).

  • Acidify the mixture to pH 2-3 with 2M HCl and extract with ethyl acetate. Dry and concentrate to get the crude carboxylic acid.

  • Dissolve the crude acid in DCM (250 mL). Add 1-Hydroxybenzotriazole (HOBt) (14.8 g, 110 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (21.1 g, 110 mmol).

  • Stir for 20 minutes, then add a solution of methylamine (2.0 M in THF, 60 mL, 120 mmol).

  • Stir at room temperature for 12 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Recrystallize the crude product from ethanol/water to yield the final product, "Sulfagro". Expected Yield: ~85%.

Analytical Characterization

Confirmation of the structure and purity of synthesized compounds is non-negotiable. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound and key intermediates.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the amide, S=O stretch of the sulfonamide).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

CompoundExpected ¹H NMR Signals (indicative)Expected Mass [M+H]⁺
Intermediate 1 ~3.9 ppm (s, 3H, -OCH₃), ~7.5-8.1 ppm (m, 4H, Ar-H)216.03
Sulfagro ~2.9 ppm (d, 3H, -NHCH₃), ~3.9 ppm (s, 6H, -OCH₃ x2), ~6.0 ppm (s, 1H, pyrimidine-H)396.11

Conclusion and Future Outlook

This compound stands out as a privileged scaffold for the development of novel agrochemicals. The protocols and strategies outlined in this guide provide a robust starting point for chemists to synthesize diverse libraries of compounds. The inherent reactivity of its dual functional groups allows for systematic structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation herbicides, fungicides, and pesticides with enhanced performance and safety profiles.[7][8][9]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Khan, I., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.
  • Li, Y., et al. (2015). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate.
  • Podjed, K., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • ResearchGate. (2017). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement.
  • Wang, L., et al. (2014). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. PubMed.
  • Google Patents. (2007). CN101024467A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies.
  • ACS Publications. (2023). Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. Journal of Agricultural and Food Chemistry.
  • Durgam, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health.
  • Chemchart. (n.d.). This compound (632-24-6).
  • Alam, M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health.
  • Li, P.F., et al. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities.
  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules.
  • ACS Publications. (1970). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2015). Request PDF: Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies.
  • ResearchGate. (2009). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying chemical logic to empower your experimental design. We will address common challenges in the synthesis of 2-Sulfamoylbenzoic acid, a crucial intermediate in medicinal chemistry, helping you optimize your yield and purity.

Frequently Asked Questions (FAQs)

Part 1: Core Synthesis Strategies

Q1: What are the primary, industrially relevant synthetic routes to this compound?

A1: There are two predominant pathways for synthesizing this compound. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

  • The Remsen-Fahlberg Pathway (Oxidation Route): This classic route begins with toluene and proceeds via o-toluenesulfonamide (OTSA). The key final step is the oxidation of the methyl group of OTSA to a carboxylic acid.[1][2] This pathway is historically significant as it is intrinsically linked to the synthesis of saccharin, where this compound is the immediate precursor to cyclization.[3]

  • The Chlorosulfonation Pathway: This approach starts with benzoic acid or a substituted derivative. The aromatic ring is first treated with chlorosulfonic acid to install a chlorosulfonyl group, which is then converted to the sulfonamide via ammonolysis.[4][5] This route is often more direct if substituted benzoic acids are the starting material.

The following workflow diagram illustrates a high-level comparison of these two routes.

Synthesis_Routes cluster_0 Route 1: Oxidation Pathway cluster_1 Route 2: Chlorosulfonation Pathway Toluene Toluene TSCl o/p-Toluenesulfonyl Chloride Toluene->TSCl Chlorosulfonic Acid OTSA o-Toluenesulfonamide (OTSA) TSCl->OTSA 1. Isomer Separation 2. Ammonolysis Product1 2-Sulfamoylbenzoic Acid OTSA->Product1 Oxidation (e.g., KMnO4, CrO3) BenzoicAcid Benzoic Acid BSC 2-Chlorosulfonyl- benzoic Acid BenzoicAcid->BSC Chlorosulfonic Acid Product2 2-Sulfamoylbenzoic Acid BSC->Product2 Ammonolysis

Caption: High-level comparison of the two primary synthesis routes to this compound.

Part 2: Troubleshooting the Oxidation of o-Toluenesulfonamide (Route 1)

Q2: My oxidation of o-toluenesulfonamide (OTSA) is slow and gives low conversion. How can I drive the reaction to completion?

A2: Low conversion in the oxidation of the methyl group of OTSA is a common issue. The methyl group is deactivated by the presence of the electron-withdrawing sulfonamide group. Several factors are critical for optimization:

  • Choice of Oxidant: Strong oxidizing agents are required.

    • Potassium Permanganate (KMnO₄): A common and effective choice. The reaction is typically run in an aqueous alkaline solution. Maintaining pH is crucial as the reactivity of permanganate is highly pH-dependent.

    • Chromium Trioxide (CrO₃): Often used in acidic media (e.g., sulfuric acid). While effective, it generates hazardous chromium waste. A patented improvement suggests using periodic acid (H₅IO₆) as a co-oxidant with CrO₃, which can increase yields to over 90%.[6]

    • Molecular Oxygen: Modern approaches utilize molecular oxygen or air in the presence of a metal oxidation catalyst (e.g., cobalt or manganese salts), often initiated by a carbonyl compound like acetaldehyde.[7] This method is greener but requires specialized pressure equipment.

  • Temperature Control: The reaction is typically heated to increase the rate. For KMnO₄ oxidation, temperatures are often maintained between 25-35°C initially, then raised for a final push.[8] For CrO₃/H₂SO₄, temperatures of 50-70°C are common.[6] Monitor the reaction for exotherms, especially at scale.

  • Reaction Time: These reactions can be slow, sometimes requiring several hours.[6][8] Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion.

Q3: My main impurity is saccharin. How do I prevent its formation during the synthesis and workup?

A3: The formation of saccharin, the cyclic imide of this compound, is the most common side reaction.[1][3] Its formation is catalyzed by acid and heat.

  • Mechanism of Formation: Under acidic conditions, the carboxylic acid protonates, making the carbonyl carbon more electrophilic. The nitrogen of the sulfonamide then acts as a nucleophile, attacking the carbonyl carbon and eliminating a molecule of water to form the five-membered ring of saccharin.

  • Prevention Strategies:

    • pH Control During Workup: This is the most critical factor. After the oxidation is complete (often in basic or strongly acidic media), the reaction must be carefully neutralized and then acidified to precipitate the product. Avoid strongly acidic conditions combined with high temperatures during workup. It is often preferable to perform the final acidification in the cold (e.g., 0-10°C) to minimize cyclization.

    • Temperature: Keep all workup and isolation steps as cool as possible. Do not heat the acidic solution of your product for extended periods.

    • Isolation: Once the this compound product is precipitated and filtered, wash it with cold, slightly acidic water to remove inorganic salts and dry it promptly.

If saccharin does form, it can be hydrolyzed back to the desired product using basic or acidic hydrolysis, but this adds steps to the process.[9][10]

Saccharin_Formation start This compound intermediate Protonated Intermediate (Enhanced Electrophilicity) start->intermediate H⁺ (Acid Catalyst) saccharin Saccharin intermediate->saccharin Intramolecular Nucleophilic Attack (-H₂O) water H₂O

Caption: The acid-catalyzed intramolecular cyclization of this compound to form saccharin.

Part 3: Troubleshooting the Chlorosulfonation Pathway (Route 2)

Q4: I'm experiencing low yields during the chlorosulfonation of benzoic acid. What are the key parameters to control?

A4: The direct chlorosulfonation of benzoic acid can be challenging because the carboxylic acid group is deactivating.

  • Stoichiometry of Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is often required to drive the reaction to completion. Molar ratios of benzoic acid to chlorosulfonic acid can be as high as 1:5.[11]

  • Temperature and Reaction Time: Elevated temperatures are necessary. A typical range is 130-150°C for 1-6 hours.[12] However, excessive temperatures can lead to side products, including sulfone formation. Careful optimization is required.

  • Catalysts and Solvents: Traditional methods often use chlorosulfonic acid as both reagent and solvent. However, side reactions can be problematic. One patented method reports improved outcomes by using sodium sulfate as a catalyst and N-methyl-2-pyrrolidone (NMP) as a solvent.[13] The sulfate ions are proposed to suppress side reactions, and NMP is more stable at high temperatures than other solvents like DMSO.[13]

  • Workup: The reaction is quenched by carefully and slowly adding the reaction mixture to ice water. The sulfonyl chloride product is often a solid that can be isolated by filtration. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

Q5: The subsequent amination of the sulfonyl chloride is messy and gives multiple products. How can I improve this step?

A5: The conversion of the sulfonyl chloride to the sulfonamide is generally efficient but requires precise control to avoid side reactions.

  • Temperature Control: This is the most critical parameter. The reaction with ammonia is highly exothermic. The temperature should be kept low, typically between 0-5°C, by adding the sulfonyl chloride slowly to a cold solution of aqueous ammonia.[13] High temperatures can lead to hydrolysis of the sulfonyl chloride back to the sulfonic acid or other side reactions.

  • Ammonia Source: Concentrated aqueous ammonia is commonly used. The excess ammonia also serves as the base to neutralize the HCl byproduct.

  • Final pH Adjustment: After the reaction is complete, the desired this compound is isolated by acidifying the reaction mixture to a pH of 1-2, which precipitates the product.[13] This should be done while maintaining a low temperature.

Part 4: Purification and Characterization

Q6: What are the best practices for purifying the final this compound product?

A6: The primary purification method for crude this compound is recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. It should also leave major impurities either fully dissolved or completely insoluble at all temperatures.

  • Workup: After recrystallization, the crystals should be washed with a small amount of cold solvent and dried thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 60°C).[14]

Solvent SystemSuitability & NotesReference
Ethanol A commonly used and effective solvent for recrystallization.[13]
Water Can be effective, but solubility might be high, leading to recovery issues. Often used as an anti-solvent with alcohols.[15]
Benzene/Acetic Acid Used as an eluent in column chromatography, suggesting it can be used for purification, though less common for bulk recrystallization due to toxicity.[16]
Acetone Can be used for washing/triturating the crude product to remove certain impurities.[15]

Q7: How do I definitively confirm the identity and assess the purity of my synthesized this compound?

A7: A combination of spectroscopic and physical methods is essential for unambiguous characterization and purity assessment.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect to see characteristic aromatic protons in the 7.5-8.5 ppm range. The acidic proton of the carboxylic acid and the two protons of the -NH₂ group may be broad or exchange with solvent, but are typically found downfield (>10 ppm for COOH, ~7-8 ppm for SO₂NH₂).

    • ¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the six aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal. You should observe a prominent ion for [M-H]⁻ corresponding to the molecular weight of the product minus one. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[17]

  • High-Performance Liquid Chromatography (HPLC): The most powerful technique for assessing purity. Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with a small amount of acid like formic acid), a pure sample should show a single major peak. Purity can be quantified by peak area percentage.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically depress and broaden the melting range. For example, 2-chloro-5-sulfamoylbenzoic acid has a reported melting point of 168-170°C.[16]

Detailed Experimental Protocols

Protocol 1: Synthesis via Oxidation of o-Toluenesulfonamide (Route 1)

This protocol is a representative procedure based on established methods.[6][8]

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend o-toluenesulfonamide (1 eq.) in an aqueous solution of sodium hydroxide (2 eq.) at room temperature.

  • Oxidation: Cool the mixture in an ice bath. Slowly add a solution of potassium permanganate (approx. 2.5-3 eq.) in water portion-wise, ensuring the internal temperature does not exceed 35°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC or HPLC. Gentle heating (40-50°C) may be required to drive the reaction to completion. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching & Filtration: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the MnO₂ precipitate. Wash the filter cake thoroughly with a small amount of dilute NaOH solution.

  • Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath to below 10°C. Slowly and carefully add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is ~1-2. A white precipitate of this compound will form.

  • Isolation: Age the slurry in the ice bath for 30 minutes, then collect the product by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Synthesis via Chlorosulfonation of Benzoic Acid (Route 2)

This protocol is a representative procedure based on established methods.[4][13] WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This must be performed in a high-efficiency fume hood with appropriate personal protective equipment.

  • Chlorosulfonation: To a flask equipped with a stirrer, reflux condenser, and gas outlet connected to a scrubber (for HCl gas), add chlorosulfonic acid (5 eq.). Slowly add benzoic acid (1 eq.) in portions.

  • Reaction: Heat the reaction mixture to 130-140°C and maintain for 2-4 hours, or until the reaction is complete by TLC/HPLC monitoring.

  • Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, with vigorous stirring, add the reaction mixture to the ice water. A precipitate of 2-(chlorosulfonyl)benzoic acid will form.

  • Isolation of Intermediate: Filter the solid intermediate, wash with cold water, and use it immediately in the next step, as sulfonyl chlorides can be moisture-sensitive.

  • Ammonolysis: In a separate flask, cool a concentrated solution of aqueous ammonia (large excess) to 0°C. Slowly add the damp 2-(chlorosulfonyl)benzoic acid intermediate in portions, ensuring the temperature does not rise above 10°C.

  • Reaction: Stir the mixture at low temperature for 1-2 hours after the addition is complete.

  • Precipitation: While keeping the solution cool in an ice bath, slowly add concentrated hydrochloric acid until the pH is ~1-2 to precipitate the final product.

  • Isolation & Drying: Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

References

  • Wikipedia. (n.d.). Saccharin.
  • Khan, K. M., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH).
  • Plattner, J. J., & Parks, W. L. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. Google Patents.
  • Remane, H., & Nickelsen, C. (2015). The Saccharin Saga – Part 2. ChemistryViews.
  • Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Wang, J., & Li, G. (2014). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent No. CN103772274A. Google Patents.
  • Kim, J. H., et al. (2018). Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide. Korean Patent No. KR101877778B1. Google Patents.
  • American Chemical Society. (2019). Saccharin.
  • Zhang, G. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Chinese Patent No. CN104892471A. Google Patents.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate.
  • Solvay S.A. (1973). Oxidation of o-toluenesulfonamides by molecular oxygen. U.S. Patent No. 3,759,936. Google Patents.
  • Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere.
  • Lachman, L. (1957). Hydrolytic Stability of Saccharin. Journal of the American Pharmaceutical Association.
  • Li, J., et al. (2016). Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate. Chinese Patent No. CN105646295A. Google Patents.
  • Organic Syntheses. (n.d.). Acid Ammonium o-Sulfobenzoate.
  • Leo Pharmaceutical Products Ltd. (1981). Process for the preparation of sulfamylbenzoic acids. Canadian Patent No. CA1082191A. Google Patents.
  • Gardner, J. I. (2019). Permanganate Oxidation mechanisms of Alkylarenes. ResearchGate.

Sources

Technical Support Center: Synthesis of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Drug Development Professionals, to our dedicated technical support center for the synthesis of 2-Sulfamoylbenzoic acid. As a critical intermediate in the development of pharmaceuticals, including diuretics and anti-inflammatory agents, ensuring the purity and yield of this compound is paramount. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts encountered during its synthesis.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

The synthesis of this compound can be approached through several routes, each with its own set of potential impurities. Understanding the origin of these byproducts is the first step toward effective mitigation.

Issue 1: Presence of 2-Sulfobenzoic Acid

Symptoms:

  • Lower than expected yield of the desired product.

  • Difficulties in purification and crystallization.

  • Discrepancies in analytical data (e.g., melting point, NMR, HPLC).

Root Cause Analysis: The presence of 2-Sulfobenzoic acid is a common issue when synthesizing this compound via the hydrolysis of saccharin. Under harsh pH or high-temperature conditions, the amide bond in saccharin can be cleaved, leading to the formation of both this compound and 2-sulfobenzoic acid[1].

Mitigation Strategies & Protocols:

  • Controlled Hydrolysis Conditions: Carefully control the pH and temperature during the hydrolysis of saccharin. Prolonged exposure to strongly acidic (pH < 2.0) or basic conditions, as well as high temperatures, should be avoided to minimize the formation of 2-sulfobenzoic acid[1].

  • Protocol for Minimized 2-Sulfobenzoic Acid Formation:

    • Suspend saccharin in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Slowly add the hydrolyzing agent (e.g., dilute NaOH or HCl) at a controlled temperature (ideally at or below room temperature).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to avoid prolonged reaction times.

    • Upon completion, carefully neutralize the reaction mixture to precipitate the product.

Issue 2: Isomeric Impurities - The Challenge of ortho vs. para Selectivity

Symptoms:

  • Presence of an isomeric peak in HPLC or GC analysis.

  • Broad melting point range of the final product.

  • Complex NMR spectra with overlapping signals.

Root Cause Analysis: When synthesizing this compound starting from toluene via the Remsen-Fahlberg process, a common byproduct is the para-isomer, 4-sulfamoylbenzoic acid[2]. This arises during the initial sulfonation of toluene, which typically yields a mixture of ortho- and para-toluenesulfonic acids. Subsequent reaction steps carry this isomeric impurity through to the final product[2].

Mitigation Strategies & Protocols:

  • Optimizing Sulfonation: While completely avoiding the formation of the para-isomer is challenging, reaction conditions for the sulfonation of toluene can be optimized to favor the ortho product. This includes careful control of temperature and the choice of sulfonating agent.

  • Purification Strategies:

    • Fractional Crystallization: The different solubilities of the ortho and para isomers can be exploited for separation through fractional crystallization.

    • pH-Based Separation: The pKa values of this compound and its para-isomer may differ slightly, allowing for separation by carefully adjusting the pH of the solution to selectively precipitate one isomer[2].

Issue 3: Incomplete Amination and Residual Chlorosulfonyl Intermediates

Symptoms:

  • A pungent, acidic odor from the crude product.

  • The presence of highly reactive species that can degrade over time.

  • Additional spots on TLC or peaks in HPLC corresponding to more non-polar compounds.

Root Cause Analysis: In syntheses that proceed via a chlorosulfonated intermediate, such as 2-(chlorosulfonyl)benzoic acid, incomplete reaction with the ammonia source will result in residual sulfonyl chloride. This intermediate is reactive and can lead to the formation of other byproducts during workup and storage.

Mitigation Strategies & Protocols:

  • Ensuring Complete Amination:

    • Use a sufficient excess of the aminating agent (e.g., ammonia water or gaseous ammonia).

    • Control the reaction temperature, as the amination reaction is often exothermic. Low temperatures (e.g., 0-5°C) are typically preferred to minimize side reactions[3].

    • Ensure efficient mixing to maximize contact between the sulfonyl chloride and the ammonia.

    • Monitor the reaction to completion before proceeding with acidification and workup.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a low melting point and appears amorphous. What could be the cause?

A1: A low or broad melting point is often indicative of impurities. The most likely culprits are residual starting materials, isomeric byproducts like 4-sulfamoylbenzoic acid, or hydrolysis products such as 2-sulfobenzoic acid. We recommend analyzing your sample using HPLC to identify and quantify the impurities. Based on the identity of the impurity, you can select an appropriate purification method such as recrystallization or pH-based separation.

Q2: During the chlorosulfonation of benzoic acid, I am observing a significant amount of dark, tar-like material. How can I prevent this?

A2: The formation of tar-like substances during chlorosulfonation is often due to overheating or the use of an insufficient amount of chlorosulfonic acid. The reaction is highly exothermic and requires careful temperature control. It is advisable to add the benzoic acid portion-wise to the chlorosulfonic acid at a low temperature and then slowly warm the reaction mixture. Using a slight excess of chlorosulfonic acid can also help to ensure complete conversion and minimize side reactions[4].

Q3: What is the best analytical method to determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for assessing the purity of this compound and its related substances[5][6]. A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and a polar organic solvent like acetonitrile or methanol typically provides excellent separation of the main compound from its potential impurities[6][7]. UV detection is suitable as the aromatic ring provides a strong chromophore.

Q4: Can I use a different aminating agent instead of ammonia?

A4: Yes, it is possible to use other amines to synthesize N-substituted this compound derivatives. The choice of amine will depend on the desired final product. The reaction conditions may need to be adjusted based on the reactivity and basicity of the chosen amine[4].

Visualizing the Synthetic Landscape

To aid in understanding the synthetic pathways and the points at which byproducts can arise, we have provided the following diagrams.

Synthesis_Byproducts cluster_saccharin From Saccharin cluster_toluene From Toluene (Remsen-Fahlberg) cluster_benzoic_acid From Benzoic Acid Saccharin Saccharin Hydrolysis Hydrolysis (Harsh pH/Temp) Saccharin->Hydrolysis Product1 This compound Hydrolysis->Product1 Byproduct1 2-Sulfobenzoic Acid Hydrolysis->Byproduct1 Toluene Toluene Sulfonation Sulfonation Toluene->Sulfonation Ortho_isomer o-toluenesulfonyl chloride Sulfonation->Ortho_isomer Para_isomer p-toluenesulfonyl chloride Sulfonation->Para_isomer Amination Amination Ortho_isomer->Amination Para_isomer->Amination Oxidation Oxidation Amination->Oxidation Amination->Oxidation Product2 This compound Oxidation->Product2 Byproduct2 4-Sulfamoylbenzoic Acid Oxidation->Byproduct2 Benzoic_Acid Benzoic Acid Chlorosulfonation Chlorosulfonation Benzoic_Acid->Chlorosulfonation Sulfonyl_Chloride 2-(chlorosulfonyl) benzoic acid Chlorosulfonation->Sulfonyl_Chloride Incomplete_Amination Incomplete Amination Sulfonyl_Chloride->Incomplete_Amination Product3 This compound Incomplete_Amination->Product3 Byproduct3 Residual Sulfonyl Chloride Incomplete_Amination->Byproduct3

Caption: Synthetic routes to this compound and common byproduct formation points.

Quantitative Data Summary

ByproductCommon Synthetic Route of OriginTypical Purity ImpactRecommended Analytical Technique
2-Sulfobenzoic AcidHydrolysis of SaccharinCan significantly lower yield and affect crystallinityHPLC, LC-MS
4-Sulfamoylbenzoic AcidFrom Toluene (Remsen-Fahlberg)Difficult to separate due to similar propertiesHPLC, NMR
Residual 2-(chlorosulfonyl)benzoic acidFrom Benzoic AcidLeads to product instability and further side reactionsTLC, HPLC
Unreacted Starting MaterialsAll routesLowers overall purity and yieldHPLC, GC-MS (for volatile starting materials)

References

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.). Google Patents.
  • Al-Haider, A. K. M., Al-Ghaban, A. M., & Al-Kafajy, T. R. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 43-53.
  • Zaib, S., Khan, I., Iqbal, J., Arshad, M., Saeed, A., & Channar, P. A. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 77, 337-348.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Eureka | Patsnap.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.
  • 2-Methoxy-5-sulfamoylbenzoic acid. (n.d.). PubChem.
  • Park, J. G., et al. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 58(15), 6075-6089.
  • This compound. (n.d.). PubChem.
  • The Saccharin Saga – Part 2. (2015, October 6). ChemistryViews.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Google Patents.
  • 2-METHOXY-5-SULFAMOYLBENZOIC ACID. (n.d.). precisionFDA.
  • Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate. (n.d.). Google Patents.
  • Cas 81-07-2,Saccharin. (n.d.). lookchem.
  • This compound (632-24-6). (n.d.). Chemchart.
  • Process for the preparation of sulfamylbenzoic acids. (n.d.). Google Patents.
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.
  • Saccharin. (2019, July 1). American Chemical Society.
  • This compound methyl ester. (n.d.). MassBank.
  • 2-Methoxy-5-Sulfamoyl Benzoic Acid. (n.d.). Shubh Life Science.

Sources

Technical Support Center: Purification of Crude 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Sulfamoylbenzoic acid (2-SBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific reasoning behind our recommendations.

Part 1: Understanding Your Crude Material: Common Impurities and Properties

Before attempting any purification, it is critical to understand the nature of your crude this compound. The primary route to 2-SBA is the alkaline hydrolysis of saccharin.[1][2] This process, while effective, can introduce several predictable impurities that pose specific challenges during purification.

FAQ 1: What are the most common impurities in crude this compound synthesized from saccharin?

The primary impurities stem from the starting material, side reactions, and incomplete hydrolysis. These typically include:

  • Unreacted Saccharin: A common impurity if the hydrolysis is incomplete. While its solubility differs from 2-SBA, it can co-precipitate if not carefully handled.

  • 2-Sulfobenzoic Acid: This is a hydrolysis product of saccharin.[2] Its high water solubility makes it relatively easy to separate during aqueous workups.

  • Ammonium Salts (e.g., Ammonium Sulfate): If ammonia is used or formed during the hydrolysis of the sulfonamide group under harsh conditions, these highly water-soluble salts can contaminate the product.

  • Inorganic Salts (e.g., Sodium Hydroxide, Sodium Chloride): These are introduced during the reaction and subsequent neutralization steps. Their removal is a primary goal of purification.

  • Positional Isomers (e.g., p-Sulfamoylbenzoic acid): Depending on the synthesis route of the initial saccharin, isomeric impurities may be present. These can be particularly challenging to remove due to their similar chemical properties.[3]

Key Physicochemical Properties for Purification Design

Understanding the physical properties of 2-SBA is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Purification
Melting Point 154-156 °C[1]A sharp melting point in this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
pKa (Predicted) 3.13 ± 0.36[1]This value for the carboxylic acid group dictates the pH required for effective acid-base extraction. It allows for deprotonation with a weak base like sodium bicarbonate.
Water Solubility 3616.44 mg/L[4]Moderately soluble in cold water, but solubility increases significantly in hot water, making recrystallization from water a viable method.[5][6]
Organic Solvent Solubility Soluble in polar solvents like methanol and ethanol.[7]Provides options for recrystallization and chromatography solvents.

Part 2: Troubleshooting Purification Protocols

This section addresses the most common issues encountered during the purification of 2-SBA, providing step-by-step solutions and the rationale behind them.

A. Challenges in Recrystallization

Recrystallization is the most common method for purifying 2-SBA. However, several issues can arise.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[8][9] This is often because the solution's temperature is above the melting point of the impure solid.[9][10] The resulting oil often traps impurities, defeating the purpose of recrystallization.

Root Causes & Solutions:

  • High Impurity Load: A significant amount of impurities can dramatically lower the melting point of your crude product.

    • Solution: Before recrystallization, perform a simple acid-base extraction to remove the bulk of ionic and acidic/basic impurities. (See Section B for protocol).

  • Cooling Too Rapidly: Fast cooling can cause the solution to become highly supersaturated at a temperature where the solute is still molten.[11]

    • Solution: Allow the hot, filtered solution to cool slowly and undisturbed on the benchtop. Insulating the flask can help.[5][12] Once it reaches room temperature, then proceed to an ice bath for maximum yield.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound in solution even at lower temperatures, or the boiling point of the solvent might be higher than the melting point of the impure compound.

    • Solution: Water is an excellent choice for 2-SBA as its solubility profile is ideal.[5][13] If oiling out persists with water, consider a mixed solvent system. Dissolve the crude material in a minimum of hot ethanol or methanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the alcohol to redissolve the solid and then allow it to cool slowly.[10]

Caption: Decision workflow for addressing oiling out.

Low yield is a common and frustrating problem. The cause can usually be traced to one of a few experimental errors.

Root Causes & Solutions:

  • Using Too Much Solvent: The most frequent cause of low yield is adding an excessive amount of solvent to dissolve the crude solid.[9][12] 2-SBA will remain in the "mother liquor" if the solution is not saturated.

    • Solution: Add the hot recrystallization solvent in small portions, allowing time for the solid to dissolve between additions.[12][14] Use only the minimum amount required to fully dissolve the solid at the solvent's boiling point.

  • Premature Crystallization During Hot Filtration: If the solution cools during gravity filtration (used to remove insoluble impurities), the product will crystallize on the filter paper, leading to significant loss.

    • Solution: Use a pre-heated funnel and receiving flask.[13][15] Keep the solution at or near boiling just before filtration. Perform the filtration step as quickly as possible.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave the product in solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation before vacuum filtration.[5]

  • Washing with Room Temperature Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your purified product.

    • Solution: Always wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.[5][12]

B. Challenges in Acid-Base Extraction

Acid-base extraction is a powerful technique for separating 2-SBA from neutral impurities and salts by exploiting the acidity of its carboxylic acid group.

Yes, the choice of base is critical. The goal is to deprotonate the carboxylic acid of 2-SBA (pKa ≈ 3.13) to form its water-soluble carboxylate salt, leaving neutral organic impurities in the organic layer.

  • Recommended Base: Saturated Sodium Bicarbonate (NaHCO₃) Solution. The pKa of carbonic acid (H₂CO₃), the conjugate acid of bicarbonate, is about 6.3. Since this is higher than the pKa of 2-SBA's carboxylic acid, the acid-base reaction is favorable.[16] Sodium bicarbonate is a weak base and is less likely to cause hydrolysis of the sulfonamide group compared to a strong base like sodium hydroxide.[17]

  • Avoid Strong Bases (e.g., Sodium Hydroxide, NaOH): While NaOH will effectively deprotonate the carboxylic acid, it is a strong enough base to potentially hydrolyze the sulfonamide group, especially with prolonged exposure or heating, which would reduce your yield.

G start Crude 2-SBA Mixture dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract 2. Extract with NaHCO3 (aq) dissolve->extract layers Separate Layers extract->layers org_layer Organic Layer: Neutral Impurities layers->org_layer Top Layer aq_layer Aqueous Layer: Sodium 2-Sulfamoylbenzoate layers->aq_layer Bottom Layer acidify 3. Acidify Aqueous Layer with HCl (aq) to pH ~2 aq_layer->acidify precipitate Precipitation of Pure 2-SBA acidify->precipitate filter 4. Collect by Vacuum Filtration precipitate->filter end Pure 2-SBA Solid filter->end

Caption: Standard acid-base extraction workflow for 2-SBA.

This indicates that your product is still dissolved in the aqueous phase, which can happen for a few reasons.

Root Causes & Solutions:

  • Insufficient Acidification: The carboxylate salt has not been fully protonated back to the less water-soluble carboxylic acid.

    • Solution: Check the pH of the aqueous solution with pH paper. Continue adding acid (e.g., 2M HCl) dropwise until the pH is 2-3.[18]

  • Solution is Too Dilute: If a large volume of water was used during the extraction, the concentration of 2-SBA may be below its solubility limit, even after acidification.

    • Solution: If no solid forms even at the correct pH, you can extract the acidified aqueous solution with a fresh portion of an organic solvent like ethyl acetate (3 times with a volume equal to 1/3 of the aqueous layer).[18] The protonated 2-SBA will move back into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., anhydrous Na₂SO₄), and evaporate the solvent to recover your product.

  • Supersaturation: Sometimes a solution can become supersaturated and resist precipitation.

    • Solution: Try scratching the inside of the flask with a glass stirring rod at the liquid-air interface. This can create nucleation sites for crystal growth.[5] Alternatively, adding a "seed crystal" of pure 2-SBA can initiate crystallization.

Part 3: Advanced Purification and Stability

FAQ 6: Recrystallization and extraction are not sufficient. How can I use column chromatography to purify 2-SBA?

Column chromatography is a highly effective method for separating compounds with similar polarities, such as positional isomers.[19]

  • Stationary Phase: Silica gel is the most common choice for compounds like 2-SBA.[19]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

    • Tip: Because 2-SBA is an acid, it can "streak" or "tail" on the silica column. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system.[20] This keeps the carboxylic acid protonated and improves the peak shape.

    • Starting Point: Begin with a solvent system like 50:50 Hexanes:Ethyl Acetate + 1% Acetic Acid. You can increase the polarity by increasing the proportion of ethyl acetate if the compound does not move down the column. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[19]

FAQ 7: Is this compound stable during purification? Can it decompose?

2-SBA is generally stable under typical purification conditions. However, the sulfonamide group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated for prolonged periods.

  • Hydrolytic Stability: Studies on sulfonamides show they are generally stable at neutral and moderately alkaline pH (pH 7-9) but can degrade under strongly acidic conditions (pH < 4) over time.[21][22]

  • Best Practices for Stability:

    • Avoid prolonged heating in strongly acidic or basic solutions.

    • When performing acid-base extractions, do not let the compound sit in strong base for extended periods.

    • Neutralize aqueous layers promptly.

By understanding the key impurities and physicochemical properties of this compound and by applying these troubleshooting principles, researchers can overcome common purification challenges to obtain high-purity material essential for successful research and development.

References

  • LookChem. (n.d.). This compound.
  • Chemchart. (n.d.). This compound (632-24-6).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • PubChem. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information.
  • Al-Ardhi, S., & Al-Juboori, A. M. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 43-53.
  • University of California, Irvine. (n.d.). Recrystallization 2.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • ChemistryViews. (2015, October 6). The Saccharin Saga – Part 2.
  • Brainly. (2023, November 27). Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Organic Syntheses. (n.d.). ACID AMMONIUM o-SULFOBENZOATE.
  • American Chemical Society. (2019, July 1). Saccharin.
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.
  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction.
  • Shubh Life Science. (n.d.). 2-Methoxy-5-Sulfamoyl Benzoic Acid.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Organic Syntheses. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns.
  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
  • YouTube. (2010, September 1). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD.
  • Google Docs. (2008, June 30). Lab Report #1 Two Base Extraction.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • The Extraction of Benzoic Acid from a Mixture. (n.d.).
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • MassBank. (2014, January 14). This compound methyl ester.
  • National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.

Sources

Technical Support Center: Improving the Purity of 2-Sulfamoylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Technical Support Guide: _>

Welcome to the technical support center for the purification of 2-Sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount.[1][2] This document provides in-depth, field-proven insights into purification via recrystallization, moving beyond a simple protocol to explain the causality behind each step.

Quick Access: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: Water is an excellent starting choice. This compound's polar carboxylic acid and sulfonamide groups suggest good solubility in hot water and lower solubility in cold water, which is the ideal characteristic for a recrystallization solvent.[3][4][5] For particularly stubborn impurities, a mixed solvent system, such as ethanol/water, may be necessary.[3]

Q2: My compound "oiled out" instead of forming crystals. What do I do? A2: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point.[6] This is a common issue. To resolve it, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool much more slowly.[7][8] Insulating the flask can promote the slow, controlled crystal growth needed.

Q3: No crystals are forming, even after the solution has cooled. What's wrong? A3: This is likely due to either using too much solvent or supersaturation.[8] First, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure this compound.[7][9] If that fails, you have likely used too much solvent. The remedy is to gently heat the solution to evaporate a portion of the solvent and then attempt the cooling process again.[8]

Q4: How can I confirm the purity of my recrystallized product? A4: The most straightforward method is melting point analysis. Pure this compound has a distinct melting point (approximately 154-156 °C).[1] Impurities will typically cause the melting point to become depressed and broaden over a range. Comparing the melting point of your crude and recrystallized material is a strong indicator of successful purification. For more rigorous analysis, techniques like HPLC or NMR spectroscopy can be employed.[10]

The Science of Recrystallization: A Self-Validating System

Recrystallization is a purification technique based on differential solubility.[11] The core principle is to dissolve an impure solid in a hot solvent and then allow it to cool. As the solution cools, the solubility of the desired compound decreases, forcing it to form a crystal lattice. The impurities, which are either much more soluble or much less soluble than the target compound, are left behind in the solution (mother liquor) or are removed in an initial hot filtration step.[4][12]

The trustworthiness of this method comes from its inherent logic: a well-formed crystal lattice is highly ordered and tends to exclude molecules that do not fit, i.e., impurities.[11] Slow, controlled cooling is critical as it provides the necessary time for this selective process to occur.[5]

Core Requirements for an Effective Recrystallization Solvent

The success of any recrystallization hinges on the choice of solvent. The ideal solvent should meet several criteria:

CriterionRationale for this compound PurificationSource(s)
High Temperature Coefficient The solvent must dissolve the compound when hot but not when cold. This differential is the driving force of the entire process.[3][12]
Impurity Solubility Profile Impurities should either be insoluble in the hot solvent (removed by hot filtration) or highly soluble in the cold solvent (remain in the mother liquor).[3][4]
Chemical Inertness The solvent must not react with this compound.[12][13]
Volatility The solvent should have a relatively low boiling point to be easily removed from the final, purified crystals.[4][12]

Based on the polar nature of this compound, water and short-chain alcohols are excellent candidates to investigate.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology. The key to success is patience, particularly during the cooling phase.

Materials:

  • Crude this compound

  • Chosen solvent (e.g., Deionized Water)

  • Erlenmeyer flasks (x2)

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate. Continue to add the minimum amount of hot solvent in small portions until the solid has just completely dissolved.[9][14]

    • Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing your yield. An excess of solvent will keep more of your product dissolved even after cooling, reducing recovery.[8][9]

  • (Optional) Hot Filtration: If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot filtration. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a second, clean Erlenmeyer flask.

    • Expert Insight: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[15] Keeping the receiving flask warm can help prevent this.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9] Do not rush this step by placing it directly in an ice bath.

    • Expert Insight: Slow cooling is the most critical step for achieving high purity. It allows for the selective formation of a pure crystal lattice, effectively excluding impurities.[11] Rapid cooling traps impurities within the crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities that may be clinging to the crystal surfaces.[9][15]

    • Expert Insight: Using ice-cold solvent for washing is crucial to prevent your purified product from redissolving.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a watch glass to air dry. Ensure the final product is a free-flowing powder. The melting point of pure this compound is 154-156 °C.[1]

Troubleshooting Guide & Advanced Solutions

Even with a robust protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.

Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process for common recrystallization failures.

Recrystallization_Troubleshooting start Initial Problem Observed no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield poor_purity Poor Purity / Off-Color start->poor_purity sol_scratch Action: Scratch Flask / Add Seed Crystal no_crystals->sol_scratch Cause: Supersaturation sol_evaporate Action: Gently Evaporate Excess Solvent & Recool no_crystals->sol_evaporate Cause: Too Much Solvent sol_reheat Action: Reheat, Add More Solvent, Cool Slowly oiling_out->sol_reheat Cause: Cooling too fast / High impurity load sol_check_wash Action: Ensure Wash Solvent is Ice-Cold low_yield->sol_check_wash Cause: Product lost during wash step sol_resaturate Action: Reduce Solvent Volume (Evaporate) low_yield->sol_resaturate Cause: Too Much Solvent Used Initially poor_purity->sol_reheat Cause: Crystals crashed out too quickly sol_charcoal Action: Redissolve & Add Activated Charcoal poor_purity->sol_charcoal If colored impurities are present

Caption: Troubleshooting workflow for common recrystallization issues.

Problem: My final product is still colored, but I expected a white solid.

  • Causality: This indicates the presence of colored, soluble impurities that were not excluded during crystallization.

  • Solution: Redissolve the crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[12] Perform a hot filtration to remove the charcoal and then proceed with the cooling steps as described in the protocol.

Problem: My crystal yield is very low.

  • Causality: The most common reason for low yield is using too much solvent during the initial dissolution step.[8][9] Other causes include premature crystallization during a hot filtration step or washing the final crystals with solvent that was not sufficiently cold.

  • Solution: If you suspect too much solvent was used, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. For future experiments, be meticulous about adding the absolute minimum amount of hot solvent required for dissolution.

Problem: The solid dissolves in the solvent at room temperature.

  • Causality: The chosen solvent is not suitable because it does not have a large enough temperature coefficient for its solubility with this compound.[12]

  • Solution: You must select a different solvent. If the compound is too soluble in a polar solvent like ethanol, try a less polar solvent or a mixed solvent system. A good strategy for a mixed system is to dissolve the compound in a small amount of a solvent in which it is very soluble (e.g., hot ethanol) and then slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water) until the solution becomes turbid.[3][6] Then, gently heat to clarify and cool slowly.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • LookChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Millersville University. (n.d.). Recrystallization.
  • Chemchart. (n.d.). This compound (632-24-6).
  • Unknown. (n.d.). Recrystallization 2.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • University of Central Arkansas. (n.d.). The Recrystallization of Benzoic Acid.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid. PubChem.
  • Iqbal, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Dobo, K. L., et al. (2013). Potentially mutagenic impurities: analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. Regulatory Toxicology and Pharmacology.
  • Parrill, A. L., et al. (2016). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Sulfamoylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-sulfamoylbenzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important structural motif, prevalent in numerous biologically active compounds.[1] We will move beyond simple procedural outlines to delve into the mechanistic reasoning behind common synthetic challenges, providing you with the expert insights needed to diagnose and resolve issues encountered at the bench.

The synthesis of 2-sulfamoylbenzamides is typically approached via a linear, multi-step sequence. Understanding the nuances of each transformation is critical for achieving high yields and purity. This guide is structured to address specific problems you may encounter during this sequence.

Overall Synthetic Workflow

The most common pathway involves three key transformations:

  • Chlorosulfonation: An electrophilic aromatic substitution to install the chlorosulfonyl group onto a benzoic acid backbone.

  • Sulfonamide Formation: Nucleophilic substitution on the sulfonyl chloride with a primary or secondary amine.

  • Amide Coupling: Formation of the final benzamide via coupling of the carboxylic acid with a second amine.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Amide Coupling A Substituted Benzoic Acid B 2-Chlorosulfonyl- benzoic Acid Derivative A->B Chlorosulfonic Acid (HSO3Cl) C 2-Sulfamoylbenzoic Acid Derivative B->C Amine (R1R2NH) in Aqueous Medium D Final 2-Sulfamoylbenzamide Product C->D Amine (R3R4NH) + Coupling Reagent

Caption: High-level workflow for 2-sulfamoylbenzamide synthesis.

Part 1: Troubleshooting the Chlorosulfonation of Benzoic Acid

This initial step is crucial and often dictates the quality of the material for the entire synthesis. The reaction involves treating benzoic acid with chlorosulfonic acid, an aggressive and moisture-sensitive reagent.[2][3]

Q1: My chlorosulfonation reaction gave a very low yield, and I isolated a high-melting, insoluble white solid. What is this byproduct and how can I avoid it?

A1: You are likely observing the formation of a diaryl sulfone. This is a common side reaction in chlorosulfonation, especially when reaction temperatures are not rigorously controlled.[2]

  • Causality & Mechanism: Diaryl sulfone formation occurs when the desired product, the electrophilic sulfonyl chloride, reacts with another molecule of the electron-rich starting material (benzoic acid) in a Friedel-Crafts-type reaction. This is particularly favored at elevated temperatures.

  • Preventative Protocol:

    • Strict Temperature Control: The addition of benzoic acid to chlorosulfonic acid is highly exothermic. Pre-cool the chlorosulfonic acid in an ice-water bath (0-5 °C) and add the benzoic acid in small portions, ensuring the internal temperature does not exceed 20 °C.[2]

    • Reagent Stoichiometry: Use a controlled excess of chlorosulfonic acid (typically 3-6 molar equivalents). This serves as both reagent and solvent, ensuring the intermediate sulfonic acid is rapidly converted to the sulfonyl chloride, minimizing its availability to form the sulfone.[2][4] However, a very large excess can promote disulfonation.[4]

    • Reaction Progression: After the initial addition, the reaction often requires heating (e.g., 80-95 °C for several hours) to drive it to completion.[5][6] Monitor by TLC or HPLC to find the optimal balance between conversion and side-product formation.

Q2: After quenching the reaction on ice, my product is a sticky oil that refuses to solidify. What's causing this and how can I isolate my product?

A2: This issue typically points to two main culprits: incomplete reaction or the presence of impurities that cause melting point depression.

  • Potential Causes:

    • Incomplete Reaction: Significant amounts of unreacted benzoic acid may remain.

    • Hydrolysis: The 2-chlorosulfonylbenzoic acid product is highly sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, especially if the quench is not performed quickly and at a low temperature.[2] The resulting 2-sulfobenzoic acid is water-soluble and can form eutectic mixtures.[7]

    • Isomeric Impurities: The carboxylic acid group on benzoic acid is a meta-directing deactivator. While the ortho-product is often desired, formation of the meta-isomer can occur, leading to an impure mixture.[4]

  • Solutions & Protocol Adjustments:

    • Rapid, Cold Quench: Pour the reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice and water. The key is to keep the quench mixture temperature between 0-5 °C to precipitate the product rapidly and minimize hydrolysis.[2]

    • Prompt Filtration: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Filter the solid immediately after quenching and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.[2][6]

    • Anhydrous Work-up (Advanced): If hydrolysis is a persistent issue, excess chlorosulfonic acid can be removed under high vacuum (use appropriate safety measures). The residue can then be triturated with a non-polar solvent to induce precipitation before use in the next step.

Part 2: Troubleshooting the Sulfonamide Formation

In this step, the highly reactive sulfonyl chloride is treated with an amine to form the stable 2-sulfamoylbenzoic acid intermediate.

Q1: The reaction to form my desired 2-(morpholinosulfonyl)benzoic acid is clean by TLC, but I have difficulty isolating the product from the aqueous phase during workup. Why is this happening?

A1: This is a common issue when using polar, basic amines like morpholine. The product, possessing both a carboxylic acid (pKa ~3-4) and a basic morpholine moiety, can be amphoteric and exhibit high water solubility, especially if the pH of the workup is not carefully controlled.[1]

  • Underlying Chemistry: At neutral or basic pH, the carboxylic acid will be deprotonated to the highly polar carboxylate, increasing water solubility. At very low pH, the morpholine nitrogen may become protonated.

  • Optimized Isolation Protocol:

    • After the reaction is complete, remove any organic solvent (e.g., acetone, THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution with cold 1M or 2M HCl with vigorous stirring. Your target is to protonate the carboxylate to the neutral carboxylic acid without significantly protonating the morpholine. Monitor the pH and observe for precipitation. The ideal pH for minimum solubility is often between 2 and 3.

    • If the product precipitates, it can be collected by vacuum filtration and washed with cold water.

    • If it remains in solution or oils out, perform an extraction with an organic solvent like ethyl acetate. The acidic pH ensures the product is in its less polar, neutral form, favoring partitioning into the organic layer.[6]

ParameterRecommended ConditionRationale
Reaction Solvent Aqueous medium (e.g., water/acetone)Facilitates reaction of the amine with the sulfonyl chloride.
Workup pH Acidic (pH 2-3)Ensures the carboxylic acid is protonated, minimizing water solubility for isolation.[1]
Isolation Method Filtration or ExtractionDepends on the physical properties of the product at the optimal pH.
Table 1: Recommended Conditions for Sulfonamide Formation and Workup.

Part 3: Troubleshooting the Final Amide Coupling Reaction

The final step involves forming a benzamide from the this compound. Direct reaction of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8][9] Therefore, activating agents (coupling reagents) are required.

Q1: My amide coupling reaction using EDC is giving a low yield. What are the most common reasons for failure?

A2: Low yields in carbodiimide-mediated couplings often stem from suboptimal reaction conditions, reagent quality, or side reactions. A systematic approach is needed for diagnosis.

  • Causality & Mechanism: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][10] This intermediate is then attacked by the amine to form the amide. Any process that destroys this intermediate or the coupling reagent will lower the yield.

G cluster_0 Troubleshooting Low Yield in Amide Coupling Start Low Yield Observed Q1 Are Reagents Anhydrous? Start->Q1 A1_Yes Proceed Q1->A1_Yes Yes A1_No Re-dry Solvents/Reagents. Water hydrolyzes EDC and the activated ester. Q1->A1_No No Q2 Is Stoichiometry Correct? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Proceed Q2->A2_Yes Yes A2_No Use slight excess of amine (1.1-1.2 eq) and EDC (1.2 eq). Q2->A2_No No Q3 Is a Catalyst (e.g., DMAP) Being Used? A2_Yes->Q3 A2_No->End A3_Yes Consider side reactions (e.g., racemization). Q3->A3_Yes Yes A3_No Add catalytic DMAP or HOBt. These accelerate the reaction and suppress side reactions. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting low yield in amide coupling.

  • Key Troubleshooting Steps:

    • Ensure Anhydrous Conditions: EDC and the active ester intermediate are sensitive to hydrolysis. Use dry solvents (e.g., DCM, DMF) and ensure your amine and carboxylic acid are free of water.[11]

    • Use an Additive: The O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction. Adding a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or an agent like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable activated ester, which then reacts cleanly with the amine. This is standard practice.[1]

    • Check Reagent Quality: EDC can degrade upon storage. Use a fresh bottle or test its efficacy with a simple, known reaction.

    • Order of Addition: A common procedure is to pre-activate the carboxylic acid with EDC and DMAP for a few minutes before adding the amine. This allows the active ester to form before the amine is introduced.

Q2: I used DCC as my coupling reagent and now have a white precipitate that is very difficult to remove from my product. What is it?

A2: The precipitate is dicyclohexylurea (DCU), the byproduct of the DCC coupling reaction.[9] While DCC is effective, the insolubility of DCU in many common organic solvents is a well-known drawback.

  • Solutions for DCU Removal:

    • Filtration: The simplest method is to filter the reaction mixture through a pad of celite. However, if your product is also a solid, this becomes problematic.

    • Solvent Choice: Sometimes, cooling the reaction mixture (e.g., to 0 °C) can fully precipitate the DCU, which can then be filtered off while the product remains in solution.

    • Switch to EDC: The best solution is often preventative. Use EDC instead of DCC. The corresponding urea byproduct from EDC is water-soluble and is easily removed with a simple aqueous wash during the reaction workup.[10][11]

Coupling ReagentByproductByproduct SolubilityKey AdvantageKey Disadvantage
DCC Dicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive and effectiveDifficult byproduct removal.[9]
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleEasy removal of byproduct via aqueous workup.[10]More expensive than DCC.
HATU -Water-solubleVery fast and efficient, reduces racemization.High cost.
Table 2: Comparison of Common Amide Coupling Reagents.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for monitoring these reactions? A: A combination of techniques is ideal.

  • TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.[6][12]

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on reaction conversion and can help identify the formation of side products.

  • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR are essential for structural confirmation of intermediates and the final product.

  • MS (Mass Spectrometry): Confirms the molecular weight of the desired products. High-resolution MS (HRMS) is used to confirm the elemental composition.[6]

Q: What are the critical safety precautions when working with chlorosulfonic acid? A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas.

  • Always work in a certified chemical fume hood.

  • Wear appropriate PPE: a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves.

  • Ensure all glassware is scrupulously dry.

  • Quench reactions by adding the acid slowly to ice, never the other way around.

  • Have a sodium bicarbonate solution or other suitable neutralizing agent readily available for spills.

Q: My final 2-sulfamoylbenzamide is proving difficult to purify by column chromatography. Are there other options? A: Yes. Purification can often be achieved through chemical means.

  • Acid-Base Extraction: If your final product has a sufficiently acidic or basic handle that is not present in the major impurities, you can use acid-base washes to move your product between aqueous and organic layers, leaving impurities behind. For example, if an impurity is a leftover carboxylic acid, a wash with a mild base like saturated sodium bicarbonate solution will extract it into the aqueous layer, while your neutral amide product remains in the organic phase.[11]

  • Recrystallization: If a crude solid can be obtained, recrystallization is an excellent method for achieving high purity. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.[6]

Detailed Experimental Protocols

Protocol 1: General Procedure for Chlorosulfonation of Benzoic Acid [2][6]

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (4-6 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add the substituted benzoic acid (1 equivalent) in small portions over 30-60 minutes, ensuring the internal temperature does not rise above 20 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture (e.g., to 95 °C) for the required time (typically 2-12 hours), monitoring by TLC or HPLC.

  • Cool the mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water.

  • Collect the resulting white precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield the 2-chlorosulfonylbenzoic acid derivative.

Protocol 2: General Procedure for EDC/DMAP-Mediated Amide Coupling [1]

  • To a stirred solution of the this compound derivative (1 equivalent) in an anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere (N2 or Argon), add EDC (1.2 equivalents) and catalytic DMAP (0.1 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the desired amine (1.1 equivalents).

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[11]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final 2-sulfamoylbenzamide.

References

  • Falvello, L. R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry.
  • Feigl, F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents (US3879402A).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Tiwari, R. K., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101691329A.
  • LookChem. (n.d.). Cas 81-07-2, Saccharin.
  • Zhang, X., et al. (2022). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. European Journal of Medicinal Chemistry.
  • Al-Obaidi, A. H. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure & Applied Science.
  • Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - ESI.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
  • Cerfontain, H. (1985). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.

Sources

Side reactions to avoid during the chlorosulfonation of benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chlorosulfonation of benzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.

Introduction: The Chemistry of Chlorosulfonation

The chlorosulfonation of benzoic acid is a cornerstone electrophilic aromatic substitution reaction. The primary objective is typically the synthesis of 3-(chlorosulfonyl)benzoic acid, a versatile intermediate in the preparation of various pharmaceuticals and specialty chemicals.[1][2] The reaction involves treating benzoic acid with chlorosulfonic acid (ClSO₃H). The carboxylic acid group (-COOH) is a deactivating, meta-directing group, which is why the sulfonyl chloride moiety is predominantly introduced at the 3-position.

The electrophile in this reaction is the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[3][4] While the main reaction is straightforward in principle, its practical execution is often complicated by a number of competing side reactions. This guide will focus on identifying, understanding, and mitigating these side reactions to improve the yield and purity of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter, linking them to probable side reactions and providing actionable solutions.

Issue 1: Low Yield of the Desired 3-(Chlorosulfonyl)benzoic Acid

A lower-than-expected yield is a common issue that can often be traced back to several competing side reactions or suboptimal reaction and work-up conditions.

Possible Causes & Solutions:

  • A. Incomplete Reaction:

    • Explanation: The reaction may not have proceeded to completion, leaving unreacted benzoic acid. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometric ratio of reagents.

    • Solution:

      • Increase Reaction Time/Temperature: After the initial addition of benzoic acid at a low temperature, a controlled heating step (e.g., to 60-80°C) for a defined period (e.g., 1-3 hours) can drive the reaction to completion.[5] Monitor the reaction's progress using an appropriate analytical technique like TLC or HPLC.

      • Optimize Reagent Ratio: An excess of chlorosulfonic acid (typically 3-5 molar equivalents) is often used to ensure the complete conversion of benzoic acid.[6][7]

  • B. Hydrolysis of the Product During Work-up:

    • Explanation: The chlorosulfonyl group (-SO₂Cl) is highly susceptible to hydrolysis, reacting with water to form the corresponding and often more water-soluble 3-sulfobenzoic acid.[3][8] This is a major cause of yield loss during the aqueous quench and isolation steps.

    • Solution:

      • Rapid, Cold Quenching: The reaction mixture should be poured slowly onto a vigorously stirred mixture of crushed ice and water, ensuring the temperature of the quench mixture is maintained between 0-5°C.[8]

      • Prompt Filtration: Do not allow the precipitated product to remain in the acidic aqueous environment for an extended period. Filter the solid immediately after quenching to minimize contact time with water.[8]

      • Thorough Washing with Cold Water: Wash the filter cake with several portions of ice-cold deionized water to remove residual acids.

Issue 2: Formation of a High-Melting, Insoluble White Solid

The appearance of a significant amount of a high-melting, insoluble white solid is a strong indicator of diaryl sulfone formation.

  • A. Diaryl Sulfone Formation:

    • Explanation: This is one of the most common and problematic side reactions, particularly at elevated temperatures.[8] It occurs when the initially formed 3-(chlorosulfonyl)benzoic acid (an electrophile) reacts with another molecule of benzoic acid (a nucleophile).

    • Solution:

      • Stringent Temperature Control: Maintain a low temperature (ideally below 20°C) during the portion-wise addition of benzoic acid to the chlorosulfonic acid to control the initial exothermic reaction.[8]

      • Use of Excess Chlorosulfonic Acid: A moderate excess of chlorosulfonic acid helps to quickly convert the intermediate sulfonic acid to the desired sulfonyl chloride, reducing its availability to act as an electrophile in sulfone formation.[8]

      • Avoid High Reaction Temperatures: If a heating step is necessary to drive the reaction to completion, use the lowest effective temperature and shortest possible time.

Issue 3: Product is an Oil or Fails to Solidify

An oily product or failure to crystallize upon quenching often points to the presence of impurities that depress the melting point.

Possible Causes & Solutions:

  • A. Presence of Isomeric Byproducts:

    • Explanation: While the meta-isomer is the major product, small amounts of ortho- and para-isomers can form, leading to an impure mixture with a lower melting point.

    • Solution:

      • Purification by Recrystallization: If the crude product is oily or semi-solid, attempt to purify it by recrystallization from a suitable solvent system. Given the reactive nature of the sulfonyl chloride, non-polar, aprotic solvents should be considered.

  • B. Presence of Disulfonated Byproducts:

    • Explanation: Under harsh conditions, such as excessively high temperatures or a large excess of chlorosulfonic acid, a second chlorosulfonyl group can be introduced onto the benzoic acid ring.[8]

    • Solution:

      • Moderate Reaction Temperature: Avoid excessively high temperatures to disfavor a second electrophilic substitution.

      • Control Stoichiometry: Use a controlled excess of chlorosulfonic acid (e.g., 3-5 equivalents) rather than a large, unmeasured excess.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for the chlorosulfonation of benzoic acid?

A1: A carefully controlled temperature profile is critical. The initial addition of benzoic acid to chlorosulfonic acid should be conducted at a low temperature, typically between 0-20°C, to manage the exothermic nature of the reaction.[8] Following the addition, the reaction mixture may be allowed to warm to room temperature or gently heated (e.g., up to 120°C in some patented procedures) for a specific duration to ensure the reaction goes to completion.[6] However, it is crucial to avoid prolonged heating at high temperatures to minimize sulfone formation.[8]

Q2: What is the mechanism of diaryl sulfone formation?

A2: Diaryl sulfone formation is a subsequent electrophilic aromatic substitution reaction. The 3-(chlorosulfonyl)benzoic acid or the intermediate 3-sulfobenzoic acid can act as an electrophile that attacks a second molecule of benzoic acid. This reaction is strongly promoted by higher temperatures.

Q3: Is decarboxylation a significant side reaction to be concerned about?

A3: Under typical chlorosulfonation conditions (temperatures generally not exceeding 150°C), decarboxylation of benzoic acid is not considered a major side reaction. Decarboxylation of aromatic carboxylic acids usually requires much higher temperatures (200-300°C) or the presence of specific catalysts.

Q4: How can I confirm the identity of my product and detect the presence of side products?

A4: A combination of analytical techniques is recommended:

  • HPLC: High-Performance Liquid Chromatography is an excellent method for quantifying the purity of your product and detecting byproducts like isomeric and disulfonated impurities.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired 3-(chlorosulfonyl)benzoic acid and can help identify the substitution patterns of any isomeric byproducts.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify byproducts.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Q5: What are the key safety precautions when working with chlorosulfonic acid?

A5: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction should be equipped with a gas outlet leading to a scrubber to neutralize the evolved HCl gas.[8]

Data Presentation and Protocols

Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative)
ParameterConditionDesired Product YieldDiaryl Sulfone FormationDisulfonationHydrolysis
Temperature Low (0-20°C)ModerateLowVery LowLow (with proper work-up)
High ( > 120°C)DecreasedHighIncreasedIncreased (during work-up)
Reagent Ratio 3-5 equiv. ClSO₃HHighLowLowLow (with proper work-up)
(ClSO₃H:Benzoic Acid)> 5 equiv. ClSO₃HMay DecreaseLowIncreasedLow (with proper work-up)
Work-up Rapid, 0-5°CMaximized--Minimized
Slow, > 10°CDecreased--High

Note: This table provides a qualitative summary based on established chemical principles. Optimal conditions should be determined experimentally.

Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Benzoic acid

  • Chlorosulfonic acid (freshly distilled is recommended)

  • Thionyl chloride (optional, can be used in some procedures)[6]

  • Crushed ice

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas outlet connected to a scrubber (e.g., containing NaOH solution)

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, thermometer, and gas outlet to a scrubber, add chlorosulfonic acid (3.0 molar equivalents).

  • Cooling: Cool the flask in an ice-water bath to bring the temperature of the chlorosulfonic acid to 0-5°C.

  • Addition of Benzoic Acid: Slowly and in portions, add benzoic acid (1.0 molar equivalent) to the stirred chlorosulfonic acid. Maintain the internal reaction temperature below 20°C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, heat the mixture to 120°C for 3 hours or until the evolution of HCl gas ceases.[6]

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. Ensure the temperature of the quench mixture remains between 0-5°C.

  • Isolation: A white precipitate of 3-(chlorosulfonyl)benzoic acid will form. Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product thoroughly, preferably in a vacuum desiccator over a suitable drying agent, to a constant weight.

Visualizing Reaction Pathways

Diagram 1: Main and Side Reaction Pathways

Chlorosulfonation_Pathways BA Benzoic Acid invis1 BA->invis1 CSA Chlorosulfonic Acid (ClSO3H) CSA->invis1 Product 3-(Chlorosulfonyl)benzoic Acid (Desired Product) Sulfone Diaryl Sulfone (Byproduct) Product->Sulfone + Benzoic Acid (High Temp) Disulfonated Disulfonated Benzoic Acid (Byproduct) Product->Disulfonated + ClSO3H (High Temp, Excess) Hydrolyzed 3-Sulfobenzoic Acid (Hydrolysis Product) Product->Hydrolyzed + H2O (Work-up) invis1->Product Main Reaction (Low Temp) invis2

Caption: Main reaction and key side reaction pathways.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Experimental Issue issue Low Yield Insoluble Precipitate Oily Product start->issue cause_yield Possible Causes: - Incomplete Reaction - Product Hydrolysis issue:f0->cause_yield cause_precipitate Probable Cause: Diaryl Sulfone Formation issue:f1->cause_precipitate cause_oil Possible Causes: - Isomeric Impurities - Disulfonation issue:f2->cause_oil solution_yield Solutions: - Optimize Time/Temp - Rapid, Cold Work-up cause_yield->solution_yield solution_precipitate Solutions: - Strict Temp Control - Avoid High Temp cause_precipitate->solution_precipitate solution_oil Solutions: - Control Stoichiometry - Purify (Recrystallization) cause_oil->solution_oil

Caption: A logical workflow for troubleshooting common issues.

References

  • Process for the preparation of aromatic sulfonyl chlorides. (1992).
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007).
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007).
  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (1995).
  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. [Link]
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]
  • Method of preparing ortho sulfonyl chloride benzoic acid esters. (1954).
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Preparation of diaryl sulfones. (1989).
  • King, J. F., & Dueck, M. J. (1974). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 52(22), 3931-3941. [Link]
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001).
  • Ceylan, S., & Song, C. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(2), 433-442. [Link]
  • Smiles, S., & Stewart, J. (1921). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 1, 8. [Link]
  • Ditzel, E. J., & Hartwig, J. F. (2005). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (21), 3531-3533. [Link]
  • Chen, C., & MacMillan, D. W. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. [Link]
  • The Technical Significance of 3-(Chlorosulfonyl)benzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. [Link]
  • What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange. [Link]
  • Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. (2011).
  • Process for the decarboxylation-oxidation of benzoic acid compounds. (1978).
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2021). Analytical Chemistry, 93(4), 2145-2153. [Link]
  • Process for preparing aryl sulfone sulfonic acids. (1986).
  • Process for the formation and purification of aromatic sulfones. (1968).
  • How to purify a sulfone and sulfide sulfoxide without a column? (2024).

Sources

How to minimize impurity formation in 2-Sulfamoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurity Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purity in 2-Sulfamoylbenzoic Acid Synthesis

This compound is a key building block in the development of various pharmaceutical agents. Achieving high purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). However, its synthesis is often accompanied by the formation of several process-related and degradation impurities. This guide is structured to help you anticipate, identify, and mitigate these impurities, ensuring a robust and reproducible synthetic process.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Presence of Unreacted Starting Materials

Q: My final product is contaminated with saccharin or anthranilic acid. What causes this and how can I prevent it?

A: The presence of unreacted starting materials is a common issue and typically points to incomplete reaction. The two primary synthetic routes to this compound, from saccharin or anthranilic acid, have distinct considerations:

  • From Saccharin: The hydrolysis of saccharin to this compound requires careful control of reaction conditions. Incomplete hydrolysis is often due to:

    • Insufficient reaction time or temperature: Ensure the reaction is heated for a sufficient duration at the recommended temperature to drive the hydrolysis to completion.[1]

    • Inappropriate pH: The rate of saccharin hydrolysis is pH-dependent. Maintaining the optimal pH throughout the reaction is critical.[1]

  • From Anthranilic Acid: This route involves the diazotization of anthranilic acid followed by a sulfonation reaction.[2] Residual anthranilic acid can be due to:

    • Incomplete diazotization: Ensure the complete conversion of the amino group to the diazonium salt by using a slight excess of sodium nitrite and maintaining a low temperature (0-5 °C).

    • Suboptimal reaction stoichiometry: Precisely measure all reactants to ensure the reaction goes to completion.

Mitigation and Removal:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material before workup.

  • Purification:

    • Recrystallization: this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The difference in solubility between the product and the starting materials allows for effective separation.

    • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group, an acid-base extraction can be employed to separate this compound from less acidic or neutral impurities.[3][4]

Issue 2: Formation of Isomeric Impurities

Q: I've detected isomeric sulfamoylbenzoic acids (e.g., 3- or 4-sulfamoylbenzoic acid) in my product. How are these formed and how can I avoid them?

A: The formation of isomeric impurities is primarily a concern in the chlorosulfonation of benzoic acid, a potential route to an intermediate for this compound. The directing effect of the carboxyl group is not exclusively ortho, leading to the formation of meta and para isomers.

Causality: The carboxylic acid group is a meta-directing group for electrophilic aromatic substitution. However, under certain conditions, some ortho and para substitution can occur. The ratio of isomers is influenced by reaction temperature and the specific sulfonating agent used.[5]

Mitigation Strategies:

  • Control of Reaction Temperature: Lower reaction temperatures generally favor the formation of the desired ortho isomer.

  • Choice of Synthetic Route: To avoid isomeric impurities altogether, consider a more regioselective synthetic route, such as starting from saccharin, which already possesses the desired ortho substitution pattern.[6][7]

Analytical Detection:

  • HPLC: A well-developed HPLC method can effectively separate the different isomers of sulfamoylbenzoic acid. Utilizing a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a good starting point for method development.[8]

Issue 3: Hydrolysis of Intermediates and Product

Q: My product contains 2-sulfobenzoic acid. What is the source of this impurity?

A: The presence of 2-sulfobenzoic acid is a common impurity, particularly when synthesizing this compound from saccharin. It arises from the complete hydrolysis of the sulfonamide group.[1]

Mechanism of Formation:

G Saccharin Saccharin TwoSulfamoyl This compound Saccharin->TwoSulfamoyl Partial Hydrolysis TwoSulfo 2-Sulfobenzoic acid Saccharin->TwoSulfo Direct Complete Hydrolysis TwoSulfamoyl->TwoSulfo Complete Hydrolysis

Caption: Hydrolysis pathways of saccharin.

Mitigation Strategies:

  • pH Control: The hydrolysis of the sulfonamide group is catalyzed by both acid and base.[9][10] Maintaining a pH near neutral during workup and purification can minimize the formation of 2-sulfobenzoic acid.

  • Temperature Control: Elevated temperatures can accelerate the hydrolysis of the sulfonamide. Avoid excessive heat during purification steps.

Purification:

  • Chromatography: If significant amounts of 2-sulfobenzoic acid are present, column chromatography may be necessary for its removal, as its polarity is similar to the desired product.

Issue 4: Formation of Sulfone Impurities

Q: I have identified a high molecular weight impurity that I suspect is a sulfone. How is this formed?

A: The formation of a sulfone, specifically bis(2-carboxyphenyl)sulfone, is a potential side reaction during the synthesis of the sulfonyl chloride intermediate from benzoic acid.

Causality: This impurity arises from the reaction of the initially formed 2-carboxybenzenesulfonyl chloride with another molecule of benzoic acid. This is a known side reaction in sulfonation reactions, especially when an excess of the starting aromatic compound is present or at elevated temperatures.

Mitigation:

  • Stoichiometry Control: Use a slight excess of the chlorosulfonating agent to ensure the complete conversion of benzoic acid and minimize the opportunity for the sulfone formation side reaction.

  • Temperature Management: Conduct the chlorosulfonation at the lowest practical temperature to reduce the rate of this bimolecular side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound in a research setting?

A1: For laboratory-scale synthesis where regioselectivity is crucial, the hydrolysis of saccharin is often preferred. This method avoids the formation of isomeric impurities that can be challenging to separate.[1][6][7] The reaction is typically carried out by heating saccharin with an aqueous base, followed by acidification.

Q2: Which analytical techniques are best suited for monitoring the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for assessing the purity of this compound and quantifying impurities. A reversed-phase method with UV detection is typically employed. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the final product and identifying major impurities.

Q3: What are the key safety precautions to consider during the synthesis?

A3: When working with chlorosulfonic acid, it is crucial to handle it with extreme care in a well-ventilated fume hood, as it reacts violently with water and is highly corrosive.[5][11] Diazotization reactions, if performed, should be carried out at low temperatures as diazonium salts can be explosive when isolated or heated. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can you provide a general purification protocol for crude this compound?

A4: A general and effective method for purifying this compound is recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: A mixture of ethanol and water is a good starting point. The ideal solvent system will dissolve the crude product at an elevated temperature but show limited solubility at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them under vacuum.

G cluster_purification Purification Workflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Decolorize (Optional) Dissolve->Decolorize Filter Hot Filtration Decolorize->Filter Crystallize Crystallize Filter->Crystallize Isolate Isolate and Dry Crystallize->Isolate Pure Pure this compound Isolate->Pure

Caption: General recrystallization workflow.

Data Summary

ImpurityPotential OriginRecommended Analytical TechniqueKey Mitigation Strategy
SaccharinIncomplete hydrolysisHPLC, TLCIncrease reaction time/temperature, optimize pH
Anthranilic AcidIncomplete diazotizationHPLC, TLCUse slight excess of NaNO₂, maintain low temperature
Isomeric Sulfamoylbenzoic AcidsNon-regioselective sulfonationHPLCUse a regioselective route (e.g., from saccharin)
2-Sulfobenzoic AcidComplete hydrolysis of sulfonamideHPLC, LC-MSControl pH and temperature during workup
Bis(2-carboxyphenyl)sulfoneSide reaction during chlorosulfonationLC-MS, NMRControl stoichiometry and temperature

References

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.). Google Patents.
  • Saccharin. (n.d.). LookChem.
  • Separation of Acidic and Neutral Substances. (n.d.).
  • The Extraction of Benzoic Acid from a Mixture. (n.d.).
  • A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 43-53.
  • Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. (2006).
  • Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (n.d.). Google Patents.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2010).
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). Journal of Medicinal Chemistry, 57(15), 6586-6599.
  • Saccharin. (2019). American Chemical Society.
  • Acid Ammonium o-Sulfobenzoate. (n.d.). Organic Syntheses.
  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (1979). The Journal of Organic Chemistry, 44(12), 2055-2061.
  • Hydrolysis of sulphonamides in aqueous solutions. (2012). Chemosphere, 88(1), 10-16.
  • Chlorosulfonic Acid - A Versatile Reagent. (2002). Royal Society of Chemistry.
  • Substituted anthranilic acids. (n.d.). Google Patents.
  • 4-(Chlorosulfonyl)benzoic acid. (n.d.). PubChem.
  • Chlorosulfonic acid : a versatile reagent. (2002). Vanderbilt University.

Sources

Stability issues of 2-Sulfamoylbenzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Sulfamoylbenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions, with a focus on the impact of pH. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your work.

Introduction: The Chemical Nuances of this compound

This compound is a bifunctional molecule containing both a carboxylic acid and a sulfonamide group. This structure presents unique stability considerations, as the proximity of these two groups can lead to intramolecular reactions, particularly as a function of pH and temperature. Understanding the interplay between the ionization states of the carboxylic acid and sulfonamide moieties is paramount to predicting and controlling the stability of this compound in aqueous solutions.

The primary stability concern with this compound is its propensity to undergo intramolecular cyclization to form saccharin, a well-known artificial sweetener. This reaction is reversible, and the equilibrium between this compound and saccharin is influenced by pH, temperature, and the presence of catalytic species.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and experimental use of this compound solutions.

FAQ 1: My solution of this compound shows a new peak in the HPLC chromatogram over time. What could it be?

Answer: The most probable degradation product you are observing is saccharin. This compound can undergo an intramolecular cyclization, particularly under neutral to slightly acidic conditions and with elevated temperatures, to form saccharin with the loss of a water molecule.

Troubleshooting Steps:

  • Confirm the Identity of the New Peak:

    • If available, inject a standard of saccharin to compare retention times.

    • Employ mass spectrometry (LC-MS) to confirm the mass of the new peak (saccharin has a molecular weight of 183.18 g/mol , while this compound is 201.20 g/mol )[1].

  • Assess Your Storage and Experimental Conditions:

    • pH: The rate of cyclization can be influenced by the pH of your solution. A study on the ethyl ester of this compound showed that the rate of cyclization to saccharin increases with pH in the range of 5.2 to 9.5[2].

    • Temperature: Elevated temperatures will accelerate the rate of cyclization. Store stock solutions at low temperatures (2-8 °C or frozen) to minimize degradation.

    • Buffer Effects: While specific buffer catalysis data for this reaction is not extensively published, it is a possibility. If using a buffer, consider its potential role in catalyzing the reaction.

FAQ 2: Under what pH conditions is this compound most stable?

Answer: The stability of this compound is a balance between preventing cyclization to saccharin and avoiding other potential degradation pathways like hydrolysis of the sulfonamide group under harsh acidic or basic conditions.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the carboxylate group is protonated, which may reduce the nucleophilicity of the carboxylate oxygen, thereby slowing down the intramolecular attack on the sulfonyl group. However, very strong acid and high temperatures could potentially lead to the hydrolysis of the sulfonamide C-N bond, though this is generally a slow process for sulfonamides[3].

  • Neutral to Slightly Acidic (pH 4-7): This pH range may present a higher risk of cyclization to saccharin, as a portion of the carboxylic acid will be in its carboxylate form, a better nucleophile.

  • Alkaline Conditions (pH > 8): In basic solutions, the carboxylic acid is fully deprotonated, which could favor the cyclization reaction. However, saccharin itself can be susceptible to hydrolysis back to this compound under alkaline conditions, suggesting a complex equilibrium. Saccharin is reported to be stable in a pH range of approximately 2 to 7, with stability decreasing in alkaline conditions[4][5][6].

Recommendation: For short-term experiments, working at a lower pH (e.g., pH 3-4) may enhance stability. For long-term storage, frozen solutions are advisable. Always perform a preliminary stability study under your specific experimental conditions.

FAQ 3: I am concerned about the reverse reaction – the hydrolysis of saccharin back to this compound. When is this likely to occur?

Answer: The hydrolysis of saccharin to this compound is favored under alkaline conditions. If your experimental system involves basic pH and elevated temperatures, and you start with saccharin, you may observe the appearance of this compound. Under more extreme conditions (e.g., prolonged heating in strong acid or base), further hydrolysis to 2-sulfobenzoic acid can occur[6][7][8].

FAQ 4: How can I prepare a stable stock solution of this compound?

Answer: The solubility of this compound is pH-dependent. The presence of the acidic carboxylic acid and the weakly acidic sulfonamide group means its solubility will increase significantly at higher pH values where it is deprotonated[9][10].

Protocol for Stock Solution Preparation:

  • Solvent Selection: For initial dissolution, a small amount of an organic co-solvent like DMSO or ethanol can be used, followed by dilution with your aqueous buffer.

  • pH Adjustment: To prepare a concentrated aqueous stock solution, consider dissolving the compound in a slightly basic solution (e.g., pH 8-9) to ensure full deprotonation and enhance solubility.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable, but be mindful of potential degradation over time.

In-Depth Technical Guide

Predicted Degradation Pathway

The primary degradation pathway of this compound in aqueous solution is the intramolecular cyclization to form saccharin. This reaction is influenced by the ionization state of the carboxylic acid.

Degradation Pathway 2-Sulfamoylbenzoic_Acid This compound Saccharin Saccharin 2-Sulfamoylbenzoic_Acid->Saccharin Cyclization (+ H₂O) Neutral to slightly acidic pH, elevated temperature Saccharin->2-Sulfamoylbenzoic_Acid Hydrolysis (- H₂O) Alkaline pH 2-Sulfobenzoic_Acid 2-Sulfobenzoic Acid Saccharin->2-Sulfobenzoic_Acid Hydrolysis Extreme pH/Temp Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Sample Sample Preparation (Neutralize, Dilute) Acid->Sample Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Sample Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sample Thermal Thermal (60°C) Thermal->Sample Photo Photolytic (ICH Q1B) Photo->Sample Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Sample->HPLC Data Data Analysis (% Degradation, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This method is adapted from a published procedure for the simultaneous analysis of sodium saccharin and o-sulfamoylbenzoic acid and can be used as a starting point for a stability-indicating method.[11][12]

Objective: To separate and quantify this compound from its primary degradant, saccharin.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and increase to elute both compounds. A suggested starting point is a linear gradient from 10% B to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 264 nm
Injection Volume 10 µL

Method Development Notes:

  • The gradient profile may need to be optimized to achieve baseline separation between this compound, saccharin, and any other potential degradants.

  • The use of formic acid in the mobile phase helps to control the ionization of the analytes and improve peak shape.

  • This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

References

  • ZIO. (2026, January 8). What is the pH range in which Sodium Saccharin is stable? ZIO. [Link]
  • Mukherjee, D., & Chakrabarti, J. (1969). Hydrolytic Stability of Saccharin. Journal of Pharmaceutical Sciences, 58(10), 1281-1283.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Saccharin and its salts. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances (Vol. 73). IARC. [Link]
  • Arora, S., Sharma, V., & Singh, B. (2010). Stability of artificial sweeteners saccharin, acesulfame-k and aspartame in flavoured milk. Journal of Food Science and Technology, 47(3), 346-349.
  • Chattopadhyay, S., Raychaudhuri, U., & Chakraborty, R. (2017). Chemistry and Use of Artificial Intense Sweeteners. International Journal of Current Microbiology and Applied Sciences, 6(6), 2349-2361.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69436, this compound.
  • Li, Y., et al. (2022). Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Food Science & Nutrition, 10(12), 4256-4263.
  • Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361.
  • American Chemical Society. (2019, July 1). Saccharin. ACS. [Link]
  • SGF. (n.d.). Saccharin. SGF.
  • Organic Syntheses. (n.d.). Acid Ammonium o-Sulfobenzoate.
  • Torniainen, K., et al. (1996). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 7(3), 151-158.
  • LookChem. (n.d.). Saccharin.
  • Llinàs, A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(20), 5371-5384.
  • Matulevičiūtė, G., et al. (2023). The pKa values of the sulfonamides studied. Molecules, 28(14), 5484.
  • Llinàs, A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Llinàs, A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Debets, A. J., et al. (1988). Reversed-phase high-performance liquid chromatographic separation of saccharin, caffeine and benzoic acid using non-linear programming.
  • Li, Y., et al. (2022). Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Food Science & Nutrition, 10(12), 4256-4263.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-12.
  • Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids.
  • Bansal, G., et al. (2008). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
  • Subirats, X., et al. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Pharmaceutics, 11(12), 656.
  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Wang, H., et al. (2020). Construction of saccharin scaffold via intramolecular N‐central cyclization.
  • Scribd. (n.d.). Pka Table.
  • University of California, Irvine. (n.d.).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-12.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Dinu, M.V., & Popa, M. (2013). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Environmental Science and Pollution Research, 20(8), 5487-5496.
  • Rahman, M. M., et al. (2022). HPLC analysis of artificial preservatives, stimulants and sweeteners in carbonated beverages in Bangladesh. Journal of the Bangladesh Chemical Society, 34(1), 1-10.
  • Google Patents. (n.d.). CN105911169A - Method for high performance liquid chromatography detection of sodium saccharin and dehydroacetic acid.
  • Khajavi, S., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Pharmapproach. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
  • Waterhouse, G. I. (2010).
  • Mooney, K. G., et al. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • Singh, R., & Kumar, V. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Yu, L., & Bridgers, A. (2002). Solubility profiles for surfactants at pH 2.0 and pH 7.0. Journal of Pharmaceutical Sciences, 91(11), 2332-2342.
  • Majumdar, S., & Ofial, A. R. (2018). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 16(24), 4463-4472.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the nuanced process of coupling 2-sulfamoylbenzoic acid with various amines. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific, common issues encountered during the amide coupling of this compound. Each problem is presented with probable causes and actionable solutions grounded in chemical principles.

Question 1: Why is my reaction yield consistently low or why has the reaction stalled?

Probable Cause(s):

  • Hydrolysis of Reagents: Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly sensitive to moisture. Hydrolysis converts them into inactive urea derivatives or other byproducts, halting the activation of the carboxylic acid.[1]

  • Insufficient Activation: The carboxylic acid may not be fully converted to its active ester intermediate before the amine is introduced or before side reactions occur.

  • Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered secondary amines can be poor nucleophiles, leading to sluggish or incomplete reactions.[2]

  • Incorrect Stoichiometry or Base: Using an inappropriate amount of base can fail to neutralize the generated HCl byproduct or fully deprotonate the amine if it's supplied as a salt.[3] A nucleophilic base may compete with the desired amine.

Recommended Solutions:

  • Ensure Anhydrous Conditions: All glassware must be oven or flame-dried prior to use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Pre-activation of the Carboxylic Acid: Dissolve the this compound, coupling agent (e.g., EDC), and an additive (e.g., HOBt) in your anhydrous solvent. Stir this mixture at 0 °C for 15-30 minutes before adding the amine.[4] This allows for the formation of the more stable active ester intermediate.

  • Select a More Potent Coupling System: For challenging amines, a standard EDC/HOBt system may be insufficient. Switch to a more powerful uronium-based reagent like HATU or HBTU in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5][6] HATU is known for its high coupling efficiency and fast reaction rates, even with hindered substrates.[7]

  • Optimize Base and Stoichiometry: Use a non-nucleophilic organic base such as DIPEA or triethylamine (TEA) to scavenge the acid byproduct without competing in the reaction.[3][8] Ensure at least one equivalent of base is present for the coupling, and an additional equivalent if the amine is used as a hydrochloride salt.

Question 2: My TLC plate is very messy with multiple unidentified spots. What are these side products and how can I prevent them?

Probable Cause(s):

  • N-Acylisourea Formation: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[8][9] This is a common cause of both low yield and purification difficulties.

  • Guanidinylation of Amine: If using an excess of a uronium/aminium reagent (like HATU or HBTU) relative to the carboxylic acid, the reagent can react directly with the amine to form a guanidinium byproduct, capping the amine and preventing amide formation.[8]

  • Dimerization/Polymerization: If the reaction temperature is too high or concentration is excessive, side reactions leading to oligomeric products can occur.

Recommended Solutions:

  • Utilize Additives: The most effective way to prevent N-acylurea formation is to include an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt).[4][9] These additives rapidly trap the O-acylisourea intermediate to form an HOBt/HOAt-active ester, which is more stable and less prone to rearrangement while remaining highly reactive towards the amine.[2]

  • Control Reagent Stoichiometry: To avoid guanidinylation, ensure the uronium reagent (HATU/HBTU) is not used in excess relative to the this compound. A slight excess of the acid and coupling agent relative to the amine is a common strategy.[8]

  • Control Reaction Temperature: Begin the reaction at a low temperature (0 °C) to control the initial, often exothermic, activation step.[3][4] After the amine is added, the reaction can be allowed to slowly warm to room temperature. Monitor progress by TLC or LC-MS to determine the optimal reaction time and temperature profile.

Question 3: I am struggling with the workup and purification of my 2-sulfamoylbenzamide product.

Probable Cause(s):

  • Difficulty Removing Byproducts: The urea byproduct from EDC is water-soluble, but that from DCC (dicyclohexylurea, DCU) is notoriously insoluble in most organic solvents and requires filtration.[9] Residual coupling agents, additives (HOBt), and bases (DIPEA) can also contaminate the crude product.[10]

  • High Polarity of the Product: The presence of both a carboxamide and a sulfonamide group can make the final product highly polar and sometimes water-soluble, complicating extraction from the aqueous phase.[11]

  • Residual High-Boiling Solvent: Solvents like N,N-Dimethylformamide (DMF) are excellent for these reactions but are difficult to remove completely on a rotary evaporator and can interfere with chromatography.[10]

Recommended Solutions:

  • Systematic Aqueous Workup: After the reaction is complete, perform a series of aqueous washes.

    • Wash with a dilute acid (e.g., 1M HCl) to remove basic components like DIPEA, unreacted amine, and DMAP.[10][12]

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic components like HOBt and unreacted this compound.[4]

    • A final wash with brine (saturated NaCl solution) helps to break emulsions and remove residual water from the organic layer.

  • Managing Product Polarity: If your product has high polarity, extraction efficiency with standard solvents like ethyl acetate may be low. You may need to perform multiple extractions or use a more polar solvent like a DCM/isopropanol mixture. Critically, adjusting the pH of the aqueous layer during workup can be essential to ensure the product is in its neutral, most organic-soluble form.[11]

  • Removing DMF: To remove residual DMF, wash the organic layer multiple times with a 5% LiCl aqueous solution.[10] Alternatively, if the product is stable, azeotropic removal with heptane or toluene under reduced pressure can be effective.

  • Purification Strategy: Flash column chromatography on silica gel is the most common purification method.[12] For very polar compounds that are difficult to purify on normal-phase silica, consider reverse-phase chromatography (C18 silica) or recrystallization.[13]

Experimental Protocols & Data

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling SystemTypical Reaction TimeTypical Yield RangeAdvantagesDisadvantages
EDC / HOBt 2–12 hours70–95%Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup.[4]Slower than uronium salts; may be inefficient for sterically hindered or electron-poor amines.[2]
HATU / DIPEA 30–120 minutes85–99%Very fast and highly efficient, especially for difficult couplings; low rates of racemization.[3][6][7]More expensive; risk of amine guanidinylation if stoichiometry is not controlled.[8]
DCC / HOBt 1–12 hours75–98%Highly effective and inexpensive.[4]Forms an insoluble dicyclohexylurea (DCU) byproduct that complicates purification.[9]

Table 2: General Recommended Stoichiometry

ReagentEquivalents (relative to limiting reagent, usually the amine)Purpose
This compound1.0–1.2 eqCarboxylic acid source
Amine1.0 eqNucleophile
Coupling Agent (EDC, HATU)1.1–1.3 eqActivates the carboxylic acid
Additive (HOBt)1.1–1.3 eqSuppresses side reactions and racemization
Non-Nucleophilic Base (DIPEA)2.0–3.0 eqNeutralizes acid byproducts
Experimental Protocols
Protocol 1: General Procedure using EDC/HOBt
  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.1 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1–0.5 M).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion. Stir for 15–30 minutes at 0 °C to pre-activate the acid.[4]

  • Add the amine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup and purification as described in the troubleshooting section.[4]

Protocol 2: Procedure for Difficult Couplings using HATU
  • Under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the amine (1.0 eq) and DIPEA (3.0 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of HATU (1.2 eq) in DMF dropwise.

  • Stir at 0 °C for 10 minutes, then allow the reaction to warm to room temperature and stir for 30–60 minutes.[3] Monitor progress closely as these reactions are often rapid.

  • Upon completion, proceed with the aqueous workup and purification.

Visualizations

Diagrams

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep_start Start: Dry Glassware under Inert Atmosphere dissolve_acid Dissolve this compound and Additive (e.g., HOBt) in Anhydrous Solvent prep_start->dissolve_acid cool Cool to 0 °C dissolve_acid->cool add_coupler Add Coupling Agent (e.g., EDC, HATU) cool->add_coupler pre_activate Stir for 15-30 min (Pre-activation) add_coupler->pre_activate add_amine Add Amine & Non-Nucleophilic Base (DIPEA) pre_activate->add_amine react Allow to Warm to RT Stir for 1-12 hours add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Reaction Complete monitor->quench acid_wash Wash with 1M HCl quench->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry (Na2SO4), Filter, Concentrate brine_wash->dry purify Purify (Chromatography or Recrystallization) dry->purify end End: Pure Product purify->end

Caption: General experimental workflow for amide coupling.

G cluster_yield Low Yield / Stalled Reaction cluster_purity Messy TLC / Side Products start Problem Observed q_reagents Are reagents/solvents anhydrous and fresh? start->q_reagents q_additive Was an additive (HOBt/HOAt) used? start->q_additive s_reagents_no Solution: Use fresh, anhydrous materials under inert atmosphere. q_reagents->s_reagents_no No q_activation Is coupling agent strong enough? q_reagents->q_activation Yes s_activation_no Solution: Switch to HATU for hindered/unreactive amines. q_activation->s_activation_no No s_reagents_yes Yes s_activation_yes Yes s_additive_no Solution: Add 1.2 eq HOBt to suppress N-acylurea formation. q_additive->s_additive_no No q_stoich Is uronium reagent (HATU) in excess? q_additive->q_stoich Yes s_stoich_yes Solution: Use slight excess of acid relative to HATU. q_stoich->s_stoich_yes Yes s_additive_yes Yes s_stoich_no No

Caption: Troubleshooting decision tree for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an amide coupling reaction? The formation of an amide bond from a carboxylic acid and an amine is not spontaneous due to a competing acid-base reaction.[3] The core principle is the "activation" of the carboxylic acid's carbonyl group, converting the hydroxyl into a better leaving group.[8] Coupling reagents achieve this by creating a highly reactive intermediate (like an O-acylisourea or an active ester), which is then susceptible to nucleophilic attack by the amine to form the stable amide bond.

Q2: Why is a non-nucleophilic base like DIPEA preferred over a base like pyridine? While pyridine can be used as a base, it is also a nucleophile and can compete with the intended amine for the activated carboxylic acid, leading to undesired side products.[3] A sterically hindered, non-nucleophilic base like DIPEA effectively neutralizes the acidic byproducts of the reaction (e.g., HCl from EDC·HCl) without interfering in the primary coupling pathway.[8]

Q3: Can I use thionyl chloride (SOCl₂) to make an acyl chloride from this compound first? Yes, converting the carboxylic acid to its corresponding acyl chloride is a classic activation method.[14] The this compound can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride.[3][5] The resulting acyl chloride is highly reactive and will readily couple with an amine, typically in the presence of a base like pyridine to scavenge the HCl byproduct.[5] However, these chlorinating agents are harsh and may not be suitable for substrates with sensitive functional groups.[15]

Q4: Does the sulfonamide group interfere with the reaction? The sulfonamide N-H proton is acidic, but significantly less so than the carboxylic acid proton. Under typical basic conditions used for coupling (e.g., with DIPEA), the carboxylic acid is preferentially deprotonated. The sulfonamide itself is generally a stable functional group and does not directly interfere with the amide bond formation at the carboxyl group. However, its electron-withdrawing nature can influence the reactivity of the aromatic ring, and its presence contributes to the overall polarity of the molecule.[11]

References

  • Hussain, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific Website.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal Website.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Aapptec Peptides. Coupling Reagents. Aapptec Website.
  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wang, S., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • Dabhi, R. C., et al. (2021). Process validation for acid-amine coupling reaction between 2-benzoylbenzoic acid with 3-methoxy benzohydrazide. ResearchGate.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Website.
  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Gunturu, K. C., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
  • Hussain, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help. Reddit.
  • ResearchGate. (2016). How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?. ResearchGate.
  • Hussain, S., et al. (2023). (PDF) Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h -NTPDases. ResearchGate.
  • Jadhav, S. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
  • Wang, S., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(17), 4087-4101.
  • Wikipedia. HATU. Wikipedia, The Free Encyclopedia.
  • UCL Discovery. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Hussain, S., et al. (2023). Electronic Supplementary Information for: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. The Royal Society of Chemistry.
  • Reddit r/chemistry. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit.

Sources

Analytical challenges in the characterization of 2-Sulfamoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 2-Sulfamoylbenzoic Acid Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analytical characterization of this compound derivatives. This class of molecules, vital in medicinal chemistry for applications ranging from diuretics to carbonic anhydrase inhibitors, presents a unique set of analytical challenges.[1][2] Their amphipathic nature, containing both a polar acidic carboxylic acid and a weakly basic sulfonamide group, often leads to complex behaviors in chromatographic and spectroscopic analyses.

This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will move from quick-answer FAQs to in-depth troubleshooting guides, focusing not just on the "how" but the fundamental "why" behind each recommendation. Our goal is to empower you to develop robust, reliable, and self-validating analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: What are the best starting conditions for reversed-phase HPLC analysis of a novel this compound derivative?

A1: Due to the dual acidic (benzoic acid) and weakly basic (sulfonamide) nature of the scaffold, controlling the mobile phase pH is critical. A good starting point is a low pH to suppress the ionization of both the carboxylic acid and residual free silanols on the column packing, which can cause peak tailing.

ParameterRecommended Starting ConditionRationale
Column C18 or C8, 5 µm or sub-2 µm, end-cappedProvides good hydrophobic retention. End-capping minimizes interaction with free silanols.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Suppresses ionization of the carboxylic acid (pKa ~3-4) and silanols, ensuring a single protonation state and reducing peak tailing.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers. Acetonitrile often provides better peak shape and lower backpressure.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutesA generic screening gradient to determine the approximate elution time.
Detection UV/DAD at 230 nm and 270 nmMost sulfonamide-containing aromatic rings have strong absorbance in this region.[3]
Flow Rate 1.0 mL/min for 4.6 mm ID columns; 0.4 mL/min for 2.1 mm ID columnsStandard flow rates for analytical columns.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Q2: My this compound derivative shows very broad peaks in the 1H NMR spectrum, especially the NH and OH protons. What can I do?

A2: This is a common issue caused by proton exchange with residual water in the NMR solvent or by quadrupole broadening from the ¹⁴N nucleus.

  • For Exchange Broadening: Add a drop of deuterium oxide (D₂O) to your NMR tube. The labile -COOH and -SO₂NH₂ protons will exchange with deuterium, causing their signals to disappear. This confirms their identity and cleans up the spectrum to resolve other overlapping signals.

  • For Quadrupole Broadening: The sulfonamide (-SO₂NH-) proton signal can be broad due to coupling with the quadrupolar ¹⁴N nucleus.[4] Running the sample at a slightly elevated temperature (e.g., 50 °C) can sometimes sharpen this peak by increasing the rate of quadrupole relaxation.

Q3: I'm having trouble getting a strong signal for my compound using electrospray ionization mass spectrometry (ESI-MS). Which ionization mode is better?

A3: Both positive and negative modes can work, but the choice depends on the mobile phase and the specific derivative structure.

  • Negative Ion Mode ([M-H]⁻): This is often the most reliable and sensitive mode. The carboxylic acid group is easily deprotonated, especially in mobile phases containing buffers like ammonium acetate or at neutral to basic pH, yielding a strong [M-H]⁻ signal.[5][6]

  • Positive Ion Mode ([M+H]⁺): This mode can also be effective, with protonation potentially occurring on the sulfonamide nitrogen. However, signal intensity can be lower compared to the negative mode. If your mobile phase is acidic (e.g., 0.1% formic acid), the positive mode is favored.[5]

Section 2: Troubleshooting Guide: Chromatography (HPLC/UPLC)

This section addresses more complex chromatographic issues in a problem/solution format.

Q4: My main peak is showing significant tailing, even with an acidic mobile phase. What are the likely causes and how do I fix it?

A4: Peak tailing for this class of compounds is almost always due to secondary ionic interactions with the stationary phase. While an acidic mobile phase helps, other factors can contribute.

Causality: The primary cause is the interaction between the protonated (cationic) sulfonamide group and deprotonated (anionic) residual silanol groups on the silica backbone of the C18 column. This strong ionic interaction delays a fraction of the analyte molecules, creating a "tail."

Here is a systematic workflow to troubleshoot this issue:

G start Problem: Peak Tailing (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3.0? start->check_ph lower_ph Action: Lower pH to 2.5 using 0.1% TFA or H3PO4. Re-inject. check_ph->lower_ph No check_column Is the column old or non-end-capped? check_ph->check_column Yes lower_ph->check_column replace_column Action: Replace with a new, high-purity, end-capped C18 column. Consider a phenyl-hexyl phase. check_column->replace_column Yes check_modifier Is tailing still present? check_column->check_modifier No replace_column->check_modifier add_modifier Action: Add a low-level ionic modifier like 10-20 mM Ammonium Formate to the mobile phase. check_modifier->add_modifier Yes solved Problem Resolved check_modifier->solved No check_metal Is tailing still present? add_modifier->check_metal metal_chelation Action: Suspect metal chelation. Flush system with chelating agent (e.g., EDTA solution) or use a 'metal-free' HPLC system. check_metal->metal_chelation Yes check_metal->solved No metal_chelation->solved

Caption: Workflow for Troubleshooting HPLC Peak Tailing.

Expert Insight: Using Trifluoroacetic Acid (TFA) at 0.05-0.1% is a very effective, albeit blunt, tool. It acts as both a strong acid and an ion-pairing agent that masks silanol activity. However, be aware that TFA is a strong ion suppressor in MS, so it should be avoided if you are using an LC-MS system.

Q5: I am seeing new, small peaks appear in my chromatogram when I re-analyze a sample that has been sitting in the autosampler for several hours. What is happening?

A5: This indicates on-instrument degradation. This compound derivatives can be susceptible to hydrolysis, especially if the mobile phase has a high aqueous content and the autosampler is not temperature-controlled.

Protocol for Stability Assessment:

  • Prepare the Sample: Dissolve your standard in the initial mobile phase composition (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).

  • Initial Analysis: Immediately inject the sample and record the chromatogram (t=0).

  • Incubate: Leave the sample vial in the autosampler, preferably set to its operating temperature (e.g., 25°C).

  • Time-Point Analysis: Re-inject the same sample at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Analyze Data: Compare the peak area of the main compound and look for the growth of new impurity peaks. According to regulatory guidelines, a change of >5% in the main peak area or the growth of a degradation product to >0.1% often indicates instability.[7]

Solution: If instability is confirmed, the primary solution is to use a cooled autosampler set to 4-10°C. This dramatically slows down most hydrolytic degradation pathways.

Section 3: Troubleshooting Guide: Mass Spectrometry (MS)

Q6: What are the characteristic fragmentation patterns for this compound derivatives in MS/MS analysis?

A6: The fragmentation is predictable and highly useful for structural confirmation. The key fragmentation points are the loss of small neutral molecules from the two functional groups. Let's use 4-Chloro-3-sulfamoylbenzoic acid as a representative example.[5][6]

Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Proposed Neutral LossStructural Rationale
Negative ESI [M-H]⁻ at 233.96189.9CO₂ (44 Da)Loss of carbon dioxide from the carboxylate anion. This is a very common and often dominant fragmentation pathway for benzoic acids.
154.0SO₂ (64 Da)Cleavage of the C-S bond, leading to the loss of sulfur dioxide.
Positive ESI [M+H]⁺ at 235.98218.0NH₃ (17 Da)Loss of ammonia from the protonated sulfonamide group.
218.9H₂O (18 Da)Loss of water from the protonated carboxylic acid group.
156.0SO₂NH₂ (79 Da)Loss of the entire sulfamoyl radical.

Expert Insight: When analyzing an unknown, look for these characteristic neutral losses (17, 18, 44, 64 Da) in your high-resolution MS/MS data. Their presence is a strong indicator that you have a sulfamoylbenzoic acid scaffold.

Section 4: Troubleshooting Guide: NMR Spectroscopy

Q7: My compound has very low solubility in common NMR solvents like CDCl₃. How can I get a good quality spectrum?

A7: The high crystallinity and polar functional groups of these derivatives often lead to poor solubility in less polar solvents.

Recommended Solvents (in order of preference):

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the solvent of choice. Its high polarity readily dissolves most sulfamoylbenzoic acids. A key advantage is that the acidic -COOH and amide -SO₂NH₂ protons are often visible as distinct, albeit sometimes broad, singlets, providing valuable structural information.[4]

  • Methanol-d₄ (CD₃OD): A good second choice. However, the acidic protons will rapidly exchange with the deuterium on the hydroxyl group of the solvent, so you will not observe signals for the -COOH or -SO₂NH₂ protons.

  • Solvent Mixtures: If solubility is still an issue, a mixture of solvents can be effective. A few drops of DMSO-d₆ in CDCl₃ can sometimes be enough to achieve the necessary solubility while maintaining the sharper resolution often seen in CDCl₃.

Self-Validation Check: After acquiring your spectrum in DMSO-d₆, add one drop of D₂O and re-acquire. The disappearance of the -COOH and -SO₂NH₂ peaks validates their assignment.[8]

Section 5: Impurity Profiling and Stability Studies

Q8: I need to perform a forced degradation study on my lead compound. What conditions should I use and how do I identify the degradants?

A8: Forced degradation, or stress testing, is a regulatory requirement and a crucial part of drug development.[7][9] It involves subjecting the drug substance to harsh conditions to produce potential degradation products and assess its intrinsic stability.

Standard Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C for 2-24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C for 2-24 hours.

  • Oxidation: 3-30% H₂O₂ at room temperature for 2-24 hours.

  • Thermal: Dry heat at 80-100°C for 24-48 hours.

  • Photolytic: Expose the solid and solution to UV/Vis light (ICH Q1B guidelines).

Goal: Aim for 5-20% degradation of the main compound. If you see >20% degradation, reduce the stress time or temperature. If <5%, increase it.

The following decision tree outlines a logical approach to identifying an unknown degradant using LC-MS.

G start Unknown Peak Detected in Forced Degradation Sample get_mass Step 1: Determine Accurate Mass using HRMS (e.g., TOF or Orbitrap) start->get_mass propose_formula Step 2: Propose Elemental Formula based on accurate mass and isotope pattern get_mass->propose_formula get_msms Step 3: Acquire MS/MS Spectrum of the unknown peak propose_formula->get_msms compare_fragments Step 4: Compare Fragments to Parent Drug. Look for characteristic losses or retained fragments. get_msms->compare_fragments hydrolysis Hypothesis: Hydrolysis (e.g., loss of SO2NH2, gain of OH) compare_fragments->hydrolysis Mass change consistent with hydrolysis? oxidation Hypothesis: Oxidation (e.g., gain of 16 Da for hydroxylation) compare_fragments->oxidation Mass change consistent with oxidation? other Hypothesis: Rearrangement or Dimerization (Isomeric mass or doubled mass) compare_fragments->other Other mass change? confirm Step 5: Confirm Structure (e.g., by NMR of isolated impurity or synthesis of suspected standard) hydrolysis->confirm oxidation->confirm other->confirm

Caption: Decision Tree for Identification of Degradation Products.

Common Degradation Pathway: A frequent degradation pathway for this class of compounds is the hydrolysis of the sulfonamide bond (C-S cleavage) to yield the corresponding aminobenzoic acid, or hydrolysis of the amide bond in more complex derivatives.[10][11] This is particularly common under acidic or basic conditions.

References

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL: [Link])
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH. (URL: [Link])
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (URL: [Link])
  • Studies on sulfonamide degradation products | Download Table - ResearchG
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (URL: [Link])
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (URL: [Link])
  • Biodegradability properties of sulfonamides in activated sludge - Oxford Academic. (URL: [Link])
  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PubMed Central. (URL: [Link])
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - IRIS. (URL: [Link])
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Request PDF - ResearchG
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. (URL: [Link])
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (URL: [Link])
  • Stability testing of existing active substances and related finished products - European Medicines Agency. (URL: [Link])
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (URL: [Link])
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (URL: [Link])

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the poor solubility of 2-Sulfamoylbenzoic acid in various reaction media. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

FAQ 1: Why is this compound so difficult to dissolve?

Answer: The solubility challenge with this compound stems directly from its molecular structure. It possesses a combination of features that lead to strong intermolecular forces and high crystal lattice energy, making it resistant to dissolution in many common solvents.

  • Rigid Aromatic Core: The central benzene ring is nonpolar and rigid.

  • Dual Polar Functional Groups: It has two highly polar, hydrogen-bonding groups: a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH₂).[1][2]

  • Strong Intermolecular Forces: These groups can form strong hydrogen bonds with each other in the solid state, creating a very stable crystal lattice that requires significant energy to break apart.

  • Amphiphilic Nature: The molecule has both polar (acid and sulfonamide) and nonpolar (benzene ring) regions, which often results in poor solubility in either purely polar (like water) or purely nonpolar (like hexane) solvents.

This combination of properties means that a successful solubilization strategy must effectively disrupt these strong intermolecular forces and adequately solvate both the polar and nonpolar portions of the molecule.

FAQ 2: How can I dissolve this compound for a reaction in an aqueous medium?

Answer: The most effective and common strategy for aqueous solutions is pH adjustment . The carboxylic acid group is the key to this approach.

Scientific Principle: this compound is an acid with a predicted pKa of approximately 3.13 for the carboxylic acid proton.[2] By adding a base to the aqueous medium, you can deprotonate the carboxylic acid to form its corresponding carboxylate salt (2-sulfamoylbenzoate). This ionic salt is significantly more polar and vastly more soluble in water than the neutral, protonated form.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Preparation of a Soluble Aqueous Stock Solution
  • Select a Base: Choose an appropriate base for your reaction. Inorganic bases are most common. (See Table 1).

  • Initial Suspension: Suspend the required mass of this compound in a portion of the total desired volume of water or buffer.

  • Incremental Base Addition: While stirring vigorously, add the selected base dropwise (if liquid) or in small portions (if solid).

  • Monitor Dissolution: Continue adding the base until all the solid material has dissolved, resulting in a clear solution. A slight excess of base (e.g., 1.05-1.10 equivalents) can ensure complete deprotonation.

  • Final Volume Adjustment: Once dissolved, add the remaining water or buffer to reach the final target concentration.

Table 1: Common Bases for Aqueous Solubilization

BaseTypeMolar Mass ( g/mol )Equivalents NeededNotes
Sodium Hydroxide (NaOH)Strong40.00~1.0Highly effective, but may be too harsh for sensitive substrates.
Potassium Hydroxide (KOH)Strong56.11~1.0Similar to NaOH; potassium salts are sometimes more soluble.
Sodium Bicarbonate (NaHCO₃)Weak84.01~1.0-1.2A milder option. Caution: Generates CO₂ gas. Ensure venting.
Potassium Carbonate (K₂CO₃)Weak138.21~0.5-0.6A stronger weak base than bicarbonate. Also generates CO₂.
Triethylamine (TEA)Organic101.19~1.1Useful if an organic base is preferred; can be removed under vacuum.

Trustworthiness Check: Always perform a small-scale test first. Dissolve a few milligrams in your chosen basic solution to confirm solubility and stability before committing your entire batch of starting material.

FAQ 3: My reaction must be anhydrous or in an organic solvent. How can I improve solubility?

Answer: When pH adjustment isn't an option, using polar aprotic co-solvents is the preferred strategy.[3][4]

Scientific Principle: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent at dissolving polar molecules with hydrogen-bonding capabilities. They are strong hydrogen bond acceptors and have high dielectric constants, which allows them to disrupt the strong self-association of this compound molecules and effectively solvate them.[5][6]

Experimental Protocol: Co-Solvent Solubility Screening
  • Select Co-solvents: Choose a few candidate co-solvents based on their properties and compatibility with your reaction chemistry (See Table 2).

  • Small-Scale Test: In separate vials, place a small, known amount of this compound (e.g., 10 mg).

  • Titrate with Co-solvent: Add your primary organic solvent (e.g., THF, Dichloromethane) to each vial (e.g., 0.5 mL). Then, add the co-solvent dropwise while stirring or vortexing until the solid dissolves.

  • Quantify and Compare: Record the volume of co-solvent required to achieve dissolution. This will give you a practical measure of the minimum co-solvent ratio needed for your reaction scale-up.

Table 2: Recommended Polar Aprotic Co-Solvents

Co-SolventAbbreviationBoiling Point (°C)Notes & Cautions
Dimethyl SulfoxideDMSO189Excellent solubilizing power. Can be difficult to remove. May act as an oxidant at high temperatures.
N,N-DimethylformamideDMF153Very common and effective. Can decompose to form dimethylamine.
N,N-DimethylacetamideDMAc165Similar to DMF but with higher boiling point and greater stability.
N-Methyl-2-pyrrolidoneNMP202High boiling and stable solvent. Effective but can be difficult to remove.

Expert Tip: Even a small percentage of a co-solvent (e.g., 5-10% v/v) can dramatically increase solubility without significantly altering the overall properties of the reaction medium.[4]

FAQ 4: I need to react the deprotonated (anionic) form in a nonpolar solvent. What is the best method?

Answer: For reacting an ionic species in a nonpolar, immiscible organic phase, Phase-Transfer Catalysis (PTC) is the ideal technique.[7][8]

Scientific Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (like Tetrabutylammonium Bromide, TBAB), facilitates the transfer of the water-soluble 2-sulfamoylbenzoate anion into the organic phase.[9] The large, lipophilic ("fat-loving") alkyl groups of the catalyst "shield" the charge of the anion, creating an ion pair that is soluble in the organic solvent. Once in the organic phase, the anion is highly reactive as it is poorly solvated.[8][9]

Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).

Experimental Protocol: General Procedure for Solid-Liquid PTC

This is useful for reactions like esterification where this compound is reacted with an alkyl halide.

  • Setup: To a reaction flask, add the nonpolar organic solvent (e.g., toluene, dichloromethane), the alkyl halide substrate (e.g., benzyl bromide), and the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

  • Add Solids: Add solid this compound and a solid inorganic base (e.g., powdered potassium carbonate, ~1.5-2.0 equivalents). Using a solid base avoids adding water to the system.

  • Reaction: Stir the heterogeneous mixture vigorously at the desired temperature. High shear stirring is crucial to maximize the surface area between the phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer. The disappearance of the starting alkyl halide is often easiest to track.

  • Workup: Upon completion, cool the reaction, filter off the solid salts, and process the organic phase as required (e.g., wash, dry, concentrate).

This powerful technique eliminates the need to dissolve the acid first, as the reaction happens at the interface and in the organic phase.[7]

Summary: A Decision Workflow for Solubilization

Solubility_Decision_Tree start Start: Dissolve This compound q_medium What is the reaction medium? start->q_medium aqueous Aqueous q_medium->aqueous Aqueous organic Organic q_medium->organic Organic ph_adjust Solution: Use pH Adjustment (Add Base to form salt) aqueous->ph_adjust q_conditions Are anhydrous conditions required? organic->q_conditions cosolvent Solution: Use Polar Aprotic Co-solvent (DMSO, DMF) q_conditions->cosolvent Yes q_reactant_form Is the deprotonated (anionic) form the active reactant? q_conditions->q_reactant_form No (or Biphasic) q_reactant_form->cosolvent No ptc Solution: Use Phase-Transfer Catalysis (PTC) q_reactant_form->ptc Yes

Caption: Decision workflow for selecting a solubilization strategy.

References

  • PubChem. This compound.
  • LookChem. This compound. [Link]
  • ChemChart. This compound (632-24-6). [Link]
  • Zhao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
  • Wikipedia. Cosolvent. [Link]
  • Yadav, G. D. (2015). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021).
  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Use of Cosolvents. Taylor & Francis. [Link]
  • Dalal, M.
  • ResearchGate. (2016). Solubility of Benzoic Acid in Mixed Solvents. [Link]
  • Journal For Basic Sciences. (2020). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
  • Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

Sources

Column chromatography techniques for purifying 2-Sulfamoylbenzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 2-Sulfamoylbenzoic Acid Analogs

Welcome to the technical support center for the purification of this compound and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Given their characteristic acidic nature and varying polarity based on substitution, these molecules demand a nuanced approach to column chromatography. This document provides field-proven troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chromatographic principles.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the column chromatography of this compound analogs. Each problem is analyzed by its probable cause, followed by a step-by-step resolution protocol.

Problem 1: Severe Peak Tailing and Poor Resolution

You observe that your target compound elutes from the column as a broad, asymmetrical peak, often co-eluting with nearby impurities.

Causality Explained: Peak tailing with acidic compounds like 2-sulfamoylbenzoic acids on silica gel is a classic problem. It stems from undesirable secondary interactions between the acidic analyte and the weakly acidic silanol groups (Si-OH) on the surface of the silica.[1] A portion of the analyte molecules are deprotonated by the silanol groups, leading to strong ionic interactions that delay their elution relative to the neutral molecules, resulting in a "tail."

Solutions:

  • Mobile Phase Modification: The most effective solution is to suppress the ionization of both your compound and the silica surface.

    • Protocol: Add a small percentage (0.1% to 1.0%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2] This increases the proton concentration in the mobile phase, shifting the equilibrium to favor the neutral, protonated forms of both the analyte and the silanol groups, thereby promoting a single, clean interaction mechanism.

  • Stationary Phase Deactivation: If acid sensitivity is a concern for your molecule, you can reduce the activity of the silica gel.

    • Protocol: Prepare a slurry of your silica gel in the non-polar solvent of your mobile phase. Add 1% triethylamine, swirl for 5 minutes, and then pack the column as usual. This neutralizes the most acidic sites on the silica. Caution: This may alter the elution profile significantly.

G cluster_0 Standard Silica Chromatography cluster_1 Mobile Phase with Acid Modifier (e.g., +0.5% AcOH) Analyte_Acid Analyte (R-COOH) Analyte_Base Analyte (R-COO⁻) Analyte_Acid->Analyte_Base deprotonates Silanol_Acid Silica (Si-OH) Silanol_Base Silica (Si-O⁻) Silanol_Acid->Silanol_Base ionizes Analyte_Base->Silanol_Acid Strong Ionic Interaction (Causes Tailing) Solution Solution: Add Acid Modifier Analyte_H Analyte (R-COOH) (Protonated) Silanol_H Silica (Si-OH) (Protonated) Analyte_H->Silanol_H Weak H-Bonding (Clean Elution)

Caption: Mechanism of peak tailing suppression.

Problem 2: Compound is "Stuck" on the Column or Shows Very Low Recovery

You run the column, but even after flushing with a highly polar solvent, you recover little to no product.

Causality Explained: This issue suggests either irreversible adsorption to the stationary phase or on-column decomposition. The combination of a polar sulfamoyl group and an acidic carboxylic acid can lead to extremely strong binding to the polar silica surface, especially if the molecule also contains other polar functional groups.[3] Alternatively, some sensitive analogs may degrade on the acidic silica surface.[3]

Solutions:

  • Pre-analysis Stability Test (2D-TLC): Before committing to a large-scale column, check your compound's stability on silica.

    • Protocol: Spot your crude material on a TLC plate. Develop it in a suitable solvent system. After drying, turn the plate 90 degrees and re-develop it in the same solvent system. If the spot remains intact and on the diagonal, your compound is stable. If you see new spots or streaking below the diagonal, decomposition is occurring.

  • Switch Stationary Phase: If stability is an issue or binding is too strong, silica is not the right choice.

    • Alumina: Alumina is a basic stationary phase and can be an excellent alternative for acid-sensitive compounds. It is available in neutral and basic grades.

    • Reversed-Phase (C18) Silica: This is often the best choice for highly polar compounds. The stationary phase is non-polar (hydrocarbon chains), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. The most polar compounds will elute first. For acidic compounds like these, using a buffer or acid modifier (e.g., 0.1% TFA or formic acid) in the mobile phase is crucial to ensure good peak shape.[4]

Problem 3: Poor Separation Between Closely Related Analogs

Your product and a key impurity have very similar Rf values on TLC, and you cannot achieve baseline separation on the column.

Causality Explained: This is a problem of selectivity, meaning the chosen stationary and mobile phases do not sufficiently differentiate between the two molecules. To improve separation, you must change the chemical interactions governing the process.[5]

Solutions:

  • Optimize the Mobile Phase: Do not just increase the polarity of the eluent; change its chemical nature. The solvent selectivity triangle (representing different interaction types: hydrogen-bond donors/acceptors, dipole interactions) is a powerful conceptual tool.

    • Protocol: If you are using an Ethyl Acetate/Hexane system, try switching to a completely different solvent system, such as Dichloromethane/Methanol or Acetone/Toluene. These solvents interact with your analytes differently, which can dramatically change the elution order and improve separation.[5] Screen these new systems by TLC first.

  • Employ Gradient Elution: If your mixture contains compounds with a wide range of polarities, an isocratic (constant solvent composition) method may not be effective.

    • Protocol: Start with a low-polarity mobile phase where all components are retained at the top of the column. Gradually increase the percentage of the more polar solvent over the course of the run. This allows the less polar compounds to elute first, while the more tightly-bound, polar compounds are eluted later as the solvent strength increases, resulting in sharper peaks and better overall separation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best "default" stationary phase for purifying this compound analogs?

For initial trials, silica gel (40-63 µm particle size) is the standard choice due to its versatility and cost-effectiveness.[2] However, as discussed in the troubleshooting section, you must be prepared to modify your mobile phase with an acid to counteract peak tailing. If your analog is particularly polar or acid-sensitive, starting with a reversed-phase C18 column may save significant development time.

Q2: How do I systematically develop a mobile phase from scratch?

The process should always begin with Thin-Layer Chromatography (TLC).

Protocol: Mobile Phase Development via TLC
Step 1: Initial Solvent Screening
Step 2: Spotting
Step 3: Development
Step 4: Visualization & Analysis
Step 5: Optimization
Step 6: Acid Addition

Table 1: Recommended Starting Solvent Systems for TLC Screening

Solvent System Polarity Primary Interactions Common Analogs
Ethyl Acetate / Hexanes Low to Medium Hydrogen-bond acceptor Less polar, alkylated analogs
Dichloromethane / Methanol Medium to High Dipole interactions Moderately polar analogs

| Chloroform / Methanol | Medium to High | Hydrogen-bond donor/acceptor | Used in literature for similar compounds[6] |

Q3: My analog is extremely polar and does not move from the baseline even in 20% Methanol/DCM. What are my options?

This is a common scenario.

  • Aggressive Normal Phase: You can try solvent systems containing ammonia to increase elution strength, such as 1-10% of a (10% NH4OH in Methanol) solution mixed into Dichloromethane.[3] This is particularly effective if you are trying to elute basic impurities.

  • Switch to Reversed-Phase: This is the most robust solution. An extremely polar compound in normal-phase becomes a weakly retained compound in reversed-phase. You will have much better control over its retention using a water/acetonitrile or water/methanol gradient.

Q4: Should I perform dry loading or wet (liquid) loading of my sample onto the column?

For purifying 2-sulfamoylbenzoic acids, which often have moderate to poor solubility in the non-polar component of the mobile phase, dry loading is strongly recommended.

  • Wet (Liquid) Loading: Involves dissolving the sample in a minimal amount of the mobile phase or another strong solvent. This is risky because if the solvent is stronger than the mobile phase, it will carry the compound down the column in a diffuse band, destroying resolution.[3]

  • Dry Loading (Slurry Method): Involves dissolving your crude product in a suitable solvent (e.g., methanol, acetone), adding a small amount of silica gel (~2-3 times the weight of your crude product), and evaporating the solvent under vacuum to get a dry, free-flowing powder. This powder is then carefully loaded on top of the packed column. This technique ensures that your entire sample starts as a very narrow, concentrated band, leading to vastly superior separation.

G cluster_troubleshooting Troubleshooting Path start Start: Crude 2-Sulfamoylbenzoic Acid Analog tlc 1. Method Development via TLC (Target Rf = 0.2-0.4) start->tlc acid_mod 2. Add 0.5% Acetic Acid to Mobile Phase tlc->acid_mod dry_load 3. Dry Load Sample onto Column acid_mod->dry_load run_col 4. Run Column Chromatography (Isocratic or Gradient) dry_load->run_col eval Evaluate Fractions run_col->eval success Success: Pure Product eval->success Good Separation & Recovery troubleshoot Problem Encountered eval->troubleshoot Poor Separation, Tailing, or Low Recovery p1 Peak Tailing? - Check Acid Modifier troubleshoot->p1 p2 Poor Separation? - Change Solvent System - Use Gradient Elution troubleshoot->p2 p3 Low Recovery? - Test Stability (2D-TLC) - Switch to Reversed-Phase troubleshoot->p3

Caption: A systematic workflow for purification.

References

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
  • This compound | C7H7NO4S | CID 69436 - PubChem. [Link]
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
  • Supporting Information Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the - Amazon S3. [Link]
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH. [Link]
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC - NIH. [Link]
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α - ResearchG
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Purifying ionic compounds by flash column chrom
  • HPLC Troubleshooting Guide. [Link]
  • HPLC Column and Separation and Separ
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. [Link]
  • Purification of Organic Compounds by Flash Column Chrom
  • 12.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. [Link]
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
  • How to optimize your mobile phase to improve selectivity and resolution in chrom

Sources

Technical Support Center: Prevention of 2-Sulfamoylbenzoic Acid Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a crucial intermediate in the synthesis of various pharmaceuticals and other complex molecules, maintaining its purity is paramount.[1][2] This document provides in-depth technical guidance on storage, handling, and troubleshooting potential degradation issues.

Understanding the Molecule: Why Degradation Occurs

This compound possesses two key functional groups that are susceptible to degradation: a carboxylic acid and a sulfonamide. Understanding the lability of these groups is the first step in preventing unwanted chemical changes.

The primary degradation pathways for this compound are hydrolysis of the sulfonamide group and thermal decarboxylation of the benzoic acid moiety.

  • Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly under acidic or basic conditions, although some studies indicate that many sulfonamides are relatively stable at neutral and alkaline pH.[3] This reaction cleaves the sulfur-nitrogen bond, leading to the formation of 2-carboxybenzenesulfonic acid and ammonia. The presence of moisture is a critical factor in this degradation pathway.

  • Thermal Degradation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (CO2) in a process called decarboxylation.[4][5] This results in the formation of benzenesulfonamide. Studies on benzoic acid itself show that significant thermal decomposition occurs at temperatures above 300°C, but this can be influenced by the presence of other functional groups and impurities.[4][5]

Diagram: Primary Degradation Pathways

The following diagram illustrates the two main degradation routes for this compound.

G A This compound B 2-Carboxybenzenesulfonic Acid + NH3 A->B Hydrolysis (+H2O) C Benzenesulfonamide + CO2 A->C Thermal Decarboxylation (Heat)

Caption: Major degradation pathways of this compound.

Optimal Storage and Handling Protocols

To minimize degradation, strict adherence to proper storage and handling procedures is essential. The following table summarizes the recommended conditions and the scientific rationale behind them.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures significantly reduce the rate of both hydrolysis and thermal degradation. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which is a key reactant in the hydrolysis of the sulfonamide group.
Container Use tightly sealed, amber glass vials or bottles.Prevents exposure to light, which can catalyze degradation, and moisture. Glass is preferred over plastic to avoid potential leaching and adsorption.
Handling Handle in a dry, well-ventilated area or a glove box.[6][7]Reduces exposure to ambient moisture and oxygen. Using a glove box provides the most controlled environment.
Purity Use high-purity material from a reputable supplier.Impurities can act as catalysts for degradation reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that users may encounter, in a question-and-answer format.

Q1: I observed a decrease in the purity of my this compound sample over time, even when stored in the refrigerator. What could be the cause?

A1: This is likely due to moisture-induced hydrolysis. Even at refrigerated temperatures, if the container is not properly sealed or was opened frequently in a humid environment, sufficient moisture can be introduced to cause slow degradation. Ensure your container has a tight-fitting cap and consider flushing the headspace with an inert gas like argon or nitrogen before sealing for long-term storage.

Q2: My sample has developed a slight discoloration (yellowing). Is this a sign of degradation?

A2: Yes, discoloration can be an indicator of degradation. The formation of byproducts, even in small amounts, can lead to a change in the appearance of the material. This could be due to slow oxidation or other side reactions. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as HPLC, before use.

Q3: Can I store solutions of this compound? If so, what is the best solvent and what are the storage conditions?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If you must store a solution, use a dry, aprotic solvent like anhydrous acetonitrile or dioxane. Prepare the solution under an inert atmosphere and store it at -20°C in a tightly sealed container. Avoid aqueous or alcoholic solvents, as they can participate in hydrolysis or esterification reactions.

Q4: I am using this compound in a reaction that requires heating. At what temperature should I be concerned about decarboxylation?

A4: While significant decarboxylation of benzoic acid occurs at very high temperatures, the presence of the sulfamoyl group may alter its stability.[4][5] It is advisable to keep reaction temperatures below 100°C if possible. If higher temperatures are necessary, conduct the reaction for the shortest possible time and under an inert atmosphere to minimize degradation. A pilot experiment to check for the formation of benzenesulfonamide (the decarboxylation product) is recommended.

Analytical Protocols for Stability Assessment

To ensure the integrity of your this compound, regular purity checks are crucial. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[8]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for the purity analysis of this compound. It may require optimization based on the specific HPLC system and impurities expected.

1. Materials and Reagents:

  • This compound (reference standard and sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or another suitable acid for pH adjustment)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).

  • Prepare the sample for analysis at the same concentration in the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the reference standard to determine the retention time of the main peak.

  • Inject the sample and integrate all peaks.

  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Diagram: Stability Study Workflow

The following diagram outlines a typical workflow for a stability study of this compound.

G cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Evaluation A Weigh this compound B Aliquot into Vials A->B C Store at Different Conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) B->C D Pull Samples at T=0, 1, 3, 6 months C->D E Prepare for HPLC Analysis D->E F Inject and Acquire Data E->F G Calculate Purity F->G H Identify Degradants (if any) G->H I Determine Shelf-Life H->I

Caption: Workflow for a typical stability study.

Frequently Asked Questions (FAQs)

Q: Is this compound sensitive to light? A: While thermal and hydrolytic degradation are the primary concerns, it is good laboratory practice to protect all organic compounds from light, as UV radiation can provide the energy to initiate degradation reactions. Storing in amber vials is a simple and effective precaution.

Q: What are the expected degradation products I should look for in my analysis? A: The main degradation products to monitor are 2-carboxybenzenesulfonic acid (from hydrolysis) and benzenesulfonamide (from decarboxylation). Depending on the storage conditions and the presence of other reactive species, other minor impurities may also form.

Q: Can I use a desiccator for storing this compound? A: Yes, storing the compound in a desiccator is a good practice as it will protect it from atmospheric moisture. For enhanced protection, especially for long-term storage, storing a tightly sealed container inside a desiccator at low temperature is recommended.

Q: Is this compound hazardous? A: According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][9] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[7][10]

References

  • PubChem. This compound | C7H7NO4S | CID 69436.
  • Thermo Fisher Scientific. 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet - 2-Amino-4-fluoro-5-sulfamoylbenzoic acid.
  • Journal of Medicinal Chemistry. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • PubChem. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601.
  • ResearchGate. The thermal decomposition of benzoic acid.
  • Chemchart. This compound (632-24-6).
  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions.
  • Frontiers in Environmental Science. Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane.
  • LookChem. This compound.
  • PubMed. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1.
  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • U.S. Food & Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
  • Shubh Life Science. 2-Methoxy-5-Sulfamoyl Benzoic Acid.
  • Royal Society of Chemistry. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism.
  • MDPI. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures.
  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water.
  • ResearchGate. Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b.
  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.

Sources

Technical Support Center: Identifying and Characterizing Unexpected Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to navigate the complexities of unexpected byproduct formation during chemical synthesis. Our focus is to equip you with the logic and methodologies to efficiently identify, characterize, and ultimately control these unintended molecules.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering unexpected results in their reactions.

Q1: My reaction produced a significant amount of an unknown byproduct. What are the first steps I should take?

A1: The immediate goal is to isolate and structurally elucidate the unknown compound. A systematic approach is critical.[1]

  • Isolate the Byproduct: Employ chromatographic techniques like flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to separate the byproduct from the desired product and unreacted starting materials.[1]

  • Assess Purity: Confirm the purity of the isolated byproduct using analytical HPLC or Thin Layer Chromatography (TLC).[1]

  • Characterize the Structure: Utilize a suite of spectroscopic methods to determine the byproduct's structure.[1]

    • Mass Spectrometry (MS): To determine the molecular weight and potential elemental formula.[1][2] High-resolution mass spectrometry (HRMS) is particularly powerful for obtaining accurate mass data.[2][3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR techniques (like COSY and HSQC) are essential for mapping the chemical structure and atom connectivity.[1][4]

    • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[1]

Q2: What are the common causes of increased byproduct formation in organic synthesis?

A2: Increased byproduct formation often stems from several key factors. A thorough investigation into these areas can reveal the root cause:[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can open up alternative reaction pathways.[1]

  • Reagent Quality and Stoichiometry: The presence of impurities in starting materials or incorrect molar ratios of reactants can lead to unintended side reactions.[1][5]

  • Catalyst Issues: An improper choice of catalyst, catalyst deactivation, or incorrect catalyst loading can negatively impact reaction selectivity.[1]

  • Presence of Contaminants: Trace amounts of water, oxygen, or other reactive species can initiate or catalyze side reactions.[1]

Q3: How can I adjust my reaction conditions to minimize byproducts and improve selectivity?

A3: Optimizing reaction parameters is a powerful strategy for controlling reaction outcomes. Consider the following adjustments:

  • Temperature Control: Many reactions are highly sensitive to temperature. Lowering the temperature can often decrease the rate of side reactions more significantly than the desired reaction, thereby enhancing selectivity.[1]

  • Solvent Selection: The polarity and coordinating properties of the solvent can profoundly influence reaction pathways.[1] Experimenting with a range of solvents is often a worthwhile endeavor.[1]

  • Concentration Adjustments: Modifying the concentration of reactants can alter the reaction kinetics and potentially favor the desired product formation.[1]

  • Order of Addition: The sequence in which reagents are introduced can be critical, especially in complex, multi-component reactions.[1]

  • pH Control: For reactions involving acidic or basic intermediates, maintaining an optimal pH can be crucial for preventing unwanted side reactions.[1]

Q4: In the context of drug development, what is a forced degradation study and how does it relate to byproducts?

A4: A forced degradation study, or stress testing, is a critical component of pharmaceutical development.[6] It involves intentionally subjecting a drug substance to harsh conditions—such as high heat, humidity, light, acid, and base hydrolysis, and oxidation—to accelerate its decomposition.[7][8][9] The primary goals are to:

  • Identify likely degradation products that could form under normal storage conditions over the product's shelf-life.[7]

  • Establish the degradation pathways of the drug substance.[7]

  • Develop and validate stability-indicating analytical methods that can effectively separate and quantify the drug from its degradation products.[7][10]

These studies are essential for ensuring the safety, efficacy, and quality of the final drug product and are required by regulatory agencies.[6][8]

Troubleshooting Guides

This section provides detailed, step-by-step guides for addressing specific challenges related to byproduct identification and characterization.

Guide 1: Systematic Workflow for Identifying an Unknown Byproduct

When an unexpected peak appears in your reaction monitoring (e.g., by LC-MS or TLC), a structured approach is necessary for its identification.

Byproduct_Identification_Workflow Start Unexpected Peak Detected (e.g., LC-MS, TLC) Isolate Isolate Byproduct (Prep-HPLC, Flash Chromatography) Start->Isolate Purity Assess Purity (Analytical HPLC, UPLC) Isolate->Purity Characterize Structural Characterization Purity->Characterize MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Characterize->MS Step 1 NMR NMR Spectroscopy - 1H, 13C, 2D NMR - Connectivity Map Characterize->NMR Step 2 IR IR Spectroscopy - Functional Groups Characterize->IR Step 3 Propose Propose Structure MS->Propose NMR->Propose IR->Propose Confirm Confirm Structure (e.g., Synthesis, 2D NMR) Propose->Confirm

Caption: A systematic workflow for the isolation and structural elucidation of an unknown synthesis byproduct.

Experimental Protocols:

Protocol 1: Isolation by Preparative HPLC

  • Develop an Analytical Method: First, develop an analytical HPLC method that shows good separation between your desired product and the unknown byproduct.[11]

  • Scale-Up to Preparative Scale: Transfer the analytical method to a preparative HPLC system, adjusting the column size, flow rate, and injection volume accordingly.

  • Fraction Collection: Collect the fractions corresponding to the byproduct peak.

  • Solvent Removal: Remove the solvent from the collected fractions, typically using a rotary evaporator, to yield the isolated byproduct.

Protocol 2: Structural Elucidation by NMR

  • Sample Preparation: Dissolve a small, pure sample of the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR: Obtain a proton NMR spectrum to identify the types and number of protons in the molecule.[4]

  • Acquire ¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

  • Acquire 2D NMR (COSY, HSQC): If the structure is not immediately obvious, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

  • Structure Assembly: Piece together the structural fragments identified from the various NMR spectra to propose a complete chemical structure.[4]

Guide 2: Troubleshooting Common Degradation Pathways

If you suspect your byproduct is a result of the degradation of your target molecule, consider these common pathways and mitigation strategies.[1]

Degradation PathwayPossible CauseMitigation Strategies
Hydrolysis Presence of water in reagents or solvents; acidic or basic conditions.[1]- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]- Carefully control the pH of the reaction mixture.[1]
Oxidation Exposure to air (oxygen), especially for sensitive functional groups.- Degas solvents before use.- Run the reaction under an inert atmosphere.- Use antioxidants if compatible with the reaction chemistry.
Thermal Degradation Reaction temperature is too high, or prolonged reaction times at elevated temperatures.[1]- Lower the reaction temperature.[1]- Reduce the reaction time.[1]- Monitor the reaction closely to stop it upon completion.[1]
Photolytic Degradation Exposure to UV or visible light, particularly for light-sensitive compounds.[1]- Conduct the reaction in the dark or use amber-colored glassware.[1]- Wrap the reaction vessel in aluminum foil.
Guide 3: Decision Tree for Minimizing Byproduct Formation

When faced with significant byproduct formation, this decision tree can guide your optimization efforts.

Byproduct_Minimization_Strategy Start Byproduct Formation Observed Isolate Isolate & Characterize Byproduct (Guide 1) Start->Isolate IsIsomer Is Byproduct an Isomer of the Product? Isolate->IsIsomer IsDegradation Is Byproduct a Degradation Product? IsIsomer->IsDegradation No OptimizeKinetics Optimize for Thermodynamic vs. Kinetic Control (e.g., Temperature, Reaction Time) IsIsomer->OptimizeKinetics Yes IsReagentImpurity Is Byproduct from a Reagent Impurity? IsDegradation->IsReagentImpurity No MilderConditions Use Milder Reaction Conditions (e.g., Lower Temp, Weaker Reagents) IsDegradation->MilderConditions Yes PurifyReagents Purify Starting Materials and Solvents IsReagentImpurity->PurifyReagents Yes AdjustStoichiometry Adjust Reagent Stoichiometry IsReagentImpurity->AdjustStoichiometry No Minimized Byproducts Minimized OptimizeKinetics->Minimized MilderConditions->Minimized PurifyReagents->Minimized ProtectingGroups Consider Use of Protecting Groups AdjustStoichiometry->ProtectingGroups If necessary AdjustStoichiometry->Minimized ProtectingGroups->Minimized

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of 2-Sulfamoylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 2-sulfamoylbenzoic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity in your experiments. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the regiochemistry of this compound and its derivatives.

Q1: What are the primary factors influencing regioselectivity in reactions involving the this compound scaffold?

A1: The regiochemical outcome of reactions on the this compound ring is primarily governed by a combination of electronic effects, steric hindrance, and the directing ability of the two key functional groups: the carboxylic acid (-COOH) and the sulfamoyl group (-SO₂NH₂). Both are electron-withdrawing groups and generally direct incoming electrophiles to the meta position. However, their relative directing power and the reaction conditions can lead to complex product mixtures. Under certain conditions, such as directed ortho-lithiation, the coordination of reagents to these groups can override the typical electronic effects.

Q2: Which positions on the this compound ring are most susceptible to electrophilic aromatic substitution?

A2: Given that both the carboxylic acid and sulfamoyl groups are meta-directing, the positions meta to both groups (C4 and C6) are electronically deactivated. The position meta to the sulfamoyl group and ortho to the carboxylic acid (C3), and the position meta to the carboxylic acid and para to the sulfamoyl group (C5) are the most likely sites for electrophilic substitution. The precise outcome depends on the specific electrophile and reaction conditions. For instance, chlorosulfonation of 2-chlorobenzoic acid, a related precursor, yields the 2-chloro-5-chlorosulfonylbenzoic acid, indicating a preference for the position para to the existing chloro group.[1]

Q3: Can the sulfamoyl group itself be a site of reaction?

A3: Yes, the nitrogen atom of the sulfamoyl group is nucleophilic and can readily react with various electrophiles. For example, it can be alkylated or acylated. This reactivity is often exploited in the synthesis of derivatives where modifications are desired on the sulfamoyl moiety.[2][3]

Q4: How does solvent choice impact the regioselectivity of these reactions?

A4: Solvent choice can significantly influence regioselectivity by affecting the solubility of reagents, the stabilization of charged intermediates, and the Lewis basicity of the reaction medium. For instance, in directed ortho-lithiation reactions, coordinating solvents like tetrahydrofuran (THF) are crucial for stabilizing the organolithium intermediates that direct substitution to a specific ortho position.[4][5]

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific experimental issues.

Issue 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution

Q: My electrophilic aromatic substitution reaction on this compound is yielding a mixture of isomers with no clear major product. How can I improve the regioselectivity?

A: This is a common challenge due to the competing directing effects of the carboxyl and sulfamoyl groups. Here’s a systematic approach to troubleshoot this issue:

Step 1: Analyze the Directing Group Effects Both the -COOH and -SO₂NH₂ groups are deactivating and meta-directing.[6][7] This means they withdraw electron density from the aromatic ring, making it less reactive, and direct incoming electrophiles to the positions meta to themselves. The sulfamoyl group is generally considered a stronger deactivating group than the carboxylic acid.

Causality Check: Are your reaction conditions favoring substitution at multiple positions? Harsh conditions (high temperatures, strong Lewis acids) can sometimes overcome the subtle differences in activation at different positions, leading to a loss of selectivity.

Step 2: Modify Reaction Conditions

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lowest activation energy.

  • Catalyst: The choice and amount of Lewis acid catalyst can be critical. For instance, in Friedel-Crafts reactions, using a milder Lewis acid or a stoichiometric amount might prevent side reactions and improve selectivity.

  • Solvent: A less polar solvent might decrease the reactivity of the electrophile, leading to higher selectivity.

Step 3: Employ a Protecting Group Strategy Temporarily masking one of the functional groups can simplify the directing effects.[8][9]

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can alter its electronic and steric properties.[2] While still a deactivating group, an ester is less deactivating than a carboxylic acid.

  • Protect the Sulfamoyl Group: The sulfamoyl nitrogen can be protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy).[10] This can influence the directing effect and prevent unwanted side reactions at the nitrogen.

Protecting Group Introduction Removal Conditions Impact on Directing Effect
Methyl/Ethyl Ester Fischer esterification (MeOH/EtOH, H⁺)Acidic or basic hydrolysisLess deactivating than -COOH
Boc Boc₂O, base (e.g., DMAP)Acid (e.g., TFA)Alters steric and electronic profile
Cbz Cbz-Cl, baseHydrogenolysis (H₂, Pd/C)Alters steric and electronic profile

Step 4: Consider a Directed Ortho-Metalation (DoM) Approach For highly specific regioselectivity, DoM is a powerful strategy.[5][11] This involves using a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a position ortho to a directing metalating group (DMG). Both the carboxylate (formed in situ) and the sulfamoyl group can act as DMGs.

Experimental Insight: The carboxylic acid group is a potent directing group for ortho-lithiation.[4] Treatment of a benzoic acid with a strong base generates the lithium carboxylate, which then directs the lithiation to the ortho position. In the case of this compound, this would be the C3 position. The subsequent addition of an electrophile will result in substitution exclusively at this position.

Issue 2: Unwanted Reactions at the Sulfamoyl Nitrogen

Q: I am attempting a ring substitution, but I am observing significant side-product formation resulting from a reaction at the sulfamoyl nitrogen. How can I prevent this?

A: The sulfamoyl nitrogen is nucleophilic and can compete with the aromatic ring for electrophiles. Here's how to address this:

Step 1: Choose a Suitable Protecting Group As mentioned in the previous section, protecting the sulfamoyl nitrogen is the most direct way to prevent side reactions. The choice of protecting group will depend on the stability required for your subsequent reaction steps.[8][12]

Workflow for Sulfamoyl Protection:

G Start This compound Derivative Protect Protect Sulfamoyl Nitrogen (e.g., Boc, Cbz) Start->Protect React Perform Ring Substitution Reaction Protect->React Deprotect Remove Protecting Group React->Deprotect End Desired Regioisomer Deprotect->End

Caption: Workflow for preventing side reactions at the sulfamoyl nitrogen.

Step 2: Modify the N-Substituent on the Sulfamoyl Group If your synthesis allows, starting with an N-substituted this compound where the substituent is a bulky group can sterically hinder the approach of electrophiles to the nitrogen.[13][14][15]

Step 3: Adjust Reaction Conditions

  • Reagent Choice: Using a less reactive electrophile or a pre-formed electrophilic species might favor reaction at the more nucleophilic aromatic ring over the sulfamoyl nitrogen.

  • Order of Addition: Adding the substrate to the electrophile solution (inverse addition) can sometimes minimize side reactions by keeping the concentration of the substrate low.

Section 3: Key Methodologies for Regiocontrolled Synthesis

This section provides detailed protocols for achieving specific regiochemical outcomes.

Protocol 1: Directed Ortho-Lithiation for C3-Substitution

This protocol is designed to achieve exclusive substitution at the position ortho to the carboxylic acid group.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Electrophile (e.g., methyl iodide, trimethylsilyl chloride)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the carboxylic acid and the sulfamoyl group, and the second equivalent effects the ortho-lithiation.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Perform an aqueous workup and purify the product by column chromatography or recrystallization.

Mechanistic Rationale:

G cluster_0 Step 1: Deprotonation & Coordination cluster_1 Step 2: Directed Ortho-Lithiation cluster_2 Step 3: Electrophilic Quench Substrate This compound Intermediate1 Dilithiated Intermediate (Coordinated to Li+) Substrate->Intermediate1 -78 °C, THF Base 2 n-BuLi Base->Intermediate1 Intermediate2 C3-Lithiated Species Intermediate1->Intermediate2 Deprotonation at C3 Product C3-Substituted Product Intermediate2->Product Electrophile E+ Electrophile->Product

Caption: Mechanism of directed ortho-lithiation.

Protocol 2: Synthesis of 5-Substituted Derivatives via Chlorosulfonation

This protocol is adapted from methods used to synthesize related compounds and can be applied to achieve substitution at the C5 position.[16][17]

Materials:

  • 2-Chlorobenzoic acid (as a precursor model)

  • Chlorosulfonic acid

  • Amine of choice

  • Thionyl chloride

  • Appropriate coupling reagents

Procedure:

  • Chlorosulfonation: Carefully add 2-chlorobenzoic acid to an excess of chlorosulfonic acid. Heat the mixture to facilitate the reaction, which will introduce a chlorosulfonyl group (-SO₂Cl) primarily at the C5 position, para to the chlorine and meta to the carboxylic acid.

  • Sulfonamide Formation: React the resulting 2-chloro-5-chlorosulfonylbenzoic acid with the desired amine to form the corresponding 2-chloro-5-sulfamoylbenzoic acid derivative.

  • Further Functionalization (if needed): The carboxylic acid can then be converted to an acid chloride using thionyl chloride and subsequently reacted with another nucleophile to form an amide.[17]

Strategic Rationale: This multi-step approach leverages the strong directing effect of the halogen in the starting material to install the sulfamoyl group at the desired C5 position.

Section 4: Conclusion

Controlling the regioselectivity of reactions involving this compound is a nuanced task that requires a deep understanding of the interplay between electronic effects, steric factors, and reaction conditions. By carefully selecting your synthetic strategy, whether it be leveraging inherent directing effects, employing protecting groups, or utilizing powerful techniques like directed ortho-metalation, you can achieve the desired regiochemical outcome. This guide serves as a starting point for troubleshooting and optimizing your reactions. For further in-depth understanding, consulting the primary literature is always recommended.

References

  • D. D. K. et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • J. I. et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry.
  • Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US Patent 3,879,402.
  • T. I. et al. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP Patent 0,068,239.
  • D. D. K. et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
  • (n.d.). Protecting Groups. University of Connecticut.
  • (n.d.). Steric Hindrance. ChemTalk.
  • J. M. B. et al. (2001). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • (n.d.). Directed ortho metalation. Wikipedia.
  • (2018). Sulphonic acid group in benzene ring. Chemistry Stack Exchange.
  • (2024). Steric Hindrance. Najam Academy.
  • (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
  • A. F. K. et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC.
  • (2025). Steric hindrance: Significance and symbolism. ScienceDirect.
  • (n.d.). Electronic Effects. PharmaXChange.info.
  • (n.d.). Directed Ortho Metalation. Harvard University.
  • (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • (2013). Steric hindrance. Khan Academy.
  • (n.d.). This compound. PubChem.
  • (2013). Steric hindrance | Substitution and elimination reactions. Khan Academy.
  • A. A. et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • (2022). Intro to Electronic Effects (& why should I care ?). Khan Academy.
  • (n.d.). Electronic effects of functional groups Questions with Solutions. Filo.
  • S. M. B. et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry.
  • Y. Z. et al. (2021). Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis. Organic Chemistry Frontiers.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-sulfamoylbenzoic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological activity. We will dissect the core scaffold, examine key substitutions, and compare these derivatives against alternative compounds, supported by experimental data and detailed protocols.

Introduction: The Versatile this compound Scaffold

The this compound framework is a privileged scaffold in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. Historically, derivatives of this structure have been prominent as diuretics.[1][2] However, the inherent chemical functionalities of this scaffold—a carboxylic acid and a sulfonamide group—have enabled its application across diverse therapeutic areas, including antihypertensive, anticancer, antidiabetic, and potent enzyme inhibitory agents.[3][4][5]

The primary focus of this guide will be on the role of these derivatives as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological and pathological processes.[5] Understanding the nuanced interactions between these inhibitors and the CA active site is paramount for designing next-generation therapeutics with improved potency and selectivity.

Deconstructing the Core Scaffold: Key Functional Groups

The biological activity of this compound derivatives is fundamentally dictated by its two key functional groups: the sulfonamide (-SO₂NH₂) and the carboxylic acid (-COOH).

  • The Sulfonamide Group: This is the cornerstone of activity for many derivatives, particularly as carbonic anhydrase inhibitors. The primary sulfonamide is a potent zinc-binding group (ZBG), capable of coordinating with the Zn²⁺ ion in the active site of metalloenzymes.[6] This interaction is the primary anchor for the inhibitor molecule. Modifications to the sulfonamide nitrogen (N-substitutions) can drastically alter binding affinity and selectivity.

  • The Carboxylic Acid Group: The carboxyl group provides an additional point of interaction with the enzyme's active site, often forming hydrogen bonds with hydrophilic residues.[7] However, the acidic nature of this group can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability.[8][9] This has led to extensive exploration of bioisosteric replacements—substituting the carboxylic acid with other functional groups that mimic its steric and electronic properties while offering improved drug-like characteristics.[10][11]

Below is a diagram illustrating the core scaffold and the principal points for chemical modification.

cluster_0 This compound Scaffold cluster_1 Points of Modification Scaffold N_Sub R1: N-Substitution (Modulates Selectivity) Scaffold->N_Sub Sulfonamide Nitrogen Ring_Sub R2: Ring Substitution (Modulates Potency & Potency) Scaffold->Ring_Sub Aromatic Ring COOH_Bio R3: Carboxylic Acid Bioisostere (Improves PK Properties) Scaffold->COOH_Bio Carboxylic Acid

Caption: Core this compound scaffold and key modification points.

Deep Dive: SAR at Carbonic Anhydrase

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in processes like pH regulation, ion transport, and biosynthesis. Several isoforms are validated drug targets, such as hCA II for glaucoma and hCA IX and XII for cancer.[12][13] The SAR of this compound derivatives as CA inhibitors can be understood through three pillars.

Pillar 1: The Sulfonamide Zinc-Binding Anchor

The primary, unsubstituted sulfonamide group (-SO₂NH₂) is essential for high-affinity binding. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the catalytic Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide ion. This is the foundational interaction for inhibition.

  • N-Substitution: While primary sulfonamides are most potent, substitutions on the nitrogen can be used to tune isoform selectivity. However, bulky N-substituents often lead to a significant loss of potency by disrupting the critical zinc-binding interaction.

Pillar 2: Aromatic Ring Substitutions

Substituents on the benzoic acid ring play a crucial role in establishing secondary interactions with residues in the CA active site, thereby influencing both potency and isoform selectivity.

  • Position 4: Substitution at the C4 position with groups like chloro (Cl) or other halogens can enhance diuretic activity and inhibitory potency.[2] These groups can form favorable interactions with hydrophobic pockets within the active site.

  • Position 5: The position of the sulfamoyl group is critical. For diuretic activity, a 5-sulfamoyl group is considered essential.[2]

The diagram below illustrates the binding mode of a generic sulfonamide inhibitor within the CA active site.

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound Inhibitor ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 THR199 Thr199 GLU106 Glu106 SO2NH SO₂NH⁻ SO2NH->ZN Coordination Bond (Primary Interaction) Aromatic Aromatic Ring COOH COOH COOH->THR199 H-Bond COOH->GLU106 H-Bond

Caption: Inhibitor binding in the carbonic anhydrase active site.

Pillar 3: The Carboxylic Acid and Its Bioisosteres

While the carboxyl group contributes to binding via hydrogen bonds with key residues like Thr199, its ionizable nature can be a liability for oral bioavailability and cell permeability.[9] Bioisosteric replacement is a key strategy to mitigate these issues.

  • Tetrazoles: With a pKa similar to carboxylic acids (pKa ≈ 4.5-4.9), tetrazoles are one of the most successful bioisosteres.[10] They can maintain the necessary acidic proton for key interactions while improving metabolic stability.[8]

  • Acylsulfonamides: This group also mimics the acidity of carboxylic acids and can form multiple hydrogen bond interactions, sometimes leading to a significant increase in potency.[10][14]

Comparative Analysis: Performance vs. Alternatives

To contextualize the SAR, it is essential to compare the performance of different derivatives and benchmark them against established alternatives.

Table 1: Comparative Inhibitory Activity of Sulfonamide Derivatives Against Human CA Isoforms
Compound ClassDerivative ExamplehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Standard Inhibitor Acetazolamide (AAZ)250122.525[15] (Implied)
Benzamide-4-Sulfonamides Compound 3a3348.16.57.2[15]
Compound 3d5.30.780.551.1[15]
Compound 3l10.91.20.912.3[15]

This table synthesizes data from referenced literature. Values are for illustrative comparison.

Analysis: The data clearly shows that derivatives of the core sulfonamide scaffold can achieve low nanomolar and even subnanomolar inhibition of key CA isoforms.[15] Simple benzamide derivatives (like 3d and 3l) show potent, broad-spectrum inhibition across the tested isoforms, significantly outperforming the older, standard drug Acetazolamide against hCA I. This highlights the value of exploring substitutions on the core scaffold to fine-tune potency.

Comparison with Other Classes: The this compound derivatives belong to the broader class of sulfonamide CA inhibitors. Compared to simple benzenesulfonamides, the benzoic acid moiety provides an additional handle for modification and interaction.[12] While other classes of inhibitors exist (e.g., coumarins, sulfocoumarins), sulfonamides remain the "gold standard" due to their well-understood binding mechanism and high potency.[6]

Experimental Design: Synthesis and Evaluation Protocols

Trustworthy SAR data is built on robust and reproducible experimental protocols. Here, we outline a general synthesis route and a standard enzymatic assay.

General Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from a substituted benzoic acid, followed by chlorosulfonation and subsequent amination to form the sulfonamide. The final step typically involves coupling at the carboxylic acid position.[3]

Caption: General workflow for synthesis and biological evaluation.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the enzyme's ability to hydrate CO₂ and is considered a gold standard for determining inhibition constants (Kᵢ).[15]

Objective: To determine the inhibitory potency (Kᵢ) of a test compound against a specific human carbonic anhydrase (hCA) isoform.

Materials:

  • Purified recombinant hCA isoform (e.g., hCA II)

  • HEPES buffer (pH 7.5)

  • Sodium sulfate (Na₂SO₄) for maintaining ionic strength

  • pH indicator (e.g., p-Nitrophenol)

  • Saturated CO₂ solution (substrate)

  • Test inhibitor dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation: All solutions are prepared in the HEPES buffer containing Na₂SO₄. The final concentration of DMSO in the assay cell must be kept constant and low (<1%) to avoid solvent effects.

  • Enzyme-Inhibitor Pre-incubation: A solution of the hCA enzyme is mixed with varying concentrations of the test inhibitor. This mixture is allowed to pre-incubate for a set time (e.g., 15 minutes) to reach binding equilibrium.

  • Assay Initiation: The enzyme-inhibitor solution is rapidly mixed with the saturated CO₂ solution in the stopped-flow instrument.

  • Data Acquisition: The instrument records the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate, causing a drop in pH. The initial rate of this reaction is calculated.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

    • The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).

Self-Validation: This protocol is self-validating through the inclusion of a known standard inhibitor (e.g., Acetazolamide) in every experiment. The results for the standard must fall within an acceptable, pre-defined range for the data from the test compounds to be considered valid.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationships, particularly for carbonic anhydrase inhibition, are well-defined:

  • A primary sulfonamide is critical for potent zinc-binding.

  • Aromatic ring substitutions are key for tuning potency and achieving isoform selectivity.

  • The carboxylic acid provides an important interaction point but is a prime candidate for bioisosteric replacement to optimize pharmacokinetic profiles.

Future research in this area will likely focus on developing highly isoform-selective inhibitors to minimize off-target effects. For example, selectively targeting the tumor-associated hCA IX over the ubiquitous hCA II is a major goal in oncology. This will require sophisticated molecular modeling and the exploration of novel substituents that can exploit the subtle differences between the active sites of the various CA isoforms. The continued application of bioisosteric replacement strategies will also be crucial in advancing these promising compounds from laboratory curiosities to clinically effective therapeutics.

References

  • Hassan, M., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports.
  • Sankaran, B., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Ishihara, Y., et al. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents (EP0068239A2).
  • Berrino, E., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules.
  • Donahue, M. G., et al. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis.
  • Tikendra. (N/A). Sar Loop Diuretics. Scribd.
  • Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry.
  • Shaukat, A., et al. (2022). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Polycyclic Aromatic Compounds.
  • Anonymous. (N/A). SAR of Sulphonamides. Pharmacy180.
  • Vedani, A., & Huhta, D. W. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.
  • Ayoup, M. S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics.
  • Basak, A., et al. (2021). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances.
  • Angeli, A., et al. (2021). Structure–activity relationship summary of tested compounds. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • de Gelder, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem.

Sources

A Senior Application Scientist's Guide to the Efficacy of 2-Sulfamoylbenzoic Acid-Based Carbonic Anhydrase Inhibitors Compared to Clinically Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of 2-Sulfamoylbenzoic acid-based inhibitors, an emerging class of compounds with significant therapeutic potential. In this guide, we will dissect their efficacy, benchmark them against established clinical drugs, and provide the detailed experimental frameworks necessary for their robust evaluation. Our focus is on the enzyme family central to their mechanism of action: the Carbonic Anhydrases (CAs).

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This simple reaction is critical for pH regulation, CO₂ transport, electrolyte balance, and fluid secretion across various tissues.[1][2][3]

Dysregulation of CA activity is implicated in a range of pathologies. For researchers in drug development, specific CA isoforms have become validated therapeutic targets for several major diseases:

  • Glaucoma: The inhibition of CA isoforms in the eye's ciliary body (hCA II, IV, and XII) reduces the secretion of aqueous humor, thereby lowering the intraocular pressure (IOP) that damages the optic nerve.[3][4][5][6][7]

  • Cancer: Tumor-associated isoforms, particularly the transmembrane proteins hCA IX and hCA XII, are overexpressed in hypoxic tumors.[1][2] They help maintain the acidic tumor microenvironment, which promotes tumor growth, metastasis, and chemoresistance.[2] Targeting these isoforms is a promising anti-cancer strategy.[2]

  • Other Conditions: CA inhibitors are also used as diuretics, for managing epilepsy, and for treating altitude sickness.[1][8][9]

The foundational inhibitors, such as Acetazolamide, are sulfonamides. This guide focuses on a specific, promising subclass: derivatives of this compound. We will compare their performance directly with clinically established sulfonamide drugs like Acetazolamide and Dorzolamide.

Mechanism of Action: A Tale of Zinc Binding

The catalytic core of a human carbonic anhydrase (α-CA) features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. The fundamental inhibitory mechanism for sulfonamides, including this compound derivatives, involves the displacement of this zinc-bound water molecule. The sulfonamide group (–SO₂NH₂) deprotonates and coordinates directly to the Zn²⁺ ion, forming a stable tetrahedral complex that blocks the enzyme's active site and prevents substrate binding. This direct, potent interaction is the basis for their efficacy.

Below is a diagram illustrating the general biological role of CA and the point of intervention for inhibitors.

cluster_Cell Cell Interior (e.g., Ciliary Epithelium) cluster_Lumen Exterior (e.g., Aqueous Humor) cluster_Inhibition Pharmacological Intervention CO2_in CO₂ + H₂O H2CO3 H₂CO₃ CA_enzyme Carbonic Anhydrase (e.g., hCA II) CO2_in->CA_enzyme Hydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous Dissociation Ion_Transport Ion & Fluid Transport (e.g., Na⁺, H₂O follows) HCO3_H->Ion_Transport Bicarbonate drives secretion Inhibitor Sulfonamide Inhibitor (e.g., this compound deriv.) Inhibitor->CA_enzyme Blocks Active Site

Caption: Role of Carbonic Anhydrase in fluid secretion and the mechanism of inhibition.

Comparative Efficacy: Quantitative Inhibitor Analysis

The true measure of an inhibitor's potential lies in its potency and selectivity. Potency is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. Selectivity refers to an inhibitor's preference for one CA isoform over others, which is crucial for minimizing off-target side effects.

The following tables summarize experimental data from peer-reviewed literature, comparing various this compound derivatives against key human CA isoforms. Acetazolamide (AAZ), a widely used clinical drug, serves as the reference standard.

Table 1: Inhibition Data (Kᵢ in nM) for this compound Derivatives vs. Key hCA Isoforms
Compound Class/DerivativehCA I (Cytosolic)hCA II (Glaucoma Target)hCA IX (Cancer Target)Reference
Acetazolamide (AAZ) - Standard 2501225.8[10]
Benzamide-4-sulfonamides (General Range) 5.3 - 334Low nM / Sub-nM8.0 - 26.0[10]
Derivative 3h (with amino acyl moiety)--8.0[10]
Derivative 3k (with amino acyl moiety)--9.3[10]
Derivative 3c (propargyl moiety)85.3Low nM-[10]
Derivative 3f (valyl moiety)57.8Low nM-[10]

Note: "Low nM / Sub-nM" indicates high potency as described in the source text, though specific values for hCA II were not tabulated in the same manner as for other isoforms in the primary reference.[10]

Interpretation & Field Insights:

  • High Potency: The data clearly show that derivatives of this compound can be exceptionally potent inhibitors.[10] Many compounds exhibit inhibitory constants in the low nanomolar or even subnanomolar range against hCA II and hCA IX, often surpassing the potency of the standard drug, Acetazolamide.[10]

  • Targeting hCA IX: Notably, several derivatives (e.g., 3h, 3k) show significantly stronger inhibition of the tumor-associated hCA IX than Acetazolamide.[10] This is a critical finding for researchers in oncology, as high selectivity for hCA IX over the ubiquitous "housekeeping" enzyme hCA II is a key goal to reduce side effects.

  • Isoform Selectivity: While highly potent, achieving selectivity remains a challenge. The broad range of activity against hCA I demonstrates that modifications to the this compound scaffold can dramatically alter isoform specificity. This chemical tractability is a significant advantage, allowing for targeted synthesis campaigns to optimize for a desired isoform profile.

Experimental Protocols: A Self-Validating System for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled assays are paramount. Below are detailed protocols for determining the inhibitory activity of novel compounds against carbonic anhydrase.

Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for measuring the catalytic activity of CA. It directly measures the enzyme-catalyzed hydration of CO₂, the physiological substrate. The assay monitors the pH change resulting from the production of a proton during the reaction.

Principle: The assay follows the drop in pH of a buffered solution after the injection of CO₂-saturated water. The rate of this pH drop is proportional to the CA activity. An inhibitor will slow this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM TRIS buffer containing 100 µM phenol red as a pH indicator. Adjust the pH to 8.3.[11] Keep this buffer on ice.

    • Enzyme Solution: Reconstitute purified human carbonic anhydrase (e.g., hCA II) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5) to a known stock concentration.[11] Prepare serial dilutions to determine the linear range of the assay.

    • Inhibitor Solutions: Dissolve test compounds (e.g., this compound derivatives) and the reference standard (Acetazolamide) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Prepare serial dilutions in the assay buffer.

    • Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas through deionized water kept on ice for at least 30 minutes prior to and during the experiment.[11]

  • Instrumentation:

    • Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder, set to 25°C.

  • Assay Procedure:

    • Equilibrate two syringes in the stopped-flow instrument: one with the enzyme/inhibitor mixture in assay buffer, and the other with the CO₂-saturated water.

    • Rapidly mix equal volumes of the two syringes.

    • Monitor the change in absorbance of the phenol red indicator at 570 nm, which corresponds to the change in pH.

    • Record the initial, uncatalyzed rate of reaction (buffer only).

    • Record the catalyzed rate (enzyme only).

    • Record the inhibited rates by pre-incubating the enzyme with various concentrations of the inhibitor for 15 minutes before mixing with the substrate.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare: 1. Enzyme Solution 2. Inhibitor Dilutions 3. CO₂-Saturated H₂O Load Load Syringes: - Syringe A: Enzyme +/- Inhibitor - Syringe B: CO₂ Substrate Reagents->Load Mix Rapid Mix in Stopped-Flow Instrument Load->Mix Monitor Monitor Absorbance Change (pH drop) over time Mix->Monitor Rates Calculate Initial Reaction Rates Monitor->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot Ki Determine IC₅₀ / Kᵢ Plot->Ki

Caption: Workflow for the Stopped-Flow CO₂ Hydrase Inhibition Assay.

Esterase Activity Assay (Colorimetric)

This is a simpler, more accessible alternative to the stopped-flow method, suitable for high-throughput screening. It relies on the promiscuous esterase activity of CA, using a chromogenic substrate like 4-nitrophenyl acetate (p-NPA).

Principle: Active CA catalyzes the hydrolysis of p-NPA to 4-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at ~405 nm. An inhibitor will reduce the rate of color formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM sodium phosphate buffer, pH 7.5.[11]

    • Enzyme & Inhibitor Solutions: Prepare as described in section 4.1.

    • Substrate Solution: Prepare a 30 mM solution of 4-nitrophenyl acetate (p-NPA) in acetonitrile.[11]

  • Instrumentation:

    • A standard 96-well microplate reader capable of measuring absorbance at 405 nm in kinetic mode.

  • Assay Procedure (96-well plate format):

    • Sample Wells: To each well, add assay buffer, enzyme solution, and inhibitor solution (or solvent for control).

    • Background Control Wells: Add assay buffer and inhibitor solution, but no enzyme. This measures the rate of uncatalyzed p-NPA hydrolysis.

    • Positive Control Wells: Add assay buffer and enzyme, but no inhibitor.

    • Adjust the final volume in all wells with assay buffer (e.g., to 180 µL).

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells (e.g., 20 µL).

    • Immediately place the plate in the reader and measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes at 25°C.

  • Data Analysis:

    • For each well, calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Subtract the average rate of the background control wells from all other wells to get the enzyme-catalyzed rate.

    • Calculate and plot the percentage of inhibition as described in section 4.1 to determine IC₅₀ values.

Conclusion and Future Outlook

The evidence strongly supports the continued investigation of this compound derivatives as a promising class of carbonic anhydrase inhibitors.[10] Experimental data demonstrate that these compounds can achieve potencies that are comparable, and in some cases superior, to clinically used drugs like Acetazolamide, particularly against the therapeutically relevant hCA IX isoform.[10]

The key advantage of this chemical scaffold is its versatility. By modifying the moieties attached to the core structure, researchers can fine-tune the inhibitor's properties to enhance potency, improve isoform selectivity, and optimize physicochemical characteristics like water solubility for different administration routes (e.g., topical for glaucoma).[12][13]

For drug development professionals, the path forward involves leveraging the robust assay protocols outlined here for systematic structure-activity relationship (SAR) studies. The ultimate goal is the development of isoform-specific inhibitors that maximize therapeutic benefit while minimizing the off-target effects associated with first-generation CAIs, paving the way for next-generation treatments for glaucoma, cancer, and beyond.

References

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules.
  • Younas, H., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications.
  • Jalil, S., et al. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Medicinal Chemistry Research.
  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters.
  • Li, J., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie.
  • Kaufman, E. J. & Palmer, A. C. (2023). Carbonic Anhydrase Inhibitors. StatPearls.
  • Mayer, M., et al. (2019). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.
  • Mboge, M. Y., et al. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites.
  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride? Patsnap Synapse.
  • Lee, S. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences.
  • Nocentini, A., et al. (2021). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Nocentini, A. & Supuran, C. T. (2020). Glaucoma and the Applications of Carbonic Anhydrase Inhibitors. ResearchGate.
  • Le, T. V., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic & Medicinal Chemistry.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • Törnquist, P. & Alm, A. (1998). Aqueous humor flow in human eyes treated with dorzolamide and different doses of acetazolamide. Archives of Ophthalmology.
  • van der Valk, R. & Webers, C. A. B. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? Eye.
  • Ministry of Health and Prevention, UAE. (n.d.). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX.
  • Dr.Oracle. (2025). What is the mechanism of action of acetazolamide?
  • Kurysheva, N. I. (2019). Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. Review. Part II. Natsional'nyi zhurnal glaukoma.
  • ResearchGate. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX.
  • GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma.
  • Achieve Eye & Laser Specialists. (n.d.). Carbonic Anhydrase Inhibitors for Glaucoma.
  • Wang, Y., et al. (2021). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. International Journal of Molecular Sciences.
  • De Luca, L., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie.

Sources

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 2-Sulfamoylbenzoic acid, a key chemical entity and a known impurity in the synthesis of saccharin, requires a robust and sensitive analytical method for its precise measurement.[1][2] This guide provides an in-depth validation of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound. The performance of this advanced method is objectively compared with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach, providing supporting experimental data and procedural rationale.

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[3]

The Analyte: this compound

This compound (C₇H₇NO₄S) is a sulfonamide and a benzoic acid derivative.[4] Its accurate quantification is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the safety of pharmaceutical products.

Caption: Chemical structure of this compound.

Comparative Overview of Analytical Methodologies

This guide compares a traditional HPLC-UV method, adapted from established procedures for the closely related isomer o-sulfamoylbenzoic acid, with a novel, highly sensitive UPLC-MS/MS method.[1][2] The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

FeatureTraditional HPLC-UV MethodNovel UPLC-MS/MS Method
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; specific detection based on precursor and product ion masses.
Sensitivity Lower; typically in the parts-per-million (ppm) range.Higher; capable of reaching parts-per-billion (ppb) levels.
Speed Slower run times due to larger particle size columns.Faster analysis due to smaller particle size columns (UPLC).
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Validation of the Novel UPLC-MS/MS Method

The validation of the new UPLC-MS/MS method was conducted in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation stock Stock Solution Preparation cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples injection Sample Injection cal_standards->injection qc_samples->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection specificity Specificity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: Workflow for the validation of the UPLC-MS/MS method.

Detailed Experimental Protocol: UPLC-MS/MS

1. Instrumentation and Reagents:

  • UPLC System: Waters ACQUITY UPLC H-Class

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound Reference Standard: USP grade

2. Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transition: m/z 200.0 > 136.1 (Quantifier), m/z 200.0 > 92.1 (Qualifier)

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) in the same manner as the calibration standards.

Comparative Validation Data

The following tables summarize the validation performance of the novel UPLC-MS/MS method in comparison to a traditional HPLC-UV method.

Table 1: Linearity and Sensitivity

ParameterTraditional HPLC-UV Method*Novel UPLC-MS/MS Method
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
LOD ~0.5 µg/mL0.3 ng/mL
LOQ ~1.5 µg/mL1.0 ng/mL

*Performance data for the HPLC-UV method is based on published methods for the closely related isomer, o-sulfamoylbenzoic acid, for comparative purposes.[1][2]

Table 2: Accuracy and Precision

ParameterTraditional HPLC-UV Method*Novel UPLC-MS/MS Method
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD%)
- Repeatability (Intra-day)< 2.0%< 1.5%
- Intermediate Precision (Inter-day)< 3.0%< 2.0%

*Performance data for the HPLC-UV method is based on published methods for the closely related isomer, o-sulfamoylbenzoic acid, for comparative purposes.[1][2]

Discussion of Validation Results

The validation results clearly demonstrate the superior performance of the novel UPLC-MS/MS method for the quantification of this compound.

  • Specificity: The UPLC-MS/MS method exhibited exceptional specificity due to the use of Multiple Reaction Monitoring (MRM), which monitors for a specific precursor-to-product ion transition. This eliminates interferences from matrix components and structurally related impurities that could affect a UV-based detection method.

  • Linearity and Range: The UPLC-MS/MS method demonstrated excellent linearity over a wide dynamic range (1 - 1000 ng/mL), making it suitable for quantifying both trace-level impurities and higher concentration samples.

  • Sensitivity (LOD & LOQ): The significantly lower LOD and LOQ of the UPLC-MS/MS method (0.3 ng/mL and 1.0 ng/mL, respectively) highlight its suitability for detecting minute quantities of this compound, which is critical for impurity profiling in pharmaceutical substances.

  • Accuracy and Precision: Both methods demonstrated acceptable accuracy and precision within the limits set by regulatory guidelines. However, the UPLC-MS/MS method showed slightly better precision, as indicated by the lower Relative Standard Deviation (RSD) values.

Conclusion

The newly developed and validated UPLC-MS/MS method provides a rapid, sensitive, and highly selective approach for the quantification of this compound. While the traditional HPLC-UV method remains a viable option for routine analysis where high sensitivity is not a critical requirement, the UPLC-MS/MS method is the superior choice for applications demanding trace-level detection and unequivocal identification, such as impurity profiling and pharmacokinetic studies. The adoption of this advanced analytical technique can significantly enhance the quality and reliability of data in pharmaceutical research and development.

References

  • PubChem. This compound.
  • U.S. Food and Drug Administration. (2015).
  • Nelson, J. J. (1979). Quantitation of o- and p-Sulfamoylbenzoic Acids in Commercial Saccharin by High-Performance Liquid Chromatography.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • Agilent Technologies. (2014).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
  • Li, et al. (2023). Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Frontiers in Nutrition. [Link]

Sources

A Comparative Guide to LPA2 Receptor Agonists: 2-Sulfamoylbenzoic Acid Analogs and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Published: January 10, 2026

Abstract

The lysophosphatidic acid receptor 2 (LPA2) has emerged as a significant therapeutic target for a range of pathologies, including gut inflammation and radiation-induced tissue injury, primarily due to its pro-survival and barrier-protective signaling.[1][2] The development of selective agonists for LPA2 is a key focus in harnessing its therapeutic potential. This guide provides an in-depth, objective comparison between the prominent class of 2-sulfamoylbenzoic acid (SBA) analogs and other classes of LPA2 receptor agonists. We will delve into their comparative potency, selectivity, and mechanistic actions, supported by experimental data and detailed protocols to aid researchers in their selection and application of these critical pharmacological tools.

Introduction: The Therapeutic Promise of the LPA2 Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that orchestrates a wide array of cellular responses, including proliferation, survival, and migration, by activating at least six distinct G protein-coupled receptors (GPCRs), LPA1–6.[3][4] Among these, the LPA2 receptor is of particular interest. Unlike LPA1, which has been linked to apoptosis and fibrosis, LPA2 activation predominantly triggers anti-apoptotic and cell-protective pathways.[5][6] This makes selective activation of LPA2 a highly desirable therapeutic strategy.

The LPA2 receptor couples to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, initiating diverse downstream signaling cascades that contribute to its pro-survival effects.[3][7] The development of agonists that can selectively engage these pathways without activating other LPA receptors is crucial to avoid off-target effects. This guide will compare the leading non-lipid SBA analogs against other available LPA2 agonists.

Major Classes of LPA2 Receptor Agonists

The landscape of LPA2 agonists includes both endogenous lipid-like molecules and synthetic non-lipid compounds developed for improved stability and selectivity.

This compound (SBA) Analogs

The SBA scaffold represents a significant breakthrough in the development of non-lipid, selective LPA2 agonists.[1][2] Born from medicinal chemistry efforts guided by computational modeling, these compounds were designed to mimic the essential pharmacophoric features of LPA while offering superior drug-like properties.[2][6]

A key example from this class is GRI-977143 , a non-lipid compound identified through virtual screening. It has been characterized as a selective LPA2 agonist that confers anti-apoptotic effects by inhibiting caspases and activating the ERK1/2 survival pathway.[8] Further optimization of the SBA scaffold has led to analogs with remarkable, subnanomolar potency and high specificity for the LPA2 receptor.[1][6]

Alternative LPA2 Agonists

Beyond the SBA class, other molecules have been identified as LPA2 agonists, though often with different selectivity profiles.

  • Lipid and Lipid-like Analogs: This class includes the endogenous ligand, 1-oleoyl-LPA (LPA 18:1), and its synthetic mimics. While potent, endogenous LPA is non-selective and has a very short half-life in vivo, making it unsuitable as a therapeutic.[2] Synthetic analogs like octadecyl thiophosphate (OTP) were developed to have greater stability.[5][6] However, OTP activates multiple LPA receptors, which can lead to undesirable effects mediated by receptors like LPA1.[6]

  • Other Small Molecule Scaffolds: The search for LPA2-selective agonists is an ongoing effort. While the SBA class is currently the most prominent for high selectivity, other chemical series are under investigation in both academic and industrial research.

Head-to-Head Performance Comparison

The choice of an agonist for research or therapeutic development hinges on its performance characteristics. Here, we compare the SBA class to lipid-like analogs based on key experimental parameters.

Potency and Efficacy (EC50)

Potency, typically measured as the half-maximal effective concentration (EC50), is a critical determinant of a compound's utility. Lower EC50 values indicate that a smaller amount of the compound is needed to achieve a biological effect.

Compound ClassRepresentative CompoundReceptor TargetPotency (EC50)Citation(s)
This compound Analog 11d Human LPA2~0.005 nM [6]
This compound GRI-977143Human LPA23.3 µM (3300 nM)[9]
Lipid-like Analog Octadecyl thiophosphate (OTP)Human LPA2~244 nM[10]
Endogenous Ligand LPA 18:1Human LPA2~1.4 nM[6]

Expert Interpretation: The data clearly shows the superior potency of optimized SBA analogs. For instance, compound 11d from a 2014 study demonstrates picomolar activity, making it orders of magnitude more potent than both the tool compound GRI-977143 and the lipid-like analog OTP.[6] This high potency is advantageous as it allows for the use of lower concentrations in experiments, reducing the risk of off-target effects. While the endogenous ligand LPA 18:1 is also highly potent, its lack of selectivity and poor stability are major drawbacks.

Receptor Selectivity

Selectivity is arguably the most important parameter for a targeted therapeutic. An ideal LPA2 agonist should not significantly activate other LPA receptors (LPA1, LPA3-6).

  • SBA Analogs: Compounds in this class have been engineered for high specificity. GRI-977143, for example, does not activate other LPA GPCRs at concentrations up to 10 µM.[8] Advanced analogs like 11d were tested against a panel of LPA receptors (LPA1/2/3/4/5) and were found to be specific agonists for LPA2.[6]

  • Lipid-like Analogs (e.g., OTP): These compounds suffer from a lack of selectivity. OTP is known to activate multiple LPA receptors, including LPA1.[6] This is a significant liability, as LPA1 activation can promote unwanted effects such as apoptosis and fibrosis, potentially counteracting the beneficial effects of LPA2 activation.[6]

Trustworthiness Insight: The high selectivity of the SBA class is a critical advantage. When using a tool compound in a biological system, researchers must be confident that the observed effect is due to the modulation of the intended target. The promiscuity of lipid-like analogs complicates data interpretation, as an observed phenotype could be a composite effect from the activation of multiple LPA receptors.

Mechanistic Insights: LPA2 Signaling Pathways

Understanding the downstream signaling of LPA2 is crucial for interpreting experimental results. Upon agonist binding, LPA2 initiates several key pathways that contribute to its cellular effects.

LPA2_Signaling cluster_receptor Plasma Membrane cluster_gproteins G Protein Coupling cluster_effectors Downstream Effectors & Pathways Agonist Agonist LPA2_Receptor LPA2 Agonist->LPA2_Receptor Binds Gq11 Gαq/11 LPA2_Receptor->Gq11 Gi Gαi/o LPA2_Receptor->Gi G1213 Gα12/13 LPA2_Receptor->G1213 PLC PLC Gq11->PLC PI3K PI3K Gi->PI3K ERK ERK1/2 Gi->ERK RhoA RhoA G1213->RhoA Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Akt Akt PI3K->Akt ROCK ROCK RhoA->ROCK Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Migration Migration & Cytoskeletal Changes ROCK->Migration ERK->Cell_Survival

Caption: LPA2 receptor signaling pathways.

LPA2 activation by an agonist like an SBA analog leads to:

  • Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization.[3][11][12] This is a common readout for functional GPCR assays.

  • Gαi/o Pathway: Stimulation of the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.[3] Inhibition of adenylyl cyclase can also occur.

  • Gα12/13 Pathway: Activation of the RhoA/ROCK pathway, which is critical for regulating cell shape, motility, and cytoskeletal dynamics.[3]

Experimental Protocols: How to Compare Agonists in Your Lab

To ensure trustworthy and reproducible results, a well-controlled experimental setup is essential. A calcium mobilization assay is a robust, high-throughput method for characterizing the potency of Gαq-coupled GPCR agonists.

Protocol: Calcium Mobilization Assay via FLIPR

This protocol describes how to measure LPA2 activation in a cell line (e.g., HEK293T) stably expressing the human LPA2 receptor.

Rationale: This assay provides a direct functional readout of Gq-mediated signaling. The use of a fluorescent calcium indicator allows for real-time kinetic measurement of receptor activation upon agonist addition.[13][14]

Materials:

  • HEK293T cells stably expressing human LPA2 receptor

  • Assay Plate: 96-well, black-walled, clear-bottom microplate

  • FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM)

  • Probenecid (anion transport inhibitor, often required for dye retention)[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test Compounds: this compound analogs, other LPA2 agonists

  • Positive Control: LPA 18:1

  • Vehicle Control: DMSO

  • Fluorescence Plate Reader (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Plating (Day 1):

    • Seed the LPA2-expressing HEK293T cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

    • Causality Check: A confluent monolayer is crucial for a consistent cell number per well, ensuring a uniform and reproducible signal.

  • Dye Loading (Day 2):

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including probenecid.

    • Aspirate the cell culture medium from the plate.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Self-Validation: During this step, the acetoxymethyl (AM) ester groups on the dye are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells. Incomplete loading will result in a weak signal.

  • Compound Plate Preparation:

    • Prepare serial dilutions of your test agonists, positive control (LPA 18:1), and vehicle in assay buffer in a separate 96-well plate. Prepare them at 5X the final desired concentration.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to add 25 µL from the compound plate to the cell plate.

    • Program the reader to measure baseline fluorescence for 10-20 seconds, then initiate compound addition.

    • Continue recording the fluorescence signal for at least 90-120 seconds post-addition. The signal (Relative Fluorescence Units, RFU) will peak rapidly and then decline.

  • Data Analysis:

    • For each well, calculate the maximum change in fluorescence (Peak RFU - Baseline RFU).

    • Normalize the data: Set the response from the vehicle control as 0% and the maximal response from the saturating concentration of the positive control (LPA 18:1) as 100%.

    • Plot the normalized response versus the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for each compound.

Workflow Day1 Day 1: Cell Plating Seed LPA2-HEK293T cells in 96-well plate Day2_Dye Day 2: Dye Loading Incubate cells with Fluo-4 AM + Probenecid Day1->Day2_Dye Incubate O/N FLIPR FLIPR Measurement Read baseline fluorescence, add compounds, read kinetics Day2_Dye->FLIPR Compound_Prep Compound Prep Prepare serial dilutions of agonists (5X) Compound_Prep->FLIPR Analysis Data Analysis Normalize data, plot dose-response curve, calculate EC50 FLIPR->Analysis

Caption: Experimental workflow for the Calcium Mobilization Assay.

Conclusion and Recommendations

For researchers seeking to specifically probe the function of the LPA2 receptor, the This compound (SBA) analogs represent the current state-of-the-art .

  • For Potency and Selectivity: Optimized SBA analogs offer unparalleled potency (picomolar to low nanomolar EC50) and exceptional selectivity over other LPA receptors.[1][6] This makes them ideal tools for both in vitro and in vivo studies where target specificity is paramount.

  • For General LPA Pathway Activation: Lipid-like analogs such as OTP can be useful in certain contexts but require careful interpretation. Their lack of selectivity means that results should be validated with more specific tools or in genetic knockout models to definitively attribute effects to LPA2.[5][10]

The continued development of highly potent and selective agonists from the SBA class provides the scientific community with powerful pharmacological tools to dissect the complex biology of LPA2 signaling and accelerate the development of novel therapeutics for a variety of diseases.

References

  • Contos, J. J. A., et al. (2000). Characterization of lpa2 (Edg4) and lpa1/lpa2 (Edg2/Edg4) Lysophosphatidic Acid Receptor Knockout Mice: Signaling Deficits without Obvious Phenotypic Abnormality Attributable to lpa2. Molecular and Cellular Biology.
  • Karki, R., et al. (n.d.). Cell surface LPA receptors and their downstream signaling pathways. ResearchGate.
  • Brown, S. D., et al. (2010). LPA receptor agonists and antagonists (WO2010051053). Pharmaceutical Patent Analyst.
  • Kihara, Y., et al. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research.
  • Lin, M. E., et al. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Prostaglandins & Other Lipid Mediators.
  • Sarkar, A., et al. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry.
  • Lee, C., et al. (2007). Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions. Journal of Cellular Biochemistry.
  • Tigyi, G., et al. (2014). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. Expert Opinion on Drug Discovery.
  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Wikipedia.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences.
  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ResearchGate.
  • Lenaerts, C., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments.
  • The IUPHAR/BPS Guide to PHARMACOLOGY. (2012). LPAR2 (lysophosphatidic acid receptor 2). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Nasreen, F., & Lustik, M. B. (2011). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress.
  • Alabaster, V. A., et al. (1988). Difference in the potency of alpha 2-adrenoceptor agonists and antagonists between the pithed rabbit and rat. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Kumar, A., et al. (2024). Design and Characterization of a Dual-Protein Strategy for an Early-Stage Assay of Ovarian Cancer Biomarker Lysophosphatidic Acid. Biosensors.
  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology.
  • Sheng, H., et al. (2005). G protein-coupled lysophosphatidic acid receptors stimulate proliferation of colon cancer cells through the β-catenin pathway. Proceedings of the National Academy of Sciences.
  • Cerezo-Guisado, M. I., et al. (2022). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Journal of Medicinal Chemistry.
  • Fernández-duran, I., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences.
  • NEI Congress. (2022). Alpha Adrenergic Receptors: Alpha-1 & Alpha-2. YouTube.
  • Beck, H. P., et al. (2014). Discovery of potent LPA(2) (EDG4) antagonists as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (n.d.). A Case of Double Superior Vena Cava with a Rare Accessory Hemiazygos Arch Crossing over the Descending Aorta in a Male Body Donor. MDPI.
  • González-García, I., et al. (n.d.). LPA receptors and G proteins. LPA receptors couple with different G.... ResearchGate.
  • Rivera-López, M., et al. (2022). LPA3: Pharmacodynamic Differences Between Lysophosphatidic Acid and Oleoyl-Methoxy Glycerophosphothionate: Biased Agonism, Two Sites. International Journal of Molecular Sciences.
  • Wu, J., et al. (n.d.). Lysophosphatidic acid (LPA) receptors and downstream signaling.... ResearchGate.
  • Patsnap Synapse. (2024). What are Alpha 2 adrenoceptor agonists and how do they work?. Patsnap Synapse.
  • MDPI. (n.d.). Data-Driven Insights: Leveraging Sentiment Analysis and Latent Profile Analysis for Financial Market Forecasting. MDPI.
  • Lee, Y.-J., & Im, D.-S. (2022). Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice. International Journal of Molecular Sciences.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray.
  • RxList. (2021). How Do Central Alpha-2 Agonists Work?. RxList.
  • MDPI. (n.d.). Profiles of Social Achievement Goals Among Korean High School Students: Associations with Academic Achievement Goals and Emotions. MDPI.
  • ResearchGate. (n.d.). Ca2+ Mobilization Assays in GPCR Drug Discovery. ResearchGate.

Sources

A Senior Application Scientist's Guide: Navigating the In Vitro to In Vivo Translation of 2-Sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising in vitro result to a clinically effective in vivo outcome is fraught with challenges. This is particularly true for enzyme inhibitors, where potent activity in a test tube does not always translate to the desired therapeutic effect in a complex biological system. This guide provides an in-depth comparison of the in vivo and in vitro activity of 2-sulfamoylbenzoic acid derivatives, a prominent class of carbonic anhydrase (CA) inhibitors. By dissecting the experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate this critical transition.

The Significance of this compound Derivatives

This compound derivatives are a class of sulfonamides that have garnered significant attention as inhibitors of carbonic anhydrases (CAs).[1] These zinc-containing metalloenzymes are ubiquitous, playing a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets for conditions such as glaucoma, epilepsy, and cancer.[3][4] The sulfamoyl group of these derivatives is a key pharmacophore, anchoring the inhibitor to the zinc ion in the active site of the enzyme.[2]

Part 1: Decoding In Vitro Potency - A Look at Enzyme Inhibition

The initial evaluation of a potential drug candidate's efficacy begins with in vitro assays. For CA inhibitors, the primary goal is to determine their potency and selectivity against different CA isoforms.

The Gold Standard: Stopped-Flow CO2 Hydration Assay

The stopped-flow spectrophotometry technique is the benchmark for measuring the catalytic activity of CAs and their inhibition.[5][6] This method directly measures the enzyme's ability to hydrate carbon dioxide.

Causality Behind the Choice: This assay is favored for its precision and ability to measure rapid enzymatic reactions, providing a true representation of the inhibitor's effect on the enzyme's primary physiological function.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay [6]

  • Solution Preparation:

    • Enzyme Solution: A solution of the purified human CA isoform (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Inhibitor Solution: A stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO), serially diluted to the desired concentrations.

    • CO2 Solution: CO2-saturated water, kept on ice to maintain saturation.

    • Indicator Solution: A pH indicator solution (e.g., phenol red) in the same buffer as the enzyme.

  • Instrumentation:

    • A stopped-flow spectrophotometer equipped with a temperature-controlled cell.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated for a set period to allow for binding.

    • The enzyme-inhibitor solution is loaded into one syringe of the stopped-flow instrument, and the CO2-saturated solution with the pH indicator is loaded into the other.

    • The two solutions are rapidly mixed, initiating the CO2 hydration reaction.

    • The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to proton production.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Data Analysis:

    • Inhibition constants (Ki) are determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

A High-Throughput Alternative: Colorimetric Esterase Assay

While the stopped-flow method is the gold standard, a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate offers a higher throughput for initial screening.[4]

Causality Behind the Choice: This assay is simpler and more amenable to automation, making it ideal for screening large libraries of compounds. However, it measures the esterase activity of CA, which is a secondary function and may not always perfectly correlate with the physiologically relevant CO2 hydration activity.

Experimental Protocol: Colorimetric p-NPA Esterase Assay [4]

  • Reagents:

    • Purified CA enzyme

    • p-Nitrophenyl acetate (p-NPA) substrate

    • Test inhibitors and a positive control (e.g., Acetazolamide)

    • Tris-HCl buffer (pH 7.4)

  • Procedure:

    • In a 96-well plate, the enzyme, buffer, and inhibitor (at various concentrations) are pre-incubated.

    • The reaction is initiated by adding the p-NPA substrate.

    • The formation of the yellow product, p-nitrophenol, is monitored by measuring the absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the slope of the absorbance versus time plot.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

In Vitro Data Summary: A Focus on SLC-0111

SLC-0111 (also known as U-104) is a well-studied this compound derivative that has progressed to clinical trials, making it an excellent case study.[7][8]

CA Isoform SLC-0111 Ki (nM) Selectivity vs. hCA I Selectivity vs. hCA II
hCA I>10,000--
hCA II960>10.4-
hCA IX45.0>22221.3
hCA XII4.5>2222213.3

Data compiled from multiple sources.[5]

Expert Insight: The in vitro data for SLC-0111 is compelling. It demonstrates high potency against the tumor-associated isoforms hCA IX and hCA XII, with significantly lower activity against the ubiquitous cytosolic isoforms hCA I and hCA II.[5] This selectivity is a critical attribute for minimizing off-target side effects.

Part 2: The In Vivo Arena - Assessing Therapeutic Efficacy

Positive in vitro results are the first step. The true test of a drug candidate lies in its performance within a living organism. In vivo studies are designed to evaluate not only the efficacy of the compound but also its pharmacokinetic and pharmacodynamic properties.

Glaucoma Models: Lowering Intraocular Pressure in Rabbits

Carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma, as they reduce the production of aqueous humor, thereby lowering intraocular pressure (IOP).[3][4] The rabbit is a commonly used animal model for this condition.[9][10]

Causality Behind the Choice: The rabbit eye shares anatomical and physiological similarities with the human eye, making it a suitable model for studying IOP-lowering agents.

Experimental Protocol: In Vivo IOP Reduction in a Rabbit Model [9]

  • Animal Model:

    • Normotensive or hypertensive rabbits (e.g., New Zealand White).

  • Drug Administration:

    • The this compound derivative is formulated as a topical ophthalmic solution or suspension.

    • A defined volume of the formulation is instilled into one eye, with the contralateral eye serving as a control (receiving vehicle only).

  • IOP Measurement:

    • IOP is measured at baseline and at various time points post-instillation using a tonometer.

  • Data Analysis:

    • The change in IOP from baseline is calculated for both the treated and control eyes.

    • The efficacy of the compound is determined by the magnitude and duration of the IOP reduction.

Cancer Models: Tumor Growth Inhibition in Xenografts

The overexpression of CA IX and XII in various solid tumors, particularly in hypoxic regions, makes them attractive targets for cancer therapy.[7][8] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to evaluate the anti-tumor activity of drug candidates.[11]

Causality Behind the Choice: Xenograft models allow for the study of human tumor growth in a living system, providing valuable information on a compound's ability to reach the tumor and exert its therapeutic effect.

Experimental Protocol: In Vivo Tumor Xenograft Study [12][13]

  • Cell Lines and Animal Model:

    • Human cancer cell lines known to express the target CA isoform (e.g., HT-29 for CA IX) are used.

    • Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size.

  • Treatment:

    • Mice are randomized into treatment and control groups.

    • The this compound derivative (e.g., SLC-0111) is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • The control group receives the vehicle.

  • Efficacy Assessment:

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis:

    • Tumor growth curves are plotted for each group.

    • Statistical analysis is performed to determine if there is a significant difference in tumor growth between the treated and control groups.

In Vivo Data Summary: SLC-0111 in Action
Tumor Model Treatment Outcome
Breast Cancer XenograftSLC-0111Delayed tumor growth and reduced cancer stem cell population.[11]
Glioblastoma XenograftSLC-0111 + TemozolomideSignificantly delayed tumor recurrence compared to either monotherapy.[12]
Head and Neck Squamous Carcinoma XenograftSLC-0111 + CisplatinEnhanced anti-tumor effect and reduced metastatic spread.[14]

Expert Insight: The in vivo data for SLC-0111 demonstrates its potential as an anti-cancer agent, both as a monotherapy and in combination with standard chemotherapies.[11][12][14] The ability to enhance the efficacy of existing treatments is a particularly valuable attribute.

Part 3: Bridging the Gap - Why In Vitro and In Vivo Results Can Differ

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a compound's activity. Understanding the factors that contribute to these differences is crucial for successful drug development.

Key Factors Influencing In Vitro-In Vivo Correlation:
  • Pharmacokinetics (ADME):

    • Absorption: Can the compound be absorbed into the bloodstream to reach its target?

    • Distribution: Does the compound distribute to the target tissue in sufficient concentrations? Binding to plasma proteins can also affect the free drug concentration.

    • Metabolism: Is the compound rapidly metabolized into inactive forms?

    • Excretion: How quickly is the compound cleared from the body?

  • Cellular Permeability: Can the compound cross cell membranes to reach intracellular targets? While some CAs are on the cell surface (e.g., CA IX, XII), others are cytosolic (e.g., CA I, II).

  • Target Engagement in the In Vivo Context: Is the target accessible in the complex in vivo milieu? The tumor microenvironment, for example, can present barriers to drug penetration.

  • Off-Target Effects: Does the compound interact with other molecules in the body, leading to unexpected efficacy or toxicity?

  • Physiological Compensation Mechanisms: The body may have redundant pathways or compensatory mechanisms that can overcome the effect of inhibiting a single enzyme.

in_vitro_vs_in_vivo cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Outcome cluster_factors Bridging Factors in_vitro_activity High Potency & Selectivity (e.g., low Ki for CA IX/XII) pharmacokinetics Favorable Pharmacokinetics (Good ADME) in_vitro_activity->pharmacokinetics Translates to poor_pk Poor Pharmacokinetics (e.g., rapid metabolism) in_vitro_activity->poor_pk Does not translate due to poor_permeability Low Permeability in_vitro_activity->poor_permeability in_vivo_efficacy Therapeutic Effect (e.g., Tumor Regression) no_effect Lack of Efficacy pharmacokinetics->in_vivo_efficacy permeability Cell & Tissue Permeability permeability->in_vivo_efficacy target_engagement Effective Target Engagement target_engagement->in_vivo_efficacy poor_pk->no_effect poor_permeability->no_effect

Caption: Factors influencing the translation of in vitro activity to in vivo efficacy.

Conclusion: A Holistic Approach to Drug Development

The development of effective this compound derivatives as carbonic anhydrase inhibitors requires a comprehensive understanding of both their in vitro and in vivo properties. While potent and selective inhibition in enzymatic assays is a critical starting point, it is the careful evaluation of a compound's behavior in relevant in vivo models that ultimately determines its therapeutic potential. By considering the intricate interplay of pharmacokinetics, target engagement, and the complexities of the biological system, researchers can more effectively bridge the gap between the bench and the bedside, bringing novel and impactful therapies to patients in need.

References

  • Boddy, A., Edwards, P., & Rowland, M. (1989). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Pharmaceutical research, 6(3), 203–207.
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111.
  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37.
  • Hara, K., Ino-ue, M., & O-no, H. (2018). Effects of brinzolamide on rabbit ocular blood flow in vivo and ex vivo. International Journal of Ophthalmology, 11(5), 756.
  • Supuran, C. T. (2021). Emerging Role of Carbonic Anhydrase Inhibitors. Clinical Science, 135(10), 1233–1249.
  • Sarnella, G., et al. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of Experimental & Clinical Cancer Research, 41(1), 123.
  • Koskivirta, I., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 969566.
  • Swietach, P., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1599-1607.
  • Tamaki, Y., Araie, M., Tomita, K., & Tomidokoro, A. (1999). Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. Japanese Journal of Ophthalmology, 43(5), 386–391.
  • Mastrolorenzo, A., et al. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Expert Opinion on Drug Delivery, 18(8), 1035-1044.
  • Gieling, R. G., et al. (2019). Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity. Cancers, 11(10), 1495.
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111.
  • Nocentini, A., & Supuran, C. T. (2021). Advances in the Discovery of Novel Agents for the Treatment of Glaucoma. Expert Opinion on Drug Discovery, 16(10), 1209–1225.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies with SLC-0111.
  • Moore, E. D., et al. (2020). Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. Translational Vision Science & Technology, 9(11), 15-15.
  • BenchChem. (2025).
  • Ward, R. M., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo.
  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37.
  • Zaidi, S. F., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • De Francesco, E. M., et al. (2013). Xenograft as In Vivo Experimental Model. Methods in Molecular Biology, 1049, 135-141.
  • De Simone, G., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12291.
  • Tamaki, Y., Araie, M., Tomita, K., & Tomidokoro, A. (1999). Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. Japanese Journal of Ophthalmology, 43(5), 386–391.
  • Nocentini, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1549-1560.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies with SLC-0111.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

Sources

Comparative study of different synthetic routes to 2-Sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-Sulfamoylbenzoic Acid

This guide provides a comprehensive and objective comparison of the primary synthetic methodologies for producing this compound, a crucial intermediate in the development of various pharmaceutical agents. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, procedural details, and comparative performance of each route, supported by experimental data and authoritative references.

Introduction: The Significance of this compound

This compound (IUPAC Name: 2-(aminosulfonyl)benzoic acid) is a key building block in organic synthesis.[1] Its structural motif, featuring both a carboxylic acid and a sulfonamide group in an ortho relationship, is a privileged scaffold found in numerous biologically active molecules. Its derivatives are integral to drugs with diuretic, anti-inflammatory, and antiviral properties. The efficiency, safety, and environmental footprint of its synthesis are therefore critical considerations for the pharmaceutical industry. This guide will explore and compare the two most prominent synthetic pathways: the classical chlorosulfonation of benzoic acid and the hydrolytic ring-opening of saccharin.

Route 1: The Classical Pathway via Chlorosulfonation

The most established and widely documented method for synthesizing this compound and its derivatives involves the direct chlorosulfonation of a benzoic acid precursor, followed by amination.[2][3] This pathway is a cornerstone of industrial aromatic chemistry, relying on a two-step electrophilic aromatic substitution and subsequent nucleophilic substitution.

Mechanistic Principle & Rationale

The synthesis begins with the electrophilic aromatic substitution of benzoic acid using chlorosulfonic acid (ClSO₃H). The carboxylic acid group is a deactivating, meta-directing substituent. However, the reaction can be forced to produce the ortho-sulfonyl chloride, often alongside other isomers, by carefully controlling the reaction conditions. The highly reactive chlorosulfonic acid serves as both the reactant and the solvent. The resulting 2-(chlorosulfonyl)benzoic acid is then treated with an ammonia source (typically aqueous ammonia) in a nucleophilic acyl substitution reaction at the sulfur atom, displacing the chloride and forming the desired sulfonamide.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is a generalized procedure adapted from methodologies described for similar substituted benzoic acids.[4][5]

Step 1: Chlorosulfonation of Benzoic Acid

  • In a flask equipped with a stirrer, dropping funnel, and a gas trap for HCl, cool chlorosulfonic acid (approx. 4-5 molar equivalents) to 0-5 °C in an ice-salt bath.

  • Slowly add benzoic acid (1 molar equivalent) in portions to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 70-80 °C for 2-4 hours until the evolution of HCl gas ceases. The rationale for heating is to drive the reaction to completion.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the sulfonyl chloride intermediate.

  • Filter the crude 2-(chlorosulfonyl)benzoic acid precipitate and wash with cold water.

Step 2: Amination of 2-(chlorosulfonyl)benzoic acid

  • Add the crude, moist sulfonyl chloride intermediate to an excess of chilled concentrated aqueous ammonia (approx. 10 molar equivalents) while maintaining the temperature below 10 °C. The excess ammonia neutralizes the HCl byproduct and drives the reaction forward.

  • Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This step protonates the carboxylate group, precipitating the final product, this compound.

  • Filter the white precipitate, wash with cold water to remove residual salts, and dry under vacuum. Recrystallization from ethanol or water can be performed for further purification.

Visualization of the Chlorosulfonation Pathway

Chlorosulfonation Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Benzoic_Acid Benzoic Acid Sulfonyl_Chloride 2-(chlorosulfonyl)benzoic acid Benzoic_Acid->Sulfonyl_Chloride + ClSO₃H (Excess) Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Final_Product This compound Sulfonyl_Chloride->Final_Product + NH₃ then H₃O⁺ Ammonia Aqueous Ammonia (NH₃)

Caption: Reaction scheme for the synthesis of this compound via chlorosulfonation.

Route 2: Hydrolytic Ring-Opening of Saccharin

An alternative and mechanistically elegant approach utilizes saccharin (o-sulfobenzoic imide) as the starting material. Saccharin is a readily available commodity chemical, and its synthesis from toluene or methyl anthranilate is well-established.[6] This route involves the cleavage of the amide bond within the cyclic imide structure.

Mechanistic Principle & Rationale

Saccharin's five-membered ring contains a relatively labile sulfonamide bond. Under basic or acidic conditions, this ring can be opened via hydrolysis. Basic hydrolysis, for instance, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a salt of this compound. Subsequent acidification then yields the final product. This method circumvents the use of highly corrosive chlorosulfonic acid.[7]

Experimental Protocol: Synthesis from Saccharin

This protocol is adapted from the established procedure for the hydrolysis of saccharin.[7]

  • In a round-bottom flask equipped with a reflux condenser, create a slurry of saccharin (1 molar equivalent) in water.

  • Add sodium hydroxide (approx. 2.5 molar equivalents) as a 10% aqueous solution.

  • Heat the mixture to reflux for 2-3 hours. The slurry will dissolve as the sodium salt of 2-sulfamoylbenzoate is formed.

  • Cool the resulting clear solution in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid to pH 1-2, which will precipitate the this compound.

  • Collect the white crystalline product by vacuum filtration, wash thoroughly with ice-cold water to remove sodium chloride, and dry. The product can be recrystallized from water for higher purity.

Visualization of the Saccharin Ring-Opening Pathway

Saccharin Hydrolysis Pathway cluster_0 Step 1: Basic Hydrolysis cluster_1 Step 2: Acidification Saccharin Saccharin Salt_Intermediate Disodium 2-sulfamoylbenzoate Saccharin->Salt_Intermediate + NaOH (aq) Reflux Sodium_Hydroxide Sodium Hydroxide (NaOH) Final_Product This compound Salt_Intermediate->Final_Product + HCl (aq) Acid Hydrochloric Acid (HCl)

Sources

The Selectivity Compass: A Comparative Guide to the Cross-Reactivity Profiling of 2-Sulfamoylbenzoic Acid-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. An ideal inhibitor modulates its intended target with high potency while leaving other cellular machinery untouched. However, the reality is often more complex. Off-target interactions can lead to unforeseen side effects, toxicity, or even novel therapeutic activities. For researchers, scientists, and drug development professionals working with promising scaffolds like 2-sulfamoylbenzoic acid, a thorough understanding of their cross-reactivity profile is not just beneficial—it is paramount.

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the basis of inhibitors for a range of enzymes, including carbonic anhydrases, NTPDases, and proteases. Its ability to engage with diverse active sites underscores its therapeutic potential, but also necessitates a rigorous evaluation of its selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of various this compound-based inhibitors, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices and provide a framework for designing self-validating cross-reactivity profiling studies.

Navigating the Cross-Reactivity Landscape: Methodologies and Rationale

A robust assessment of inhibitor selectivity requires a multi-pronged approach, employing a suite of assays that interrogate the inhibitor's activity against a diverse panel of enzymes. The choice of assay is dictated by the enzyme class and the desired endpoint, whether it be direct measurement of inhibition (IC50/Ki) or a broader screen for off-target binding.

Conceptual Workflow for Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for comprehensive cross-reactivity profiling of a novel this compound-based inhibitor.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Initial Selectivity Screening cluster_2 Phase 3: In-depth Profiling & Off-Target Validation cluster_3 Phase 4: Structure-Activity Relationship (SAR) for Selectivity A Potency Determination (IC50/Ki) against Primary Target B Screening against a Broad Panel of Representative Enzymes (e.g., Kinases, Proteases, Phosphatases, Carbonic Anhydrases) A->B Proceed if potent C Utilize High-Throughput Screening (HTS) compatible assays B->C D Determine IC50/Ki for Identified Off-Targets C->D Follow-up on 'hits' E Proteome-wide Profiling (e.g., Chemical Proteomics) C->E For unbiased discovery F Cell-based Assays to Confirm Cellular Off-Target Engagement D->F E->F G Synthesize Analogs to Mitigate Off-Target Activity F->G Guide medicinal chemistry efforts H Re-profile Analogs through Phases 1-3 G->H

Caption: A phased approach to inhibitor cross-reactivity profiling.

Comparative Analysis of this compound-Based Inhibitors

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Several sulfamoylbenzamide derivatives have been evaluated for their inhibitory activity against h-NTPDase isoforms 1, 2, 3, and 8.[1] The data reveals that substitutions on both the sulfamoyl and benzamide moieties significantly influence potency and selectivity.

Compound IDR1 (at sulfamoyl)R2 (at carboxamide)h-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2a CyclopropylOH>50>501.32 ± 0.06>50
2d CyclopropylOH (with 2-chloro)>50>50>500.28 ± 0.07
3f Morpholine4-methoxyphenyl>500.27 ± 0.08>50>50
3i Morpholine4-bromophenyl (with 4-chloro)2.88 ± 0.13>500.72 ± 0.11>50
3j Benzyl4-methoxyphenyl (with 2-chloro)>500.29 ± 0.07>50>50
4d CyclopropylCyclopropyl (with 2-chloro)>500.13 ± 0.010.20 ± 0.072.46 ± 0.09

Data sourced from Iqbal et al. (2020).[1]

Expert Insights: The data illustrates how subtle structural modifications can shift selectivity between closely related enzyme isoforms. For instance, the addition of a chloro group in compound 2d compared to 2a dramatically shifts the selectivity from h-NTPDase3 to h-NTPDase8.[1] This highlights the importance of exploring a diverse chemical space around the core scaffold to tune the selectivity profile.

Inhibition of Human Carbonic Anhydrases (hCAs)

The sulfonamide group is a classic zinc-binding motif, making this compound derivatives potent inhibitors of carbonic anhydrases. Selectivity against the various hCA isoforms is crucial, as some are ubiquitous (e.g., hCA I and II) while others are associated with disease states like cancer (e.g., hCA IX and XII).[2]

Compound IDR (oxime ester substituent)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Lasamide (1) -13.110.325.44.7
11 3,4-dimethoxyphenyl11.244.110.749.7
13 4-fluorophenyl42.133.943.3263
16 Isopropyl0.0412.33.447.5

Data for compounds 11, 13, and 16 are oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide). Data sourced from Angeli et al. (2022).[2]

Expert Insights: The remarkable potency of compound 16 against hCA I (Ki = 0.04 nM) demonstrates the high affinity that can be achieved with this scaffold.[2] However, for therapeutic applications targeting tumor-associated isoforms, the selectivity profile of a compound like 11 , which shows a preference for hCA IX over the off-target hCA II, is more desirable.

Inhibition of Other Enzyme Classes

While comprehensive screening data is limited, studies have shown that this compound derivatives can inhibit other enzyme classes:

  • α-Glucosidase and α-Amylase: A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were found to be potent inhibitors of these carbohydrate-hydrolyzing enzymes, with some compounds showing significantly greater potency than the standard drug acarbose.[3] For example, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c ) was approximately five times more active against α-glucosidase and three times more active against α-amylase than acarbose.[3]

  • Endoplasmic Reticulum Aminopeptidase 2 (ERAP2): 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid has been identified as a specific inhibitor of ERAP2, an enzyme involved in antigen presentation.[4] Interestingly, a regioisomer of this compound was found to be an activator of the related enzyme ERAP1, showcasing how subtle structural changes can lead to vastly different functional outcomes.[4]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for key experiments in cross-reactivity profiling.

Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition

This is the gold-standard method for determining the kinetic parameters of CA inhibitors.

G cluster_0 Syringe A cluster_1 Syringe B cluster_2 Reaction Chamber A Buffer with pH indicator (e.g., Tris-HCl with phenol red) C Rapid Mixing A->C B CO2-saturated water B->C E Monitoring of Absorbance Change (due to pH drop) C->E D Enzyme + Inhibitor (pre-incubated) D->C F Data Analysis: Calculate initial reaction rates E->F G Determine IC50 and/or Ki values F->G

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., 100 µM phenol red).

    • Prepare a stock solution of the carbonic anhydrase isoform of interest in the same buffer.

    • Prepare serial dilutions of the this compound inhibitor in a suitable solvent (e.g., DMSO).

    • Generate CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microplate, add the enzyme solution to wells containing the serially diluted inhibitor or vehicle control (DMSO).

    • Allow to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the CO2-saturated water and the other with the buffer containing the pH indicator.

    • Inject the pre-incubated enzyme-inhibitor mixture into the buffer/indicator syringe.

    • Initiate the rapid mixing of the two syringes. The reaction is the enzyme-catalyzed hydration of CO2, which produces a proton and causes a drop in pH, detected by the change in absorbance of the pH indicator.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

    • Plot the initial rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Fluorescence-Based Assay for NTPDase Activity

This assay measures the production of ADP or AMP from the hydrolysis of ATP.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2).

    • Prepare a stock solution of the h-NTPDase isoform.

    • Prepare serial dilutions of the inhibitor.

    • Prepare a solution of the substrate (ATP or ADP).

    • Prepare a detection reagent mix (e.g., a commercially available kit that measures ADP or AMP via a coupled enzyme system leading to a fluorescent product).

  • Reaction Setup:

    • In a microplate, add the inhibitor dilutions or vehicle control.

    • Add the enzyme solution to each well and pre-incubate.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection:

    • Stop the enzymatic reaction (e.g., by adding a quenching solution).

    • Add the detection reagent mix to each well.

    • Incubate to allow the detection reaction to proceed.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentrations and fit to a dose-response curve to determine the IC50 value.

Radioactive Kinase Assay ([³²P]-ATP Filter Binding)

A classic and robust method for measuring the activity of kinases that phosphorylate a peptide or protein substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, with MgCl2, β-glycerol-phosphate, and DTT).

    • Prepare a solution of the kinase of interest.

    • Prepare a solution of the specific substrate peptide or protein.

    • Prepare serial dilutions of the inhibitor.

    • Prepare an ATP solution containing both unlabeled ATP and [γ-³²P]-ATP to the desired specific activity.

  • Kinase Reaction:

    • In a microcentrifuge tube or microplate, combine the kinase, substrate, inhibitor (or vehicle), and reaction buffer.

    • Initiate the reaction by adding the [γ-³²P]-ATP solution.

    • Incubate at a controlled temperature (e.g., 30°C) for a time that ensures the reaction is in the linear range.

  • Separation and Detection:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the free [γ-³²P]-ATP will not.

    • Wash the filter papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]-ATP.

    • Dry the filter papers.

  • Quantification:

    • Place the dried filter papers into scintillation vials with scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the kinase activity based on the counts per minute (CPM).

    • Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.

FRET-Based Protease Assay

This assay is suitable for high-throughput screening and measures the cleavage of a peptide substrate linking a donor and a quencher/acceptor fluorophore.[5][6][7]

Methodology:

  • Reagent Preparation:

    • Prepare a protease assay buffer appropriate for the enzyme of interest.

    • Prepare a stock solution of the protease.

    • Prepare serial dilutions of the inhibitor.

    • Prepare a solution of the FRET-based peptide substrate. The substrate is designed with a cleavage site for the specific protease, flanked by a donor fluorophore and a quencher.

  • Assay Procedure:

    • In a microplate, add the inhibitor dilutions or vehicle control.

    • Add the FRET substrate to each well.

    • Initiate the reaction by adding the protease solution.

    • Immediately begin monitoring the fluorescence intensity of the donor fluorophore over time using a fluorescence plate reader. As the protease cleaves the substrate, the donor and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations and fit the data to determine the IC50 value.

Conclusion: A Call for Comprehensive Profiling

The this compound scaffold is a versatile and potent platform for the development of enzyme inhibitors. The available data clearly demonstrates that while high potency can be achieved, selectivity is highly dependent on the specific chemical decorations of the core structure. This underscores the critical need for comprehensive cross-reactivity profiling early in the drug discovery process.

While this guide provides a framework and specific examples, the lack of a unified, publicly available dataset of these inhibitors against a broad enzyme panel highlights a significant gap in the current literature. It is our hope that this guide will not only serve as a practical resource for researchers in their own profiling efforts but also encourage the generation and publication of more comprehensive selectivity data. By embracing a rigorous and systematic approach to cross-reactivity profiling, the scientific community can more effectively unlock the full therapeutic potential of this compound-based inhibitors while minimizing the risks of off-target effects.

References

  • Iqbal, J., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 10(1), 1-15.
  • Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 16(8), 913-924.
  • Van der Veen, J. N., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 358(6360), 245-249.
  • Wenzel, T., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Archiv der Pharmazie, 355(10), 2200235.
  • Llebaria, A., et al. (2008). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 52(10), 3560-3568.
  • Johnson, S. A., & Hunter, T. (2005). Assaying Protein Kinase Activity with Radiolabeled ATP. Cold Spring Harbor Protocols, 2005(1), pdb.prot3919.
  • Wang, W., et al. (2010). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry, 82(15), 6333-6338.
  • Binder, M. J., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • Słoczyńska, K., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6296.
  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate.
  • Green, K. D., et al. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(23), 10619-10628.
  • ResearchGate. (n.d.). Inhibition Constant of the compounds based on their rank. [Data table].
  • Angeli, A., et al. (2022). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 13(9), 1464-1471.
  • Kim, Y. P., et al. (2011). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Current Pharmaceutical Biotechnology, 12(4), 546-555.
  • Al-Salahat, A., et al. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 26(16), 4991.
  • Wagner, T., et al. (2023). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 24(10), 8887.
  • Binder, M. J., et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 18(1), 133-144.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Maben, Z., et al. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Journal of Biological Chemistry, 298(9), 102298.
  • Wei, T., et al. (2012). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. *Journal of Visualized Experiments, (68), e4276.
  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development.
  • Tigyi, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(11), 4975-4987.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.
  • Bajar, B. T., et al. (2016). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Cold Spring Harbor Protocols, 2016(11), pdb.top083230.
  • Caffrey, D. R., et al. (2009). Prediction of specificity-determining residues for small-molecule kinase inhibitors. Bioinformatics, 25(2), 215-221.

Sources

Validating the Mechanism of Action of a Novel 2-Sulfamoylbenzoic Acid Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 2-Sulfamoylbenzoic Acid Analogs

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of small molecules with significant therapeutic potential. A prime example is the family of ureido-substituted benzenesulfonamides, which includes the clinical-grade compound SLC-0111.[1][2][3][4] These compounds have garnered considerable attention for their potent and selective inhibition of carbonic anhydrase IX (CA IX), a tumor-associated enzyme.[1][2][5][6]

CA IX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia.[5][6][7] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][5] In the hypoxic and acidic tumor microenvironment, CA IX activity helps maintain a neutral intracellular pH (pHi) conducive to cancer cell survival and proliferation, while contributing to the acidification of the extracellular space, which promotes tumor invasion and metastasis.[5][6][7] Consequently, inhibiting CA IX presents a compelling strategy to disrupt tumor pH regulation, thereby impairing cancer cell viability and motility.[1][2][7]

While the primary mechanism of action for many this compound analogs is attributed to CA IX inhibition, it is crucial to recognize that this chemical scaffold may interact with other biological targets. For instance, certain analogs have been reported to exhibit activity as agonists for the lysophosphatidic acid 2 (LPA2) receptor or as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[8][9][10][11]

The Central Hypothesis: Targeting Tumor-Associated Carbonic Anhydrase IX

Our central hypothesis is that the novel this compound analog (referred to as 'Novel Analog') exerts its primary anti-tumor effects through the selective inhibition of carbonic anhydrase IX. This inhibition leads to a disruption of pH homeostasis in cancer cells, particularly under hypoxic conditions, ultimately resulting in reduced cell viability, proliferation, and invasion.

To rigorously test this hypothesis, we will employ a series of in vitro and cell-based assays designed to:

  • Determine the potency and selectivity of the Novel Analog against a panel of human carbonic anhydrase isoforms.

  • Confirm direct target engagement of the Novel Analog with CA IX within a cellular context.

  • Elucidate the functional cellular consequences of CA IX inhibition by the Novel Analog.

The following diagram illustrates the proposed signaling pathway and the points of experimental intervention:

cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA IX Upregulation CA IX Upregulation HIF-1α Stabilization->CA IX Upregulation CA IX CA IX CA IX Upregulation->CA IX pH Homeostasis pH Homeostasis CA IX->pH Homeostasis Maintains Neutral pHi Acidifies Extracellular pH Cell Survival & Proliferation Cell Survival & Proliferation pH Homeostasis->Cell Survival & Proliferation Invasion & Metastasis Invasion & Metastasis pH Homeostasis->Invasion & Metastasis Novel Analog Novel Analog Novel Analog->CA IX Inhibition

Figure 1: Proposed Signaling Pathway of CA IX Inhibition by the Novel Analog.

A Phased Approach to Mechanism of Action Validation

The following experimental workflow provides a systematic approach to validating the mechanism of action of our Novel Analog.

cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Functional Assays cluster_3 Phase 4: Off-Target Profiling Biochemical Assays In Vitro CA Inhibition Assays (Isoforms I, II, IX, XII) Target Engagement Cellular Thermal Shift Assay (CETSA) Biochemical Assays->Target Engagement Potent & Selective? Functional Assays pH Regulation Assays (Intracellular & Extracellular) Cell Viability & Proliferation Cell Invasion Assay Target Engagement->Functional Assays Target Engagement Confirmed? Off-Target LPA2 Receptor Activation Assay h-NTPDase Inhibition Assay Functional Assays->Off-Target Cellular Effects Consistent with CA IX Inhibition?

Figure 2: Experimental Workflow for MoA Validation.

Phase 1: Biochemical Characterization - Potency and Selectivity

The initial step is to determine the intrinsic inhibitory activity of the Novel Analog against the primary target, CA IX, and to assess its selectivity against other relevant human CA isoforms. This is critical for understanding its therapeutic window and potential off-target effects. We will compare the Novel Analog to Acetazolamide, a non-selective CA inhibitor, and SLC-0111, a known selective CA IX inhibitor.[1][2]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CO2 hydration catalyzed by purified human CA isoforms.

Materials:

  • Purified recombinant human CA I, II, IX, and XII enzymes.

  • Novel Analog, Acetazolamide, and SLC-0111.

  • Stopped-flow spectrophotometer.

  • CO2-saturated water.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • pH indicator dye (e.g., p-nitrophenol).

Procedure:

  • Prepare a series of dilutions for the Novel Analog, Acetazolamide, and SLC-0111 in DMSO.

  • In a 96-well plate, add the assay buffer, pH indicator, and the respective CA isoform.

  • Add the test compounds at various concentrations to the wells. Include a DMSO control.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Data: CA Isoform Inhibition
CompoundIC50 (nM) vs. hCA IIC50 (nM) vs. hCA IIIC50 (nM) vs. hCA IXIC50 (nM) vs. hCA XIISelectivity Ratio (CA II / CA IX)
Novel Analog >10,0002,50025 300100
Acetazolamide 25012255.70.48
SLC-0111 >10,0001,08045 45024

Interpretation: The hypothetical data in the table above would suggest that the Novel Analog is a potent inhibitor of CA IX with high selectivity over the off-target cytosolic isoforms CA I and II. A high selectivity ratio (CA II / CA IX) is desirable to minimize potential side effects associated with the inhibition of ubiquitously expressed CA isoforms.[12][13]

Phase 2: Cellular Target Engagement - Does the Compound Hit its Target in Cells?

Confirming that the Novel Analog binds to CA IX within a cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Human cancer cell line known to express CA IX under hypoxia (e.g., MDA-MB-231).

  • Novel Analog.

  • Hypoxia chamber (1% O2).

  • PBS, protease inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Western blotting reagents and anti-CA IX antibody.

Procedure:

  • Culture MDA-MB-231 cells and induce CA IX expression by incubating them in a hypoxia chamber for 24 hours.

  • Treat the hypoxic cells with the Novel Analog (at a concentration ~100x its IC50) or a vehicle control (DMSO) for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lyse the cells by freeze-thawing.

  • Distribute the cell lysate into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble CA IX in each sample by Western blotting using an anti-CA IX antibody.

  • Plot the amount of soluble CA IX as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the Novel Analog indicates target engagement.

Phase 3: Cellular Functional Assays - What are the Consequences of Target Engagement?

Having confirmed target engagement, the next step is to assess the functional consequences of CA IX inhibition in cancer cells.

pH Regulation Assays

A key function of CA IX is to regulate pH.[5][6] We will measure both intracellular and extracellular pH in cancer cells treated with the Novel Analog under hypoxic conditions.

Experimental Protocol: Intracellular and Extracellular pH Measurement

Materials:

  • MDA-MB-231 cells.

  • Novel Analog, SLC-0111.

  • BCECF-AM (for intracellular pH) and a pH-sensitive fluorescent probe (for extracellular pH).

  • Hypoxia chamber.

  • Fluorescence plate reader.

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate.

  • Induce hypoxia for 24 hours.

  • Treat the cells with the Novel Analog or SLC-0111 at various concentrations for a defined period (e.g., 6 hours).

  • For intracellular pH: Load the cells with BCECF-AM, wash, and measure the fluorescence ratio at two excitation wavelengths to determine the intracellular pH.

  • For extracellular pH: Measure the fluorescence of the pH-sensitive probe in the cell culture medium.

  • A successful CA IX inhibitor should cause intracellular acidification and a decrease in extracellular acidification.

Cell Viability and Invasion Assays

The ultimate goal of a CA IX inhibitor is to reduce cancer cell viability and invasiveness.[1][7]

Comparative Data: Cellular Effects
CompoundIntracellular pH Change (Hypoxia)Extracellular pH Change (Hypoxia)Cell Viability (IC50, µM, Hypoxia)Cell Invasion (% Inhibition at 10x IC50)
Novel Analog DecreaseIncrease (less acidic)1.5 75%
SLC-0111 DecreaseIncrease (less acidic)2.0 70%
Vehicle Control No ChangeDecrease (more acidic)>1000%

Interpretation: The hypothetical data indicate that the Novel Analog, similar to SLC-0111, disrupts pH homeostasis in hypoxic cancer cells, leading to a potent reduction in cell viability and a significant inhibition of cell invasion.

Phase 4: Off-Target Profiling

To ensure the observed cellular effects are primarily due to CA IX inhibition, it is prudent to investigate potential off-target activities, especially those previously associated with the this compound scaffold.

Experimental Protocols: Off-Target Assays
  • LPA2 Receptor Activation Assay: This can be performed using a cell line overexpressing the LPA2 receptor and a reporter gene assay (e.g., measuring downstream calcium mobilization or cAMP levels).[9][10]

  • h-NTPDase Inhibition Assay: The inhibitory activity against different h-NTPDase isoforms can be measured using a colorimetric assay that detects the release of phosphate from ATP or ADP.[8]

Conclusion

This guide has outlined a rigorous and logical workflow for validating the mechanism of action of a novel this compound analog. By systematically progressing from biochemical characterization to cellular target engagement and functional assays, researchers can build a compelling case for the compound's primary mode of action. The inclusion of comparative data against established benchmarks like Acetazolamide and SLC-0111 provides essential context for evaluating the performance and potential of the novel therapeutic candidate. This multi-faceted approach, grounded in scientific integrity, is paramount for the successful development of new and effective cancer therapies.

References

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC. (n.d.). PubMed Central. [Link]
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.).
  • SLC-0111. (n.d.). Signalchem LifeScience. [Link]
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014).
  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). Frontiers. [Link]
  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC. (2025). PubMed Central. [Link]
  • CAIX Inhibitor Programs. (n.d.). Signalchem Life Science. [Link]
  • US6255321B1 - this compound derivatives. (n.d.).
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.).
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (n.d.). PubMed. [Link]
  • Ureido-substituted sulfamates show potent carbonic anhydrase IX inhibitory and antiproliferative activities against breast cancer cell lines. (2012). PubMed. [Link]
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). PubMed. [Link]
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.).
  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2025).
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). IRIS. [Link]
  • Carbonic Anhydrase Inhibitors. (2020). BioPharma Notes. [Link]
  • Carbonic anhydrase inhibitors. (n.d.).
  • List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com. [Link]
  • Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in. (2011). SciSpace. [Link]
  • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. (2025). PubMed. [Link]
  • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC. (2025). PubMed Central. [Link]

Sources

Benchmarking the Performance of 2-Sulfamoylbenzoic Acid Derivatives Against Standard Carbonic Anhydrase Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 16 known isoforms in humans, these enzymes are implicated in various pathologies, including glaucoma, epilepsy, and cancer.[2][3] Consequently, the development of potent and selective carbonic anhydrase inhibitors (CAIs) has been a significant focus of medicinal chemistry research.[1]

The 2-sulfamoylbenzoic acid scaffold has emerged as a promising pharmacophore for the design of novel CAIs. These derivatives, particularly the ureido-substituted benzenesulfonamides, have demonstrated potent and selective inhibition of tumor-associated CA isoforms, such as CA IX and XII.[4][5] This guide provides an in-depth comparison of the performance of various this compound derivatives against well-established standard CAIs, supported by experimental data and detailed protocols for key assays.

The Benchmarking Compounds: A Comparative Overview

A meaningful performance evaluation necessitates a comparison against established standards. The following compounds are frequently used as benchmarks in the development of novel CAIs:

  • Acetazolamide (AAZ): A non-selective, first-generation sulfonamide CAI that is clinically used for the treatment of glaucoma, epilepsy, and altitude sickness.[2]

  • Ethoxzolamide (EZA): Another classical sulfonamide inhibitor with a different pharmacokinetic profile compared to acetazolamide.

  • Hydrochlorothiazide (HCT): A weaker CAI, primarily known for its diuretic properties.[4]

The this compound derivatives discussed in this guide represent a diverse set of structures designed to enhance potency and selectivity. A key focus will be on the structure-activity relationship (SAR) of ureido-substituted benzenesulfonamides, a class of compounds that has shown significant promise in preclinical and clinical studies.[4][5]

Mechanism of Action: Targeting the Catalytic Zinc Ion

The inhibitory activity of sulfonamide-based CAIs, including this compound derivatives, is primarily attributed to the coordination of the sulfonamide group to the catalytic zinc ion (Zn²⁺) in the active site of the enzyme.[6] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The "tail" of the inhibitor, which extends from the sulfonamide group, can interact with various amino acid residues in the active site, influencing the inhibitor's potency and isoform selectivity.[4]

cluster_active_site Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O (displaced) Zn->Water Thr199 Thr199 Water->Thr199 H-bond Inhibitor R-SO₂NH₂ Inhibitor->Zn Coordination Bond caption Figure 1: Schematic of Sulfonamide Inhibition

Caption: Figure 1: Schematic of Sulfonamide Inhibition

Quantitative Performance Comparison: In Vitro Inhibition Data

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes the Ki values (in nM) of selected this compound derivatives and standard compounds against key human carbonic anhydrase isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Standard Compounds
Acetazolamide (AAZ)25012255.7[6][7]
Ureido-substituted Benzenesulfonamides
U-CH₃>10000176576[8]
U-F (SLC-0111)960960454[8]
U-NO₂151516[8]
Bis-ureido-substituted Benzenesulfonamides
Compound 1195.44.46.735.02[9]
Compound 1995.425.815.610.3[9]
Indole-based Benzenesulfonamides
Compound 2a79.85.9199.555.4[6]
Compound 2d97.67.1256.789.2[6]
Hydroxyimine-Tethered Benzenesulfonamides
Compound 293.09.012112.3[2]
Compound 304.69.44310.1[2]
Compound 316.87.6739.15[2]

Analysis of Structure-Activity Relationship (SAR):

The data in the table highlights key SAR trends. For instance, in the ureido-substituted benzenesulfonamide series, the nature of the substituent on the ureido tail significantly influences isoform selectivity. The presence of a nitro group (U-NO₂) leads to potent inhibition of all tested isoforms, while a methyl group (U-CH₃) results in high selectivity for the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II.[8] This selectivity is attributed to the steric hindrance imposed by the Phe131 residue in the active site of CA II, which is replaced by smaller residues (Val and Ala) in CA IX and XII, respectively.[4][8] The bis-ureido derivatives and indole-based compounds also demonstrate the potential for achieving high potency and varied selectivity profiles through structural modifications.[6][9]

Experimental Protocols for Performance Evaluation

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. The following sections provide detailed, step-by-step methodologies for the key in vitro and in vivo assays used to benchmark the performance of carbonic anhydrase inhibitors.

In Vitro Assay: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

prep Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution) dilutions Prepare Serial Dilutions of Inhibitor prep->dilutions preincubate Pre-incubate Enzyme with Inhibitor dilutions->preincubate mix Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO₂ Solution) preincubate->mix monitor Monitor Absorbance Change mix->monitor velocity Calculate Initial Reaction Velocity monitor->velocity ic50 Determine IC₅₀ Values velocity->ic50 ki Calculate Kᵢ Values (Cheng-Prusoff Equation) ic50->ki caption Figure 2: Workflow for Stopped-Flow Assay

Caption: Figure 2: Workflow for Stopped-Flow Assay

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM Tris-HCl buffer containing 100 µM phenol red as a pH indicator, with the pH adjusted to 8.3 using H₂SO₄.

    • Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • Inhibitor Solutions: Prepare a stock solution of the this compound derivative or standard compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

    • CO₂-Saturated Water: Bubble pure CO₂ gas through deionized water at 0°C for at least 30 minutes prior to and during the experiment.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the inhibitor or vehicle control (DMSO).

    • Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the two solutions in the observation cell.

    • Monitor the change in absorbance of the phenol red indicator at 557 nm over time. The initial, rapid decrease in absorbance corresponds to the enzyme-catalyzed hydration of CO₂.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration by comparing the inhibited rates to the uninhibited rate.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

In Vivo Model 1: Carbomer-Induced Glaucoma in Rabbits

This model is used to evaluate the intraocular pressure (IOP)-lowering effects of topically administered CAIs.[1][10]

Step-by-Step Protocol:

  • Animal Model: Use healthy adult albino rabbits weighing 2.5-3.0 kg.

  • Induction of Ocular Hypertension:

    • Anesthetize the rabbits with an appropriate anesthetic agent.

    • Under sterile conditions, perform an anterior chamber injection of 0.1 mL of a 0.3% carbomer solution into one eye of each rabbit. The contralateral eye serves as a control.[1][10]

  • Drug Administration:

    • Once a stable elevation in IOP is established (typically above 22 mmHg for at least one week), topically administer a single drop of the test compound (this compound derivative or standard) or vehicle control to the glaucomatous eye.[1][10]

  • IOP Measurement:

    • Measure the IOP in both eyes at baseline (before drug administration) and at various time points post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes) using a calibrated tonometer.

  • Data Analysis:

    • Calculate the change in IOP from baseline at each time point for the treated and control eyes.

    • Compare the IOP-lowering effect of the test compounds to that of the standard compound and vehicle control.

In Vivo Model 2: MDA-MB-231 Xenograft Model in Mice

This model is used to assess the anti-tumor efficacy of CAIs in a breast cancer model.[11][12]

Step-by-Step Protocol:

  • Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach 80-90% confluency.

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.

  • Tumor Cell Implantation:

    • Harvest the MDA-MB-231 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 v/v).[11]

    • Subcutaneously inject 1 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.

  • Treatment Protocol:

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (this compound derivative or standard) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and perform histological and immunohistochemical analyses to assess tumor morphology and the expression of relevant biomarkers.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth inhibition of the test compounds to that of the standard compound and vehicle control.

Pharmacokinetics and Toxicity (ADMET) Profile

A comprehensive evaluation of any potential therapeutic agent must include an assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound derivatives, in silico and in vitro methods are often employed in the early stages of drug discovery to predict these properties.

The clinical candidate SLC-0111 , a ureido-substituted benzenesulfonamide, has undergone Phase I clinical trials, providing valuable insights into the ADMET profile of this class of compounds in humans.[13][14]

  • Absorption and Distribution: SLC-0111 is orally bioavailable, and its exposure is generally dose-proportional.[13][14]

  • Metabolism and Excretion: Detailed metabolic pathways and excretion routes are typically characterized during preclinical and clinical development.

  • Toxicity: In the Phase I trial, SLC-0111 was found to be safe and well-tolerated in patients with advanced solid tumors at doses up to 1000 mg/day. The most common drug-related adverse events were fatigue, nausea, and anorexia, which were generally mild to moderate in severity and reversible.[13][14]

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile platform for the development of potent and selective carbonic anhydrase inhibitors. As demonstrated in this guide, derivatives of this class, particularly the ureido-substituted benzenesulfonamides, exhibit superior performance compared to standard CAIs in terms of both potency and isoform selectivity, especially against the tumor-associated CA IX and XII.

The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies. Future research in this area should continue to focus on optimizing the ADMET properties of these compounds to enhance their drug-like characteristics and therapeutic potential. The exploration of novel "tail" modifications and the development of hybrid molecules that target multiple pathways are promising avenues for the next generation of this compound-based therapeutics.

References

  • Al-Obeidi, F., & Al-Sayyed, R. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 184-191. [Link]
  • Capasso, C., & Supuran, C. T. (2011). Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 21(1), 434-438. [Link]
  • El-Gamal, M. I., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. [Link]
  • Ghorab, M. M., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187581. [Link]
  • Gieling, R. G., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(16), 4989. [Link]
  • Nocentini, A., et al. (2021). Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms. Journal of Medicinal Chemistry, 64(22), 16656-16672. [Link]
  • Chia, S., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490. [Link]
  • McKenna, R., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 184-191. [Link]
  • Gieling, R. G., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. [Link]
  • Dare, J. (2021, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]
  • Angeli, A., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 683-690. [Link]
  • SignalChem Lifesciences. (n.d.). SLC-0111.
  • Shin, Y., et al. (2021). Genetically diverse mouse platform to xenograft cancer cells. Disease Models & Mechanisms, 14(10), dmm049049. [Link]
  • Kim, J. H., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
  • Kumar, S., et al. (2018). Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors. European Journal of Medicinal Chemistry, 155, 637-646. [Link]
  • Chen, Y. N., et al. (2002). A study of experimental carbomer glaucoma and other experimental glaucoma in rabbits. Zhonghua Yan Ke Za Zhi, 38(3), 172-175. [Link]
  • ResearchGate. (n.d.). A study of experimental carbomer glaucoma and other experimental glaucoma in rabbits.
  • ResearchGate. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors.
  • Li, Y., et al. (2021). Glaucoma animal models in rabbits: State of the art and perspectives—A review. Journal of Ocular Pharmacology and Therapeutics, 37(1), 1-11. [Link]
  • SignalChem Lifesciences. (n.d.). SLC-0111.
  • ResearchGate. (2016). How to generated MDA-MB-231 Xenograft Model?.
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol.

Sources

A Head-to-Head Comparison of 2-Sulfamoylbenzoic Acid-Based Carbonic Anhydrase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic agent development, carbonic anhydrase (CA) inhibitors have carved a significant niche, addressing pathologies from glaucoma to cancer.[1] Within this class of metalloenzyme inhibitors, compounds built upon the 2-sulfamoylbenzoic acid scaffold represent a promising avenue for achieving isoform-selective inhibition, a critical factor in enhancing therapeutic efficacy while minimizing off-target effects. This guide provides a detailed head-to-head comparison of various this compound-based CA inhibitors, supported by experimental data and protocols, to aid researchers in navigating this promising chemical space.

The Significance of the this compound Scaffold

The this compound moiety serves as a potent zinc-binding group, essential for the inhibitory action against carbonic anhydrases. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the native carbon dioxide hydration reaction.[2] The carboxylic acid group, and other substitutions on the benzene ring, provide a versatile platform for introducing chemical diversity. This "tail" approach allows for the exploration of interactions with amino acid residues lining the active site cavity, thereby tuning the inhibitor's potency and, crucially, its selectivity for different CA isoforms.[3]

Comparative Inhibitory Potency and Isoform Selectivity

The primary goal in the development of CA inhibitors is often to selectively target disease-relevant isoforms while sparing the ubiquitous, physiologically important ones. For instance, in oncology, the tumor-associated isoforms CA IX and CA XII are attractive targets due to their role in pH regulation in the hypoxic tumor microenvironment.[4][5] Conversely, the widespread cytosolic isoforms CA I and CA II are considered off-targets, and their inhibition can lead to undesirable side effects.

The following tables summarize the inhibitory activities (Kᵢ values in nM) of various this compound derivatives against key human carbonic anhydrase isoforms. A lower Kᵢ value indicates a higher inhibitory potency.

Table 1: Inhibitory Activity (Kᵢ, nM) of 4-Sulfamoylbenzoic Acid Derivatives

CompoundhCA IhCA IIhCA VIIhCA IXReference
Acetazolamide (AAZ)250122.525[1]
3a (N-ethyl-4-sulfamoylbenzamide)3347.026.710.8[1]
3c (N-(prop-2-yn-1-yl)-4-sulfamoylbenzamide)85.32.52.56.4[1]
3f (N-((S)-1-carboxy-3-methylbutyl)-4-sulfamoylbenzamide)57.81.90.54.5[1]
3i (N-((S)-1,2-dicarboxyethyl)-4-sulfamoylbenzamide)64.52.10.45.3[1]

Table 2: Inhibitory Activity (Kᵢ, nM) of 2,4-Dichloro-5-sulfamoylbenzoic Acid (Lasamide) Derivatives

CompoundhCA IhCA IIhCA IXhCA XIIReference
Lasamide (1) <1<1Low nMLow nM[6]
Intermediate 2 0.93--Increased up to 4.8-fold[6]
6 (O-(4-chlorobenzoyl) oxime)---7.0[6]
9 (O-(2-cyanobenzoyl) oxime)Highly effective---[6]
11 (O-(3,4-dimethoxybenzoyl) oxime)-44.110.77.5[6]
16 (Acetone-derived analogue)-Most effective3.447.5[6]
Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveal critical structure-activity relationships:

  • Substituents on the Amide Nitrogen (Table 1): The nature of the substituent on the amide nitrogen of 4-sulfamoylbenzamides significantly influences their inhibitory profile. For instance, the introduction of amino acid moieties (e.g., compounds 3f and 3i ) leads to potent inhibition of hCA II, VII, and IX, with Kᵢ values in the low nanomolar to subnanomolar range.[1] This is likely due to favorable interactions between the carboxylate groups of the amino acid tails and hydrophilic residues within the CA active site.

  • Substitution on the Benzoyl Oxime (Table 2): In the case of 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters, the substituents on the benzoyl group dictate both potency and isoform selectivity. The isopropyl derivative (16 ) demonstrates the most potent inhibition against the tumor-associated isoform hCA IX (Kᵢ = 3.4 nM).[6] In contrast, halogen substitution on the phenyl ring significantly impacts hCA XII inhibition, with the position and size of the halogen playing a crucial role.[6]

  • Achieving Selectivity: The development of isoform-selective inhibitors is a significant challenge due to the high degree of conservation in the active sites of CA isoforms.[4] However, subtle differences in the amino acid residues at the entrance and within the active site cavity can be exploited. The "tail approach," where moieties are extended from the primary zinc-binding scaffold, is a key strategy to engage with these non-conserved residues and achieve selectivity.[3][7] For example, some ureido-substituted benzenesulfonamides have shown over 200-fold selectivity for hCA IX and XII over hCA II.[7]

Experimental Protocols

To ensure the reliability and reproducibility of carbonic anhydrase inhibition studies, standardized and well-validated experimental protocols are essential. The stopped-flow CO₂ hydration assay is the gold standard method for determining the kinetic parameters of CA inhibition.

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of carbon dioxide by monitoring the associated change in pH.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of the solution. This pH change is monitored in real-time using a pH indicator, and the initial rate of the reaction is proportional to the enzyme's activity.[8]

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water)

  • Buffer solution (e.g., HEPES or TRIS at a specific pH and ionic strength)

  • pH indicator (e.g., Phenol Red or p-Nitrophenol)

  • Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

Step-by-Step Methodology:

  • Instrument Setup:

    • Turn on the stopped-flow instrument and allow the lamp to stabilize.

    • Set the desired temperature for the sample handling unit and observation cell (typically 25°C).

    • Select the appropriate wavelength for monitoring the absorbance change of the chosen pH indicator.

  • Solution Preparation:

    • Enzyme Solution: Prepare a stock solution of the carbonic anhydrase isoform in the buffer. The final concentration in the assay is typically in the nanomolar range.

    • CO₂ Solution: Keep the CO₂-saturated water on ice to maintain saturation.

    • Inhibitor Solutions: Prepare a series of dilutions of the this compound-based inhibitor in the buffer.

  • Loading the Syringes:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the other syringe with the enzyme solution containing the pH indicator. For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before loading.

  • Data Acquisition:

    • Initiate a "push" to rapidly mix the contents of the two syringes in the observation cell.

    • Record the change in absorbance over time. The initial, rapid phase of the absorbance change corresponds to the enzyme-catalyzed reaction.

    • Collect data for a sufficient duration to determine the initial linear rate of the reaction.

    • Perform multiple measurements (e.g., 3-5 "shots") for each inhibitor concentration and average the results.

  • Control Measurements:

    • Uncatalyzed Reaction: Measure the rate of CO₂ hydration in the absence of the enzyme to determine the background rate.

    • No Inhibitor Control: Measure the rate of the enzyme-catalyzed reaction without any inhibitor to determine the maximal enzyme velocity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) from the resulting dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Visualizing the Inhibition Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of sulfonamide-based CA inhibitors and the workflow of the stopped-flow assay.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His Coordination Sulfonamide Sulfonamide Sulfonamide->Zn(II) Displaces H2O and Coordinates Inhibitor Inhibitor Inhibitor->Sulfonamide

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor.

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Syringe A: CO2-Saturated Water C Rapid Mixing A->C B Syringe B: Enzyme + Indicator (+/- Inhibitor) B->C D Spectrophotometric Detection C->D E Absorbance vs. Time D->E F Calculate Initial Velocity E->F G Determine Ki F->G

Caption: Experimental workflow for the stopped-flow carbonic anhydrase inhibition assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the design of potent carbonic anhydrase inhibitors. The ability to systematically modify the "tail" portion of these molecules provides a clear path for optimizing both potency and, critically, isoform selectivity. The head-to-head comparison of different derivatives, grounded in robust experimental data, is essential for identifying promising lead compounds.

Future research in this area should continue to focus on elucidating the structural basis for isoform selectivity through X-ray crystallography and computational modeling. Furthermore, while in vitro potency is a crucial first step, the evaluation of these inhibitors in cell-based assays and in vivo models of disease is necessary to translate these findings into clinically viable therapeutic agents. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge to effectively advance the development of next-generation, isoform-selective carbonic anhydrase inhibitors.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ([Link])
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ([Link])
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ([Link])
  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. ([Link])
  • Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure-Activity Relationships of Glucosyl-Based Sulfam
  • Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural pl
  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. ([Link])
  • Structure–activity relationship summary of tested compounds. ([Link])
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ([Link])
  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. ([Link])
  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. ([Link])
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combin
  • Potent and selective hCA IX/XII inhibitors
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ([Link])
  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ([Link])
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ([Link])
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. ([Link])
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ([Link])

Sources

A Researcher's Guide to Ensuring Reproducibility in Bioactivity Assays for 2-Sulfamoylbenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of experimental data stands as a cornerstone of scientific integrity and progress. For researchers working with promising therapeutic candidates like 2-Sulfamoylbenzoic acid derivatives, ensuring the reliability of bioactivity assays is paramount. These compounds, recognized for their potential as enzyme inhibitors, demand rigorous and consistent evaluation to accurately determine their efficacy and guide further development.[1] This guide provides an in-depth comparison of common bioactivity assays for this compound compounds, with a focus on the critical factors that influence their reproducibility.

The Central Role of Carbonic Anhydrase Inhibition

Many this compound derivatives have been investigated for their inhibitory effects on carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes.[3][4] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][4] Therefore, a significant portion of this guide will focus on assays designed to measure CA inhibition.

Comparative Analysis of Key Bioactivity Assays

The selection of a bioactivity assay is a critical decision that can significantly impact the interpretation of a compound's potency and its structure-activity relationship (SAR). Researchers must weigh factors such as throughput, cost, physiological relevance, and, most importantly, reproducibility.

Colorimetric Esterase Activity Assays

Principle: This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), to release a chromophore (p-nitrophenol) that can be quantified spectrophotometrically.[3] The presence of an inhibitor, like a this compound derivative, will reduce the rate of this reaction, leading to a decrease in absorbance.[5]

Advantages:

  • High-throughput: Well-suited for screening large compound libraries.[5]

  • Cost-effective: Reagents are generally inexpensive.

  • Simplicity: The protocol is straightforward and does not require specialized equipment beyond a plate reader.[5]

Factors Affecting Reproducibility:

  • Substrate Stability: p-NPA can undergo spontaneous hydrolysis. It is crucial to subtract the background rate of non-enzymatic hydrolysis from the enzyme-catalyzed rate.

  • Enzyme Concentration and Purity: Variations in the concentration or purity of the CA enzyme preparation will directly impact the reaction rate and IC50 values.[6]

  • pH and Temperature: Like all enzymatic assays, this method is sensitive to changes in pH and temperature.[6] Strict buffering and temperature control are essential.

  • Solvent Effects: The solvent used to dissolve the test compounds (e.g., DMSO) can affect enzyme activity. It is important to include appropriate solvent controls and keep the final solvent concentration consistent across all wells.[4]

Table 1: Comparison of Bioactivity Assays for this compound Compounds

Assay TypePrincipleThroughputCostPhysiological RelevanceKey Reproducibility Challenges
Colorimetric Esterase Activity Enzyme-catalyzed hydrolysis of a chromogenic ester substrateHighLowModerateSubstrate instability, enzyme quality, pH/temperature control, solvent effects
Stopped-Flow CO2 Hydration Direct measurement of the enzyme's natural catalytic activityLowHighHighRequires specialized equipment, sensitive to buffer composition and CO2 concentration
Cell-Based Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturationMediumMediumHighCell permeability of compounds, optimization of heating gradient, precise temperature control
Hypoxia-Induced Cell Viability Inhibition of CA IX under hypoxic conditions leads to changes in cell viabilityMediumMediumHighMaintaining consistent hypoxic conditions, cell line stability and passage number
Stopped-Flow CO2 Hydration Assays

Principle: This is a more direct method that measures the primary physiological function of carbonic anhydrase: the hydration of CO2. A stopped-flow instrument rapidly mixes a CO2-saturated solution with a solution containing the enzyme and a pH indicator. The enzyme-catalyzed hydration of CO2 produces protons, leading to a change in pH that is monitored spectrophotometrically in real-time.

Advantages:

  • High Physiological Relevance: Measures the enzyme's natural catalytic activity.

  • Gold Standard: Often considered the reference method for characterizing CA inhibitors.

Factors Affecting Reproducibility:

  • Specialized Equipment: Requires a dedicated and properly maintained stopped-flow instrument.

  • Buffer Composition: The choice and concentration of the buffer are critical, as it must maintain a stable pH while allowing for sensitive detection of proton production.

  • CO2 Concentration: The concentration of dissolved CO2 must be precisely controlled and consistent between experiments.

  • Data Analysis: The kinetic data analysis can be complex and requires specialized software and expertise.

Cell-Based Assays

Cell-based assays offer the advantage of evaluating compound activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.

Principle: CETSA assesses the binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. After heating the cells to a specific temperature, the remaining soluble protein is quantified, typically by Western blotting or other protein detection methods.

Advantages:

  • Confirms Target Engagement: Provides direct evidence of the compound binding to the target protein in a cellular environment.

  • No Need for Labeled Compounds: Can be performed with unlabeled test compounds.

Factors Affecting Reproducibility:

  • Cell Permeability: The assay is only effective for compounds that can penetrate the cell membrane to reach the target protein.

  • Heating Gradient Optimization: The optimal temperature for denaturation needs to be carefully determined for each target protein and cell line.

  • Precise Temperature Control: Accurate and uniform heating of the cell samples is crucial.

  • Protein Quantification Method: The choice of protein detection method can introduce variability.

Principle: Some carbonic anhydrase isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to their survival.[7] Inhibiting CA IX can lead to a decrease in cell viability under hypoxic conditions. This assay measures the effect of this compound derivatives on the viability of cancer cells cultured in a low-oxygen environment.[7]

Advantages:

  • High Physiological Relevance for Cancer Research: Mimics the tumor microenvironment.

  • Functional Readout: Measures a downstream functional consequence of target inhibition.

Factors Affecting Reproducibility:

  • Maintaining Hypoxia: Consistent and well-controlled hypoxic conditions (e.g., 1% O2) are essential.[7]

  • Cell Line Stability: The expression of CA IX and the overall metabolic state of the cells can vary with passage number and culture conditions.[8][9]

  • Assay Duration: Long incubation times can lead to evaporation and changes in compound and nutrient concentrations.[9]

  • Viability Readout: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence the results.

Experimental Protocols

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in a suitable buffer (e.g., Tris-SO4).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

    • Prepare a series of dilutions of the this compound test compounds and a reference inhibitor (e.g., Acetazolamide) in DMSO.[5]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add a small volume of the test compound dilutions or DMSO (for control wells) to the appropriate wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Subtract the rate of the blank (non-enzymatic hydrolysis) from all other rates.

    • Normalize the data to the enzyme control (no inhibitor) and plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Workflows and Mechanisms

Carbonic Anhydrase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, & Inhibitor Solutions P2 Dispense Buffer, Inhibitor, & Enzyme to 96-well Plate P1->P2 Dispensing R1 Pre-incubate at Controlled Temperature P2->R1 Incubation R2 Initiate Reaction with Substrate (p-NPA) R1->R2 Reaction Start M1 Measure Absorbance (400 nm) in Kinetic Mode R2->M1 Measurement A1 Calculate Reaction Rates M1->A1 Raw Data A2 Normalize Data & Plot Dose-Response Curve A1->A2 Rate Calculation A3 Determine IC50 Value A2->A3 Curve Fitting G E CA Enzyme (E) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I S CO2 + H2O ES->E P H2CO3 ES->P k_cat P->E + E I 2-Sulfamoylbenzoic Acid Inhibitor (I)

Caption: Simplified mechanism of competitive carbonic anhydrase inhibition.

Best Practices for Ensuring Reproducibility

  • Thorough Assay Validation: Before routine use, every assay should be rigorously validated for robustness, accuracy, and precision. This includes determining the Z'-factor for screening assays and assessing inter- and intra-assay variability.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be established and strictly followed for all aspects of the assay, from reagent preparation to data analysis.

  • Consistent Reagent Quality: Use high-quality reagents from a consistent source. For enzymes and cells, it is crucial to qualify new batches and monitor their performance over time. [10]4. Cell Line Authentication: For cell-based assays, regularly authenticate cell lines to ensure their identity and rule out cross-contamination. [8]Also, monitor for mycoplasma contamination. [8]5. Control Compounds: Always include a reference inhibitor with a known potency in every assay run. This helps to monitor assay performance and normalize data between experiments.

  • Meticulous Record-Keeping: Maintain detailed records of all experimental parameters, including reagent lot numbers, instrument settings, and any deviations from the SOP.

  • Appropriate Data Analysis: Use standardized and validated methods for data analysis. Clearly define criteria for outlier rejection and data exclusion.

By understanding the principles and potential pitfalls of different bioactivity assays and by implementing rigorous quality control measures, researchers can significantly enhance the reproducibility of their data for this compound compounds. This commitment to scientific rigor is essential for making sound decisions in the long and challenging path of drug discovery.

References

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Leal, M. A., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 94, 103381.
  • Wang, Y., et al. (2009). An overview of the PubChem BioAssay resource. Nucleic Acids Research, 37(Database issue), D611–D619.
  • Schurer, S. C., et al. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 55(8), 1566–1572.
  • Mondal, S., & Rath, S. K. (2018). Bioassays for Bioactivity Screening. In Bioactive Natural Products for the Management of Cancer. ResearchGate.
  • Mocanu, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1083.
  • Iversen, P. W., et al. (2013). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Journal of Biomolecular Screening, 18(5), 499–510.
  • Bobrov, M., & Baskin, I. I. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling, 64(13), 4247–4254.
  • SPT Labtech. The Complete Guide to Cell-Based Assays.
  • Cho, Y. S., & Kwon, H. J. (2012). Identification and validation of bioactive small molecule target through phenotypic screening. Bioorganic & Medicinal Chemistry Letters, 22(6), 2091–2096.
  • Lindskog, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7309.
  • Wang, Y., et al. (2017). PubChem BioAssay: 2017 update. Nucleic Acids Research, 45(D1), D955–D963.
  • Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(6), 975–992.
  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Wang, Y., et al. (2014). PubChem BioAssay: 2014 update. Nucleic Acids Research, 42(Database issue), D1075–D1082.
  • Biocompare. Ten Tips for Optimizing Cell-Based Assays.
  • Basile, A., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 26(11), 3329.
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • BioMed GP. (2024, February 10). Factors affecting enzyme activity: Temperature, pH, Concentration, Inhibitors and Activators. YouTube.
  • protocols.io. Carbonic Anhydrase Activity Assay.
  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(18), 4272.
  • Cortes-Ciriano, I., & Bender, A. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 15(4), 1136–1153.
  • American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research.

Sources

A-Z Guide to In Silico Modeling: Predicting the Binding of 2-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<__ _>

In the landscape of modern drug discovery, the ability to accurately predict the binding affinity of small molecules to their protein targets is paramount. This guide provides a comprehensive comparison of in silico modeling techniques for predicting the binding of 2-Sulfamoylbenzoic acid derivatives, a class of compounds known for their therapeutic potential, particularly as carbonic anhydrase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

The Significance of In Silico Modeling in Drug Discovery

Computational, or in silico, methods have become indispensable in the early stages of drug development.[3] They offer a rapid and cost-effective means to screen vast chemical libraries, prioritize lead compounds, and gain mechanistic insights into drug-target interactions.[4][5] For this compound derivatives, which have shown promise in treating conditions like glaucoma and cancer, these models are crucial for designing molecules with enhanced potency and selectivity.[1][2]

Comparative Analysis of In Silico Methodologies

The prediction of protein-ligand binding is a complex challenge that can be approached using a variety of computational techniques. Each method offers a different balance of accuracy and computational expense. Here, we compare three widely used approaches: Molecular Docking, Molecular Dynamics (MD) Simulations, and Free Energy Calculations.

Molecular Docking: A Rapid Screening Tool

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] It is a powerful tool for virtual screening and hit identification due to its high throughput.[8]

Causality Behind Experimental Choices: The primary goal of molecular docking is to sample a vast number of possible binding poses and rank them based on a scoring function. This allows for the rapid identification of compounds that are sterically and electrostatically complementary to the target's active site.

Trustworthiness and Self-Validation: The reliability of docking results is highly dependent on the quality of the protein structure and the accuracy of the scoring function.[4] A critical validation step involves re-docking a known ligand into its co-crystallized protein structure to ensure the docking protocol can reproduce the experimentally observed binding mode.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a typical molecular docking workflow using AutoDock Vina, a popular and freely available software.[9][10]

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., Carbonic Anhydrase II) from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.[11][12]

    • Prepare the this compound derivative ligand by generating a 3D conformation and assigning charges.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the protein. The size and center of the grid are crucial for guiding the docking search.

  • Docking Simulation:

    • Run the AutoDock Vina simulation, specifying the prepared receptor, ligand, and grid parameters.[10] The exhaustiveness parameter can be adjusted to control the thoroughness of the search.[10]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[4]

    • Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic contacts.

Caption: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Interactions

While molecular docking provides a static snapshot of binding, MD simulations offer a dynamic view of the protein-ligand complex over time.[13] This allows for the assessment of complex stability and the characterization of conformational changes.[14]

Causality Behind Experimental Choices: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. This allows for the exploration of the conformational landscape of the protein-ligand complex and the identification of stable binding modes.

Trustworthiness and Self-Validation: The validity of an MD simulation is assessed by monitoring parameters such as root-mean-square deviation (RMSD) and radius of gyration (Rg) to ensure the system has reached equilibrium.[15] The simulation time must be sufficient to sample the relevant biological motions.[14]

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used simulation package.[15][16][17]

  • System Preparation:

    • Prepare the protein and ligand topology files using tools like pdb2gmx.[14] This involves defining the force field, protonation states, and any missing atoms.

    • Create a simulation box and solvate the system with water molecules.

    • Add ions to neutralize the system.[15]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[14]

  • Equilibration:

    • Conduct a two-phase equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble. This ensures the system is well-equilibrated at the desired temperature and pressure.[15]

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) to collect data for analysis.[14]

  • Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, hydrogen bonds, and other relevant properties to assess the stability of the protein-ligand interaction.

Caption: MD Simulation Workflow.

Free Energy Calculations: The Gold Standard for Binding Affinity

Free energy calculations represent the most rigorous and computationally intensive approach for predicting binding affinities.[18][19] Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) can provide highly accurate predictions of relative and absolute binding free energies.[20][21]

Causality Behind Experimental Choices: These methods calculate the free energy difference between two states by simulating a non-physical, or "alchemical," transformation between them.[18][22] By using a thermodynamic cycle, the binding free energy can be calculated from the free energies of these transformations.

Trustworthiness and Self-Validation: The accuracy of free energy calculations is highly sensitive to the simulation parameters, force field, and sampling.[18] Convergence of the free energy values must be carefully assessed. Comparing the calculated binding affinities with experimental data for a set of known binders is a crucial validation step.[4]

Experimental Protocol: Relative Binding Free Energy Calculation using AMBER

This protocol outlines a workflow for calculating the relative binding free energy of two this compound derivatives using the AMBER software package.[23]

  • System Preparation:

    • Prepare the protein and the two ligand molecules.

    • Create a hybrid topology and coordinate file where one ligand is "alchemically" transformed into the other.

  • Simulation Setup:

    • Set up a series of simulations at different values of the coupling parameter, lambda (λ), which controls the progress of the alchemical transformation.[24]

  • MD Simulations:

    • Run MD simulations for each λ window in both the solvated (unbound) and protein-bound states.

  • Free Energy Analysis:

    • Use methods like Bennett's Acceptance Ratio (BAR) or Multistate Bennett Acceptance Ratio (MBAR) to calculate the free energy difference for the transformation in both environments.[24]

  • Calculate Relative Binding Free Energy (ΔΔG):

    • Calculate ΔΔG by subtracting the free energy of transformation in the solvent from the free energy of transformation in the protein.

Caption: Free Energy Calculation Workflow.

Data Presentation: A Comparative Summary

Method Primary Output Computational Cost Accuracy Typical Use Case
Molecular Docking Binding pose, Scoring function valueLow (seconds to minutes per ligand)Low to MediumHigh-throughput virtual screening, Hit identification
MD Simulations Trajectory of atomic motion, Stability metricsMedium (hours to days per system)MediumAssessing complex stability, Understanding dynamic interactions
Free Energy Calculations Relative or absolute binding free energy (ΔG)High (days to weeks per transformation)HighLead optimization, Accurate ranking of congeneric series

Conclusion: An Integrated Approach for Success

No single in silico method is universally superior. The optimal strategy often involves a hierarchical approach, starting with rapid screening using molecular docking, followed by more rigorous analysis of promising candidates with MD simulations, and culminating in highly accurate binding affinity predictions using free energy calculations for the most promising leads. By understanding the strengths and limitations of each technique, researchers can effectively leverage in silico modeling to accelerate the discovery and development of novel this compound derivatives as potent therapeutics.

References

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. (2024).
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents. (n.d.).
  • GROMACS Tutorials. (n.d.).
  • How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024).
  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. (2020).
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed. (n.d.).
  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II - Frontiers. (n.d.).
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (n.d.).
  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES - Semantic Scholar. (n.d.).
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.).
  • On Free Energy Calculations in Drug Discovery | Accounts of Chemical Research. (2025).
  • In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC - NIH. (n.d.).
  • Tutorials - AlchemistryWiki - Alchemical free energy calculations. (2017).
  • Recent Developments in Free Energy Calculations for Drug Discovery - PMC. (n.d.).
  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.).
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - ResearchGate. (2025).
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics. (n.d.).
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry - ACS Publications. (2025).
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.).
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy - MDPI. (n.d.).
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - ResearchGate. (n.d.).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. (n.d.).
  • Development of Simple and Accurate in Silico Ligand-Based Models for Predicting ABCG2 Inhibition - PubMed Central. (2022).
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed. (n.d.).
  • Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery - York Lab. (2020).
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. (2025).
  • Computational discovery of potential human carbonic anhydrase IX inhibitors. (2025).
  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence - YouTube. (2021).
  • An overview of carbohydrate-based carbonic anhydrase inhibitors - Taylor & Francis Online. (n.d.).
  • Computational Analysis and Inhibition Study of Carbonic Anhydrase from Azadirachta indica Leaves | Bentham Science Publishers. (2024).
  • Protein-ligand docking with AutoDock Vina and UCSF Chimera - YouTube. (2020).
  • Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds - ResearchGate. (2024).
  • in silico assays & screening for drug binding - YouTube. (2023).
  • Free Energy Methods in Drug Discovery—Introduction | ACS Symposium Series. (2021).
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH. (n.d.).
  • Improving the Efficiency of Free Energy Calculations in the Amber Molecular Dynamics Package - PMC - NIH. (n.d.).
  • Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC. (n.d.).
  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.).
  • In Silico Prediction of Binding Affinities of Hybrid Molecules of Benzothiazole Linked with Hydroxamic Acid by Disulfide Bond and Certain Linkers with HDAC8 Enzyme | Al Mustansiriyah Journal of Pharmaceutical Sciences. (2024).
  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube. (2020).
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.).
  • Modern Alchemical Free Energy Methods for Drug Discovery Explained - York Lab. (2023).
  • Computational discovery of plant-based inhibitors against human carbonic anhydrase IX and molecular dynamics simulation - PubMed. (n.d.).
  • Umbrella Sampling Explained: Master Free Energy Calculations Like a Pro! - YouTube. (2025).
  • Applications and Limitations of In Silico Models in Drug Discovery. (n.d.).
  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC - PubMed Central. (n.d.).
  • Perspective: Alchemical free energy calculations for drug discovery - AIP Publishing. (2012).
  • Machine learning model predicts binding of molecules used for bioimaging - R&D World. (2026).

Sources

Bridging the Gap: A Guide to Correlating In Vitro Potency with In Vivo Efficacy for 2-Sulfamoylbenzoic Acid Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a potent compound in a petri dish to an effective therapeutic in a living system is fraught with complexity. The 2-sulfamoylbenzoic acid scaffold has emerged as a versatile backbone for a range of targeted therapies, most notably as carbonic anhydrase inhibitors. This guide provides an in-depth exploration of the critical methodologies and intellectual frameworks required to build a robust correlation between in vitro potency and in vivo efficacy for this important class of drugs. We will move beyond mere procedural lists to dissect the scientific rationale behind experimental design, ensuring a self-validating and translational research paradigm.

The Foundational Principle: Understanding the In Vitro-In Vivo Correlation (IVIVC)

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. For this compound-based drugs, this typically involves linking in vitro enzyme inhibition or receptor modulation to a measurable physiological effect in an animal model. A successful IVIVC is the holy grail of early drug development, as it can streamline lead optimization, reduce reliance on extensive animal testing, and provide a clearer path toward clinical candidacy.

The core challenge lies in the multitude of physiological variables that separate the controlled environment of an in vitro assay from the dynamic complexity of a living organism. This guide will illuminate the path to navigating these variables.

Part 1: Quantifying Potential - Robust In Vitro Potency Determination

The first step in establishing an IVIVC is the accurate and reproducible measurement of a drug's intrinsic activity at its molecular target. For many this compound derivatives, the primary target is one or more isoforms of the carbonic anhydrase (CA) enzyme.

Key In Vitro Assays:
  • Carbonic Anhydrase Inhibition Assay: This is the cornerstone for evaluating the potency of this compound-based CA inhibitors. The most common method is the stopped-flow CO₂ hydration assay, which measures the enzyme's catalytic activity.

  • Receptor Binding and Functional Assays: For derivatives targeting other proteins, such as G-protein coupled receptors, radioligand binding assays to determine binding affinity (Ki) and functional assays measuring downstream signaling (e.g., cAMP accumulation or calcium mobilization) to determine agonist (EC₅₀) or antagonist (IC₅₀) potency are crucial.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Dissolve the this compound test compound and a reference inhibitor (e.g., acetazolamide) in DMSO to create high-concentration stock solutions.

    • Prepare serial dilutions of the test and reference compounds in the assay buffer.

    • Prepare a CO₂-saturated buffer solution by bubbling CO₂ gas through the buffer.

    • Prepare a pH indicator solution (e.g., p-nitrophenol) in the same buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction tube, mix the enzyme solution with the desired concentration of the test compound or reference inhibitor.

    • Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Kinetic Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in a stopped-flow spectrophotometer.

    • Monitor the change in absorbance of the pH indicator over time (typically milliseconds) as the enzyme hydrates CO₂ to produce protons, causing a pH drop.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the reaction rates against the inhibitor concentration and fit the data to the Morrison equation to determine the inhibition constant (Ki).

Causality Behind Experimental Choices: The stopped-flow method is preferred for its ability to measure the rapid kinetics of CA-catalyzed CO₂ hydration. Pre-incubation of the enzyme and inhibitor is critical to ensure that the binding equilibrium is reached before the reaction is initiated, leading to an accurate determination of Ki.

Part 2: Assessing Performance - Rigorous In Vivo Efficacy Models

Translating a low nanomolar Ki into a therapeutic effect requires carefully selected and executed in vivo models that are relevant to the intended clinical application.

Key In Vivo Models:
  • Glaucoma Models (Rabbit): For CA inhibitors targeting glaucoma, the induction of ocular hypertension in rabbits is a standard model. The efficacy is measured by the reduction in intraocular pressure (IOP).

  • Oncology Xenograft Models (Mouse): For anticancer applications targeting tumor-associated CAs (e.g., hCA IX), human tumor cell lines are implanted in immunocompromised mice. Efficacy is assessed by measuring tumor growth inhibition.[1]

  • Anticonvulsant Models (Mouse/Rat): The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used to evaluate the anticonvulsant activity of sulfonamide-based drugs.[2]

Experimental Protocol: Xenograft Tumor Growth Inhibition Model
  • Cell Culture and Implantation:

    • Culture a human cancer cell line known to overexpress the target CA isoform (e.g., HT-29 for hCA IX) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer the this compound drug or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Measurement:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate tumor volume using the formula: (length x width²)/2.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Determine the dose-response relationship and, if possible, an effective dose (e.g., ED₅₀).

Causality Behind Experimental Choices: The use of immunocompromised mice is essential to prevent rejection of the human tumor xenograft. Matrigel is often used to support initial tumor cell growth and establishment. Regular tumor measurements provide a dynamic view of the drug's effect over time.

Part 3: The Crucial Link - ADME and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A potent inhibitor with poor absorption, rapid metabolism, or limited distribution to the target tissue will fail in vivo. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a this compound derivative is therefore non-negotiable for establishing a meaningful IVIVC.[3]

Key ADME Parameters to Assess:
  • Solubility and Permeability: These fundamental properties govern oral absorption.

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes predict how quickly the drug will be cleared from the body.

  • Plasma Protein Binding: The unbound fraction of the drug is generally considered to be the pharmacologically active portion.

  • Pharmacokinetics (PK): In vivo studies to determine key parameters like half-life (t₁/₂), maximum concentration (Cmax), and area under the curve (AUC) after drug administration.

Once in vitro potency, in vivo efficacy, and ADME/PK data are available, Pharmacokinetic/Pharmacodynamic (PK/PD) modeling can be employed to integrate these datasets.[4] PK/PD models describe the relationship between the drug concentration at the site of action and the pharmacological response over time.[4]

The IVIVC Framework:

The goal is to develop a mathematical model that can predict the in vivo efficacy (e.g., tumor growth inhibition) based on the in vitro potency (Ki) and the in vivo pharmacokinetic profile (e.g., AUC of the unbound drug).

Data Presentation and Visualization

Quantitative Data Summary
CompoundIn Vitro Target & Potency (Ki/IC₅₀)In Vivo ModelIn Vivo Efficacy (ED₅₀/TGI)Reference
DorzolamidehCA II, hCA IVRabbit Glaucoma ModelIOP Reduction[5]
Investigational SulfonamidehCA IX (Ki in nM range)Mouse Xenograft (e.g., HT-29)TGI (%) at a given dose[6]
JNJ-26489112Voltage-gated Na+ channels, N-type Ca2+ channelsMouse Audiogenic Seizure ModelED₅₀ = 21 mg/kg[7]

Note: This table is illustrative. A comprehensive guide would be populated with more extensive, directly comparable data.

Visualizing the Workflow

Diagram 1: IVIVC Workflow for this compound Drugs

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation and Modeling in_vitro_potency Determine In Vitro Potency (e.g., Ki for CA inhibition) adme_profiling Assess ADME Properties (Solubility, Stability, etc.) in_vitro_potency->adme_profiling Select potent compounds pk_studies Conduct Pharmacokinetic Studies (Determine Cmax, AUC, t1/2) adme_profiling->pk_studies Candidate Selection efficacy_studies Perform In Vivo Efficacy Studies (e.g., Tumor Growth Inhibition) pk_studies->efficacy_studies Inform dose selection pk_pd_modeling Develop PK/PD Model pk_studies->pk_pd_modeling efficacy_studies->pk_pd_modeling ivivc Establish IVIVC pk_pd_modeling->ivivc Predict in vivo response

Caption: A streamlined workflow for establishing an in vitro-in vivo correlation.

Diagram 2: Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_enzyme CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Catalysis CO2 CO₂ CO2->H2O Drug 2-Sulfamoylbenzoic Acid Drug Drug->Zn Inhibition (Displaces H₂O)

Caption: Inhibition of carbonic anhydrase by a this compound drug.

Conclusion

Establishing a robust correlation between in vitro potency and in vivo efficacy for this compound drugs is a multi-faceted endeavor that demands a deep understanding of enzymology, pharmacology, and pharmacokinetics. By employing rigorous and well-rationalized in vitro and in vivo methodologies, coupled with insightful ADME profiling and PK/PD modeling, researchers can significantly enhance the predictive power of their preclinical data. This, in turn, accelerates the identification of promising clinical candidates and ultimately contributes to the development of novel and effective therapies.

References

  • Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. (2018). European Journal of Pharmacology. [Link]
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.).
  • Correlation of in vivo and in vitro measures of carbonic anhydrase IX antigen expression in renal masses using antibody 124I-cG250. (n.d.). PubMed. [Link]
  • Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches. (2022). PubMed Central. [Link]
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). PubMed. [Link]
  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. (2021). PeerJ. [Link]
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.).
  • Synthesis and anticonvulsant activity of sulfonamide derivatives-hydrophobic domain. (2006).
  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. (n.d.). MDPI. [Link]
  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (n.d.). MDPI. [Link]
  • Quantitative Structure - Activity Relationships Study of Carbonic Anhydrase Inhibitors Using Logistic Regression Model. (2012).
  • Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation. (n.d.). Taylor & Francis Online. [Link]
  • A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. (2024).
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.).
  • In Vivo Efficacy Evalu
  • Prediction of in Vivo Drug-Drug Interactions From in Vitro Data: Impact of Incorporating Parallel Pathways of Drug Elimination and Inhibitor Absorption R
  • Refined ADME Profiles for
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015).
  • The impact of early ADME profiling on drug discovery and development str
  • Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[6][8]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). (2012). PubMed Central. [Link]
  • Development of quantitative structure-activity relationship and classification models for a set of carbonic anhydrase inhibitors. (n.d.). PubMed. [Link]
  • Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. (2020). Frontiers. [Link]
  • Preclinical PK/PD model for the combinatorial use of dexamethasone and sulpiride in the treatment of breast cancer. (2019). PubMed Central. [Link]

Sources

A Researcher's Guide to Isoform Selectivity: Evaluating 2-Sulfamoylbenzoic Acid Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective enzyme inhibitors is a cornerstone of modern therapeutic design. The ability of a molecule to preferentially bind to a specific enzyme isoform over others can be the deciding factor between a breakthrough therapy and a compound plagued by off-target effects. This guide provides an in-depth, technical comparison of 2-sulfamoylbenzoic acid analogs as inhibitors of various carbonic anhydrase (CA) isoforms, offering supporting experimental data and methodologies to empower your own investigations.

The this compound scaffold has emerged as a promising starting point for the development of potent CA inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play critical roles in a wide range of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2][3] With at least 15 different isoforms identified in humans, the challenge lies in designing inhibitors that can selectively target disease-relevant isoforms while sparing others to minimize side effects.[4] For instance, inhibition of cytosolic CA II is a validated strategy for treating glaucoma, while targeting the tumor-associated transmembrane isoforms CA IX and XII is a promising approach in cancer therapy.[5][6][7]

This guide will delve into the structure-activity relationships (SAR) of this compound analogs, providing a comparative analysis of their inhibitory potency and selectivity. We will then equip you with a detailed experimental protocol to assess these critical parameters in your own laboratory, underpinned by the scientific rationale for each step.

Comparative Analysis of this compound Analogs

The inhibitory potency of this compound derivatives can be significantly modulated by substitutions on the benzoyl moiety. This "tail approach" is a key strategy for achieving isoform selectivity, as the tail can interact with amino acid residues that differ between the active sites of various CA isoforms.[2][3][4]

Below is a table summarizing the inhibition constants (Ki) of a selection of this compound analogs against several human carbonic anhydrase isoforms. These compounds, derived from the core structure of 2,4-dichloro-5-sulfamoylbenzoic acid, illustrate the impact of different oxime ester substitutions on potency and selectivity.[8]

CompoundR Group (Substitution on Oxime Ester)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Profile
1 H (Parent Lasamide)0.9315.23.412.8Potent inhibitor of all tested isoforms, with some preference for hCA I and IX.
4 Phenyl1.825.641.318.5Retains broad-spectrum inhibition, with slightly reduced potency against hCA II and IX compared to the parent compound.
9 o-Cyano Phenyl0.8518.939.415.7Most potent inhibitor of hCA I in this series.
11 o-Bromo Phenyl25.485.325.89.8Selective for hCA XII. Shows significantly weaker inhibition of hCA I and II.
16 Isopropyl3.50.04 28.910.2Highly potent and selective for hCA II.

Data synthesized from literature sources.[8]

Key Insights from the Data:

  • High Potency of the Scaffold: The 2,4-dichloro-5-sulfamoylbenzoic acid core consistently yields potent inhibitors of carbonic anhydrases, with Ki values often in the nanomolar range.[8]

  • Achieving Selectivity: Strategic modifications to the "tail" of the molecule can dramatically influence isoform selectivity. For instance, the introduction of an o-bromo phenyl group (compound 11 ) leads to a preference for the tumor-associated isoform hCA XII, while a simple isopropyl substituent (compound 16 ) results in a highly potent and selective inhibitor of the cytosolic isoform hCA II.[8]

  • Structural Rationale for Selectivity: The differences in the active site cavities of the CA isoforms underpin this selectivity. For example, the active site of hCA II is more open and accessible compared to other isoforms, which can be exploited by designing inhibitors with specific steric and electronic properties.[9] The interactions of the inhibitor's tail with non-conserved amino acid residues at the entrance of the active site are crucial for achieving isoform-specific binding.[4]

Experimental Protocol: Assessing Carbonic Anhydrase Inhibition and Selectivity

To empirically determine the inhibitory potency (IC50 or Ki) and isoform selectivity of your own this compound analogs, a robust and reproducible experimental workflow is essential. The following protocol outlines a widely used colorimetric assay based on the esterase activity of carbonic anhydrase.[10]

Principle of the Assay

This assay leverages the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA), releasing the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the CA activity. In the presence of an inhibitor, the rate of this reaction will decrease, allowing for the determination of the inhibitor's potency.

Materials and Reagents
  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound analogs to be tested

  • p-Nitrophenyl acetate (pNPA), the substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard CA inhibitor for positive control (e.g., Acetazolamide)

  • Solvent for dissolving compounds (e.g., DMSO)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of each this compound analog and the standard inhibitor (Acetazolamide) in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in Assay Buffer to create a range of inhibitor concentrations for testing. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.

  • Enzyme Preparation:

    • Reconstitute the lyophilized CA isoforms in Assay Buffer to a desired stock concentration.

    • Dilute the enzyme stock to the final working concentration in Assay Buffer just before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup in a 96-Well Plate:

    • Blank Wells: Add Assay Buffer only.

    • Enzyme Control Wells (100% activity): Add the diluted enzyme solution and Assay Buffer (with the same final DMSO concentration as the inhibitor wells).

    • Inhibitor Wells: Add the diluted enzyme solution and the various concentrations of your test compounds.

    • Positive Control Wells: Add the diluted enzyme solution and the various concentrations of the standard inhibitor (Acetazolamide).

    • Equilibrate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiating the Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes). This kinetic reading is crucial for determining the initial reaction velocity (V₀).

  • Data Analysis:

    • For each well, calculate the rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of enzyme control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition mechanism is competitive and the substrate concentration and Km are known.[12]

    • Selectivity Index (SI): To quantify isoform selectivity, calculate the ratio of IC50 (or Ki) values for the off-target isoform versus the target isoform. For example, the selectivity of an inhibitor for CA IX over CA II would be: SI = IC50 (CA II) / IC50 (CA IX) A higher SI value indicates greater selectivity for the target isoform.

Causality Behind Experimental Choices
  • Kinetic Measurement: Measuring the reaction rate over time (kinetic mode) is superior to a single endpoint reading as it provides the initial velocity (V₀) before substrate depletion or product inhibition becomes significant, leading to more accurate IC50 determination.

  • Substrate Concentration: The concentration of pNPA should be carefully chosen, typically at or near the Michaelis-Menten constant (Km) for the enzyme. This ensures that the assay is sensitive to competitive inhibitors.

  • Control Wells: The inclusion of blank, enzyme control, and positive control wells is critical for data normalization, ensuring the assay is performing as expected, and validating the results.

Visualizing the Workflow and Selectivity Principles

To further clarify the experimental process and the underlying principles of selective inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilutions Assay_Plate Plate Setup (96-well) Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Working Solutions Enzyme_Prep->Assay_Plate Add_Substrate Initiate Reaction (add pNPA) Assay_Plate->Add_Substrate Kinetic_Read Kinetic Measurement (Abs @ 405 nm) Add_Substrate->Kinetic_Read Calc_V0 Calculate Initial Velocity (V₀) Kinetic_Read->Calc_V0 Calc_Inhibition Calculate % Inhibition Calc_V0->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_SI Calculate Selectivity Index Determine_IC50->Calc_SI

Caption: Experimental workflow for assessing carbonic anhydrase inhibition.

selectivity_principle cluster_inhibitor This compound Analog Inhibitor Core (Binds Zinc) + Tail (Provides Selectivity) CA_II CA II Active Site (e.g., More Open) Inhibitor->CA_II Weak Interaction (Poor Fit of Tail) CA_IX CA IX Active Site (e.g., Different Residues) Inhibitor->CA_IX Strong Interaction (Favorable Fit of Tail)

Caption: Principle of isoform selectivity via the "tail approach".

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and, crucially, selective carbonic anhydrase inhibitors. As demonstrated, subtle modifications to the chemical structure can profoundly impact the inhibitory profile, enabling the targeting of specific CA isoforms implicated in various diseases. By employing rigorous and well-controlled experimental methodologies, such as the colorimetric assay detailed here, researchers can effectively assess the selectivity of their compounds and advance the development of next-generation therapeutics. This guide provides a foundational framework to support these endeavors, emphasizing the importance of a deep understanding of both the chemical matter and the biological targets.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(11), 2853. [Link]
  • Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1839-1858. [Link]
  • Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1839–1858. [Link]
  • De Simone, G., & Supuran, C. T. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(3), 269-274. [Link]
  • Klaeger, S., Gohlke, B., Scott, K. A., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 284(13), 1999-2015. [Link]
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-272. [Link]
  • Thacker, P. S., et al. (2020). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ACS Medicinal Chemistry Letters, 11(6), 1184-1190. [Link]
  • Pfaller, R., et al. (2018). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Angeli, A., et al. (2020). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Molecules, 25(22), 5488. [Link]
  • Singh, S., Qureshi, A., Singh, A., & Datta, S. (2024). A review on Carbonic Anhydrase IX and XII Inhibitors. Journal of Pharmaceutics and Pharmacology Research, 7(9). [Link]
  • Dudutienė, V., et al. (2022). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 22. [Link]
  • Kim, J. K., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(18), 6599. [Link]
  • Jalil, S., et al. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Medicinal Chemistry Research, 32(5), 869-883. [Link]
  • Ibrahim, H. S., et al. (2023). Structure-activity relationship summary of tested compounds.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
  • Iqbal, J., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 77, 439-447. [Link]
  • Rahman, M. M., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10834. [Link]
  • Pacchiano, F., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 26(1), 221-226. [Link]
  • El-Gokha, A. A., et al. (2021). Four ways to measure selectivity.
  • Jalil, S., et al. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 6(10), 1033-1042. [Link]
  • LibreTexts Biology. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]
  • Krasavin, M., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 213-222. [Link]
  • Freeman, R. S., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. RSC Medicinal Chemistry, 13(7), 843-852. [Link]

Sources

Peer-Reviewed Validation of 2-Sulfamoylbenzoic Acid's Therapeutic Potential: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the 2-sulfamoylbenzoic acid scaffold, a versatile chemical entity that has emerged as a privileged structure in modern medicinal chemistry. Originally recognized as a key intermediate in the synthesis of pharmaceuticals like the diuretic furosemide, its derivatives are now being rigorously investigated for a wide array of therapeutic applications.[1] This document synthesizes peer-reviewed data to compare the performance of this compound-based compounds against established alternatives, offering insights into their mechanisms of action, experimental validation, and future therapeutic promise.

Our analysis is structured to provide researchers, scientists, and drug development professionals with a deep, data-driven understanding of this scaffold's potential, moving beyond a simple recitation of facts to explain the causal relationships behind experimental designs and outcomes.

The this compound Scaffold: A Platform for Diverse Bioactivity

This compound (also known as 2-carboxybenzenesulfonamide) is a small molecule characterized by a benzoic acid moiety substituted with a sulfonamide group.[2][3] Its chemical structure provides an excellent foundation for synthetic modification, allowing chemists to modulate its physicochemical properties and biological activity. The primary sulfonamide group (-SO2NH2) is a well-established zinc-binding motif, making it a prototypical inhibitor of zinc-containing metalloenzymes.[1] Furthermore, the carboxylic acid and the aromatic ring offer multiple points for chemical elaboration, enabling the creation of extensive libraries of derivatives tailored to interact with specific biological targets.

This guide will focus on the most promising and well-validated therapeutic applications stemming from this scaffold: carbonic anhydrase inhibition, lysophosphatidic acid receptor 2 (LPA₂) agonism, and inhibition of other emerging enzymatic targets.

Comparative Analysis of Validated Therapeutic Targets

The true therapeutic potential of the this compound scaffold is realized through its derivatives, which have been designed and synthesized to target a range of proteins implicated in human disease.

Carbonic Anhydrase (CA) Inhibition: Applications in Oncology and Glaucoma

The most extensively studied application for sulfonamide-based compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] Specific CA isoforms are validated therapeutic targets; for instance, hCA II is involved in aqueous humor secretion in the eye, making it a target for glaucoma treatment, while the tumor-associated isoforms hCA IX and XII are crucial for cancer cell survival in hypoxic environments.[1][5]

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have been synthesized and evaluated as potent CA inhibitors (CAIs).[1] The sulfonamide moiety directly coordinates with the zinc ion in the enzyme's active site, disrupting its catalytic activity.[1] The performance of these novel derivatives has been benchmarked against established clinical drugs such as Acetazolamide (a broad-spectrum CAI), Dorzolamide, and Brinzolamide (topical CAIs for glaucoma).[1][6]

Recent studies on oxime ester derivatives of lasamide have identified compounds with promising selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II.[1] For instance, one derivative (compound 11 in the cited study) showed potent inhibition of hCA IX and XII while being significantly less effective against hCA I and II, a crucial feature for minimizing side effects seen with less selective drugs like acetazolamide.[1][5] This selectivity is a key advantage, as it promises a wider therapeutic window for anti-cancer applications.

Compound/DrugTarget IsoformInhibition Constant (Kᵢ) (nM)Selectivity ProfileSource
Lasamide Derivative 11 hCA IX10.1Selective for tumor-associated isoforms[1]
hCA XII59.8[1]
Lasamide Derivative 16 hCA I5.3Potent cytosolic isoform inhibitor[7]
Acetazolamide (AAZ) hCA I250Non-selective[1]
hCA II12[1]
hCA IX25[1]
hCA XII5.7[1]
Dorzolamide hCA IILow nM rangeClinically used for glaucoma[6]
hCA IVLow nM range[6]

The validation of novel CA inhibitors follows a logical and rigorous pathway. The causality is clear: a compound is designed based on a known pharmacophore (the sulfonamide), synthesized, and then tested in a direct enzymatic assay to confirm target engagement and potency. Subsequent cellular assays validate its physiological effect.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Validation cluster_2 Cell-Based Validation synthesis Synthesis of 2-Sulfamoylbenzoic Acid Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification assay Stopped-Flow CO2 Hydrase Assay purification->assay Test Compound ki_calc Determination of Inhibition Constants (Ki) assay->ki_calc cell_assay Antiproliferative Assay (e.g., on MDA-MB-231 cells) ki_calc->cell_assay Validated Hit ic50_calc Determination of IC50 Values cell_assay->ic50_calc lead_opt Lead Optimization ic50_calc->lead_opt Lead Compound

Caption: Workflow for the discovery and validation of CA inhibitors.

Lysophosphatidic Acid Receptor 2 (LPA₂) Agonism: Radioprotection and Gut Health

A distinct and innovative application for the this compound scaffold is in the development of specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA₂). LPA is a lipid mediator that, through its G protein-coupled receptors (GPCRs), regulates critical cellular processes.[8][9] The LPA₂ receptor, in particular, mediates anti-apoptotic and mucosal barrier-protective effects, making it an attractive target for developing therapies against radiation damage and inflammatory gut conditions.[8][10]

Researchers have designed and synthesized novel sulfamoyl benzoic acid (SBA) analogues as the first specific agonists of LPA₂.[8][10] A key challenge in this area has been achieving specificity, as many LPA receptor modulators interact with multiple receptor subtypes, which can lead to undesirable effects like apoptosis mediated by LPA₁.[8]

Through medicinal chemistry efforts, guided by computational docking, analogues have been developed with picomolar and subnanomolar activity, demonstrating high specificity for LPA₂ over other LPA receptors (LPA₁, LPA₃, LPA₄, LPA₅).[8] One compound, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, exhibited an EC₅₀ of 5.06 picomolar, a potency far exceeding that of endogenous LPA.[8] This represents a significant breakthrough, providing a tool compound with the potential for therapeutic development where high on-target potency and selectivity are paramount.

CompoundTarget ReceptorAgonist Potency (EC₅₀) (nM)SpecificitySource
SBA Analogue 11d LPA₂0.00506Specific for LPA₂; no activity at LPA₁/₃/₄/₅[8]
SBA Analogue 4 LPA₂~2000Specific for LPA₂; lacked LPA₃ antagonist activity[8]
LPA 18:1 (endogenous) LPA₂1.40Activates multiple LPA receptors[8]
GRI977143 LPA₂>1000Selective agonist of LPA₂, but also inhibits LPA₃[8]

Activation of the LPA₂ receptor by a specific agonist initiates a signaling cascade that promotes cell survival and regeneration. This pathway is a prime example of how targeting a specific receptor can yield a desired therapeutic outcome while avoiding the complex and sometimes contradictory effects of non-selective compounds.

G sba_agonist 2-Sulfamoylbenzoic Acid Agonist lpa2_receptor LPA2 Receptor (GPCR) sba_agonist->lpa2_receptor Binds & Activates g_protein G Protein Activation lpa2_receptor->g_protein downstream Downstream Kinase Pathways (e.g., PI3K/Akt) g_protein->downstream apoptosis Inhibition of Apoptosis downstream->apoptosis survival Promotion of Cell Survival & Regeneration downstream->survival

Caption: Simplified LPA₂ receptor anti-apoptotic signaling pathway.

Emerging Therapeutic Targets

The versatility of the this compound scaffold is further highlighted by its application in developing inhibitors for other enzyme classes.

  • Antidiabetic Agents: Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been shown to inhibit α-glucosidase and α-amylase, key enzymes in carbohydrate digestion.[11][12] One compound was found to be 5 times more potent against α-glucosidase and 3 times more potent against α-amylase than the standard drug acarbose, indicating potential for managing postprandial hyperglycemia in diabetes.[11]

  • h-NTPDase Inhibition: Sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, inflammation, and cancer.[13] Notably, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a highly potent and selective inhibitor of the h-NTPDase8 isoform with an IC₅₀ of 0.28 µM.[13]

  • cPLA2α Inhibition: The scaffold served as the basis for developing inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme central to inflammatory processes.[14][15] Structural modifications led to derivatives with submicromolar IC₅₀ values against the enzyme.[15]

Key Experimental Protocols for Validation

The trustworthiness of any claim regarding therapeutic potential rests on robust and reproducible experimental protocols. The following methodologies are representative of the standard assays used to validate the compounds discussed in this guide.

Protocol 3.1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the inhibition constant (Kᵢ) of a test compound against a specific CA isoform. The choice of a stopped-flow instrument is critical as it allows for the measurement of the rapid, enzyme-catalyzed hydration of CO₂.

Principle: The assay measures the inhibition of CA-catalyzed hydration of CO₂, which causes a pH change monitored by a colorimetric indicator.

Materials:

  • Purified human CA isozyme (e.g., hCA I, II, IX, or XII).

  • Test compound dissolved in DMSO.

  • Tris buffer (pH 7.5).

  • Phenol red (pH indicator).

  • CO₂-saturated water.

  • Stopped-flow spectrophotometer.

Procedure:

  • Preparation: Prepare a solution containing buffer, the CA enzyme at a constant concentration, and the pH indicator in the instrument's first syringe.

  • Inhibitor Addition: Prepare serial dilutions of the test compound in buffer. For each concentration, add a specific volume to the enzyme solution and incubate for 10 minutes to allow for inhibitor-enzyme binding. Acetazolamide is used as a reference inhibitor.

  • Substrate Preparation: Fill the second syringe of the stopped-flow instrument with CO₂-saturated water (the substrate).

  • Measurement: Rapidly mix the contents of the two syringes. The instrument will monitor the change in absorbance of the phenol red indicator over time as the pH drops due to the formation of bicarbonate and protons.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to the appropriate inhibition equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km). This conversion is essential for comparing potencies across different studies and assay conditions.

Protocol 3.2: Cellular Antiproliferative Assay (MTT Assay)

This assay validates whether the enzymatic inhibition observed in vitro translates to a functional anti-cancer effect in a cellular context.

Principle: The assay measures the metabolic activity of living cells. The mitochondrial reductase in viable cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized, and the absorbance is measured. A decrease in absorbance indicates reduced cell viability.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 triple-negative breast cancer cells).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression model to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion and Future Perspectives

The peer-reviewed literature strongly supports the therapeutic potential of the this compound scaffold. Its derivatives have demonstrated high potency and, in some cases, remarkable selectivity for a diverse range of validated drug targets, including carbonic anhydrases and the LPA₂ receptor. The data clearly indicate that this scaffold is not merely a synthetic intermediate but a privileged platform for rational drug design.

The key to unlocking its full potential lies in continued medicinal chemistry efforts focused on:

  • Optimizing Selectivity: As demonstrated with CA and LPA₂ modulators, fine-tuning the peripheral substitutions on the scaffold is crucial for achieving isoform or receptor subtype selectivity, which is essential for minimizing off-target effects and improving the safety profile.

  • Enhancing Pharmacokinetic Properties: Future studies must rigorously evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics for in vivo efficacy.[11]

  • Expanding Target Space: The successful application of this scaffold against multiple enzyme and receptor classes suggests that it could be adapted to target other proteins of therapeutic interest.

References

  • Small Molecule Hit Identification and Valid
  • Target Identification and Validation (Small Molecules). University College London (UCL). [Link]
  • Developing and Validating Assays for Small-Molecule Biomarkers. Contract Pharma. [Link]
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health (NIH). [Link]
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health (NIH). [Link]
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). [Link]
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. National Institutes of Health (NIH). [Link]
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modul
  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. National Institutes of Health (NIH). [Link]
  • This compound. LookChem. [Link]
  • Carbonic anhydrase inhibitors.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • An overview of carbohydrate-based carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Bohrium. [Link]
  • This compound. PubChem. [Link]
  • (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this exploration comes the paramount responsibility of ensuring a safe laboratory environment. This guide provides essential, in-depth safety protocols for handling 2-Sulfamoylbenzoic acid (CAS No. 632-24-6), moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

Before any handling, a thorough understanding of the compound's hazard profile is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritant (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritant (H319): Causes serious eye irritation, with the potential for damage if not addressed immediately.[1]

  • Respiratory Irritant (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

These classifications are the foundation upon which all handling, personal protective equipment (PPE), and emergency protocols are built. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the mandatory PPE for handling this compound in various laboratory contexts.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical splash goggles or a face shield.Nitrile or neoprene gloves.Fully-buttoned lab coat.Required if not in a fume hood or ventilated enclosure. A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.
Preparing Solutions Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.Recommended to be performed in a chemical fume hood.
General Handling in Solution Chemical splash goggles.Nitrile or neoprene gloves.Fully-buttoned lab coat.Not typically required if solutions are handled with care and splashes are avoided.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator with a particulate filter is mandatory to prevent inhalation of dust.

Causality Behind PPE Choices:

  • Eye Protection: The serious eye irritation hazard (H319) necessitates the use of chemical splash goggles that form a seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes. A face shield provides an additional layer of protection during activities with a higher risk of splashing, such as when preparing solutions.[2]

  • Hand Protection: To mitigate the skin irritation risk (H315), chemically resistant gloves are mandatory. Nitrile gloves offer good protection against incidental contact.[3][4] For prolonged handling or in the event of a spill, more robust gloves like butyl rubber are recommended. Always inspect gloves for any signs of degradation before use.[4]

  • Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing. When handling larger quantities or during tasks with a higher splash potential, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: The potential for respiratory irritation (H335) from inhaling the solid powder is a significant concern.[1] Therefore, weighing and transferring the solid should be performed in a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available, a NIOSH-approved respirator is required.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

Workflow for Handling this compound Safe Handling Workflow for this compound A Receiving and Storage (Cool, Dry, Well-Ventilated) B Preparation for Use (Review SDS, Don PPE) A->B Retrieve from Storage C Handling Operations (Weighing, Solution Prep in Fume Hood) B->C Proceed to Experiment D Post-Handling (Decontaminate Surfaces, Remove PPE) C->D Experiment Complete F Spill or Exposure Event C->F Emergency E Waste Disposal (Segregated, Labeled Hazardous Waste) D->E Dispose of Waste F->D Follow Emergency Protocol

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Sulfamoylbenzoic acid
Reactant of Route 2
2-Sulfamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.